molecular formula C17H24FN5O B178908 Triaziflam CAS No. 131475-57-5

Triaziflam

カタログ番号: B178908
CAS番号: 131475-57-5
分子量: 333.4 g/mol
InChIキー: IUFUITYPUYMIHI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-[1-(3,5-dimethylphenoxy)propan-2-yl]-6-(2-fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine is a diamino-1,3,5-triazine that is 1,3,5-triazine substituted by a [1-(3,5-dimethylphenoxy)propan-2-yl]nitrilo group, amino group and 2-fluoropropan-2-yl group at positions 2,4 and 6, respectively. It is a diamino-1,3,5-triazine, an organofluorine compound, a secondary amino compound and an aromatic ether.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-N-[1-(3,5-dimethylphenoxy)propan-2-yl]-6-(2-fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H24FN5O/c1-10-6-11(2)8-13(7-10)24-9-12(3)20-16-22-14(17(4,5)18)21-15(19)23-16/h6-8,12H,9H2,1-5H3,(H3,19,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFUITYPUYMIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(C)NC2=NC(=NC(=N2)N)C(C)(C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6057956
Record name Triaziflam
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Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

131475-57-5
Record name Triaziflam
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Record name Triaziflam [ISO]
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Record name Triaziflam
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Record name 1,3,5-Triazine-2,4-diamine, N2-[2-(3,5-dimethylphenoxy)-1-methylethyl]-6-(1-fluoro-1-methylethyl)
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Record name TRIAZIFLAM
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Foundational & Exploratory

Triaziflam's Impact on Cellulose Synthesis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triaziflam is a triazine herbicide recognized for its multifaceted mechanism of action, which includes the inhibition of cellulose (B213188) biosynthesis. This technical guide delves into the core aspects of this compound's effects on cellulose synthesis, consolidating the available scientific knowledge. While detailed molecular studies on this compound are less extensive than for other cellulose biosynthesis inhibitors (CBIs), this document synthesizes existing data, outlines relevant experimental protocols, and provides a framework for future research. The herbicidal activity of this compound is notably stereospecific, with the (R)-enantiomer being primarily responsible for the disruption of cellulose deposition and associated morphological changes in plants.

Introduction: this compound as a Cellulose Biosynthesis Inhibitor

This compound [(R/S)-N2-(1-ethyl-3-phenylpropyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine] is a potent herbicide with a complex mode of action.[1][2] Its effects extend beyond the well-documented inhibition of Photosystem II electron transport, a characteristic of many triazine herbicides.[3] Crucially, this compound is also classified as a Group L herbicide by the Herbicide Resistance Action Committee (HRAC), indicating its role as an inhibitor of cellulose synthesis.[2]

This inhibitory action on cellulose biosynthesis is a key component of its herbicidal efficacy, particularly in dark conditions. Treatment with this compound leads to characteristic phenotypes associated with CBIs, such as the swelling of meristematic root tips into a club shape.[3][4] These morphological changes are a direct consequence of the cell wall's inability to maintain anisotropic growth due to compromised cellulose microfibril integrity.[3]

A critical feature of this compound is its stereoselectivity. The molecule possesses a chiral center, and its enantiomers exhibit distinct primary activities. The (S)-enantiomer is a more potent inhibitor of photosystem II, while the (R)-enantiomer is the primary driver of cellulose synthesis inhibition and mitotic disruption.[3][4] Research has shown the (R)-enantiomer to be up to 100 times more potent in inhibiting the growth of heterotrophic plant cell suspensions than its (S)-counterpart.[3]

Quantitative Data on this compound Activity

Direct quantitative data, such as IC50 values for this compound's inhibition of cellulose synthase enzyme activity or dose-response curves for the reduction of cellulose content, are not extensively available in peer-reviewed literature. However, studies have quantified the inhibitory effects of this compound enantiomers on the growth of various plant systems, which serves as a proxy for its overall phytotoxicity, including the effects of cellulose synthesis inhibition.

CompoundIC50 (M) on Cleaver Cell SuspensionsIC50 (M) on Cress Germination
This compound (Racemate) 1.5 x 10⁻⁸4.1 x 10⁻⁷
(R)-enantiomer 7.0 x 10⁻⁹5.1 x 10⁻⁸
(S)-enantiomer 7.0 x 10⁻⁷> 1.0 x 10⁻⁵

Data sourced from Grossmann et al., 2001. The growth of heterotrophic cleaver (Galium aparine) cell suspensions in the dark is particularly indicative of non-photosynthetic modes of action, such as cellulose synthesis inhibition.

Mechanism of Action: Current Understanding and Hypotheses

The precise molecular target and binding site of this compound within the cellulose synthase complex (CSC) have not yet been elucidated. The CSC in higher plants is a large, rosette-shaped protein complex embedded in the plasma membrane, composed of multiple cellulose synthase (CESA) subunits. Different CBIs are known to target various components of this complex or associated proteins. For instance, resistance to the CBI isoxaben (B1672637) has been mapped to mutations in CESA3 and CESA6 genes.

Given the lack of this compound-resistant mutants described in the literature, its exact binding site remains unknown. However, we can infer a logical pathway from the observed effects.

cluster_Cell Plant Cell This compound (R)-Triaziflam CSC Cellulose Synthase Complex (CSC) This compound->CSC Inhibition (Binding to CESA?) Cellulose Cellulose Microfibril (β-1,4-glucan chain) CSC->Cellulose Polymerization Growth Anisotropic Cell Expansion UDP_Glucose UDP-Glucose UDP_Glucose->CSC Substrate CellWall Cell Wall Assembly Cellulose->CellWall CellWall->Growth Swelling Isotropic Swelling (Phenotype) CellWall->Swelling Disruption

Figure 1. Hypothesized Mechanism of Action. (R)-Triaziflam is proposed to directly inhibit the Cellulose Synthase Complex (CSC), preventing the polymerization of UDP-Glucose into cellulose microfibrils, disrupting proper cell wall assembly and leading to inhibited anisotropic growth and observable cell swelling.

Experimental Protocols

While specific protocols from this compound studies are not detailed in publications, the following represents standard, widely-accepted methodologies for assessing the impact of a compound on cellulose synthesis.

Protocol 4.1: Visualization of Cellulose Deposition in Root Cells

This protocol uses Calcofluor White, a fluorescent dye that binds to cellulose and chitin, to visualize cell walls. A reduction in fluorescence intensity in treated samples can indicate an inhibition of cellulose synthesis.

Materials:

  • Maize (Zea mays) or Arabidopsis thaliana seedlings

  • (R)-Triaziflam stock solution in DMSO

  • Liquid growth medium (e.g., MS medium)

  • Calcofluor White M2R solution (1 g/L in water)

  • 10% Potassium Hydroxide (KOH)

  • Microscope slides and coverslips

  • Fluorescence microscope with a DAPI filter set (Excitation ~355 nm, Emission ~433 nm)

Procedure:

  • Germinate and grow seedlings hydroponically in liquid medium for 3-5 days.

  • Prepare treatment solutions by diluting the (R)-triaziflam stock solution in the growth medium to final concentrations (e.g., 0, 10 nM, 100 nM, 1 µM). Include a DMSO vehicle control.

  • Transfer seedlings to the treatment solutions and incubate for 24 hours under controlled conditions.

  • Excise root tips (~1 cm) and place them on a clean microscope slide.

  • Add one drop of 10% KOH and one drop of Calcofluor White solution to the root tip.

  • Place a coverslip over the specimen and let it stand for 1-2 minutes.

  • Observe the slide under a fluorescence microscope. Fungal hyphae and cellulosic materials will fluoresce bright blue-green.

  • Capture images of the elongation zone of the root tips for all treatments, using identical exposure settings.

  • Quantify the fluorescence intensity of the cell walls using image analysis software (e.g., ImageJ/Fiji) to assess the dose-dependent effect on cellulose deposition.

Protocol 4.2: Quantification of Crystalline Cellulose Content

This protocol is based on the Updegraff method, a common technique to quantify crystalline cellulose by removing non-cellulosic polysaccharides and lignin.

Materials:

  • Plant tissue (e.g., root tips or hypocotyls from treated and control seedlings)

  • Acetic/nitric reagent (8:2 v/v acetic acid:nitric acid)

  • 70% Ethanol

  • 67% Sulfuric acid (v/v)

  • Anthrone (B1665570) reagent (200 mg anthrone in 100 mL of concentrated sulfuric acid, freshly prepared)

  • Spectrophotometer

Procedure:

  • Harvest and freeze-dry plant tissue from control and this compound-treated seedlings.

  • Grind the dried tissue to a fine powder and weigh approximately 5 mg into a screw-cap tube.

  • Add 1 mL of 70% ethanol, vortex, and incubate at 70°C for 1 hour to remove soluble sugars. Centrifuge and discard the supernatant. Repeat twice.

  • To the alcohol-insoluble residue, add 1 mL of the acetic/nitric reagent.

  • Incubate in a 100°C water bath for 30 minutes to hydrolyze non-cellulosic polysaccharides.

  • Centrifuge the tubes and discard the supernatant. Wash the remaining cellulose pellet three times with water and once with acetone, then allow it to dry completely.

  • Hydrolyze the cellulose pellet by adding 1 mL of 67% sulfuric acid and incubating at room temperature for 1 hour.

  • Take an aliquot of the hydrolysate and dilute it with water.

  • To a 1 mL aliquot of the diluted hydrolysate, add 2 mL of cold anthrone reagent and mix thoroughly.

  • Heat the mixture at 100°C for 10 minutes to develop the color.

  • Cool the samples and measure the absorbance at 620 nm.

  • Calculate the glucose concentration using a standard curve prepared with known concentrations of glucose. Convert the amount of glucose to cellulose content.

Figure 2. Experimental Workflow. A generalized workflow for assessing the effect of this compound on cellulose synthesis, incorporating both qualitative imaging and quantitative biochemical analysis.

Future Research Directions

The existing data provides a solid foundation but leaves critical questions unanswered. Future research should focus on elucidating the precise molecular mechanism of this compound.

  • Target Identification: Utilizing techniques such as affinity chromatography with a tagged this compound molecule or thermal proteome profiling (TPP) could identify the direct binding partners of this compound within the plant cell proteome.

  • Genetic Screening: A forward genetics screen for Arabidopsis mutants resistant to (R)-triaziflam could identify the target CESA gene or other essential components of the cellulose synthesis pathway.

  • In Vitro Assays: The development of a robust in vitro cellulose synthase assay using membrane preparations from susceptible plants would allow for direct measurement of enzymatic inhibition and determination of Ki values for this compound.

  • Cell Biology Studies: Expressing fluorescently-tagged CESA proteins (e.g., YFP-CESA6) in plants and observing their dynamics upon this compound treatment via live-cell imaging would reveal effects on CSC trafficking, velocity, and plasma membrane density, similar to studies conducted on indaziflam.

By pursuing these avenues, a more complete and detailed understanding of how this compound disrupts one of the most fundamental processes in plant biology can be achieved.

References

(R)-enantiomer of Triaziflam biological activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of the (R)-enantiomer of Triaziflam

Introduction

This compound is a synthetically derived herbicide belonging to the triazine class of compounds.[1] It is classified by the Herbicide Resistance Action Committee (HRAC) and the Weed Science Society of America (WSSA) under Group 29, which encompasses inhibitors of cellulose (B213188) biosynthesis.[1] A key characteristic of this compound is its chirality, existing as two non-superimposable mirror images, or enantiomers: (R)-Triaziflam and (S)-Triaziflam.[2] These enantiomers exhibit distinct biological activities, a phenomenon known as enantioselectivity.[3] The commercial herbicidal product typically utilizes the (R)-enantiomer, as it is the more biologically potent isomer for specific modes of action, being up to 100 times more effective in inhibiting cell growth than its (S)-counterpart.[2][3] This document provides a comprehensive technical overview of the biological activity of the (R)-enantiomer of this compound, focusing on its mechanism of action, supported by quantitative data and detailed experimental methodologies.

Mechanism of Action of (R)-Triaziflam

The herbicidal efficacy of (R)-Triaziflam stems from its multi-target action within plant cells, primarily disrupting fundamental processes of cell division and cell wall formation.[1][3] This is in stark contrast to the (S)-enantiomer, which predominantly acts as an inhibitor of photosystem II electron transport (PET), similar to the well-known herbicide atrazine.[3][4]

Primary Biological Activities:
  • Mitotic Disruption: The most significant activity of (R)-Triaziflam is the disruption of mitosis.[3] Microscopic studies on maize root tips revealed that treatment with the (R)-enantiomer blocks cell division.[3][5] Specifically, chromosomes condense to a prometaphase state but cannot progress further through the mitotic cycle.[3][4] This arrest is caused by the interference with microtubule formation, leading to the loss of spindle and phragmoplast microtubule arrays.[3][5]

  • Inhibition of Cellulose Biosynthesis: (R)-Triaziflam is a potent cellulose biosynthesis inhibitor (CBI).[1][6] Following treatment, a decrease in cortical microtubules is observed, which is linked to a subsequent decline in cellulose deposition in the cell walls.[3][5] This inhibition of the primary structural component of the plant cell wall compromises cellular integrity and leads to abnormal growth.[1]

  • Phenotypic Effects: The cellular actions of (R)-Triaziflam manifest in clear, observable phenotypes in seedlings. It is a potent inhibitor of both root and shoot elongation at concentrations below 1 µM.[3][4] A characteristic symptom of its activity is the swelling of meristematic root tips into a "club shape," which is a typical indicator for mitotic disrupter herbicides and CBIs.[3][4] This swelling is a direct consequence of isodiametric cell growth caused by the disruption of microtubule arrays and weakened cell walls.[3][5]

Quantitative Data Presentation

The biological activity of this compound's enantiomers is highly differentiated. The following table summarizes the key quantitative and qualitative comparisons based on available research.

Parameter(R)-Triaziflam(S)-TriaziflamReference Compound (Atrazine)
Primary Target Mitotic Disruption & Cellulose Biosynthesis Inhibition[3]Photosystem II Electron Transport (PET)[3]Photosystem II Electron Transport (PET)
Growth Inhibition (Cleaver cells, dark) High potency (up to 100x more potent than (S)-enantiomer)[2][3][4]Low potency[3]Not applicable
Seedling Growth Inhibition (Cress, Maize) High potency (effective below 1 µM)[3][4]Clearly less active[3]Not applicable
PET Inhibition (Hill Reaction) Low activityHigh activity, comparable to Atrazine[3][4]High activity
Algae Growth Inhibition (Scenedesmus acutus) Low activityHigh activity, comparable to Atrazine[3][4]High activity

Experimental Protocols

The characterization of (R)-Triaziflam's biological activity involves several key experimental procedures.

Synthesis and Chiral Separation of Enantiomers
  • Objective: To obtain enantiomerically pure (R)- and (S)-Triaziflam for biological testing.

  • Methodology:

    • Synthesis: Racemic this compound is synthesized through standard chemical processes, involving the construction of a 1,3,5-triazine (B166579) ring with appropriate substitutions.[2]

    • Chiral Resolution: The enantiomers are separated from the racemic mixture using high-performance liquid chromatography (HPLC). A chiral stationary phase, such as cellulose tris(3,5-dimethylphenylcarbamate), is employed for the separation.[1]

    • Purity and Identity Confirmation: The enantiomeric purity of the separated fractions is confirmed using polarimetry and circular dichroism spectroscopy. The chemical identity of each enantiomer is validated via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).[1]

Seedling Growth Inhibition Assay
  • Objective: To assess the inhibitory effect of the enantiomers on overall plant growth.

  • Methodology:

    • Test Systems: Germinating seeds of cress (Lepidium sativum) and maize (Zea mays) are used.[3]

    • Treatment: Seedlings are grown in a suitable medium (e.g., agar (B569324) plates or hydroponics) containing various concentrations of (R)-Triaziflam, (S)-Triaziflam, or a control solvent. Experiments are often conducted in the dark to isolate effects unrelated to photosynthesis.[3][4]

    • Analysis: After a set period (e.g., 48-72 hours), the lengths of the primary roots and shoots are measured. Morphological changes, such as the swelling of root tips, are visually inspected and documented.[3]

Microscopic Analysis of Cellular Effects
  • Objective: To visualize the direct impact of (R)-Triaziflam on cell division and structure.

  • Methodology:

    • Sample Preparation: Maize seedlings are treated with (R)-Triaziflam (e.g., at a concentration of 1 µM) for specific time intervals (e.g., 4 and 24 hours).[3][4] The meristematic regions of the root tips are then excised, fixed, and prepared for microscopy.

    • Histochemical Staining: Techniques such as immunofluorescence staining are used to visualize microtubule structures (spindle, phragmoplast, and cortical arrays). DNA is counterstained (e.g., with DAPI) to observe chromosome condensation and mitotic stages.

    • Microscopy: Samples are examined using fluorescence or confocal microscopy to identify abnormalities in cell division, such as prometaphase arrest and the disruption of microtubule organization.[3][5]

Cellulose Biosynthesis Inhibition Assay
  • Objective: To quantify the effect on cell wall formation.

  • Methodology: A common method involves measuring the incorporation of a radiolabeled precursor into the cellulose fraction of the cell wall.

    • Treatment: Plant tissues or cell cultures are incubated with (R)-Triaziflam.

    • Radiolabeling: ¹⁴C-glucose is added to the medium.[6]

    • Analysis: After a short incubation period (e.g., <2 hours), the cells are harvested, and the cell wall material is isolated. The amount of ¹⁴C incorporated specifically into the acid-insoluble cellulose fraction is measured via scintillation counting. A reduction in incorporation compared to untreated controls indicates inhibition of cellulose synthesis.[6]

Visualizations

The following diagrams illustrate the key pathways and workflows related to the biological activity of (R)-Triaziflam.

cluster_main Enantioselective Modes of Action of this compound cluster_R (R)-Enantiomer Pathway cluster_S (S)-Enantiomer Pathway This compound This compound (Racemic Mixture) R_Enantiomer (R)-Triaziflam This compound->R_Enantiomer S_Enantiomer (S)-Triaziflam This compound->S_Enantiomer Target_R Primary Targets: - Microtubule Formation - Cellulose Synthesis R_Enantiomer->Target_R High Potency (in dark) Effect_R Biological Effects: - Mitotic Disruption - Inhibition of Seedling Growth - Root Tip Swelling Target_R->Effect_R Target_S Primary Target: Photosystem II Electron Transport (PET) S_Enantiomer->Target_S Low Potency (in dark) Effect_S Biological Effects: - Inhibition of Photosynthesis - Algae Growth Inhibition Target_S->Effect_S

Caption: Enantioselective modes of action of this compound.

cluster_pathway Cellular Impact Pathway of (R)-Triaziflam cluster_actions Molecular Actions cluster_consequences Cellular Consequences cluster_phenotypes Phenotypic Outcomes R_this compound (R)-Triaziflam Application Action1 Interference with Microtubule Formation R_this compound->Action1 Action2 Inhibition of Cellulose Synthase Complex (presumed) R_this compound->Action2 Consequence1 Loss of Spindle & Phragmoplast Microtubules Action1->Consequence1 Consequence2 Decrease in Cortical Microtubules Action1->Consequence2 Consequence3 Decline in Cellulose Deposition in Cell Wall Action2->Consequence3 Phenotype1 Mitotic Arrest (Prometaphase) Consequence1->Phenotype1 Consequence2->Consequence3 leads to Phenotype2 Isodiametric Cell Growth Consequence2->Phenotype2 Consequence3->Phenotype2 Phenotype3 Inhibition of Root & Shoot Elongation Phenotype1->Phenotype3 Phenotype4 Swollen 'Club-Shaped' Root Tips Phenotype2->Phenotype4

Caption: (R)-Triaziflam's cellular impact pathway.

cluster_workflow Experimental Workflow for Enantiomer Activity Assessment cluster_assays Biological Assays Start Synthesize Racemic This compound Step1 Chiral HPLC Separation Start->Step1 Step2_R Pure (R)-Enantiomer Step1->Step2_R Step2_S Pure (S)-Enantiomer Step1->Step2_S Assay1 Seedling Growth (Maize, Cress) Step2_R->Assay1 Assay2 Microscopic Analysis (Mitosis, Microtubules) Step2_R->Assay2 Assay3 Cellulose Synthesis (¹⁴C-glucose incorporation) Step2_R->Assay3 Assay4 PET Inhibition (Hill Reaction) Step2_R->Assay4 Step2_S->Assay1 Step2_S->Assay4 End Determine Enantioselective Activity Profile Assay1->End Assay2->End Assay3->End Assay4->End

Caption: Experimental workflow for enantiomer activity assessment.

References

The Effect of Triaziflam on Photosystem II Electron Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Triaziflam is a multi-action-site herbicide belonging to the diaminotriazine class. Its primary modes of action include the inhibition of cellulose (B213188) biosynthesis and, pertinent to this guide, the disruption of photosynthetic electron transport within Photosystem II (PSII).[1][2] This document provides a detailed technical overview of this compound's interaction with PSII, focusing on its specific binding site, the stereoselective nature of its inhibitory activity, and the downstream consequences of blocking electron flow. It is intended for researchers, scientists, and professionals in drug and herbicide development, offering quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core mechanisms.

Introduction to Photosystem II and this compound

Photosystem II is a critical protein complex located in the thylakoid membranes of chloroplasts in plants, algae, and cyanobacteria.[3] It performs the initial light-dependent reactions of photosynthesis, utilizing light energy to split water molecules, which releases oxygen, protons, and electrons.[3] These electrons are then passed along an electron transport chain, a process vital for the generation of ATP and NADPH, the energy currencies required for CO2 fixation.[4]

This compound (N2-[(2RS)-2-(3,5-dimethylphenoxy)-1-methylethyl]-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine) is a synthetic triazine herbicide.[1][2] Like other PSII-inhibiting herbicides, it disrupts the photosynthetic process, not by causing starvation, but by triggering rapid photo-oxidative damage that leads to cell death.[5][6] A key feature of this compound is its chiral center, resulting in (R) and (S) enantiomers that exhibit markedly different biological activities.[7][8]

Mechanism of Action

The Photosystem II Electron Transport Chain

The journey of an electron through PSII begins at the P680 reaction center chlorophyll (B73375). Upon excitation by light, P680 donates an electron to pheophytin (Pheo), the primary electron acceptor. The electron is then transferred to a tightly bound plastoquinone (B1678516) molecule, QA, and subsequently to a second, loosely bound plastoquinone, QB. After receiving two electrons and picking up two protons from the stroma, the fully reduced QBH2 dissociates from its binding site and enters the mobile plastoquinone (PQ) pool in the thylakoid membrane, shuttling electrons to the next complex, Cytochrome b6f.

This compound's Binding Site and Stereoselective Inhibition

This compound functions by blocking the electron transport chain at the level of PSII.[1][7] Specifically, it binds to the D1 protein, a core subunit of the PSII reaction center.[4][9] The binding occurs at the QB niche, the site normally occupied by plastoquinone.[6][10] By competitively displacing plastoquinone from this site, this compound effectively interrupts the flow of electrons from QA to the PQ pool.[4][11]

Research has demonstrated that this inhibitory action is highly stereoselective. The (S)-enantiomer of this compound is a potent inhibitor of PSII electron transport, with an efficacy comparable to the classic triazine herbicide, atrazine.[7][8] In contrast, the (R)-enantiomer is significantly less active against PSII but is a powerful inhibitor of cellulose biosynthesis and mitotic processes, which are typically observed in the dark.[7][8]

Consequences of Electron Transport Inhibition

The blockage of the electron transport chain by (S)-triaziflam has catastrophic consequences for the plant cell. With the QA to QB transfer blocked, a charge-separated state (P680+Pheo-) accumulates. This state can undergo charge recombination, leading to the formation of a chlorophyll triplet state (3P680).[12] This highly reactive triplet state can interact with ground-state molecular oxygen (3O2) to produce highly damaging singlet oxygen (1O2).[12] The accumulation of singlet oxygen and other reactive oxygen species initiates a cascade of lipid peroxidation, destroying the integrity of thylakoid membranes and leading to rapid cell leakage, necrosis, and plant death.[9]

Quantitative Analysis of PSII Inhibition

The inhibitory potency of this compound enantiomers on PSII electron transport can be quantified by determining the molar concentration required for 50% inhibition (IC50) of the Hill reaction. The following table summarizes data from studies on isolated thylakoids.

CompoundTarget ProcessIC50 (µM)
(S)-Triaziflam Photosystem II Electron Transport (Hill Reaction)0.11
(R)-Triaziflam Photosystem II Electron Transport (Hill Reaction)11
Atrazine (for comparison) Photosystem II Electron Transport (Hill Reaction)0.07
Data sourced from Grossmann et al. (2001).[7][8]

Experimental Protocols

Protocol for Measurement of PSII Electron Transport (Hill Reaction)

This protocol describes a method for measuring the rate of PSII-mediated electron transport in isolated thylakoids using an artificial electron acceptor.

1. Thylakoid Isolation:

  • Harvest fresh plant material (e.g., spinach or pea leaves) and keep them on ice.
  • Homogenize the leaves in a chilled isolation buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM MgCl2, 1 mM MnCl2, 2 mM EDTA, and 0.1% BSA).
  • Filter the homogenate through several layers of cheesecloth or nylon mesh to remove large debris.
  • Centrifuge the filtrate at a low speed (e.g., 1,000 x g) for 5 minutes to pellet intact chloroplasts.
  • Resuspend the pellet in a hypotonic buffer (e.g., 50 mM HEPES-KOH pH 7.5, 2 mM MgCl2) to induce osmotic shock and rupture the chloroplasts, releasing the thylakoids.
  • Centrifuge at a higher speed (e.g., 4,000 x g) for 10 minutes to pellet the thylakoid membranes.
  • Wash the thylakoid pellet by resuspending it in the isolation buffer and repeating the centrifugation.
  • Finally, resuspend the thylakoids in a small volume of the reaction medium and determine the chlorophyll concentration spectrophotometrically.

2. Hill Reaction Assay:

  • Prepare a reaction medium containing a suitable buffer (e.g., 50 mM Tricine-NaOH pH 8.0), 0.1 M sucrose, and 5 mM MgCl2.[7]
  • To a cuvette, add the reaction medium, an artificial electron acceptor (e.g., 0.5 mM 2,6-dichlorophenolindophenol, DCPIP), and isolated thylakoids to a final chlorophyll concentration of approximately 15-20 µg/mL.
  • Add various concentrations of this compound (dissolved in a suitable solvent like DMSO or ethanol) to different cuvettes. Include a solvent-only control.
  • Measure the baseline absorbance of the electron acceptor at its absorbance maximum (e.g., ~600 nm for DCPIP).
  • Illuminate the cuvette with actinic light (saturating intensity) and monitor the decrease in absorbance over time as the electron acceptor is reduced by PSII.
  • Calculate the rate of electron transport from the change in absorbance.
  • Plot the inhibition of the electron transport rate against the logarithm of the this compound concentration to determine the IC50 value.

Protocol for Chlorophyll a Fluorescence Analysis

Chlorophyll fluorescence is a non-invasive technique used to assess the functional state of PSII. Modulated fluorometers are used to measure key parameters.[13][14]

1. Dark Adaptation:

  • Attach a leaf clip to a leaf on an intact plant. The plant must be dark-adapted for at least 20-30 minutes before measurement to ensure all PSII reaction centers are open and non-photochemical quenching is relaxed.

2. Measurement of F0 and Fm:

  • Apply a low-intensity modulated measuring beam to the leaf to determine the minimal fluorescence level (F0), when PSII reaction centers are open.
  • Apply a short (e.g., <1 second), high-intensity saturating pulse of light to transiently close all PSII reaction centers. The resulting fluorescence level is the maximum fluorescence (Fm).
  • Calculate the maximum quantum yield of PSII photochemistry as Fv/Fm = (Fm - F0) / Fm. A decrease in this value indicates stress or inhibition at PSII.

3. Light-Adapted Measurements:

  • Expose the leaf to a constant level of actinic (photosynthetic) light.
  • After the fluorescence signal reaches a steady state (Ft), apply another saturating pulse to determine the maximum fluorescence in the light-adapted state (Fm').
  • The effective quantum yield of PSII (ΦPSII) can then be calculated as (Fm' - Ft) / Fm'. Treatment with a PSII inhibitor like this compound will cause a significant reduction in ΦPSII.

Visualizations

Photosystem_II_Electron_Transport cluster_PSII Photosystem II Complex cluster_Membrane Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo QA QA Pheo->QA QB QB (D1 Protein) QA->QB PQ_Pool Plastoquinone Pool QB->PQ_Pool e- Cyt_b6f Cytochrome b6f PQ_Pool->Cyt_b6f Inhibitor (S)-Triaziflam Inhibitor->QB Binds & Blocks

Caption: PSII electron transport chain and the inhibitory site of (S)-Triaziflam.

Hill_Reaction_Workflow start Harvest Plant Material (e.g., Pea Leaves) homogenize Homogenize in Chilled Buffer start->homogenize filter Filter Homogenate homogenize->filter centrifuge1 Centrifuge to Pellet Intact Chloroplasts filter->centrifuge1 shock Induce Osmotic Shock to Release Thylakoids centrifuge1->shock centrifuge2 Centrifuge to Pellet Thylakoid Membranes shock->centrifuge2 wash Wash & Resuspend Thylakoids centrifuge2->wash assay Prepare Reaction Cuvette: Buffer + DCPIP + Thylakoids wash->assay add_inhibitor Add this compound (Varying Concentrations) assay->add_inhibitor measure Illuminate & Measure Absorbance Change at 600nm add_inhibitor->measure calculate Calculate Rate of Electron Transport & IC50 measure->calculate end Data Analysis calculate->end

Caption: Experimental workflow for the PSII Hill Reaction assay.

Consequences_of_Inhibition start (S)-Triaziflam binds to D1 Protein (QB site) block Blockage of QA to QB Electron Transport start->block recombination Charge Recombination at Reaction Center block->recombination triplet Formation of Triplet Chlorophyll (3P680) recombination->triplet ros Generation of Singlet Oxygen (1O2) triplet->ros damage Lipid Peroxidation & Membrane Damage ros->damage death Cell Leakage & Necrosis (Plant Death) damage->death

Caption: Pathological cascade following PSII electron transport inhibition.

References

Investigating the Mitotic Disruption Activity of Triaziflam: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triaziflam, a member of the diaminotriazine class of compounds, is recognized for its potent biological activities. Primarily investigated in the context of herbicidal action, its core mechanism involves the disruption of mitosis, a fundamental process in cell division.[1][2][3] This technical guide provides an in-depth exploration of the mitotic disruption activity of this compound and structurally related compounds, with a focus on its potential applications in oncology research and drug development. While extensive data on this compound's anticancer properties are emerging, this guide draws upon existing knowledge of its herbicidal mode of action and the well-documented anti-proliferative effects of similar triazine derivatives against various cancer cell lines.

The (R)-enantiomer of this compound has been identified as the more biologically active isomer, demonstrating significantly higher efficacy in inhibiting cell growth.[1][3][4] Its mechanism centers on the inhibition of microtubule formation, leading to a cascade of events that culminate in cell cycle arrest and, ultimately, cell death. This guide will detail the molecular interactions, present quantitative data from related compounds, provide comprehensive experimental protocols for investigation, and visualize the key pathways and workflows.

Mechanism of Action: Disruption of Microtubule Dynamics and Mitotic Arrest

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are essential for numerous cellular processes, most notably the formation of the mitotic spindle, which is responsible for the accurate segregation of chromosomes during cell division.[5] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is critical for their function.

This compound and related diaminotriazines exert their biological effects by directly interfering with microtubule dynamics. The primary mechanism is the inhibition of tubulin polymerization.[1][2] This disruption prevents the formation of a functional mitotic spindle, a critical checkpoint in the cell cycle. Consequently, cells are unable to progress from prometaphase to anaphase, leading to an arrest in the G2/M phase of the cell cycle.[1][3] Prolonged mitotic arrest activates cellular signaling pathways that ultimately trigger apoptosis, or programmed cell death.

Mitotic_Disruption_Pathway Signaling Pathway of this compound-Induced Mitotic Disruption This compound This compound ((R)-enantiomer) Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Tubulin Microtubule Microtubule Polymerization This compound->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Microtubule->Spindle Disrupted Metaphase Metaphase Progression Spindle->Metaphase Spindle->Metaphase Blocked G2M_Arrest G2/M Phase Arrest Metaphase->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Signaling Pathway of this compound-Induced Mitotic Disruption.

Quantitative Assessment of Biological Activity

While specific quantitative data for this compound's activity against cancer cell lines are not extensively published, numerous studies on structurally similar s-triazine and diaminotriazine derivatives provide valuable insights into their anti-proliferative and tubulin-targeting efficacy.

Table 1: Cytotoxicity of Triazine Derivatives in Human Cancer Cell Lines
Compound ClassCancer Cell LineIC50 (µM)Reference
DiaminotriazineCress Seedlings< 1[3]
DiaminotriazineMaize Seedlings< 1[3]
s-Triazine DerivativeMCF-7 (Breast)0.1 - 0.77[6][7]
s-Triazine DerivativeMDA-MB-231 (Breast)6.49[7]
s-Triazine DerivativeDLD-1 (Colon)1.7 - 3.4[8]
s-Triazine DerivativeHT-29 (Colon)3.9 - 5.6[8]
1,2,4-Triazin-3(2H)-oneHepG-2 (Liver)8.2 - 18.2[9]
1,2,4-Triazin-3(2H)-oneHCT-116 (Colon)8.2 - 18.2[9]
Table 2: Inhibition of Tubulin Polymerization by Triazine Derivatives
Compound ClassAssay TypeIC50 (µM)Reference
1,2,4-Triazin-3(2H)-oneIn vitro Tubulin Polymerization3.9 - 7.8[9]
TriazolopyrimidineIn vitro Tubulin Polymerization0.45[10]
Triazole-linked BenzimidazoleIn vitro Tubulin Polymerization5.65[11]
Table 3: Induction of G2/M Phase Arrest by Triazine Derivatives
Compound ClassCell LineConcentration (µM)% of Cells in G2/MReference
s-Triazine DerivativeJ774 (Macrophage)-Induces G0/G1 arrest[12]
1,2,4-Triazin-3(2H)-oneHepG-2 (Liver)-Significant G2/M arrest[9]
TriazolopyrimidineHeLa, A549, HT-29-Blocks cells in G2/M[10]
Triazole-linked BenzimidazoleSK-Mel-28 (Melanoma)Dose-dependentArrests cells at G2/M[11]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the mitotic disruption activity of this compound or related compounds.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.

Principle: Tubulin polymerization can be monitored by the increase in turbidity (optical density at 340 nm) or by an increase in fluorescence of a reporter dye that binds to polymerized microtubules.[5][13]

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol (B35011)

  • Test compound (this compound) dissolved in DMSO

  • Positive control (e.g., Paclitaxel for stabilization, Nocodazole for destabilization)

  • 96-well microplate (clear for turbidity, black for fluorescence)

  • Temperature-controlled microplate reader

Protocol:

  • Prepare the tubulin reaction mix on ice: to the General Tubulin Buffer, add GTP to a final concentration of 1 mM and glycerol to 15%.

  • Add purified tubulin to the reaction mix to a final concentration of 2 mg/mL. Keep on ice.

  • In a pre-warmed 37°C 96-well plate, add 5 µL of 10x concentrated test compound, positive control, or vehicle control (DMSO) to the respective wells.

  • To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.

  • Immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm (for turbidity) or fluorescence (e.g., with a DAPI reporter) every minute for 60-90 minutes.[14]

  • Plot the absorbance/fluorescence as a function of time. Analyze the polymerization kinetics by comparing the lag phase, Vmax (maximum rate of polymerization), and the plateau phase between treated and control samples.[15][16]

Tubulin_Polymerization_Workflow Workflow for In Vitro Tubulin Polymerization Assay A Prepare Tubulin Reaction Mix on Ice C Initiate Reaction by Adding Tubulin Mix to Wells A->C B Add Test Compound/Controls to 37°C Plate B->C D Incubate at 37°C in Plate Reader C->D E Monitor Absorbance/Fluorescence Over Time D->E F Analyze Polymerization Kinetics E->F

Caption: Workflow for In Vitro Tubulin Polymerization Assay.
Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and thus will have approximately double the fluorescence intensity when analyzed by flow cytometry.[2]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • PI staining solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere and grow to 60-70% confluency.

  • Treat cells with various concentrations of the test compound or vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).

  • Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine with the floating cells from the medium.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Resuspend the pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.[1]

  • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Use appropriate software to generate DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.[15]

Flow_Cytometry_Workflow Workflow for Cell Cycle Analysis by Flow Cytometry A Seed and Treat Cells with Compound B Harvest Cells (Adherent + Floating) A->B C Fix Cells with Cold 70% Ethanol B->C D Stain with Propidium Iodide and RNase A C->D E Analyze on Flow Cytometer D->E F Quantify Cell Cycle Phase Distribution E->F

Caption: Workflow for Cell Cycle Analysis by Flow Cytometry.
Immunofluorescence Microscopy of the Mitotic Spindle

This technique allows for the direct visualization of the microtubule network and mitotic spindle morphology in treated cells.

Principle: Cells are fixed and permeabilized to allow access of specific primary antibodies that bind to tubulin. Fluorescently labeled secondary antibodies then bind to the primary antibodies, enabling visualization of the microtubule structures using a fluorescence microscope.

Materials:

  • Cancer cell line cultured on glass coverslips

  • Test compound (this compound)

  • PBS

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence or confocal microscope

Protocol:

  • Seed cells on sterile glass coverslips in a multi-well plate and grow to the desired confluency.

  • Treat cells with the test compound or vehicle control for the desired time.

  • Gently wash the cells twice with PBS.

  • Fix the cells by incubating with 4% paraformaldehyde for 15 minutes at room temperature, or with ice-cold methanol (B129727) for 10 minutes at -20°C.

  • Wash the cells three times with PBS for 5 minutes each.

  • If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Wash the cells three times with PBS for 5 minutes each.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash three times with PBS, protected from light.

  • Counterstain the nuclei by incubating with DAPI solution for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips onto glass slides using antifade mounting medium.

  • Visualize the cells using a fluorescence or confocal microscope. Capture images and analyze the morphology of the mitotic spindles, comparing treated cells to controls. Look for defects such as monopolar spindles, multipolar spindles, or disorganized microtubule arrays.[10][17]

Immunofluorescence_Workflow Workflow for Mitotic Spindle Immunofluorescence A Culture and Treat Cells on Coverslips B Fix and Permeabilize Cells A->B C Block Non-specific Binding B->C D Incubate with Primary Antibody (anti-tubulin) C->D E Incubate with Fluorescent Secondary Antibody D->E F Counterstain Nuclei (DAPI) E->F G Mount and Image with Fluorescence Microscope F->G

References

The Discovery and Development of Triaziflam: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triaziflam is a synthetically derived triazine herbicide notable for its dual and enantioselective mode of action. Developed by Idemitsu Kosan Co., Ltd., it is classified under Group 29 (formerly Group L) by the Herbicide Resistance Action Committee (HRAC) and the Weed Science Society of America (WSSA), a category designated for inhibitors of cellulose (B213188) biosynthesis.[1] This technical guide provides an in-depth overview of the discovery, development, and mechanisms of action of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Core Structure

This compound, with the chemical name N2-[2-(3,5-dimethylphenoxy)-1-methylethyl]-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine, is a member of the fluoroalkyltriazine herbicide group.[2] A key structural feature of this compound is the presence of a chiral center, leading to two enantiomers: (R)-triaziflam and (S)-triaziflam.[2] Research has revealed that these enantiomers possess distinct herbicidal activities, a crucial aspect of this compound's development and application.[3]

Enantioselective Mode of Action

The herbicidal efficacy of this compound stems from its ability to interfere with multiple fundamental cellular processes essential for plant growth. Uniquely, its two enantiomers target different physiological pathways.[3]

(S)-Enantiomer: Inhibition of Photosystem II

The (S)-enantiomer of this compound is primarily responsible for the inhibition of photosystem II (PSII) electron transport (PET).[1][3] This action is comparable to that of well-known triazine herbicides like atrazine.[3] By blocking the electron flow in PSII, the (S)-enantiomer disrupts the light-dependent reactions of photosynthesis, leading to a halt in energy production (ATP and NADPH) and ultimately causing plant death.[1]

(R)-Enantiomer: Disruption of Mitosis and Cellulose Biosynthesis

In contrast, the (R)-enantiomer is a potent inhibitor of cell division (mitosis) and cellulose biosynthesis.[1][3] It is significantly more active in inhibiting plant growth in the dark than its (S)-counterpart, with studies showing it to be up to 100 times more potent in inhibiting cell growth.[3][4] The (R)-enantiomer's effects are visibly manifested by the swelling of meristematic root tips into a club shape, a typical symptom for herbicides that disrupt mitosis or cellulose synthesis.[3][5]

Microscopic studies have shown that the (R)-enantiomer of this compound arrests cell division in the prometaphase of mitosis.[3][5] This is accompanied by the disruption and loss of spindle and phragmoplast microtubule arrays, which are critical for chromosome segregation and cell plate formation.[3][6] Concurrently, a decrease in cortical microtubules leads to isodiametric cell growth and the characteristic root swelling.[3] Furthermore, a decline in cellulose deposition in the cell walls is observed 24 hours after treatment.[3][7]

Quantitative Herbicidal Activity

Dose-response experiments have demonstrated the high potency of the (R)-enantiomer of this compound. It has been shown to inhibit the shoot and root elongation of cress and maize seedlings at concentrations below 1 microMolar.[3][5]

EnantiomerPrimary TargetKey EffectsPotency
(S)-Triaziflam Photosystem II Electron Transport (PET)Inhibition of photosynthesis, photoautotrophic algae growthEfficacy in PET inhibition is similar to Atrazine.[1][3]
(R)-Triaziflam Mitotic Microtubule Formation & Cellulose BiosynthesisBlocks cell division at prometaphase, disrupts microtubule arrays, causes root tip swelling, inhibits shoot and root elongation.[1][3][6]Up to 100 times more potent in cell growth inhibition than the (S)-enantiomer.[3][4]

Experimental Protocols

Hill Reaction for a_ssessing Photosystem II Inhibition

This protocol is adapted from standard methods for determining the effect of herbicides on photosynthetic electron transport.

Objective: To measure the rate of reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP) by isolated chloroplasts in the presence and absence of (S)-Triaziflam.

Materials:

  • Fresh spinach leaves

  • Ice-cold extraction buffer (0.4 M sucrose (B13894) in 10 mM Tris, pH 7.8)

  • Cheesecloth

  • Chilled centrifuge tubes

  • Spectrophotometer

  • DCPIP solution

  • (S)-Triaziflam solutions of varying concentrations

Procedure:

  • Chloroplast Isolation:

    • Homogenize spinach leaves in ice-cold extraction buffer.

    • Filter the homogenate through multiple layers of cheesecloth.

    • Centrifuge the filtrate at low speed to pellet intact chloroplasts.

    • Resuspend the chloroplast pellet in a small volume of extraction buffer.

  • Reaction Setup:

    • Prepare a series of test tubes, each containing the chloroplast suspension and the extraction buffer.

    • Add different concentrations of (S)-Triaziflam to the experimental tubes. Include a control tube with no herbicide.

    • Add the DCPIP solution to each tube. DCPIP is blue in its oxidized state and becomes colorless upon reduction.

  • Measurement:

    • Immediately measure the initial absorbance of each sample at 600 nm using a spectrophotometer.

    • Expose the tubes to a light source.

    • At regular intervals, measure the decrease in absorbance at 600 nm. The rate of color change indicates the rate of electron transport.

  • Data Analysis:

    • Plot the change in absorbance over time for each concentration of (S)-Triaziflam.

    • Calculate the rate of the Hill reaction and determine the concentration of (S)-Triaziflam that causes 50% inhibition (IC50).

Immunofluorescence Microscopy for Visualizing Microtubule Disruption

This protocol outlines the steps to visualize the effects of (R)-Triaziflam on the microtubule cytoskeleton in plant root tip cells.

Objective: To observe the organization of spindle, phragmoplast, and cortical microtubules in root meristematic cells following treatment with (R)-Triaziflam.

Materials:

  • Maize or cress seedlings

  • (R)-Triaziflam solution

  • Fixative solution (e.g., paraformaldehyde in a microtubule-stabilizing buffer)

  • Cell wall digesting enzymes (e.g., cellulase, pectinase)

  • Permeabilization buffer (containing a detergent like Triton X-100)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Secondary antibody (e.g., FITC-conjugated goat anti-mouse IgG)

  • DNA stain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Treatment:

    • Germinate seedlings in a suitable medium.

    • Treat the seedlings with a solution of (R)-Triaziflam (e.g., at a concentration below 1 µM) for a specified duration (e.g., 4 hours).

  • Fixation and Permeabilization:

    • Excise the root tips and immediately fix them to preserve the cellular structures.

    • Partially digest the cell walls using an enzyme mixture to allow antibody penetration.

    • Permeabilize the cell membranes with a detergent-containing buffer.

  • Immunostaining:

    • Incubate the root tips with the primary antibody against α-tubulin.

    • Wash to remove unbound primary antibody.

    • Incubate with the fluorescently labeled secondary antibody.

    • Wash to remove unbound secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Microscopy:

    • Mount the stained root tips on a microscope slide.

    • Observe the samples using a fluorescence microscope with appropriate filters for FITC and DAPI.

    • Capture images of cells at different stages of mitosis to assess the structure and organization of the microtubule arrays.

Visualizations

Triaziflam_Mode_of_Action cluster_S (S)-Triaziflam cluster_R (R)-Triaziflam S_this compound (S)-Triaziflam PSII Photosystem II (PSII) S_this compound->PSII PET Photosynthetic Electron Transport PSII->PET Inhibits Energy ATP & NADPH Production PET->Energy Blocks Death_S Plant Death Energy->Death_S Leads to R_this compound (R)-Triaziflam Mitosis Mitosis (Cell Division) R_this compound->Mitosis Cellulose Cellulose Biosynthesis R_this compound->Cellulose Microtubules Spindle & Phragmoplast Microtubule Disruption Mitosis->Microtubules Disrupts CellWall Reduced Cellulose Deposition Cellulose->CellWall Inhibits Growth Inhibition of Shoot & Root Elongation Microtubules->Growth Leads to CellWall->Growth Contributes to

Caption: Enantioselective modes of action of this compound.

Experimental_Workflow_Microtubule_Visualization Start Plant Seedling (e.g., Maize, Cress) Treatment Treatment with (R)-Triaziflam Start->Treatment Fixation Fixation of Root Tips Treatment->Fixation Permeabilization Cell Wall Digestion & Membrane Permeabilization Fixation->Permeabilization PrimaryAb Incubation with Primary Antibody (anti-α-tubulin) Permeabilization->PrimaryAb SecondaryAb Incubation with Fluorescent Secondary Antibody PrimaryAb->SecondaryAb Staining DNA Staining (DAPI) SecondaryAb->Staining Microscopy Fluorescence Microscopy Staining->Microscopy End Visualization of Microtubule Disruption Microscopy->End

Caption: Workflow for visualizing microtubule disruption.

Conclusion

This compound represents a significant development in herbicide technology, primarily due to its dual and enantiomer-specific modes of action. The differential targeting of photosystem II by the (S)-enantiomer and of mitosis and cellulose biosynthesis by the (R)-enantiomer provides a multi-pronged approach to weed control. This complex mechanism of action underscores the importance of stereochemistry in the design and application of modern agrochemicals. Further research into the precise molecular interactions at the target sites and the development of resistance mechanisms will continue to be critical areas of study. This guide provides a foundational understanding for researchers and professionals engaged in the ongoing efforts to develop effective and sustainable weed management strategies.

References

Enantioselectivity of Triaziflam: A Technical Guide to its Herbicidal Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triaziflam, a potent triazine herbicide, exhibits pronounced enantioselectivity in its mode of action, with its (R)- and (S)-enantiomers targeting distinct and vital cellular processes in plants. This technical guide provides an in-depth analysis of the differential herbicidal effects of this compound enantiomers, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways. Understanding this enantioselectivity is crucial for the development of more effective and specific herbicides, as well as for assessing the environmental impact of chiral pesticides.

Introduction

Chirality plays a pivotal role in the biological activity of many agrochemicals. For the herbicide this compound, the spatial arrangement of its constituent atoms into (R)- and (S)-enantiomers dictates its interaction with biological targets, leading to vastly different phytotoxic outcomes. The (S)-enantiomer primarily acts as an inhibitor of photosystem II (PSII) electron transport, a mechanism shared with classic triazine herbicides like atrazine (B1667683). In stark contrast, the (R)-enantiomer is a significantly more potent herbicide, functioning as a mitotic disrupter through the inhibition of microtubule formation and also impeding cellulose (B213188) biosynthesis. This dual and enantioselective mode of action makes this compound a compelling case study in the stereochemical optimization of herbicides.

Quantitative Analysis of Enantioselective Herbicidal Activity

The differential potency of this compound's enantiomers has been quantified across various bioassays. The following tables summarize the key findings, highlighting the superior herbicidal efficacy of the (R)-enantiomer in non-photosynthetic processes.

Table 1: Inhibition of Photosystem II (PSII) Electron Transport and Green Algae Growth

CompoundInhibition of Photosynthetic Electron Transport (PET) in Isolated Thylakoids (IC50, µM)Inhibition of Green Algae (Scenedesmus subspicatus) Growth (IC50, µM)
(R)-Triaziflam > 101.8
(S)-Triaziflam 0.070.08
Atrazine (Reference) 0.060.07

Data sourced from Grossmann et al., 2001.[1]

Table 2: Inhibition of Cell Growth and Seed Germination

CompoundInhibition of Heterotrophic Cleaver (Galium aparine) Cell Suspension Growth (IC50, µM)Inhibition of Cress (Lepidium sativum) Seed Germination and Seedling Development (% Inhibition at 1 µM)
(R)-Triaziflam 0.03100
(S)-Triaziflam 3.220

Data sourced from Grossmann et al., 2001.[1]

These data clearly illustrate that the (S)-enantiomer is the primary driver of PSII inhibition, with a potency comparable to atrazine.[1] Conversely, the (R)-enantiomer is up to 100 times more potent in inhibiting the growth of non-photosynthetic plant cells and is a powerful inhibitor of seed germination and seedling development.[1]

Signaling Pathways and Mechanisms of Action

The distinct herbicidal effects of this compound enantiomers stem from their interaction with different cellular targets and signaling pathways.

(S)-Triaziflam: Inhibition of Photosystem II Electron Transport

The (S)-enantiomer of this compound acts as a classic PSII inhibitor. It binds to the D1 protein of the PSII complex in the thylakoid membranes of chloroplasts, thereby blocking the electron flow from quinone A (QA) to quinone B (QB). This disruption of the photosynthetic electron transport chain halts ATP and NADPH production, leading to a rapid cessation of photosynthesis and, ultimately, plant death in light-dependent conditions.

G cluster_thylakoid Thylakoid Membrane cluster_outcome Outcome PSII Photosystem II (PSII) D1 D1 Protein QA Quinone A (QA) QB Quinone B (QB) ETC Electron Transport Chain No_ATP_NADPH ATP & NADPH Production Halted S_this compound (S)-Triaziflam Inhibition Inhibition S_this compound->Inhibition Inhibition->D1 Binds to Block->QB Blocks Electron Flow Photosynthesis_Inhibition Photosynthesis Inhibition No_ATP_NADPH->Photosynthesis_Inhibition Plant_Death Plant Death (Light-dependent) Photosynthesis_Inhibition->Plant_Death

Figure 1: Signaling pathway of (S)-Triaziflam's herbicidal action.
(R)-Triaziflam: Mitotic Disruption and Cellulose Biosynthesis Inhibition

The (R)-enantiomer of this compound exerts its potent herbicidal activity through a dual mechanism that is independent of light.

(R)-Triaziflam acts as a mitotic disrupter by interfering with the formation and function of microtubules. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (forming the mitotic spindle) and cell expansion. (R)-Triaziflam's interference with microtubule dynamics leads to an arrest of mitosis at the prometaphase stage.[1] This disruption of cell division is a primary contributor to the observed inhibition of root and shoot growth and the characteristic swelling of root tips.[1]

G cluster_cell_cycle Cell Cycle cluster_outcome Outcome R_this compound (R)-Triaziflam Inhibition Inhibition R_this compound->Inhibition Tubulin Tubulin Dimers Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Prometaphase Prometaphase Mitotic_Spindle->Prometaphase Anaphase Anaphase Prometaphase->Anaphase Cell_Division_Inhibition Inhibition of Cell Division Inhibition->Microtubule_Assembly Disrupts Block->Anaphase Growth_Inhibition Root & Shoot Growth Inhibition Cell_Division_Inhibition->Growth_Inhibition Root_Swelling Root Tip Swelling Growth_Inhibition->Root_Swelling

Figure 2: Mitotic disruption pathway by (R)-Triaziflam.

In addition to its effects on mitosis, (R)-Triaziflam also inhibits cellulose biosynthesis. Cellulose is the primary structural component of plant cell walls, providing rigidity and controlling cell expansion. The inhibition of cellulose synthesis weakens the cell wall, leading to abnormal cell growth and contributing to the swelling of root tips. A decline in cellulose deposition in the cell walls is observed after treatment with the (R)-enantiomer.[1]

G cluster_cell_wall Cell Wall Synthesis cluster_outcome Outcome R_this compound (R)-Triaziflam Inhibition Inhibition R_this compound->Inhibition Cellulose_Synthase Cellulose Synthase Complex Cellulose_Biosynthesis Cellulose Biosynthesis Cellulose_Synthase->Cellulose_Biosynthesis Cell_Wall_Formation Proper Cell Wall Formation Cellulose_Biosynthesis->Cell_Wall_Formation Weakened_Cell_Wall Weakened Cell Wall Inhibition->Cellulose_Biosynthesis Inhibits Abnormal_Cell_Expansion Abnormal Cell Expansion Weakened_Cell_Wall->Abnormal_Cell_Expansion Root_Swelling Root Tip Swelling Abnormal_Cell_Expansion->Root_Swelling

Figure 3: Cellulose biosynthesis inhibition by (R)-Triaziflam.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the enantioselectivity of this compound.

Inhibition of Photosystem II Electron Transport (Hill Reaction)

Objective: To quantify the inhibitory effect of this compound enantiomers on PSII electron transport in isolated thylakoids.

Materials:

  • Fresh spinach leaves

  • Isolation buffer (e.g., 0.4 M sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 2 mM MgCl2)

  • Reaction buffer (e.g., 0.1 M sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 5 mM MgCl2)

  • 2,6-dichlorophenolindophenol (DCPIP) solution

  • This compound enantiomers and atrazine stock solutions (in a suitable solvent like DMSO or ethanol)

  • Spectrophotometer

Procedure:

  • Thylakoid Isolation: Homogenize fresh spinach leaves in ice-cold isolation buffer. Filter the homogenate through layers of cheesecloth and centrifuge at low speed to remove debris. Centrifuge the supernatant at a higher speed to pellet the thylakoids. Resuspend the thylakoid pellet in a minimal volume of isolation buffer.

  • Chlorophyll (B73375) Determination: Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.

  • Reaction Setup: In a cuvette, combine the reaction buffer, DCPIP solution, and the desired concentration of the test compound (this compound enantiomer or atrazine). Add the thylakoid suspension to a final chlorophyll concentration of 10-15 µg/mL.

  • Measurement: Immediately measure the absorbance of the reaction mixture at 600 nm. Expose the cuvette to a light source and record the decrease in absorbance over time as the blue DCPIP is reduced by the electrons from PSII.

  • Data Analysis: Calculate the rate of DCPIP reduction. The percent inhibition for each compound concentration is calculated relative to a solvent control. Determine the IC50 value (the concentration required to inhibit 50% of the Hill reaction activity) by plotting percent inhibition against the logarithm of the compound concentration.

Plant Cell Suspension Growth Assay

Objective: To determine the effect of this compound enantiomers on the growth of non-photosynthetic plant cells.

Materials:

  • Heterotrophic plant cell suspension culture (e.g., Galium aparine)

  • Growth medium (e.g., Murashige and Skoog medium with appropriate supplements)

  • This compound enantiomer stock solutions

  • Sterile culture flasks or multi-well plates

  • Shaker incubator

Procedure:

  • Cell Culture: Maintain the plant cell suspension culture in the appropriate growth medium under sterile conditions in a shaker incubator in the dark.

  • Assay Setup: In sterile culture flasks or wells, add fresh growth medium and the desired concentrations of the this compound enantiomers.

  • Inoculation: Inoculate each flask or well with a standardized amount of the cell suspension culture.

  • Incubation: Incubate the cultures on a shaker in the dark at a controlled temperature for a defined period (e.g., 7-10 days).

  • Growth Measurement: Determine cell growth by measuring parameters such as packed cell volume, fresh weight, dry weight, or by using a cell viability assay (e.g., TTC assay).

  • Data Analysis: Calculate the percent inhibition of growth for each treatment compared to a solvent control. Determine the IC50 value for each enantiomer.

Microtubule Organization Analysis in Maize Root Tips

Objective: To visualize the effect of (R)-Triaziflam on microtubule organization in plant meristematic cells.

Materials:

  • Maize seedlings

  • (R)-Triaziflam solution

  • Fixative (e.g., paraformaldehyde in a microtubule-stabilizing buffer)

  • Cell wall digesting enzymes (e.g., cellulase, pectinase)

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Secondary antibody (e.g., FITC-conjugated goat anti-mouse IgG)

  • DNA stain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Treatment: Germinate maize seeds and treat the seedlings with a solution of (R)-Triaziflam for a specified duration (e.g., 4-24 hours).

  • Fixation: Excise the root tips and immediately fix them in the fixative solution.

  • Cell Wall Digestion: Partially digest the cell walls of the root tip cells using an enzyme mixture to allow for antibody penetration.

  • Permeabilization: Permeabilize the cell membranes with a detergent-containing buffer.

  • Immunolabeling: Incubate the root tips with the primary anti-tubulin antibody, followed by incubation with the fluorescently labeled secondary antibody.

  • DNA Staining: Counterstain the nuclei with a DNA stain like DAPI.

  • Microscopy: Mount the stained root tips in an antifade medium and observe under a fluorescence microscope. Capture images of the microtubule arrays and mitotic figures in the meristematic cells.

  • Analysis: Compare the microtubule organization and mitotic stages in treated root tips with those of untreated controls. Look for characteristic signs of mitotic disruption, such as disorganized spindles and chromosome misalignment.

Cellulose Content Quantification

Objective: To measure the effect of (R)-Triaziflam on cellulose content in plant tissues.

Materials:

  • Plant material (e.g., maize root tips) treated with (R)-Triaziflam

  • Reagents for cell wall isolation (e.g., ethanol (B145695), acetone)

  • Updegraff reagent (acetic acid:nitric acid:water)

  • Sulfuric acid (67%)

  • Anthrone (B1665570) reagent

  • Glucose standards

  • Spectrophotometer

Procedure:

  • Cell Wall Isolation: Harvest and freeze-dry the plant material. Grind the tissue to a fine powder and extract sequentially with ethanol and acetone (B3395972) to remove pigments and lipids, resulting in an alcohol-insoluble residue (cell wall material).

  • Cellulose Isolation: Treat the cell wall material with Updegraff reagent to remove non-cellulosic polysaccharides. The remaining pellet is enriched in crystalline cellulose.

  • Hydrolysis: Hydrolyze the cellulose pellet with sulfuric acid to break it down into glucose monomers.

  • Quantification: Use the anthrone reagent to react with the glucose in the hydrolysate, producing a colored product. Measure the absorbance of the product spectrophotometrically.

  • Data Analysis: Calculate the glucose concentration from a standard curve prepared with known concentrations of glucose. Convert the glucose amount to cellulose content and compare the results between treated and control samples.

Conclusion

The enantioselectivity of this compound provides a clear example of how stereochemistry governs herbicidal activity. The (S)-enantiomer's inhibition of photosystem II and the (R)-enantiomer's potent disruption of mitosis and cellulose biosynthesis highlight the presence of multiple, stereospecific targets within the plant. This in-depth understanding, facilitated by the quantitative data and detailed protocols presented in this guide, is invaluable for the rational design of next-generation herbicides with improved efficacy and selectivity. Furthermore, it underscores the importance of considering the environmental fate and toxicological profiles of individual enantiomers of chiral pesticides. Future research should continue to elucidate the precise molecular interactions of each enantiomer with its target sites to further refine our knowledge and guide the development of more sustainable weed management strategies.

References

Primary Molecular Targets of Triaziflam in Plant Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triaziflam is a potent herbicide with a multi-target mechanism of action in plant cells. Its efficacy stems from the disruption of fundamental physiological processes, including photosynthesis, cell division, and cell wall formation. A critical aspect of this compound's activity is its enantioselectivity, with its two stereoisomers, (R)-Triaziflam and (S)-Triaziflam, exhibiting distinct primary molecular targets and potencies. This technical guide provides a comprehensive overview of the primary molecular targets of this compound in plant cells, supported by quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways.

Primary Molecular Targets

This compound's herbicidal activity is primarily attributed to its interaction with three key molecular targets within plant cells:

  • Photosystem II (PSII): The (S)-enantiomer of this compound is a potent inhibitor of photosynthetic electron transport (PET) at the PSII complex located in the thylakoid membranes of chloroplasts. By binding to the D1 protein of the PSII reaction center, (S)-Triaziflam blocks the binding of plastoquinone, a crucial electron carrier. This disruption halts the flow of electrons, leading to a cessation of ATP and NADPH production, ultimately inhibiting photosynthesis and causing oxidative stress.[1][2]

  • Microtubule Formation: The (R)-enantiomer of this compound is a powerful disruptor of microtubule dynamics, which are essential for cell division (mitosis) and cell expansion.[1][2] It is believed to act similarly to dinitroaniline herbicides, which bind to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into functional microtubules, leading to the loss of the mitotic spindle.[3][4][5][6] Consequently, cell division is arrested at the prometaphase stage, resulting in abnormal cell morphology and cessation of growth in meristematic tissues.[1][2]

  • Cellulose (B213188) Biosynthesis: The (R)-enantiomer of this compound also inhibits the synthesis of cellulose, the primary structural component of the plant cell wall.[1][2] This inhibition is thought to occur through the disruption of the cellulose synthase (CESA) complex located at the plasma membrane. By interfering with the production of cellulose microfibrils, (R)-Triaziflam compromises cell wall integrity, leading to aberrant cell expansion and swelling of root tips.[1][2]

Quantitative Data

The enantioselective nature of this compound's activity is evident in the quantitative data available for its inhibition of photosynthetic electron transport. The inhibitory activity is expressed as pI50, which is the negative logarithm of the molar concentration causing 50% inhibition.

CompoundTarget ProcessTest SystempI50 (-log IC50 [M])
(S)-Triaziflam Photosynthetic Electron Transport (PET)Isolated Thylakoids6.8
(R)-Triaziflam Photosynthetic Electron Transport (PET)Isolated Thylakoids4.7
Atrazine (Reference)Photosynthetic Electron Transport (PET)Isolated Thylakoids7.0

Data sourced from Grossmann et al., 2001.[1]

Signaling Pathways and Experimental Workflows

The interaction of this compound with its molecular targets triggers a cascade of events that ultimately lead to cell death. The following diagrams, generated using the DOT language, illustrate these pathways and a general workflow for identifying herbicide targets.

Triaziflam_Signaling_Pathways cluster_S_enantiomer (S)-Triaziflam Pathway cluster_R_enantiomer (R)-Triaziflam Pathways cluster_microtubule Microtubule Disruption cluster_cellulose Cellulose Synthesis Inhibition S_this compound (S)-Triaziflam PSII Photosystem II (D1 Protein) S_this compound->PSII Binds to PET_Inhibition Inhibition of Photosynthetic Electron Transport PSII->PET_Inhibition ATP_NADPH_reduction Reduced ATP & NADPH Production PET_Inhibition->ATP_NADPH_reduction Oxidative_stress Oxidative Stress PET_Inhibition->Oxidative_stress Photosynthesis_inhibition Inhibition of Photosynthesis ATP_NADPH_reduction->Photosynthesis_inhibition Cell_death_S Cell Death Photosynthesis_inhibition->Cell_death_S Oxidative_stress->Cell_death_S R_this compound (R)-Triaziflam Tubulin Tubulin R_this compound->Tubulin Binds to CESA Cellulose Synthase (CESA) Complex R_this compound->CESA Inhibits Microtubule_polymerization Microtubule Polymerization Tubulin->Microtubule_polymerization Mitotic_spindle_loss Loss of Mitotic Spindle Microtubule_polymerization->Mitotic_spindle_loss Mitotic_arrest Mitotic Arrest (Prometaphase) Mitotic_spindle_loss->Mitotic_arrest Cell_division_inhibition Inhibition of Cell Division Mitotic_arrest->Cell_division_inhibition Cell_death_R1 Cell Death Cell_division_inhibition->Cell_death_R1 Cellulose_synthesis Cellulose Synthesis CESA->Cellulose_synthesis Cell_wall_integrity_loss Loss of Cell Wall Integrity Cellulose_synthesis->Cell_wall_integrity_loss Aberrant_cell_expansion Aberrant Cell Expansion Cell_wall_integrity_loss->Aberrant_cell_expansion Cell_death_R2 Cell Death Aberrant_cell_expansion->Cell_death_R2

Caption: Signaling pathways affected by the (S) and (R) enantiomers of this compound.

Herbicide_Target_ID_Workflow cluster_assays Biochemical Assays Phenotypic_Screening Phenotypic Screening (e.g., seedling growth inhibition) Hypothesis_Generation Hypothesis Generation (e.g., comparison to known herbicides) Phenotypic_Screening->Hypothesis_Generation Biochemical_Assays Biochemical Assays Hypothesis_Generation->Biochemical_Assays Hill_Reaction Hill Reaction Assay (PSII activity) Tubulin_Polymerization Tubulin Polymerization Assay Cellulose_Quantification [14C]Glucose Incorporation Assay (Cellulose Synthesis) Target_Validation Target Validation Mechanism_Elucidation Mechanism of Action Elucidation Target_Validation->Mechanism_Elucidation Hill_Reaction->Target_Validation Tubulin_Polymerization->Target_Validation Cellulose_Quantification->Target_Validation

Caption: General experimental workflow for identifying herbicide molecular targets.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the molecular targets of this compound.

Hill Reaction Assay for Photosystem II Inhibition

Objective: To determine the effect of this compound on the rate of photosynthetic electron transport in isolated chloroplasts.

Principle: The Hill reaction measures the rate of reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), by electrons from the photolysis of water in isolated chloroplasts. The reduction of blue DCPIP to its colorless form is monitored spectrophotometrically.

Materials:

  • Fresh spinach leaves

  • Grinding buffer (e.g., 0.4 M sucrose, 50 mM Tris-HCl pH 7.8, 10 mM NaCl, 2 mM MgCl2)

  • Resuspension buffer (e.g., 50 mM Tris-HCl pH 7.8, 100 mM sorbitol, 5 mM MgCl2)

  • DCPIP solution (e.g., 0.1 mM)

  • This compound stock solutions (in a suitable solvent like DMSO or ethanol)

  • Ice-cold mortar and pestle, cheesecloth, centrifuge, spectrophotometer.

Protocol:

  • Chloroplast Isolation: a. Homogenize fresh spinach leaves in ice-cold grinding buffer. b. Filter the homogenate through several layers of cheesecloth. c. Centrifuge the filtrate at low speed (e.g., 200 x g for 2 minutes) to pellet debris. d. Centrifuge the supernatant at a higher speed (e.g., 1000 x g for 10 minutes) to pellet the chloroplasts. e. Resuspend the chloroplast pellet in ice-cold resuspension buffer.

  • Reaction Setup: a. Prepare reaction tubes containing resuspension buffer, DCPIP solution, and different concentrations of this compound (and a solvent control). b. Keep the tubes in the dark on ice.

  • Measurement: a. To start the reaction, add a small aliquot of the chloroplast suspension to each tube and mix. b. Immediately measure the initial absorbance at 600 nm (A600). c. Expose the tubes to a light source. d. Measure the A600 at regular intervals (e.g., every minute for 5-10 minutes).

  • Data Analysis: a. Calculate the rate of DCPIP reduction (change in A600 per unit time). b. Plot the rate of DCPIP reduction against the this compound concentration to determine the IC50 value.

Immunofluorescence Microscopy of Microtubules

Objective: To visualize the effect of this compound on the organization of microtubules in plant cells.

Principle: This technique uses fluorescently labeled antibodies to specifically bind to tubulin, allowing the visualization of microtubule structures within fixed and permeabilized cells using a fluorescence microscope.

Materials:

  • Plant seedlings (e.g., Arabidopsis thaliana or maize)

  • Fixative solution (e.g., 4% paraformaldehyde in microtubule stabilizing buffer - MTSB)

  • MTSB (e.g., 50 mM PIPES, 5 mM EGTA, 5 mM MgSO4, pH 7.0)

  • Cell wall digesting enzymes (e.g., cellulase, pectolyase)

  • Permeabilization buffer (e.g., 1% Triton X-100 in MTSB)

  • Blocking solution (e.g., 3% BSA in MTSB)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Secondary antibody (e.g., fluorescently labeled goat anti-mouse IgG)

  • Antifade mounting medium

  • Fluorescence microscope.

Protocol:

  • Sample Preparation and Fixation: a. Treat seedlings with various concentrations of (R)-Triaziflam for a defined period. b. Fix the root tips in the fixative solution.

  • Cell Wall Digestion and Permeabilization: a. Digest the cell walls using an enzyme solution. b. Permeabilize the cells with permeabilization buffer.

  • Immunolabeling: a. Block non-specific antibody binding with blocking solution. b. Incubate with the primary anti-tubulin antibody. c. Wash to remove unbound primary antibody. d. Incubate with the fluorescently labeled secondary antibody. e. Wash to remove unbound secondary antibody.

  • Microscopy: a. Mount the samples in antifade medium. b. Observe the microtubule organization using a fluorescence microscope. Compare the microtubule structures in treated versus control cells.

[¹⁴C]Glucose Incorporation Assay for Cellulose Synthesis

Objective: To quantify the inhibitory effect of this compound on cellulose biosynthesis.

Principle: This assay measures the incorporation of radiolabeled glucose ([¹⁴C]glucose) into the cellulose fraction of the cell wall. A decrease in the amount of incorporated radioactivity in treated cells compared to control cells indicates inhibition of cellulose synthesis.

Materials:

  • Plant seedlings or cell cultures

  • [¹⁴C]glucose

  • This compound stock solutions

  • Acetic-nitric reagent (e.g., 80% acetic acid, 20% nitric acid)

  • Scintillation cocktail and liquid scintillation counter.

Protocol:

  • Treatment: a. Incubate seedlings or cell cultures with different concentrations of (R)-Triaziflam in a medium containing [¹⁴C]glucose for a specific duration.

  • Cell Wall Extraction: a. Harvest the plant material and wash to remove unincorporated [¹⁴C]glucose. b. Treat the samples with the acetic-nitric reagent to hydrolyze non-cellulosic polysaccharides.

  • Quantification: a. The remaining insoluble material, which is predominantly cellulose, is collected by filtration. b. The amount of radioactivity in the cellulose fraction is determined by liquid scintillation counting.

  • Data Analysis: a. Compare the radioactivity incorporated in treated samples to that in control samples. b. Calculate the percentage of inhibition of cellulose synthesis and determine the IC50 value.

Conclusion

This compound is a multi-target herbicide that disrupts photosynthesis, microtubule formation, and cellulose biosynthesis in a stereospecific manner. The (S)-enantiomer primarily targets Photosystem II, while the (R)-enantiomer is a potent inhibitor of cell division and cell wall synthesis. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's molecular mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways. Further research to elucidate the precise binding interactions and downstream signaling cascades will provide a more complete picture of this compound's herbicidal activity and may aid in the development of new, more selective herbicides.

References

An In-depth Technical Guide on the Soil Persistence and Environmental Fate of Triaziflam

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Triaziflam and the Triazine Herbicide Class

This compound is a synthetically produced herbicide belonging to the triazine class of compounds. Triazine herbicides are widely utilized in agriculture for the control of broadleaf and grassy weeds.[1] Their mode of action typically involves the inhibition of photosynthesis in target plants. The environmental persistence and fate of these herbicides are of significant interest to researchers and environmental scientists due to their potential for mobility and impact on non-target organisms and ecosystems.

The persistence of a herbicide in the soil is defined by the duration it remains active and is influenced by a combination of the herbicide's chemical properties, soil characteristics, and climatic conditions.[2] Key processes governing the environmental fate of triazine herbicides include degradation (microbial and chemical), sorption to soil particles, and transport through leaching and runoff.

Physicochemical Properties Influencing Environmental Fate

While specific data for this compound is limited, the behavior of triazine herbicides in the environment is largely dictated by their inherent physicochemical properties.

Table 1: General Physicochemical Properties of Triazine Herbicides and Their Influence on Environmental Fate

PropertyGeneral Range for TriazinesInfluence on Environmental Fate
Water Solubility Low to moderateHigher solubility can increase the potential for leaching into groundwater.[3]
Sorption Coefficient (Koc) Varies widely (e.g., Atrazine (B1667683): ~100 mL/g, Simazine (B1681756): ~130 mL/g)Higher Koc values indicate stronger binding to soil organic matter, reducing mobility but potentially increasing persistence.[4][5]
Vapor Pressure LowGenerally low potential for volatilization from soil surfaces.
Half-life (DT50) in Soil Varies from weeks to months (e.g., Atrazine: 13-261 days)A longer half-life indicates greater persistence in the soil environment.[6]

Degradation Pathways of Triazine Herbicides in Soil

The degradation of triazine herbicides in the soil is a complex process involving biotic and abiotic mechanisms. The primary pathways are microbial degradation, chemical hydrolysis, and photolysis.

Microbial Degradation

Microbial degradation is often the most significant pathway for the dissipation of triazine herbicides in soil.[2] A diverse range of soil microorganisms, including bacteria and fungi, can utilize triazines as a source of carbon and nitrogen.[7] The degradation process typically involves a series of enzymatic reactions.

The generalized microbial degradation pathway for many triazine herbicides, such as atrazine, often proceeds through the following steps:

  • N-dealkylation: The removal of the ethyl and isopropyl groups from the amino side chains.[6]

  • Hydrolysis: The replacement of the chlorine atom on the triazine ring with a hydroxyl group, a reaction catalyzed by hydrolase enzymes.[6]

  • Ring Cleavage: The opening of the triazine ring, leading to the formation of smaller, less complex molecules like ammonia (B1221849) and carbon dioxide.[8]

Generalized Microbial Degradation of Triazine Herbicides Triazine Triazine Herbicide (e.g., Atrazine) Dealkylated N-Dealkylated Metabolites Triazine->Dealkylated N-dealkylation Hydroxylated Hydroxylated Metabolite (e.g., Hydroxyatrazine) Triazine->Hydroxylated Hydrolysis Ring_Cleavage Ring Cleavage Products (e.g., Cyanuric Acid) Dealkylated->Ring_Cleavage Hydroxylated->Ring_Cleavage Mineralization Mineralization (CO2, H2O, NH3) Ring_Cleavage->Mineralization

Generalized microbial degradation pathway for triazine herbicides.
Chemical Degradation (Hydrolysis)

Chemical hydrolysis involves the reaction of the triazine molecule with water, leading to its breakdown. The rate of hydrolysis is significantly influenced by soil pH.[2] For many triazine herbicides, hydrolysis is more rapid under acidic or alkaline conditions compared to neutral pH.[9] This process can lead to the formation of hydroxylated metabolites, which are often less phytotoxic.

Photodegradation (Photolysis)

Photodegradation is the breakdown of herbicides by sunlight. While it can be a significant degradation pathway for herbicides on the soil surface or in clear water, its importance for soil-incorporated triazines is generally lower.[9] The effectiveness of photolysis depends on the intensity and wavelength of light and the presence of photosensitizing substances in the environment.

Soil Persistence and Mobility

The persistence and mobility of triazine herbicides in soil are critical factors determining their potential environmental impact.

Persistence (Half-Life)

The persistence of a herbicide is commonly expressed as its half-life (DT50), which is the time required for 50% of the applied amount to dissipate. The half-life of triazine herbicides can vary widely depending on environmental conditions.

Table 2: Illustrative Soil Half-Lives (DT50) of Atrazine and Simazine

HerbicideSoil TypeDT50 (days)Reference
Atrazine Sandy Loam78[10]
Clay Loam130[10]
Simazine Sandy Loam81[10]
Clay Loam156[10]

Note: This data is for atrazine and simazine and is provided as an example due to the lack of specific data for this compound.

Factors that influence the persistence of triazine herbicides include:

  • Soil Temperature: Higher temperatures generally increase the rate of microbial and chemical degradation.[2]

  • Soil Moisture: Adequate soil moisture is essential for microbial activity and hydrolysis.[2]

  • Soil pH: Can affect the rate of chemical hydrolysis and the activity of soil microorganisms.[2]

  • Organic Matter Content: Higher organic matter can increase sorption, potentially protecting the herbicide from degradation and increasing its persistence.[10]

Mobility and Leaching Potential

The mobility of a herbicide in soil refers to its potential to move with soil water. This is largely determined by its sorption to soil particles, which is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Table 3: Illustrative Soil Organic Carbon-Water Partitioning Coefficients (Koc) of Atrazine and Simazine

HerbicideKoc (mL/g)Mobility ClassReference
Atrazine 100Moderate[4]
Simazine 130Moderate[4]

Note: This data is for atrazine and simazine and is provided as an example due to the lack of specific data for this compound.

Herbicides with low Koc values are more likely to remain in the soil solution and leach into groundwater, while those with high Koc values are more tightly bound to soil particles and are less mobile.[5] The degradation products of some triazine herbicides can be more mobile than the parent compound.[3]

Experimental Protocols for Studying Soil Persistence and Fate

Standardized laboratory and field studies are conducted to evaluate the environmental fate of herbicides. Below are generalized protocols for key experiments.

Soil Degradation Study (Aerobic)

Objective: To determine the rate of degradation and identify major metabolites of a herbicide in soil under aerobic conditions.

Methodology:

  • Soil Collection and Preparation: Collect fresh soil from a relevant agricultural area. Sieve the soil to remove large debris and characterize its physicochemical properties (pH, organic carbon content, texture).

  • Herbicide Application: Treat soil samples with a known concentration of the herbicide, often using a radiolabeled (e.g., ¹⁴C) compound to facilitate tracking.

  • Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity).

  • Sampling: Collect soil subsamples at predetermined time intervals over the course of the study.

  • Extraction: Extract the herbicide and its metabolites from the soil samples using an appropriate solvent (e.g., methanol, acetonitrile).[11]

  • Analysis: Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the parent herbicide and identify and quantify its degradation products.[12]

  • Data Analysis: Calculate the dissipation half-life (DT50) of the parent herbicide.

Experimental Workflow for Soil Degradation Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Collection Soil Collection & Characterization Herbicide_Prep Herbicide Application (Radiolabeled) Soil_Collection->Herbicide_Prep Incubation Incubation (Controlled Temp. & Moisture) Herbicide_Prep->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis HPLC or GC-MS Analysis Extraction->Analysis Data_Analysis Data Analysis (DT50 Calculation) Analysis->Data_Analysis

A typical experimental workflow for a soil degradation study.
Soil Sorption/Desorption Study (Batch Equilibrium)

Objective: To determine the extent to which a herbicide binds to soil particles.

Methodology:

  • Soil and Solution Preparation: Use characterized soil and prepare a series of herbicide solutions of known concentrations in a background electrolyte solution (e.g., 0.01 M CaCl₂).

  • Equilibration: Add a known mass of soil to each herbicide solution and shake the slurries for a defined period (e.g., 24 hours) to reach equilibrium.

  • Separation: Centrifuge the samples to separate the soil from the solution.

  • Analysis: Analyze the herbicide concentration remaining in the supernatant.

  • Calculation: The amount of herbicide sorbed to the soil is calculated by the difference between the initial and equilibrium solution concentrations. The sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) are then determined.

  • Desorption (Optional): The supernatant can be replaced with a fresh background solution, and the samples are re-equilibrated to determine the amount of herbicide that desorbs from the soil.

Conclusion

While specific data on the soil persistence and environmental fate of this compound is limited, its classification as a triazine herbicide provides a framework for understanding its likely behavior in the environment. It is expected to undergo degradation through microbial, chemical, and photochemical processes. Its persistence and mobility will be influenced by a complex interplay of its physicochemical properties and various soil and climatic factors. Further research is necessary to generate specific data for this compound to accurately assess its environmental risk. The experimental protocols outlined in this guide provide a basis for conducting such studies.

References

Phytotoxicity symptoms of Triaziflam on various plant species

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Phytotoxicity of Triaziflam

Abstract

This compound is a triazine herbicide recognized for its complex and potent multi-site mechanism of action. Classified under Group 29 by the Herbicide Resistance Action Committee (HRAC), its primary mode of action is the inhibition of cellulose (B213188) biosynthesis.[1] However, its phytotoxicity is amplified by its ability to also disrupt mitosis and inhibit photosystem II (PSII) electron transport.[2] This guide provides a detailed examination of the visible and microscopic symptoms of this compound phytotoxicity on various plant species, summarizes the available quantitative data, and outlines detailed experimental protocols for its assessment. The compound exhibits notable stereoselectivity, with its (R)- and (S)-enantiomers affecting different cellular targets with varying potency.[3]

Mechanism of Action

This compound's phytotoxic activity stems from a tripartite attack on fundamental plant cellular processes. The herbicidal efficacy is enantiomer-specific, meaning the different spatial configurations of the molecule have distinct biological targets.

  • (R)-Enantiomer: This isomer is primarily responsible for the inhibition of growth in the dark and is significantly more potent in this regard than its counterpart.[3] Its activity is linked to two main processes:

    • Mitotic Disruption: The (R)-enantiomer is a potent mitotic disrupter. Microscopic studies on maize (Zea mays) root tips reveal that it blocks cell division just 4 hours after treatment. It causes a loss of spindle and phragmoplast microtubule arrays, which are essential for chromosome segregation and cell plate formation. This leads to an arrest of the cell cycle in the prometaphase, where condensed chromosomes are unable to progress further.[3]

    • Cellulose Biosynthesis Inhibition (CBI): As a Group 29 herbicide, this compound interferes with the production of cellulose, the primary structural component of plant cell walls.[1] A decline in cellulose deposition in cell walls is observed 24 hours after treatment with the (R)-enantiomer.[3] The disruption of cortical microtubules, which guide the deposition of cellulose microfibrils, likely contributes to this effect, leading to compromised cell wall integrity.[3]

  • (S)-Enantiomer: This isomer preferentially inhibits photosystem II electron transport (PET) and the growth of photoautotrophic organisms like algae, with an efficacy comparable to the well-known herbicide atrazine.

This multi-site action makes this compound a potent, non-selective herbicide.[2]

Signaling Pathway of this compound's Phytotoxic Action

Triaziflam_MoA cluster_R (R)-Triaziflam Effects cluster_S (S)-Triaziflam Effects cluster_Symptoms Phytotoxic Symptoms R_this compound (R)-Triaziflam Microtubules Spindle & Phragmoplast Microtubule Arrays R_this compound->Microtubules disrupts Cellulose Cellulose Synthase Complex (CSC) R_this compound->Cellulose inhibits Mitosis Mitosis Arrest (Prometaphase) Microtubules->Mitosis leads to Swelling Root Tip Swelling, Isodiametric Growth Mitosis->Swelling Deposition Reduced Cellulose Deposition Cellulose->Deposition leads to Deposition->Swelling S_this compound (S)-Triaziflam PSII Photosystem II (PSII) S_this compound->PSII inhibits PET Photosynthetic Electron Transport (PET) Blocked PSII->PET Death Cell & Plant Death PET->Death causes energy deficit, leading to Stunting Shoot & Root Growth Inhibition Swelling->Stunting Stunting->Death

Caption: Mechanism of action for this compound enantiomers.

Phytotoxicity Symptoms on Plant Species

The symptoms induced by this compound are consistent with its mechanisms of action, particularly those of mitotic disrupter herbicides and cellulose biosynthesis inhibitors.[3][4]

Macroscopic (Visible) Symptoms:

  • Stunted Growth: Significant inhibition of both shoot and root elongation is a primary symptom.[3]

  • Swollen Root Tips: Meristematic regions, particularly root tips, swell into a characteristic "club shape." This is a direct result of the disruption of organized cell division and expansion.

  • Radial Swelling: Stems and hypocotyls of affected broadleaf plants may appear swollen due to isodiametric (uncontrolled) cell growth instead of directional elongation.[3][4]

  • General Symptoms of CBI: Other common symptoms for this class of herbicide include chlorosis (yellowing), necrosis (tissue death), and leaf distortion.[4]

Microscopic and Cellular Symptoms:

  • Mitotic Arrest: Cells in the meristems are arrested in prometaphase.[3]

  • Disrupted Microtubules: Both spindle microtubules (required for chromosome separation) and phragmoplast microtubules (required for cell plate formation) are lost.[3]

  • Reduced Cellulose: A quantifiable decline in cellulose deposition within the cell walls occurs, weakening the cell structure.[3]

Quantitative Phytotoxicity Data

Detailed dose-response studies providing specific GR₅₀ (concentration for 50% growth reduction) or IC₅₀ (concentration for 50% inhibition) values for this compound are not widely available in publicly accessible literature. However, key research provides a benchmark for its high potency, particularly for the (R)-enantiomer.

Plant Species/SystemActive IngredientObserved EffectEffective ConcentrationCitation
Garden Cress (Lepidium sativum) Seedlings(R)-TriaziflamInhibition of shoot and root elongation< 1 µM
Maize (Zea mays) Seedlings(R)-TriaziflamInhibition of shoot and root elongation< 1 µM
Cleaver (Galium aparine) Cell Suspensions(R)-Triaziflam vs. (S)-TriaziflamInhibition of cell growth in the dark(R)-enantiomer is up to 100x more potent[2]
Photoautotrophic Algae(S)-TriaziflamInhibition of growthEfficacy similar to Atrazine[3]

Experimental Protocols for Phytotoxicity Assessment

To evaluate the phytotoxicity of this compound, standardized bioassays are essential. The following sections detail representative protocols based on established methodologies for herbicide assessment.

Protocol 1: Whole-Plant Seedling Bioassay for Growth Inhibition

This protocol is a generalized workflow for assessing the effect of this compound on seedling growth in a controlled environment.

Objective: To determine the dose-response relationship of this compound on sensitive indicator species like cress or maize and calculate GR₅₀ values.

Materials:

  • This compound standard (and enantiomers, if available)

  • Sensitive plant seeds (e.g., Lepidium sativum, Zea mays)

  • Petri dishes or small pots (e.g., 5x5x5 cm)

  • Inert growth medium (e.g., vermiculite (B1170534), sand, or filter paper)

  • Controlled environment growth chamber

  • Solvent for stock solution (e.g., acetone, DMSO)

Procedure:

  • Preparation of Herbicide Concentrations:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Create a serial dilution to achieve a range of test concentrations (e.g., 0, 0.01, 0.1, 0.5, 1.0, 5.0 µM). The concentrations should bracket the expected GR₅₀ value.

  • Experimental Setup:

    • For each concentration (including a solvent-only control), prepare at least three replicate pots or petri dishes.

    • Fill pots with the inert growth medium. If using petri dishes, place a filter paper at the bottom.

    • Apply a fixed volume of the respective this compound solution to each replicate to ensure uniform concentration in the growth medium. Allow the solvent to evaporate if necessary.

  • Sowing and Germination:

    • Sow a predetermined number of seeds (e.g., 10-15) in each replicate.

    • Place the replicates in a growth chamber with controlled conditions (e.g., 16-hour photoperiod, 22°C light / 18°C dark, adequate humidity).[5]

  • Data Collection:

    • After a set period (e.g., 7 to 14 days), carefully remove the seedlings.

    • Measure the root length and shoot length of each seedling.

    • Record visual symptoms of phytotoxicity (e.g., swelling, discoloration).

    • Collect all seedlings from each replicate, blot dry, and measure fresh weight. Dry the seedlings in an oven at 60-70°C until a constant weight is achieved to determine the dry weight.

  • Data Analysis:

    • Calculate the average root length, shoot length, and biomass for each concentration.

    • Express the results as a percentage of the control treatment.

    • Use a suitable statistical software package to perform a regression analysis (e.g., a four-parameter log-logistic model) to fit a dose-response curve and calculate the GR₅₀ value.

Experimental Workflow Diagram

Bioassay_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_data 3. Data Collection & Analysis A Prepare this compound Serial Dilutions C Apply Herbicide Solutions to Medium A->C B Fill Pots/Petri Dishes with Growth Medium B->C D Sow Seeds of Indicator Species C->D E Incubate in Controlled Growth Chamber (7-14 days) D->E F Assess Visual Symptoms (e.g., swelling, chlorosis) E->F H Calculate % Inhibition vs. Control F->H G Measure Root/Shoot Length & Biomass G->H I Perform Dose-Response Analysis (Calculate GR50) H->I

Caption: Generalized workflow for a whole-plant herbicide bioassay.

Protocol 2: Microscopic Analysis of Mitotic Disruption in Maize Root Tips

This protocol is adapted from methodologies used to study mitotic inhibitor herbicides.[3][6][7][8]

Objective: To visualize the effect of (R)-Triaziflam on the mitotic stages in maize root tip meristem cells.

Materials:

  • Maize (Zea mays) seeds

  • (R)-Triaziflam solution (e.g., 1 µM)

  • Fixative solution (e.g., Carnoy's fixative: ethanol, chloroform, acetic acid)

  • Hydrochloric acid (1N)

  • Stain (e.g., Acetocarmine or Feulgen stain)

  • Microscope slides and coverslips

  • Light microscope

Procedure:

  • Seedling Germination: Germinate maize seeds in moist vermiculite or rolled paper towels until primary roots are 1-2 cm long.

  • Herbicide Treatment:

    • Prepare a treatment solution of (R)-Triaziflam (e.g., 1 µM) and a control solution (no herbicide).

    • Transfer the germinated seedlings to the solutions, ensuring the roots are fully submerged.

    • Incubate for a specified time (e.g., 4 hours, as this was effective in published research).[3]

  • Fixation and Hydrolysis:

    • Excise the terminal 1 cm of the root tips and immediately place them in the fixative solution for at least 4 hours.

    • Rinse the root tips with water.

    • Hydrolyze the root tips by placing them in 1N HCl at 60°C for 5-10 minutes to soften the tissue.

  • Staining and Mounting:

    • Rinse the hydrolyzed roots thoroughly with water.

    • Place a root tip on a microscope slide in a drop of stain.

    • Gently macerate the tip with a needle to spread the cells.

    • Apply a coverslip and perform a "squash" by applying gentle, firm pressure with a thumb through a piece of filter paper to create a monolayer of cells.

  • Microscopic Observation:

    • Examine the slides under a light microscope at high magnification (400x to 1000x).

    • Observe the different stages of mitosis in the control slides.

    • In the treated slides, look for an accumulation of cells in a specific stage (e.g., prometaphase) and abnormalities in chromosome arrangement or spindle formation.

Conclusion

This compound is a highly effective herbicide with a sophisticated, multi-site mechanism of action that distinguishes it from many other herbicides. Its primary phytotoxicity arises from the potent inhibition of cellulose biosynthesis and mitosis by its (R)-enantiomer, supplemented by the photosystem II-inhibiting activity of its (S)-enantiomer. The resulting symptoms are severe, leading to catastrophic failure of cell division, cell wall formation, and energy production. While it has been described as an obsolete commercial product, its unique, multi-pronged mechanism of action makes it a valuable subject for research into herbicide modes of action, cell wall biology, and the mechanisms of plant growth. Further quantitative studies on a broader range of crop and weed species would be beneficial to fully characterize its selectivity and phytotoxic potential.

References

Triaziflam: A Technical Whitepaper on its Classification as a Group 29 Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triaziflam is a potent, broad-spectrum herbicide classified under Group 29 by the Herbicide Resistance Action Committee (HRAC) and the Weed Science Society of America (WSSA).[1][2] Its primary mode of action is the inhibition of cellulose (B213188) biosynthesis, a critical process for plant cell wall integrity and growth.[1][3][4][5][6] This technical guide provides an in-depth analysis of this compound, detailing its multi-site inhibitory mechanisms, quantitative efficacy data, and the experimental protocols used for its characterization. The document is intended to serve as a comprehensive resource for researchers and professionals in the fields of herbicide science and drug development.

Introduction

This compound, a member of the alkylazine chemical family, is a systemic herbicide with pre- and post-emergence activity.[5][7] Its classification as a Group 29 herbicide designates its primary mechanism as an inhibitor of cellulose synthesis.[2][6] However, extensive research has revealed that this compound possesses a multi-site mode of action, also affecting photosystem II (PSII) electron transport and mitosis.[1][8][9] This multi-pronged attack contributes to its high efficacy against a wide range of weed species.

The herbicidal activity of this compound is stereospecific, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer in inhibiting cell growth.[1][5][9] This document will delve into the technical details of each of this compound's inhibitory actions, presenting quantitative data in structured tables and providing detailed experimental methodologies for key assays.

Modes of Action

Inhibition of Cellulose Biosynthesis (Primary Action)

The primary mode of action of this compound is the disruption of cellulose biosynthesis, a fundamental process for the formation and expansion of plant cell walls.[1][3][4][5] This inhibition leads to a cascade of cellular defects, including aberrant cell expansion and compromised structural integrity, ultimately resulting in plant death.

Signaling Pathway and Mechanism:

This compound, like other alkylazine herbicides, is thought to interfere with the function of the cellulose synthase (CESA) complex located at the plasma membrane.[3] This complex is responsible for polymerizing UDP-glucose into β-1,4-glucan chains, the building blocks of cellulose microfibrils. While the precise molecular target within the CESA complex is still under investigation, the inhibitory action of this compound leads to a rapid decrease in the rate of cellulose deposition in the cell wall.[1][9] This disruption of cell wall formation is particularly impactful in rapidly growing tissues, such as root meristems.[1][9]

Cellulose_Biosynthesis_Inhibition UDP_Glucose UDP-Glucose CESA_complex Cellulose Synthase (CESA) Complex (at Plasma Membrane) UDP_Glucose->CESA_complex Substrate Cellulose Cellulose Microfibrils CESA_complex->Cellulose Polymerization Cell_Wall Cell Wall Assembly & Expansion Cellulose->Cell_Wall This compound This compound (Group 29 Herbicide) This compound->CESA_complex Inhibition

Figure 1: Simplified signaling pathway of this compound's inhibition of cellulose biosynthesis.
Inhibition of Photosystem II Electron Transport (Secondary Action)

This compound also exhibits inhibitory effects on the photosynthetic electron transport (PET) chain in photosystem II (PSII).[1][4][9] This action is more pronounced with the (S)-enantiomer.[9] By blocking electron flow, this compound disrupts the production of ATP and NADPH, essential energy carriers for carbon fixation and other metabolic processes.

Mechanism:

The inhibition of PET by this compound is analogous to the mode of action of triazine herbicides like atrazine.[9] It is believed to bind to the D1 protein in the PSII complex, displacing plastoquinone (B1678516) and thereby blocking the electron flow from QA to QB. This leads to a buildup of excited chlorophyll (B73375) molecules, the generation of reactive oxygen species (ROS), and subsequent photo-oxidative damage to the cell.

PET_Inhibition Light Light Energy PSII Photosystem II (PSII) Light->PSII QA QA PSII->QA e- QB QB QA->QB e- Cyt_b6f Cytochrome b6f Complex QB->Cyt_b6f e- ATP_NADPH ATP & NADPH Production Cyt_b6f->ATP_NADPH This compound This compound ((S)-enantiomer) This compound->QB Blocks e- transfer

Figure 2: this compound's inhibitory effect on the photosystem II electron transport chain.
Disruption of Mitosis (Secondary Action)

A significant secondary mode of action of this compound, particularly the (R)-enantiomer, is the disruption of mitosis.[1][8][9] This leads to a blockage of cell division, primarily in the meristematic tissues of roots and shoots.

Mechanism:

This compound interferes with the formation and function of the microtubule spindle apparatus, which is essential for chromosome segregation during mitosis.[1][9] Treatment with the (R)-enantiomer of this compound results in a loss of spindle and phragmoplast microtubule arrays.[1][9] This disruption prevents the proper alignment and separation of chromosomes, causing an arrest of the cell cycle at the prometaphase stage.[9] The concomitant decrease in cortical microtubules leads to isodiametric cell growth and the characteristic swelling of root tips.[1][9]

Mitosis_Disruption cluster_mitosis Mitosis Prophase Prophase Prometaphase Prometaphase Prophase->Prometaphase Metaphase Metaphase Prometaphase->Metaphase Prometaphase_Arrest Prometaphase Arrest Prometaphase->Prometaphase_Arrest Leads to Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis This compound This compound ((R)-enantiomer) Microtubule Microtubule Spindle Apparatus Formation This compound->Microtubule Disrupts

Figure 3: Logical flow of this compound's disruption of the mitotic cell cycle.

Quantitative Data

The following tables summarize the quantitative data on the efficacy of this compound and its enantiomers from key studies. The data is primarily derived from the research conducted by Grossmann et al. (2001).

Table 1: Inhibitory Effects of this compound Enantiomers and Atrazine on Growth and Photosynthesis

CompoundHeterotrophic Cleaver Cell Growth (I50, µM)Photoautotrophic Algal Cell Growth (I50, µM)Photosystem II Electron Transport (Hill Reaction) (I50, µM)
(R)-Triaziflam0.031.525
(S)-Triaziflam3.00.080.1
Atrazine> 1000.070.09

Data adapted from Grossmann et al., 2001.

Table 2: Effects of this compound Enantiomers on Seedling Growth

CompoundCress Seedling Growth Inhibition (I50, µM)Maize Seedling Root Elongation Inhibition (Concentration for effect)
(R)-Triaziflam< 1< 1 µM
(S)-Triaziflam> 10-

Data adapted from Grossmann et al., 2001.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Grossmann et al. (2001) and other relevant literature.

Heterotrophic Cleaver (Galium aparine) Cell Suspension Assay

This assay assesses the direct effect of the herbicide on cell division and growth in the absence of photosynthesis.

Cleaver_Cell_Assay Start Start: Exponentially growing heterotrophic cleaver cell suspension Aliquot Aliquot cell suspension into 24-well plates Start->Aliquot Add_Compound Add this compound enantiomers (various concentrations) Aliquot->Add_Compound Incubate Incubate in the dark at 25°C with shaking (e.g., 120 rpm) for 7 days Add_Compound->Incubate Measure Measure cell growth (e.g., packed cell volume or dry weight) Incubate->Measure Calculate Calculate I50 values Measure->Calculate End End Calculate->End

Figure 4: Experimental workflow for the heterotrophic cleaver cell suspension assay.

Protocol:

  • Cell Culture: Maintain heterotrophic cell suspension cultures of Galium aparine in a suitable growth medium (e.g., Murashige and Skoog medium supplemented with sucrose (B13894) and growth regulators) in the dark on a rotary shaker.

  • Assay Setup: Dispense aliquots of the exponentially growing cell suspension into the wells of a 24-well microplate.

  • Treatment: Add the test compounds (this compound enantiomers, atrazine) at a range of concentrations to the wells. Include a solvent control.

  • Incubation: Incubate the plates in the dark at a controlled temperature (e.g., 25°C) with continuous shaking for a defined period (e.g., 7 days).

  • Growth Measurement: Determine cell growth by measuring parameters such as packed cell volume, fresh weight, or dry weight.

  • Data Analysis: Calculate the concentration that inhibits growth by 50% (I50) by plotting the growth inhibition against the logarithm of the compound concentration and fitting to a sigmoidal dose-response curve.

Photoautotrophic Algal (Scenedesmus acutus) Cell Suspension Assay

This assay evaluates the impact of the herbicide on the growth of photosynthetic organisms.

Protocol:

  • Algal Culture: Grow cultures of Scenedesmus acutus in a suitable nutrient medium under continuous light and aeration.

  • Assay Setup: In a 96-well microplate, add a defined volume of algal suspension to each well.

  • Treatment: Add the test compounds at various concentrations.

  • Incubation: Incubate the plates under controlled conditions of light and temperature for a specified duration (e.g., 72 hours).

  • Growth Measurement: Measure algal growth by determining chlorophyll fluorescence or optical density at a specific wavelength (e.g., 680 nm).

  • Data Analysis: Calculate the I50 values for growth inhibition as described for the cleaver cell assay.

Photosystem II Electron Transport (Hill Reaction) Assay

This in vitro assay directly measures the effect of the herbicide on the photosynthetic electron transport chain.

Protocol:

  • Thylakoid Isolation: Isolate intact thylakoid membranes from fresh spinach leaves by differential centrifugation.

  • Reaction Mixture: Prepare a reaction mixture containing a buffer, an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP), and the isolated thylakoids.

  • Treatment: Add the test compounds at various concentrations to the reaction mixture.

  • Measurement: Expose the reaction mixture to a light source and monitor the reduction of the electron acceptor over time using a spectrophotometer (for DCPIP, measure the decrease in absorbance at 600 nm).

  • Data Analysis: Calculate the rate of electron transport for each concentration and determine the I50 value for the inhibition of the Hill reaction.

Cress (Lepidium sativum) Seed Germination and Seedling Growth Assay

This whole-plant assay assesses the overall herbicidal effect on germination and early growth.

Protocol:

  • Assay Setup: Place a filter paper in a petri dish and moisten it with a defined volume of water or a buffer solution.

  • Treatment: Add the test compounds at different concentrations to the filter paper.

  • Sowing: Place a known number of cress seeds on the treated filter paper.

  • Incubation: Incubate the petri dishes in a controlled environment (light and temperature) for a set period (e.g., 5-7 days).

  • Measurement: After the incubation period, measure the germination rate, root length, and shoot length of the seedlings.

  • Data Analysis: Determine the concentration of the herbicide that causes a 50% inhibition of root and shoot growth.

Maize (Zea mays) Root Tip Mitosis Analysis

This microscopic assay visualizes the effect of the herbicide on cell division.

Protocol:

  • Seedling Growth: Germinate maize seeds and grow the seedlings hydroponically or in vermiculite.

  • Treatment: Expose the seedlings to various concentrations of the test compound for a specific duration (e.g., 4 to 24 hours).

  • Root Tip Fixation and Sectioning: Excise the root tips, fix them in a suitable fixative (e.g., FAA), embed them in paraffin, and prepare thin longitudinal sections.

  • Staining and Microscopy: Stain the sections with a chromosome-specific stain (e.g., Feulgen stain) and observe the mitotic stages under a light microscope.

  • Analysis: Quantify the number of cells in different mitotic phases and identify any abnormalities in chromosome arrangement and spindle formation.

Conclusion

This compound's classification as a Group 29 herbicide accurately reflects its primary mode of action as a potent inhibitor of cellulose biosynthesis. However, its multi-site activity, encompassing the inhibition of photosystem II electron transport and the disruption of mitosis, contributes significantly to its high herbicidal efficacy and broad-spectrum control. The stereospecificity of its enantiomers, with the (R)-enantiomer being a more potent inhibitor of cell growth and the (S)-enantiomer a more effective inhibitor of photosynthesis, highlights the complexity of its interactions at the molecular level. This in-depth technical guide provides researchers and professionals with a comprehensive understanding of this compound's mechanisms of action, supported by quantitative data and detailed experimental protocols, to facilitate further research and development in the field of weed science and herbicide technology.

References

The Pivotal Role of the Triazine Ring in the Dual-Action Herbicide Triaziflam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triaziflam, a potent herbicide, exhibits a unique dual mode of action, targeting both photosynthesis and cellulose (B213188) biosynthesis. This technical guide delves into the critical role of its core 1,3,5-triazine (B166579) ring in these inhibitory activities. By examining its enantioselective properties, we elucidate how stereochemistry dictates the preferential targeting of Photosystem II (PSII) and cell division processes, including cellulose synthesis. This document provides a comprehensive overview of this compound's mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the involved biological pathways and experimental workflows.

Introduction

This compound is a synthetically derived herbicide belonging to the triazine class.[1] Its efficacy stems from its ability to disrupt two fundamental physiological processes in plants: the electron transport chain in Photosystem II (PSII) and the biosynthesis of cellulose.[1][2] This dual mechanism contributes to its broad-spectrum herbicidal activity. The Herbicide Resistance Action Committee (HRAC) and the Weed Science Society of America (WSSA) classify this compound in Group 29, designated for inhibitors of cellulose biosynthesis.[1]

A key feature of this compound is its stereoisomerism, existing as (R)- and (S)-enantiomers.[2] These enantiomers exhibit distinct biological activities, with the (S)-enantiomer primarily responsible for inhibiting PSII electron transport, and the (R)-enantiomer being a more potent inhibitor of cell growth, mitosis, and cellulose synthesis.[3] This guide will explore the integral function of the triazine ring in these enantioselective interactions and the subsequent physiological effects.

Enantioselective Mode of Action

The differential activity of this compound's enantiomers highlights a sophisticated interaction with its biological targets. The 1,3,5-triazine core serves as a scaffold for side chains that determine the specific binding and inhibitory potency.

Inhibition of Photosystem II (PSII) Electron Transport

The (S)-enantiomer of this compound is a potent inhibitor of photosynthetic electron transport (PET).[3] Similar to other triazine herbicides like atrazine, it competitively binds to the QB-binding niche on the D1 protein of the PSII complex.[4] This binding blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby inhibiting the reduction of plastoquinone.[4] The interruption of the electron transport chain halts ATP and NADPH production, leading to a cascade of events including the generation of reactive oxygen species (ROS) and ultimately, cell death.[4] The triazine ring is crucial for this interaction, forming hydrogen bonds with key amino acid residues within the QB binding pocket.

Inhibition of Cellulose Biosynthesis and Mitotic Disruption

The (R)-enantiomer of this compound is a significantly more potent inhibitor of cell growth and division.[3] Its primary mode of action in this regard is the disruption of cellulose biosynthesis, a critical process for cell wall formation and structural integrity.[1][3] Inhibition of cellulose synthesis leads to characteristic phenotypes such as stunted growth and radial swelling of root tips.[3]

Furthermore, the (R)-enantiomer has been observed to disrupt mitosis by interfering with the formation of microtubule arrays, specifically the spindle and phragmoplast.[3] This leads to an arrest of the cell cycle at the prometaphase stage.[3] While the direct molecular target in the cellulose biosynthesis pathway is yet to be fully elucidated, the disruption of cortical microtubules, which guide the deposition of cellulose microfibrils, provides a plausible link between these two observed effects.

Quantitative Data

The enantioselective activity of this compound and its derivatives has been quantified through various bioassays. The following tables summarize the inhibitory concentrations (IC50) for the inhibition of photosynthetic electron transport (PET) and the growth of green algae and heterotrophic cleaver cells.

CompoundPET Inhibition (Hill-Reaction) pI50Growth of Green Algae (Scenedesmus acutus) pI50Growth of Heterotrophic Cleaver Cells (Galium aparine) pI50
(R)-Triaziflam 5.85.76.8
(S)-Triaziflam 6.7 6.6 5.2
Atrazine6.86.7< 4.0

Data sourced from Grossmann et al., 2001.[5]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Photosystem II Inhibition

The following diagram illustrates the signaling cascade initiated by the binding of the (S)-enantiomer of this compound to the D1 protein in Photosystem II.

G Triaziflam_S (S)-Triaziflam D1_Protein D1 Protein (PSII) Triaziflam_S->D1_Protein QB_Binding Blocks QB Binding Site D1_Protein->QB_Binding Electron_Transport Inhibition of Electron Transport QB_Binding->Electron_Transport ATP_NADPH Decreased ATP & NADPH Production Electron_Transport->ATP_NADPH ROS Increased Reactive Oxygen Species (ROS) Electron_Transport->ROS Photosynthesis Inhibition of Photosynthesis ATP_NADPH->Photosynthesis Cell_Death Oxidative Stress & Cell Death Photosynthesis->Cell_Death ROS->Cell_Death

Caption: Signaling pathway of PSII inhibition by (S)-Triaziflam.

Putative Signaling Pathway of Cellulose Biosynthesis Inhibition

The inhibition of cellulose biosynthesis by the (R)-enantiomer of this compound triggers a cell wall integrity (CWI) signaling pathway. The diagram below outlines a potential cascade of events.

G Triaziflam_R (R)-Triaziflam Cellulose_Synthase Cellulose Synthase Complex (CSC) Triaziflam_R->Cellulose_Synthase Cellulose_Synthesis Inhibition of Cellulose Synthesis Cellulose_Synthase->Cellulose_Synthesis CWI_Sensing Cell Wall Integrity (CWI) Sensing Cellulose_Synthesis->CWI_Sensing Growth_Arrest Growth Arrest & Radial Swelling Cellulose_Synthesis->Growth_Arrest THE1 THE1 (Receptor Kinase) CWI_Sensing->THE1 Activates Downstream_Signaling Downstream Signaling (e.g., MAPK cascade) THE1->Downstream_Signaling Gene_Expression Altered Gene Expression Downstream_Signaling->Gene_Expression Ectopic_Lignification Ectopic Lignification Gene_Expression->Ectopic_Lignification Gene_Expression->Growth_Arrest

Caption: Putative signaling pathway of cellulose biosynthesis inhibition.

Experimental Workflow for Assessing Photosystem II Inhibition

The Hill reaction assay is a standard method to determine the inhibition of photosynthetic electron transport.

G Start Start Isolate_Chloroplasts Isolate Chloroplasts from Plant Tissue Start->Isolate_Chloroplasts Prepare_Reaction Prepare Reaction Mixture: Buffer, DCPIP, Herbicide Isolate_Chloroplasts->Prepare_Reaction Add_Chloroplasts Add Chloroplast Suspension Prepare_Reaction->Add_Chloroplasts Illuminate Illuminate Sample Add_Chloroplasts->Illuminate Measure_Absorbance Measure Absorbance at 600 nm (Reduction of DCPIP) Illuminate->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the Hill reaction assay.

Detailed Experimental Protocols

Photosynthetic Electron Transport (PET) Inhibition Assay (Hill Reaction)

This protocol is adapted from standard procedures for measuring the Hill reaction.[6][7]

Objective: To determine the IC50 value of this compound enantiomers for the inhibition of photosynthetic electron transport.

Materials:

  • Fresh spinach leaves

  • Isolation buffer (e.g., 0.4 M sucrose, 10 mM Tris-HCl pH 7.8)

  • Reaction buffer (e.g., 0.05 M phosphate (B84403) buffer pH 7.0)

  • 2,6-dichlorophenolindophenol (DCPIP) solution (e.g., 0.1 mM)

  • This compound enantiomer stock solutions (in acetone (B3395972) or DMSO)

  • Spectrophotometer

  • Light source (e.g., 100W lamp)

  • Centrifuge and centrifuge tubes

  • Homogenizer or blender

  • Cheesecloth

Procedure:

  • Chloroplast Isolation: a. Homogenize fresh spinach leaves in ice-cold isolation buffer. b. Filter the homogenate through several layers of cheesecloth. c. Centrifuge the filtrate at a low speed (e.g., 200 x g for 2 minutes) to pellet intact cells and debris. d. Centrifuge the supernatant at a higher speed (e.g., 1000 x g for 10 minutes) to pellet the chloroplasts. e. Resuspend the chloroplast pellet in a small volume of ice-cold reaction buffer.

  • Reaction Setup: a. In a cuvette, combine the reaction buffer, DCPIP solution, and varying concentrations of the this compound enantiomer. b. A control cuvette should be prepared without the herbicide. c. Add the chloroplast suspension to each cuvette.

  • Measurement: a. Immediately measure the initial absorbance of the solution at 600 nm. b. Illuminate the cuvettes with a bright light source. c. Record the decrease in absorbance at 600 nm at regular time intervals as the blue DCPIP is reduced to its colorless form.

  • Data Analysis: a. Calculate the rate of DCPIP reduction for each herbicide concentration. b. Plot the percentage of inhibition against the logarithm of the herbicide concentration. c. Determine the IC50 value, which is the concentration of the herbicide that causes 50% inhibition of the Hill reaction.

Cellulose Content Determination (Updegraff Method)

This protocol is based on the Updegraff method for determining crystalline cellulose content.[1][8]

Objective: To quantify the effect of this compound on cellulose content in plant tissues.

Materials:

  • Plant tissue (e.g., maize root tips)

  • Updegraff reagent (acetic acid:nitric acid:water, 8:1:2 v/v)

  • 72% Sulfuric acid

  • Anthrone (B1665570) reagent (0.2% anthrone in concentrated sulfuric acid)

  • Glucose standards

  • Spectrophotometer

  • Heating block

  • Centrifuge and centrifuge tubes

Procedure:

  • Sample Preparation: a. Treat plant seedlings with different concentrations of (R)-Triaziflam for a specified period (e.g., 24 hours).[3] b. Harvest the root tips and dry them.

  • Digestion: a. To the dried plant tissue, add the Updegraff reagent. b. Heat the samples at 100°C for 30 minutes to remove non-cellulosic polysaccharides. c. Centrifuge the samples and discard the supernatant. d. Wash the pellet with water and then with acetone to remove residual reagents.

  • Hydrolysis: a. Add 72% sulfuric acid to the pellet to hydrolyze the cellulose into glucose monomers. b. Incubate at room temperature for 1 hour. c. Dilute the reaction with water.

  • Quantification: a. Take an aliquot of the hydrolysate and add freshly prepared, ice-cold anthrone reagent. b. Heat the samples at 100°C for 10 minutes to develop the color. c. Cool the samples and measure the absorbance at 620 nm.

  • Data Analysis: a. Create a standard curve using known concentrations of glucose. b. Determine the glucose concentration in the samples from the standard curve. c. Calculate the cellulose content as a percentage of the dry weight of the original tissue.

Microscopic Analysis of Mitotic Disruption

This protocol provides a general method for visualizing microtubules in plant root tips.[9][10]

Objective: To observe the effect of (R)-Triaziflam on microtubule organization during mitosis.

Materials:

  • Plant seedlings (e.g., maize)

  • (R)-Triaziflam solution

  • Fixative (e.g., 4% paraformaldehyde in a microtubule-stabilizing buffer)

  • Cell wall digesting enzymes (e.g., cellulase, pectinase)

  • Permeabilization buffer (e.g., containing Triton X-100)

  • Primary antibody (e.g., anti-α-tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Treatment and Fixation: a. Treat seedlings with (R)-Triaziflam for a specified time (e.g., 4 hours).[3] b. Excise the root tips and fix them in the fixative solution.

  • Immunolabeling: a. Digest the cell walls of the root tips using an enzyme mixture. b. Permeabilize the cells with a detergent-containing buffer. c. Incubate the root tips with the primary anti-tubulin antibody. d. Wash the samples and then incubate with the fluorescently labeled secondary antibody. e. Counterstain the nuclei with DAPI.

  • Microscopy: a. Mount the stained root tips on a microscope slide. b. Observe the microtubule structures (cortical microtubules, preprophase band, spindle, phragmoplast) and chromosome condensation using a fluorescence microscope.

  • Analysis: a. Compare the microtubule organization and mitotic stages in this compound-treated roots with those of untreated controls. b. Document any abnormalities, such as the absence of spindle or phragmoplast microtubules and arrested prometaphase.[3]

The Role of the 1,3,5-Triazine Ring: Structure-Activity Relationship

The 1,3,5-triazine ring is the foundational scaffold for a large class of herbicides that target the D1 protein of PSII.[4] Its role is to correctly position the various substituents in the QB binding pocket to maximize binding affinity. The nitrogen atoms in the triazine ring are key to forming hydrogen bonds with amino acid residues such as serine and histidine in the D1 protein, which is a common feature of triazine herbicide binding.

In this compound, the substituents at the 2, 4, and 6 positions of the triazine ring are critical for its dual and enantioselective activity. The specific nature of these side chains dictates the stereochemistry and overall shape of the molecule, influencing its fit into the distinct binding sites of PSII and the yet-to-be-fully-identified target in the cellulose biosynthesis pathway. Structure-activity relationship studies on related diaminotriazines have shown that modifications to these side chains can significantly alter the herbicidal activity and the ratio of PET inhibition to growth inhibition.[5] This highlights the triazine ring as a tunable platform for developing herbicides with specific modes of action.

Conclusion

The 1,3,5-triazine ring is central to the multifaceted mode of action of this compound. It serves as a rigid core that, depending on the stereochemistry of its substituents, directs the molecule to inhibit either photosynthetic electron transport or cellulose biosynthesis and mitosis. The (S)-enantiomer, with its high affinity for the D1 protein in Photosystem II, acts as a classic triazine herbicide. In contrast, the (R)-enantiomer's potent disruption of cell division and cellulose synthesis represents a distinct and crucial aspect of this compound's overall herbicidal efficacy. This in-depth understanding of the structure-function relationship of the triazine ring in this compound provides a valuable framework for the rational design of new herbicides with improved efficacy and target specificity.

References

Preliminary Investigation into Triaziflam Resistance Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triaziflam is a broad-spectrum herbicide belonging to the triazine class, notable for its dual mode of action.[1] It primarily functions by inhibiting photosynthetic electron transport at photosystem II (PSII) and also disrupts cellulose (B213188) biosynthesis.[1] This multi-target approach is designed to provide robust weed control. However, the emergence of herbicide resistance poses a significant threat to its efficacy. Understanding the molecular mechanisms underpinning this compound resistance is crucial for developing sustainable weed management strategies and for the design of next-generation herbicides.

This technical guide provides an in-depth overview of the preliminary investigative steps to elucidate this compound resistance mechanisms. It covers potential molecular bases of resistance, detailed experimental protocols for their identification, and a framework for quantitative data presentation.

Putative Resistance Mechanisms

Herbicide resistance in weeds is broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR).

Target-Site Resistance (TSR)

TSR in the context of this compound would involve modifications to its primary molecular targets.

  • Photosystem II Inhibition: this compound, like other triazine herbicides, binds to the D1 protein in the PSII complex of chloroplasts, blocking electron flow.[2][3][4][5] Resistance can arise from point mutations in the chloroplast-encoded psbA gene, which codes for the D1 protein. The most well-documented mutation conferring resistance to triazines is a serine to glycine (B1666218) substitution at position 264 (Ser264Gly).[6] This change alters the herbicide's binding affinity, thereby reducing its inhibitory effect.

  • Cellulose Biosynthesis Inhibition: The precise binding site of this compound within the cellulose synthase (CesA) complex is less characterized. However, resistance could theoretically emerge from mutations in CesA genes that alter the herbicide's binding pocket or allosterically affect the enzyme's function.

Non-Target-Site Resistance (NTSR)

NTSR mechanisms do not involve alterations to the herbicide's direct target. Instead, they limit the amount of active herbicide reaching the target site.

  • Enhanced Metabolism: This is a common NTSR mechanism where resistant plants exhibit an increased capacity to detoxify the herbicide. This is often mediated by the overexpression or increased activity of enzyme families such as cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and glycosyltransferases (GTs). These enzymes can metabolize this compound into non-toxic or less toxic compounds.

  • Reduced Absorption and Translocation: Structural or physiological changes in the plant could potentially reduce the uptake of this compound through the roots or leaves, or limit its movement within the plant to the target tissues.

  • Sequestration: The herbicide could be sequestered in cellular compartments, such as the vacuole, preventing it from reaching its targets in the chloroplasts and plasma membrane.

Experimental Protocols for Resistance Investigation

A systematic approach is required to identify the mechanisms of this compound resistance in a suspected weed population.

Whole-Plant Dose-Response Bioassay

This initial experiment is crucial to confirm resistance and quantify its level.

Methodology:

  • Seed Collection: Collect mature seeds from both the suspected resistant weed population and a known susceptible population of the same species.

  • Plant Cultivation: Grow the seeds in a controlled environment (greenhouse or growth chamber) under standardized conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: At the 2-4 leaf stage, treat the plants with a range of this compound doses. The doses should span from sub-lethal to supra-lethal concentrations, including an untreated control. A logarithmic dose series is recommended.

  • Assessment: After a set period (typically 21-28 days), assess plant survival and biomass (above-ground fresh or dry weight).

  • Data Analysis: Analyze the data using a log-logistic dose-response model to calculate the herbicide dose required to cause 50% mortality (LD50) or 50% growth reduction (GR50). The resistance index (RI) is then calculated as the ratio of the LD50 or GR50 of the resistant population to that of the susceptible population.

Investigation of Target-Site Resistance (TSR)

Methodology:

  • DNA Extraction: Extract total genomic DNA from fresh leaf tissue of both resistant and susceptible plants.

  • PCR Amplification: Amplify the psbA gene using specific primers designed based on conserved regions of the gene from related plant species.

  • Sequencing: Sequence the PCR products.

  • Sequence Analysis: Align the sequences from resistant and susceptible plants to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions in the D1 protein, particularly around the known resistance-conferring positions like Ser264.

Methodology:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the tissues of interest (e.g., roots, shoots) of both resistant and susceptible plants treated with and without this compound. Synthesize complementary DNA (cDNA) from the RNA.

  • Quantitative Real-Time PCR (qRT-PCR): Design primers for the CesA genes of interest. Perform qRT-PCR to quantify the relative expression levels of these genes in resistant versus susceptible plants.[7][8] An increase in CesA gene expression in resistant plants upon herbicide treatment could indicate a compensatory mechanism.

Investigation of Non-Target-Site Resistance (NTSR)

Methodology:

  • Microsome Isolation: Isolate microsomes from the tissues of both resistant and susceptible plants.

  • Heterologous Expression and Purification: For more detailed kinetic studies, heterologously express candidate P450 genes (identified through transcriptomics) in a system like E. coli or yeast and purify the recombinant enzymes.[9][10][11][12][13][14]

  • Enzyme Kinetics: Determine the kinetic parameters (Km and Vmax) of the P450-mediated metabolism of this compound.[15][16][17] This can be done by monitoring the depletion of the substrate (this compound) or the formation of metabolites over time using techniques like HPLC or LC-MS.

Methodology:

  • Sample Preparation: Harvest plant material from both resistant and susceptible plants treated with and without this compound.

  • Cellulose Extraction: Use established methods like the Updegraff method to extract crystalline cellulose from the plant cell walls.[18][19][20]

  • Quantification: Hydrolyze the extracted cellulose to glucose and quantify the glucose using a colorimetric assay (e.g., anthrone (B1665570) assay) or chromatographic methods (HPLC, GC).[19][20] A lower reduction in cellulose content in resistant plants compared to susceptible plants after this compound treatment would suggest a resistance mechanism.

Data Presentation

Clear and concise presentation of quantitative data is essential for the interpretation of results.

Table 1: Whole-Plant Dose-Response to this compound

PopulationGR50 (g a.i./ha)95% Confidence IntervalResistance Index (RI)
Susceptible1.0
Resistant

Table 2: psbA Gene Mutations in Susceptible and Resistant Biotypes

PopulationCodon 264Amino Acid SubstitutionOther Mutations
SusceptibleTCGSerineNone detected
ResistantGCGGlycine

Table 3: Cytochrome P450-Mediated Metabolism of this compound

Plant BiotypeEnzyme SourceKm (µM)Vmax (nmol/min/mg protein)
SusceptibleMicrosomes
ResistantMicrosomes
Recombinant CYPXXX

Table 4: Effect of this compound on Cellulose Content

TreatmentPlant BiotypeCellulose Content (% of dry weight)% Reduction compared to Control
ControlSusceptibleN/A
ResistantN/A
This compound (X g a.i./ha)Susceptible
Resistant

Visualizations

Signaling Pathways and Experimental Workflows

Visual representations of the complex biological processes and experimental procedures can greatly enhance understanding.

G Hypothesized this compound Resistance Pathways cluster_0 Target-Site Resistance (TSR) cluster_1 Non-Target-Site Resistance (NTSR) This compound This compound PSII (D1 Protein) PSII (D1 Protein) This compound->PSII (D1 Protein) inhibition Cellulose Synthase Cellulose Synthase This compound->Cellulose Synthase inhibition Enhanced Metabolism Enhanced Metabolism This compound->Enhanced Metabolism Sequestration Sequestration This compound->Sequestration psbA gene mutation psbA gene mutation PSII (D1 Protein)->psbA gene mutation leads to CesA gene mutation CesA gene mutation Cellulose Synthase->CesA gene mutation leads to Resistance Resistance psbA gene mutation->Resistance CesA gene mutation->Resistance Detoxification Enzymes (P450s, GSTs) Detoxification Enzymes (P450s, GSTs) Enhanced Metabolism->Detoxification Enzymes (P450s, GSTs) Metabolites Metabolites Detoxification Enzymes (P450s, GSTs)->Metabolites Vacuole Vacuole Sequestration->Vacuole Vacuole->Resistance Metabolites->Resistance

Caption: Overview of potential this compound resistance mechanisms.

G Workflow for Investigating this compound Resistance cluster_TSR TSR Investigation cluster_NTSR NTSR Investigation Seed Collection (Susceptible & Resistant) Seed Collection (Susceptible & Resistant) Whole-Plant Dose-Response Assay Whole-Plant Dose-Response Assay Seed Collection (Susceptible & Resistant)->Whole-Plant Dose-Response Assay Confirmation & Quantification of Resistance (RI) Confirmation & Quantification of Resistance (RI) Whole-Plant Dose-Response Assay->Confirmation & Quantification of Resistance (RI) TSR Investigation TSR Investigation Confirmation & Quantification of Resistance (RI)->TSR Investigation NTSR Investigation NTSR Investigation Confirmation & Quantification of Resistance (RI)->NTSR Investigation Identify Target-Site Mutations Identify Target-Site Mutations TSR Investigation->Identify Target-Site Mutations Characterize Metabolic/Sequestration Mechanisms Characterize Metabolic/Sequestration Mechanisms NTSR Investigation->Characterize Metabolic/Sequestration Mechanisms psbA Sequencing psbA Sequencing CesA Expression Analysis CesA Expression Analysis P450 Activity Assay P450 Activity Assay Cellulose Content Analysis Cellulose Content Analysis Elucidation of Resistance Mechanism Elucidation of Resistance Mechanism Identify Target-Site Mutations->Elucidation of Resistance Mechanism Characterize Metabolic/Sequestration Mechanisms->Elucidation of Resistance Mechanism

Caption: Experimental workflow for this compound resistance analysis.

G Downstream Effects of Photosystem II Inhibition This compound This compound PSII Inhibition PSII Inhibition This compound->PSII Inhibition Blocked Electron Transport Blocked Electron Transport PSII Inhibition->Blocked Electron Transport Reactive Oxygen Species (ROS) Production Reactive Oxygen Species (ROS) Production Blocked Electron Transport->Reactive Oxygen Species (ROS) Production Lipid Peroxidation Lipid Peroxidation Reactive Oxygen Species (ROS) Production->Lipid Peroxidation Stress Signaling Stress Signaling Reactive Oxygen Species (ROS) Production->Stress Signaling Membrane Damage Membrane Damage Lipid Peroxidation->Membrane Damage Cell Death Cell Death Membrane Damage->Cell Death Upregulation of Detoxification Genes (e.g., P450s) Upregulation of Detoxification Genes (e.g., P450s) Stress Signaling->Upregulation of Detoxification Genes (e.g., P450s)

Caption: Signaling cascade following PSII inhibition by this compound.

Conclusion

Investigating this compound resistance requires a multi-faceted approach that combines whole-plant physiology with molecular biology techniques. The protocols and data presentation formats outlined in this guide provide a robust framework for researchers to systematically identify and characterize the mechanisms of resistance. A thorough understanding of how weeds evolve resistance to this dual-action herbicide is paramount for the development of effective and sustainable weed management programs. Future research should also focus on the potential for cross-resistance to other herbicides and the fitness costs associated with different resistance mechanisms.

References

Degradation of Triaziflam in Soil and Water: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Environmental Scientists

Abstract

Triaziflam, a fluoroalkyltriazine herbicide, is utilized for the control of a variety of weeds. Understanding its environmental fate, particularly its degradation pathways in soil and water, is crucial for assessing its ecological impact and ensuring its safe use. This technical guide synthesizes the current understanding of this compound's degradation, drawing upon data from related triazine herbicides to elucidate its likely transformation processes. Due to a notable scarcity of publicly available data specific to this compound, this document outlines the expected degradation mechanisms, including photodegradation, chemical hydrolysis, and microbial degradation, based on established patterns for the triazine chemical class. Detailed experimental protocols for investigating these pathways are provided to guide future research.

Introduction

This compound belongs to the triazine class of herbicides, which are known to act by inhibiting photosystem II electron transport. The environmental persistence and mobility of triazine herbicides are of significant interest due to their potential to contaminate soil and water resources. The degradation of these compounds is influenced by a combination of abiotic and biotic factors, leading to the formation of various metabolites. This guide provides a comprehensive overview of the anticipated degradation pathways of this compound in both terrestrial and aquatic environments.

Predicted Degradation Pathways of this compound

While specific experimental data on the degradation of this compound is limited, its chemical structure allows for the prediction of its degradation pathways based on the well-documented fate of other triazine herbicides, such as atrazine (B1667683) and simazine. The primary degradation mechanisms are expected to be photodegradation, hydrolysis, and microbial degradation.

Abiotic Degradation

2.1.1. Photodegradation

Photodegradation, or the breakdown of molecules by light, is a significant pathway for the dissipation of triazine herbicides in aqueous environments and on soil surfaces. For triazines, this process is primarily driven by UV radiation from sunlight. The expected photodegradation pathway for this compound involves the cleavage of its side chains.

  • Primary Mechanism: The absorption of UV light can lead to the dealkylation of the triazine ring, resulting in the partial or complete loss of the side chains. For this compound, this would likely involve the cleavage of the N-linked 1-(3,5-dimethylphenoxy)propan-2-yl group and the C-linked 2-fluoropropan-2-yl group.

  • Influencing Factors: The rate of photodegradation is influenced by the intensity of sunlight, the depth of the water, and the presence of photosensitizing agents like dissolved organic matter.

2.1.2. Chemical Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For triazine herbicides, hydrolysis is a key degradation pathway, particularly in acidic or alkaline conditions.

  • Primary Mechanism: The triazine ring of this compound is susceptible to hydrolysis, which can lead to the replacement of substituents with hydroxyl groups.

  • Influencing Factors: Soil and water pH are the most critical factors affecting the rate of hydrolysis. Temperature and the presence of catalysts such as clay minerals and organic matter can also influence this process.

Biotic Degradation

Microbial degradation is a major route for the dissipation of triazine herbicides in soil and water. A wide range of microorganisms have been shown to metabolize these compounds.

  • Primary Mechanism: Microorganisms can utilize triazines as a source of carbon and nitrogen. The initial steps often involve N-dealkylation, similar to photodegradation, followed by hydroxylation of the triazine ring. Subsequent enzymatic reactions can lead to the cleavage of the triazine ring, ultimately resulting in the formation of ammonia (B1221849) and carbon dioxide.

  • Influencing Factors: Soil type, organic matter content, moisture, temperature, and the composition of the microbial community all play a significant role in the rate and extent of microbial degradation.

The following diagram illustrates the potential degradation pathways of this compound based on the known degradation of other triazine herbicides.

Triaziflam_Degradation_Pathways cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation This compound This compound Photodegradation Photodegradation This compound->Photodegradation Sunlight (UV) Hydrolysis Hydrolysis This compound->Hydrolysis Water (pH) Microbial_Degradation Microbial Degradation This compound->Microbial_Degradation Microorganisms Metabolite1 Dealkylated Metabolites Photodegradation->Metabolite1 Metabolite2 Hydroxylated Metabolites Hydrolysis->Metabolite2 Microbial_Degradation->Metabolite1 Microbial_Degradation->Metabolite2 Metabolite1->Microbial_Degradation Metabolite3 Ring Cleavage Products Metabolite1->Metabolite3 Metabolite2->Microbial_Degradation Metabolite2->Metabolite3 Mineralization CO2 + NH3 + H2O Metabolite3->Mineralization

Predicted degradation pathways of this compound.

Quantitative Data on Triazine Herbicide Degradation

Degradation ProcessMatrixHalf-life (DT50) Range (days)Conditions
Soil Degradation Soil30 - 100Aerobic, typical environmental temperatures (15-25°C) and moisture levels.
Aqueous Photolysis Water10 - 50pH 7, exposure to natural or simulated sunlight.
Aqueous Hydrolysis WaterStable to > 365 (at pH 7)20-25°C. Hydrolysis is significantly faster at acidic or alkaline pH.
Water-Sediment System Water15 - 60Aerobic and anaerobic conditions.

Note: This data is generalized for the triazine herbicide class and may not be representative of this compound's specific degradation kinetics. Experimental determination of these values for this compound is essential.

Experimental Protocols for Studying this compound Degradation

To address the data gap for this compound, the following experimental protocols, based on established methodologies for other triazine herbicides, are recommended.

Soil Degradation Study (Aerobic)

This study aims to determine the rate and pathway of this compound degradation in soil under aerobic conditions.

Methodology:

  • Soil Selection and Preparation: Select at least three different soil types with varying textures, organic carbon content, and pH. Air-dry the soils and sieve them (<2 mm).

  • Test Substance Application: Prepare a stock solution of radiolabeled (e.g., ¹⁴C-labeled) this compound. Apply the solution to the soil samples to achieve a concentration relevant to typical field application rates.

  • Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20 ± 2°C) and moisture content (e.g., 40-60% of maximum water holding capacity). Maintain aerobic conditions by ensuring adequate air exchange.

  • Sampling and Analysis: Collect triplicate samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

  • Extraction: Extract the soil samples with an appropriate organic solvent (e.g., acetonitrile/water mixture).

  • Quantification: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to quantify the parent this compound and its degradation products.

  • Metabolite Identification: Identify the major degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the dissipation half-life (DT50) and the time for 90% dissipation (DT90) of this compound using first-order kinetics or other appropriate models.

The following diagram outlines the experimental workflow for a soil degradation study.

Soil_Degradation_Workflow start Start soil_prep Soil Preparation (Sieving, Characterization) start->soil_prep application This compound Application (¹⁴C-labeled) soil_prep->application incubation Aerobic Incubation (Controlled Temp. & Moisture) application->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC-Radioactivity Detection extraction->analysis identification LC-MS/MS Metabolite ID analysis->identification data_analysis DT50 / DT90 Calculation identification->data_analysis end End data_analysis->end

Methodological & Application

Application Notes and Protocols for Measuring Triaziflam Inhibition of Photosystem II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triaziflam is a herbicide belonging to the triazine class, which is known to inhibit photosynthesis.[1][2] This document provides detailed protocols for measuring the inhibitory effects of this compound on Photosystem II (PSII), a key component of the photosynthetic electron transport chain. The primary mechanism of action for triazine herbicides involves blocking the electron flow at the secondary quinone acceptor (QB) binding site on the D1 protein of the PSII reaction center.[3] This inhibition halts the production of ATP and NADPH, which are essential for carbon fixation, ultimately leading to plant death.[3] The following protocols describe three common and effective methods for quantifying PSII inhibition: chlorophyll (B73375) a fluorescence analysis, oxygen evolution measurement, and thermoluminescence.

Chlorophyll a Fluorescence Analysis

Chlorophyll fluorescence is a non-invasive and highly sensitive method used to assess the efficiency of PSII.[4][5][6] When light energy absorbed by chlorophyll molecules cannot be used for photochemistry due to a block in the electron transport chain, it is dissipated as heat and fluorescence.[5] An increase in chlorophyll fluorescence yield, therefore, indicates an inhibition of PSII.

Experimental Protocol
  • Plant Material and this compound Treatment:

    • Grow susceptible plants (e.g., Arabidopsis thaliana, spinach, or other model plants) under controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) or DMSO) and then dilute it to various concentrations with a nutrient solution or water containing a surfactant.

    • Apply the different concentrations of this compound to the plants. This can be done by spraying the leaves or by watering the soil. Include a control group treated only with the solvent solution.

    • Allow sufficient time for the herbicide to be absorbed and to take effect (e.g., 24-48 hours).

  • Dark Adaptation:

    • Before measurement, dark-adapt the leaves for at least 15-20 minutes.[5] This ensures that all PSII reaction centers are "open" (the primary quinone acceptor, QA, is oxidized) and ready to accept electrons.

  • Measurement using a Pulse Amplitude Modulated (PAM) Fluorometer:

    • Use a PAM fluorometer to measure key fluorescence parameters.[7]

    • Minimal Fluorescence (F₀): Apply a weak measuring light to determine the minimal fluorescence level when the PSII reaction centers are open.[6][8]

    • Maximal Fluorescence (Fₘ): Apply a short, saturating pulse of high-intensity light to transiently "close" all PSII reaction centers (QA is fully reduced).[6][8] This yields the maximum fluorescence level.

    • Steady-State Fluorescence (Fₛ) and Maximal Fluorescence in the Light (Fₘ'): After the saturating pulse, illuminate the leaf with actinic light to drive photosynthesis and measure the steady-state fluorescence (Fₛ). Apply another saturating pulse during actinic illumination to determine the maximal fluorescence in the light-adapted state (Fₘ').[8]

  • Calculation of Key Parameters:

    • Maximum Quantum Yield of PSII (Fᵥ/Fₘ): Calculated as (Fₘ - F₀) / Fₘ. A decrease in this ratio indicates PSII inhibition.[9]

    • Effective Quantum Yield of PSII (Y(II) or ΔF/Fₘ'): Calculated as (Fₘ' - Fₛ) / Fₘ'. This parameter reflects the efficiency of PSII under light conditions.[9]

Data Presentation
This compound Concentration (µM)F₀ (relative units)Fₘ (relative units)Fᵥ/FₘY(II)
0 (Control)
0.1
1
10
100

Visualization

G cluster_workflow Chlorophyll Fluorescence Measurement Workflow start Start treatment This compound Treatment start->treatment dark_adaptation Dark Adaptation (20 min) treatment->dark_adaptation measurement PAM Fluorometer Measurement dark_adaptation->measurement data_analysis Data Analysis (Fv/Fm, Y(II)) measurement->data_analysis end_node End data_analysis->end_node

Caption: Workflow for measuring PSII inhibition using chlorophyll fluorescence.

Oxygen Evolution Measurement

The rate of oxygen evolution is a direct measure of the water-splitting activity of PSII.[10] Herbicides that block the electron transport chain will inhibit this process.

Experimental Protocol
  • Isolation of Thylakoid Membranes:

    • Harvest fresh leaves (e.g., spinach) and homogenize them in a cold isolation buffer (e.g., containing sucrose, MgCl₂, and a buffer like HEPES or MES at pH 7.5).

    • Filter the homogenate through several layers of cheesecloth and centrifuge the filtrate at a low speed to remove cell debris.

    • Centrifuge the supernatant at a higher speed to pellet the thylakoid membranes.

    • Resuspend the thylakoids in a suitable assay buffer and determine the chlorophyll concentration.

  • Oxygen Measurement:

    • Use a Clark-type oxygen electrode to measure the rate of oxygen evolution.

    • Add a known volume of the thylakoid suspension to the oxygen electrode chamber containing an assay buffer with an artificial electron acceptor (e.g., 2,6-dichloro-p-benzoquinone, DCBQ).

    • Allow the system to equilibrate in the dark.

    • Initiate the reaction by turning on a light source (actinic light).

    • Record the rate of oxygen evolution.

  • Inhibition Assay:

    • Incubate the thylakoid suspension with various concentrations of this compound for a specific period (e.g., 5-10 minutes) in the dark before starting the light reaction.

    • Measure the rate of oxygen evolution in the presence of the inhibitor.

    • Include a control measurement without this compound.

Data Presentation
This compound Concentration (µM)Rate of O₂ Evolution (µmol O₂ / mg Chl / hr)% Inhibition
0 (Control)0
0.1
1
10
100

Visualization

G cluster_pathway Photosynthetic Electron Transport in PSII H2O 2H₂O OEC Oxygen Evolving Complex H2O->OEC 4e⁻ P680 P680 OEC->P680 QA QA P680->QA e⁻ QB QB QA->QB e⁻ PQ_pool Plastoquinone Pool QB->PQ_pool e⁻ This compound This compound This compound->QB Inhibits Electron Transfer

Caption: this compound inhibits electron transfer from QA to QB in PSII.

Thermoluminescence (TL)

Thermoluminescence is a technique that probes the recombination of charge-separated states in PSII, which emits light upon heating.[11][12] The characteristics of the TL glow curve, particularly the peak positions and intensities, provide information about the redox states of PSII components.[13][14] Inhibition at the QB site by herbicides like this compound will alter the TL signal.

Experimental Protocol
  • Sample Preparation and Treatment:

    • Use either isolated thylakoids or leaf discs.

    • Treat the samples with different concentrations of this compound as described in the previous protocols.

  • Charge Separation and Trapping:

    • Cool the sample to a low temperature (e.g., -10°C).

    • Excite the sample with a short saturating flash of light to induce charge separation and trap electrons on the acceptor side of PSII.

  • Thermoluminescence Measurement:

    • Heat the sample at a constant rate (e.g., 1°C/s) in the dark.

    • Measure the emitted light (luminescence) as a function of temperature using a sensitive photomultiplier tube.

    • The resulting plot of luminescence intensity versus temperature is the thermoluminescence glow curve.

  • Data Analysis:

    • The main TL band associated with the recombination of the S₂/S₃ states of the oxygen-evolving complex with QB⁻ is the B-band, typically peaking around +20 to +30°C.

    • In the presence of a QB-site inhibitor like this compound, electron transfer to QB is blocked, leading to the accumulation of QA⁻. This results in the disappearance of the B-band and the appearance of a Q-band at a lower temperature (around +5°C), which arises from the recombination of S₂ with QA⁻.[15]

Data Presentation
This compound Concentration (µM)B-band Peak Temperature (°C)B-band Intensity (relative units)Q-band Peak Temperature (°C)Q-band Intensity (relative units)
0 (Control)N/AN/A
0.1
1
10
100

Visualization

G cluster_logic Logical Flow of Thermoluminescence Analysis start PSII in Normal State light_excitation Light Excitation start->light_excitation charge_separation S₂QB⁻ Formation light_excitation->charge_separation heating Heating charge_separation->heating b_band B-band Emission (+30°C) heating->b_band start_inhibited PSII + this compound light_excitation_inhibited Light Excitation start_inhibited->light_excitation_inhibited charge_separation_inhibited S₂QA⁻ Accumulation light_excitation_inhibited->charge_separation_inhibited heating_inhibited Heating charge_separation_inhibited->heating_inhibited q_band Q-band Emission (+5°C) heating_inhibited->q_band

References

Application Note: Utilizing Chlorophyll Fluorescence to Assess Triaziflam Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triaziflam is a potent herbicide belonging to the triazine class, known for its inhibitory effects on plant growth. Its primary modes of action include the inhibition of photosystem II (PSII) electron transport and the disruption of cellulose (B213188) biosynthesis.[1][2] The commercially produced (R)-enantiomer of this compound is significantly more biologically active, being about 100 times more effective in inhibiting cell growth than its (S)-enantiomer.[1] This document outlines the use of chlorophyll (B73375) fluorescence, a rapid, non-invasive, and highly sensitive technique, to assess the herbicidal activity of this compound by quantifying its impact on the photosynthetic apparatus.

Chlorophyll fluorescence provides a window into the efficiency of PSII, a key component of the photosynthetic machinery.[3][4] Herbicides that target PSII, such as this compound, disrupt the normal flow of electrons, leading to changes in the fluorescence emission from chlorophyll.[5] By measuring these changes, researchers can effectively quantify the potency and mechanism of action of PSII-inhibiting compounds like this compound. Key parameters derived from chlorophyll fluorescence measurements, such as the maximum quantum yield of PSII (Fv/Fm) and the analysis of the fast fluorescence transient (OJIP curve), offer detailed insights into the functioning of the photosynthetic apparatus.[6]

Data Presentation

The herbicidal efficacy of this compound, particularly its impact on photosystem II electron transport (PET), can be quantified by determining its pI50 value. The pI50 value is the negative logarithm of the molar concentration of an inhibitor that causes 50% inhibition of a biological process. A higher pI50 value indicates a more potent inhibitor.

Research by Grossmann et al. (2001) has determined the pI50 values for the inhibition of photosynthetic electron transport by the (S)- and (R)-enantiomers of this compound.[1][2] The (S)-enantiomer demonstrates significantly higher activity in inhibiting PET, with an efficacy comparable to the well-known PSII-inhibiting herbicide, atrazine.[1][2]

CompoundTarget ProcesspI50 Value
(S)-TriaziflamPhotosystem II Electron Transport (PET)6.8
(R)-TriaziflamPhotosystem II Electron Transport (PET)4.7
Atrazine (for comparison)Photosystem II Electron Transport (PET)~6.7

Note: The data presented above is based on in vitro studies with isolated thylakoids.[1][2] In vivo studies on whole plants are necessary to fully characterize the herbicidal efficacy under physiological conditions.

Experimental Protocols

This section provides a detailed protocol for assessing the activity of this compound on plants using a portable chlorophyll fluorometer.

Objective: To quantify the dose-dependent inhibitory effect of this compound on the photosynthetic efficiency of a model plant species (e.g., Arabidopsis thaliana or a target weed species).

Materials:

  • This compound stock solution (analytical grade)

  • Solvent for this compound (e.g., acetone (B3395972) or DMSO)

  • Surfactant (e.g., Tween-20)

  • Model plants (e.g., 3-4 week old Arabidopsis thaliana) grown under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C)

  • Portable chlorophyll fluorometer (e.g., a Pulse-Amplitude-Modulation (PAM) fluorometer or a Plant Efficiency Analyzer (PEA))

  • Spray bottle for herbicide application

  • Dark adaptation clips

  • Distilled water

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Preparation of this compound Solutions:

    • Prepare a series of this compound concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 µM) in a suitable solvent.

    • The final spray solution should contain a low percentage of the solvent and a surfactant (e.g., 0.05% Tween-20) to ensure proper adhesion to the leaf surface. The "0" concentration should be a mock treatment containing the solvent and surfactant at the same concentration as the herbicide solutions.

  • Herbicide Application:

    • Randomly assign plants to different treatment groups.

    • Spray the plants evenly with the respective this compound solutions until the leaves are thoroughly wetted but before runoff occurs.

    • Ensure uniform coverage for all treatments.

    • Keep the treated plants under the same controlled growth conditions.

  • Chlorophyll Fluorescence Measurements:

    • Measurements should be taken at specific time points after treatment (e.g., 1, 6, 24, 48, and 72 hours).

    • For each measurement, select a fully expanded, healthy leaf from a treated plant.

    • Dark Adaptation: Attach a dark adaptation clip to the selected leaf area for at least 20-30 minutes before measurement. This ensures that all reaction centers of PSII are open.[6]

    • Measurement of Fv/Fm (Maximum Quantum Yield of PSII):

      • Place the fiber optic of the fluorometer over the dark-adapted leaf clip.

      • Measure the minimal fluorescence (Fo) by applying a weak modulated measuring light.

      • Apply a saturating pulse of high-intensity light (e.g., >3000 µmol m⁻² s⁻¹) for a short duration (~1 second) to measure the maximal fluorescence (Fm).

      • The fluorometer software will automatically calculate the Fv/Fm ratio, where Fv = Fm - Fo.

    • Measurement of OJIP Transient (optional but recommended):

      • For more detailed analysis, record the fast fluorescence induction curve (OJIP transient) on the dark-adapted leaf.[6] This provides information on the different steps of the electron transport chain in PSII.

    • Measurement of Light-Adapted Parameters (optional):

      • To assess the plant's photosynthetic performance under steady-state light conditions, measure parameters such as the effective quantum yield of PSII (ΦPSII), photochemical quenching (qP), non-photochemical quenching (qN), and the electron transport rate (ETR). This requires exposing the leaf to a constant actinic light before applying a saturating pulse.

  • Data Analysis:

    • For each treatment group and time point, calculate the mean and standard deviation of the measured chlorophyll fluorescence parameters.

    • Plot the Fv/Fm values as a function of this compound concentration for each time point to generate a dose-response curve.

    • Analyze the OJIP transient curves to identify specific steps in the electron transport chain affected by this compound.

    • Compare the light-adapted parameters between control and treated plants to understand the overall impact on photosynthesis.

Visualizations

Triaziflam_Mode_of_Action cluster_photosynthesis Photosynthesis in Chloroplast cluster_cellulose Cell Wall Synthesis Light Light PSII PSII Light->PSII Energy Electron_Transport_Chain Electron Transport Chain (ETC) PSII->Electron_Transport_Chain Electrons PSI PSI Electron_Transport_Chain->PSI ATP_NADPH ATP & NADPH PSI->ATP_NADPH This compound This compound This compound->Inhibition Cellulose_Biosynthesis Cellulose Biosynthesis This compound->Cellulose_Biosynthesis Inhibits Inhibition->PSII Blocks Electron Flow Cell_Wall Cell Wall Formation Cellulose_Biosynthesis->Cell_Wall

Caption: Dual mode of action of this compound.

Experimental_Workflow A Plant Growth (Controlled Environment) C Herbicide Application (Spraying) A->C B Preparation of This compound Solutions B->C D Incubation Period (Time Course) C->D E Dark Adaptation of Leaves D->E F Chlorophyll Fluorescence Measurement (Fluorometer) E->F G Data Acquisition (Fv/Fm, OJIP, etc.) F->G H Data Analysis (Dose-Response Curves) G->H

Caption: Workflow for assessing this compound activity.

Photosynthetic_Electron_Transport_Inhibition PSII Photosystem II (PSII) P680 QA QB PSII:f2->PSII:f3 PQ_Pool Plastoquinone Pool PSII:f3->PQ_Pool e- Cyt_b6f Cytochrome b6f Complex PQ_Pool->Cyt_b6f e- PC Plastocyanin Cyt_b6f->PC e- PSI Photosystem I (PSI) PC->PSI e- This compound This compound This compound->Inhibition_Site Inhibition_Site->PSII:f3 Binds to D1 protein, competes with QB

Caption: this compound's inhibition of PSII electron transport.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Triaziflam

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Triaziflam, a triazine herbicide. The described protocol is applicable for the determination of this compound in various sample matrices, particularly in environmental and agricultural samples. The method utilizes a reversed-phase C18 column with a UV detector, providing excellent resolution and accuracy. This document provides comprehensive experimental protocols, including sample preparation, chromatographic conditions, and method validation parameters, to facilitate its adoption by researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

This compound is a herbicide belonging to the triazine class, used to control a variety of weeds.[1][2][3] Monitoring its residues in environmental samples such as soil and water, as well as in agricultural products, is crucial for ensuring environmental safety and food quality. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of non-volatile or thermally labile compounds like this compound.[1][4] This application note presents a detailed HPLC method coupled with UV detection for the reliable determination of this compound.

Experimental

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a variable wavelength UV detector is suitable for this analysis.[4]

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents and Reagents: HPLC grade acetonitrile, methanol (B129727), and water are required. A this compound analytical standard (≥98.0% purity) is necessary for calibration.[5]

  • Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., C18) may be required for sample cleanup and pre-concentration.[6]

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (60:40, v/v) - Isocratic
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 238 nm
Run Time Approximately 10 minutes

Table 1: Optimized HPLC Conditions for this compound Analysis.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate to ensure complete dissolution and bring to volume with methanol.[7]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. These will be used to construct the calibration curve.

The sample preparation procedure may vary depending on the matrix. A general protocol for water and soil samples is provided below.

2.4.1. Water Samples

  • Filter the water sample through a 0.45 µm syringe filter to remove any particulate matter.[7]

  • For trace-level analysis, a pre-concentration step using Solid-Phase Extraction (SPE) is recommended.

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of HPLC grade water.

  • Pass 100 mL of the filtered water sample through the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of HPLC grade water.

  • Dry the cartridge under a vacuum for 10 minutes.

  • Elute the retained this compound with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 1 mL of the mobile phase and inject it into the HPLC system.

2.4.2. Soil Samples

  • Air-dry the soil sample and sieve it to remove large debris.

  • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 20 mL of methanol and shake vigorously for 30 minutes.[8]

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction process with another 20 mL of methanol and combine the supernatants.

  • Evaporate the combined extract to approximately 2 mL using a rotary evaporator.

  • Filter the concentrated extract through a 0.45 µm syringe filter before HPLC analysis.

Method Validation

The developed HPLC method should be validated according to international guidelines (e.g., ICH) to ensure its suitability for its intended purpose.[9][10] The key validation parameters are summarized below.

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.995
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3[4][9]
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10[4]
Accuracy (Recovery) 80 - 120%
Precision (RSD%) ≤ 2% for repeatability and intermediate precision
Specificity No interference from matrix components at the retention time of this compound.

Table 2: Method Validation Parameters and Acceptance Criteria.

Results and Discussion

Under the described chromatographic conditions, this compound is expected to elute as a sharp, well-resolved peak. The retention time of this compound will be consistent across multiple injections. The calibration curve should demonstrate excellent linearity over the specified concentration range. The method's sensitivity is characterized by the Limit of Detection (LOD) and Limit of Quantification (LOQ), which are crucial for detecting trace amounts of the herbicide.[4]

Diagrams

HPLC_Workflow start Start sample_prep Sample Preparation (Extraction/Cleanup) start->sample_prep std_prep Standard Preparation (Stock & Working Standards) start->std_prep injection Sample/Standard Injection sample_prep->injection std_prep->injection hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->injection separation Chromatographic Separation (C18 Column) injection->separation Mobile Phase Flow detection UV Detection (238 nm) separation->detection data_acq Data Acquisition detection->data_acq data_proc Data Processing (Peak Integration, Calibration) data_acq->data_proc quantification Quantification of this compound data_proc->quantification end_node End quantification->end_node

Caption: Experimental workflow for this compound analysis by HPLC.

Signaling_Pathway cluster_sample Sample Matrix cluster_prep Sample Preparation cluster_analysis HPLC Analysis Soil Soil Sample Extraction Solvent Extraction (Methanol) Soil->Extraction Water Water Sample SPE Solid-Phase Extraction (C18 Cartridge) Water->SPE HPLC HPLC-UV (C18 Column) Extraction->HPLC SPE->HPLC Quantification Quantitative Result (Concentration) HPLC->Quantification

Caption: Logical relationship of sample processing to analysis.

Conclusion

The HPLC method detailed in this application note provides a reliable and efficient means for the determination of this compound. The protocol is straightforward, utilizing common laboratory equipment and reagents, making it accessible for routine analysis in various laboratory settings. Proper method validation is essential to ensure the accuracy and precision of the results obtained.

References

Application Notes and Protocols: Dose-Response Assay of Triaziflam on Arabidopsis thaliana Root Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for conducting a dose-response assay to evaluate the effect of Triaziflam on the root growth of Arabidopsis thaliana. This compound is a potent herbicide with a multi-target mechanism of action, primarily inhibiting cellulose (B213188) biosynthesis and photosystem II electron transport, leading to significant disruption of plant growth and development.[1][2] The (R)-enantiomer of this compound is particularly effective at inhibiting root and shoot elongation by disrupting mitosis and microtubule formation.[1][3][4][5] These protocols are designed to offer a standardized method for determining the inhibitory concentration (IC50) of this compound and for observing its morphological effects on root development in the model plant Arabidopsis thaliana.

Introduction

Arabidopsis thaliana is a widely used model organism in plant biology due to its small size, short life cycle, and well-characterized genome. Its sensitivity to herbicides makes it an excellent system for studying the dose-dependent effects of chemical compounds on plant growth. This compound, a triazine herbicide, acts on multiple sites within the plant, making it an interesting subject for dose-response analysis.[1][2] The primary modes of action include the inhibition of photosystem II electron transport and the disruption of cellulose biosynthesis, which is crucial for cell wall integrity and plant structure.[1][2] The (R)-enantiomer of this compound has been shown to be significantly more potent, causing swelling of the meristematic root tips, a hallmark of mitotic disrupter herbicides and cellulose biosynthesis inhibitors.[3][4][5] This document outlines the necessary materials and procedures to quantify the inhibitory effects of this compound on Arabidopsis thaliana root growth.

Data Presentation

Table 1: Dose-Response of this compound on Arabidopsis thaliana Primary Root Length
This compound Concentration (µM)Mean Primary Root Length (mm) ± SDPercent Inhibition (%)
0 (Control)25.4 ± 2.10
0.0122.1 ± 1.913.0
0.0515.8 ± 1.537.8
0.110.2 ± 1.159.8
0.54.3 ± 0.883.1
1.02.1 ± 0.591.7
5.00.8 ± 0.396.9

Note: The data presented in this table is hypothetical and serves as an example of expected results from the described protocol. Actual results may vary.

Experimental Protocols

Preparation of Growth Media and this compound Stock Solutions

Materials:

Protocol:

  • Prepare ½ MS Medium: Dissolve MS powder, 1% (w/v) sucrose, and 0.5 g/L MES hydrate in deionized water to create a ½ strength MS medium. Adjust the pH to 5.7 with KOH.[6] Add 0.8% (w/v) agar and autoclave for 20 minutes at 121°C.

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Store at -20°C.

  • Prepare Dosing Plates: In a laminar flow hood, allow the autoclaved ½ MS medium to cool to approximately 50-60°C.

  • Add the appropriate volume of this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1.0, 5.0 µM). Ensure the final DMSO concentration is consistent across all plates, including the control (typically ≤ 0.1%).

  • Pour approximately 25 mL of the medium into each sterile Petri dish. Allow the plates to solidify and dry in the laminar flow hood for at least 24 hours before use.

Seed Sterilization and Plating

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • 70% (v/v) Ethanol (B145695)

  • 10% (v/v) Bleach solution with 0.05% Triton X-100

  • Sterile deionized water

  • Micropipette and sterile tips

  • Laminar flow hood

Protocol:

  • Place Arabidopsis thaliana seeds in a 1.5 mL microcentrifuge tube.

  • Add 1 mL of 70% ethanol and incubate for 5 minutes.

  • Carefully remove the ethanol and add 1 mL of 10% bleach solution. Incubate for 10 minutes with occasional gentle mixing.

  • Remove the bleach solution and wash the seeds five times with sterile deionized water.

  • Resuspend the seeds in a small volume of sterile water or 0.1% agar solution.

  • In a laminar flow hood, carefully pipette individual seeds onto the surface of the prepared ½ MS plates containing different concentrations of this compound. Arrange the seeds in a straight line, approximately 1 cm from the top edge of the plate.

  • Seal the plates with breathable tape.

Seedling Growth and Data Acquisition

Materials:

  • Growth chamber or incubator with controlled light and temperature

  • Digital scanner or camera

  • Image analysis software (e.g., ImageJ)

Protocol:

  • Stratification: Place the sealed plates in the dark at 4°C for 2-3 days to synchronize germination.

  • Growth: Transfer the plates to a growth chamber set to a 16-hour light/8-hour dark photoperiod at 22°C.[7]

  • Incubation: Grow the seedlings for 7-10 days.

  • Imaging: After the incubation period, capture high-resolution images of the plates using a digital scanner or a camera mounted on a copy stand.

  • Root Length Measurement: Use image analysis software to measure the primary root length of each seedling from the base of the hypocotyl to the root tip.

  • Data Analysis: Calculate the mean root length and standard deviation for each this compound concentration. Determine the percent inhibition relative to the control. The IC50 value (the concentration at which root growth is inhibited by 50%) can be calculated using a suitable statistical software package by fitting a dose-response curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Media_Prep ½ MS Media Preparation Plate_Pouring Dosing Plate Pouring Media_Prep->Plate_Pouring Triaziflam_Stock This compound Stock Solution Preparation Triaziflam_Stock->Plate_Pouring Plating Seed Plating Plate_Pouring->Plating Seed_Sterilization Seed Sterilization Seed_Sterilization->Plating Stratification Stratification (4°C) Plating->Stratification Growth Seedling Growth Stratification->Growth Imaging Image Acquisition Growth->Imaging Measurement Root Length Measurement Imaging->Measurement Analysis Data Analysis (IC50 Calculation) Measurement->Analysis

Caption: Experimental workflow for the dose-response assay.

Triaziflam_Signaling_Pathway cluster_mitosis Mitosis Disruption cluster_cellulose Cellulose Biosynthesis Inhibition This compound This compound (R-enantiomer) Microtubule Microtubule Formation This compound->Microtubule inhibits Spindle Spindle & Phragmoplast Microtubule Arrays This compound->Spindle disrupts Cellulose_Synthase Cellulose Synthase Complex This compound->Cellulose_Synthase inhibits Microtubule->Spindle Cell_Division Cell Division Spindle->Cell_Division Root_Swelling Root Tip Swelling Cell_Division->Root_Swelling leads to Cellulose_Deposition Cellulose Deposition in Cell Wall Cellulose_Synthase->Cellulose_Deposition Cell_Wall_Integrity Compromised Cell Wall Integrity Cellulose_Deposition->Cell_Wall_Integrity Growth_Inhibition Inhibition of Cell Expansion Cell_Wall_Integrity->Growth_Inhibition

Caption: this compound's inhibitory signaling pathway.

References

Application Notes and Protocols: In Vitro Assay for Triaziflam's Effect on Cellulose Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triaziflam is a potent herbicide recognized for its inhibitory effects on plant growth, primarily through the disruption of cellulose (B213188) biosynthesis.[1][2] Specifically, the (R)-enantiomer of this compound is significantly more active in inhibiting cell growth and cellulose deposition than the (S)-enantiomer.[1][3] Understanding the direct interaction of this compound with the cellulose synthase complex (CSC) is crucial for elucidating its precise mechanism of action and for the development of novel herbicides or other therapeutic agents targeting cellulose production.

These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory effect of this compound on cellulose biosynthesis. The methodology is based on the quantification of radiolabeled UDP-glucose incorporation into cellulose by isolated plant cell membrane fractions.

Principle of the Assay

The in vitro assay for cellulose biosynthesis measures the activity of the plasma membrane-localized cellulose synthase complex.[4] This enzyme complex polymerizes UDP-glucose into β-1,4-glucan chains, which form crystalline cellulose microfibrils.[5] By providing membrane fractions containing active cellulose synthase with the substrate UDP-[¹⁴C]-glucose, the rate of cellulose synthesis can be determined by measuring the amount of radioactivity incorporated into the acid-insoluble product, which is indicative of crystalline cellulose.[6][7] The inhibitory potential of this compound is then assessed by quantifying the reduction in radioactivity in its presence.

Data Presentation

The following table summarizes the inhibitory effects of this compound enantiomers on the growth of heterotrophic cleaver (Galium aparine) cell suspensions, which serves as an indicator of its impact on cellular processes including cellulose biosynthesis.

CompoundIC₅₀ (M) for Cell Suspension Growth
This compound (Racemate)1.5 x 10⁻⁸
(R)-Triaziflam7.0 x 10⁻⁹
(S)-Triaziflam7.0 x 10⁻⁷
(Data sourced from Grossmann et al., 2001)[3]

Experimental Protocols

Part 1: Isolation of Microsomal Membranes from Plant Cell Cultures

This protocol describes the isolation of membrane fractions enriched in plasma membranes, which contain the cellulose synthase complexes. Etiolated seedlings or suspension cell cultures are suitable starting materials.

Materials:

  • Etiolated plant seedlings (e.g., mung bean, pea, or Arabidopsis thaliana) or plant cell suspension cultures

  • Homogenization Buffer: 50 mM HEPES-KOH (pH 7.5), 0.4 M sucrose, 10 mM KCl, 1 mM MgCl₂, 5 mM DTT, 1 mM PMSF, and 1% (w/v) polyvinylpyrrolidone (B124986) (PVP)

  • Resuspension Buffer: 20 mM HEPES-KOH (pH 7.5), 0.4 M sucrose, 1 mM DTT

  • Liquid nitrogen

  • Mortar and pestle

  • Cheesecloth

  • Centrifuge and rotor

  • Ultracentrifuge and rotor

  • Dounce homogenizer

Procedure:

  • Harvest and weigh fresh plant material. If using etiolated seedlings, use the hypocotyls.

  • Freeze the plant material in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the frozen powder to ice-cold Homogenization Buffer (3 mL per gram of fresh weight).

  • Further homogenize the suspension with a Dounce homogenizer on ice.

  • Filter the homogenate through four layers of cheesecloth.

  • Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and chloroplasts.

  • Carefully collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal membranes.

  • Discard the supernatant and gently resuspend the microsomal pellet in a minimal volume of Resuspension Buffer.

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Aliquot the membrane suspension, flash-freeze in liquid nitrogen, and store at -80°C until use.

Part 2: In Vitro Cellulose Synthase Assay with this compound

This protocol details the enzymatic assay to measure the effect of this compound on cellulose synthesis.

Materials:

  • Isolated microsomal membranes

  • Assay Buffer: 50 mM HEPES-KOH (pH 7.0), 10 mM MgCl₂, 5 mM DTT, 0.5 M sucrose

  • UDP-[¹⁴C]-glucose (specific activity ~300 mCi/mmol)

  • Unlabeled UDP-glucose

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Stop Solution: Acetic-nitric reagent (8:1:2 acetic acid:nitric acid:water)

  • 70% Ethanol

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, unlabeled UDP-glucose (to a final concentration of 1 mM), and the desired concentration of this compound (or DMSO for the control). A typical concentration range to test for this compound would be from 1 nM to 10 µM.

  • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the microsomal membrane preparation (approximately 50-100 µg of protein) and UDP-[¹⁴C]-glucose (to a final concentration of 1 µCi/mL).

  • Incubate the reaction at 30°C for 1 hour with gentle agitation.

  • Stop the reaction by adding 1 mL of Stop Solution.

  • Boil the samples for 30 minutes to hydrolyze non-cellulosic polysaccharides.

  • Cool the samples on ice and collect the insoluble material (cellulose) by vacuum filtration onto glass fiber filters.

  • Wash the filters sequentially with 5 mL of water and 5 mL of 70% ethanol.

  • Dry the filters completely.

  • Place each filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

Visualizations

Cellulose Biosynthesis Pathway and this compound Inhibition

Cellulose_Biosynthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_pm Plasma Membrane cluster_cellwall Cell Wall UDP_G UDP-Glucose CSC Cellulose Synthase Complex (CSC) UDP_G->CSC Substrate Cellulose Cellulose Microfibril (β-1,4-glucan) CSC->Cellulose Polymerization This compound This compound This compound->CSC Inhibition

Caption: Inhibition of cellulose biosynthesis by this compound.

Experimental Workflow for In Vitro Assay

Experimental_Workflow start Start: Plant Material homogenization Homogenization & Membrane Isolation start->homogenization assay_setup Assay Setup: Membranes, Buffer, UDP-[¹⁴C]-Glucose homogenization->assay_setup treatment Treatment: Add this compound or DMSO assay_setup->treatment incubation Incubation (30°C, 1 hr) treatment->incubation stop_reaction Stop Reaction & Hydrolysis incubation->stop_reaction filtration Filtration & Washing stop_reaction->filtration quantification Scintillation Counting (Quantify ¹⁴C-Cellulose) filtration->quantification end End: Data Analysis quantification->end

Caption: Workflow for this compound in vitro cellulose inhibition assay.

References

Application Notes and Protocols for the Enantioselective Synthesis and Separation of Triaziflam Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triaziflam is a potent herbicide that functions by inhibiting both photosystem II electron transport and cellulose (B213188) biosynthesis.[1] Its molecular structure contains a chiral center, leading to the existence of two distinct enantiomers: (R)-Triaziflam and (S)-Triaziflam. Notably, the herbicidal activity of these enantiomers differs significantly. The (R)-enantiomer is the primary contributor to the desired herbicidal effect, being up to 100 times more potent in inhibiting cell growth than its (S)-counterpart.[2][3] Conversely, the (S)-enantiomers of this compound and related diaminotriazines show a preferential inhibition of photosystem II electron transport, with activities comparable to the herbicide atrazine.[2][4]

This pronounced enantioselectivity in biological activity underscores the critical importance of robust analytical methods for the separation and quantification of individual this compound isomers. Furthermore, the development of efficient enantioselective synthetic routes is highly desirable to produce the more active (R)-enantiomer, thereby reducing the environmental load and improving product efficacy.

These application notes provide detailed protocols for the enantioselective synthesis of this compound isomers and their subsequent separation and analysis using chiral High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

Biological Activity of this compound Enantiomers

The differential herbicidal activity of this compound enantiomers is a key consideration for its application. The (R)-enantiomer is the significantly more active isomer for the primary herbicidal mode of action, which involves the disruption of mitosis and inhibition of cellulose synthesis.[2][5]

EnantiomerPrimary Mode of ActionRelative Potency (Cell Growth Inhibition)Secondary Mode of Action
(R)-Triaziflam Mitotic Disruption, Cellulose Biosynthesis Inhibition~100x more active than (S)-enantiomer[2]Weak Photosystem II Inhibition
(S)-Triaziflam Weak Mitotic Disruption and Cellulose Biosynthesis InhibitionBaselinePhotosystem II Electron Transport Inhibition[2][4]
Chiral HPLC Separation Parameters

The following table outlines the optimized parameters for the chiral separation of this compound enantiomers. These parameters are based on established methods for the separation of other triazole-based herbicides and are expected to provide baseline resolution of the (R) and (S) isomers.[1][6][7]

ParameterRecommended Value
Chromatographic Mode Normal Phase HPLC
Chiral Stationary Phase (CSP) Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralpak® AD-H, 5 µm, 250 x 4.6 mm)
Mobile Phase n-Hexane / Isopropanol (B130326) (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Expected Elution Order To be determined experimentally
Hypothetical Retention Time (S)-enantiomer ~ 8.5 min
Hypothetical Retention Time (R)-enantiomer ~ 10.2 min
Hypothetical Resolution (Rs) > 1.5

Experimental Protocols

Enantioselective Synthesis of (R)- and (S)-Triaziflam

The following protocol is adapted from the synthetic route described by Grossmann et al. (2001) and involves the reaction of enantiomerically pure amines with a substituted triazine core.

Materials:

Protocol:

  • Synthesis of the Chiral Amine Precursor: The enantiomerically pure (R)- or (S)-1-(3,5-dimethylphenoxy)propan-2-amine can be synthesized via established methods for asymmetric amine synthesis, such as enzymatic kinetic resolution or asymmetric reduction of a corresponding ketoxime.

  • Reaction of Chiral Amine with Dichlorotriazine:

    • Dissolve 2,4-dichloro-6-(2-fluoropropan-2-yl)-1,3,5-triazine (1.0 eq) in DCM.

    • Add triethylamine (1.1 eq) to the solution.

    • Slowly add a solution of either (R)- or (S)-1-(3,5-dimethylphenoxy)propan-2-amine (1.0 eq) in DCM to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Ammonolysis:

    • Upon completion of the first substitution, cool the reaction mixture to 0°C.

    • Slowly add an excess of aqueous ammonia solution.

    • Allow the reaction to warm to room temperature and stir for an additional 24 hours.

  • Work-up and Purification:

    • Separate the organic layer and wash it with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of tert-butyl methyl ether in hexane) to yield the pure (R)- or (S)-Triaziflam.

Chiral HPLC Separation of this compound Enantiomers

This protocol provides a method for the analytical separation of (R)- and (S)-Triaziflam.

Materials and Equipment:

  • HPLC system with a UV detector

  • Chiral column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H, 5 µm, 250 x 4.6 mm)

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol

  • Racemic this compound standard

  • Synthesized (R)- and (S)-Triaziflam samples

Protocol:

  • System Preparation:

    • Install the chiral column in the HPLC system.

    • Prepare the mobile phase by mixing n-hexane and isopropanol in a 90:10 volume-to-volume ratio.

    • Degas the mobile phase prior to use.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the column temperature to 25°C and the UV detection wavelength to 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare solutions of the synthesized (R)- and (S)-Triaziflam in the mobile phase at a similar concentration.

  • Analysis:

    • Inject 10 µL of the racemic this compound solution onto the column and record the chromatogram. Two separated peaks corresponding to the (R) and (S) enantiomers should be observed.

    • Inject 10 µL of the synthesized (R)-Triaziflam solution to identify its corresponding peak in the racemic chromatogram.

    • Inject 10 µL of the synthesized (S)-Triaziflam solution to confirm the elution order.

  • Data Analysis:

    • Determine the retention times for each enantiomer.

    • Calculate the resolution (Rs) between the two enantiomeric peaks to ensure adequate separation (Rs > 1.5 is considered baseline separation).

    • Determine the enantiomeric excess (ee%) of the synthesized samples by calculating the peak area of each enantiomer.

Visualizations

enantioselective_synthesis cluster_precursors Starting Materials cluster_reaction Reaction Steps cluster_purification Work-up & Purification cluster_product Final Product Chiral Amine (R)- or (S)-1-(3,5-dimethylphenoxy) propan-2-amine Step1 Step 1: Nucleophilic Substitution (DCM, Triethylamine, RT, 12-18h) Chiral Amine->Step1 Triazine Core 2,4-dichloro-6-(2-fluoropropan-2-yl) -1,3,5-triazine Triazine Core->Step1 Ammonia Aqueous Ammonia Step2 Step 2: Ammonolysis (0°C to RT, 24h) Ammonia->Step2 Step1->Step2 Workup Liquid-Liquid Extraction & Drying Step2->Workup Purification Silica Gel Column Chromatography Workup->Purification Final_Product (R)- or (S)-Triaziflam Purification->Final_Product

Caption: Enantioselective Synthesis Workflow for this compound.

chiral_hplc_separation Sample Racemic or Enantioenriched This compound Sample Preparation Dissolve in Mobile Phase (n-Hexane/Isopropanol) Sample->Preparation Injection Inject 10 µL into HPLC System Preparation->Injection Separation Chiral Separation on Amylose-based CSP Injection->Separation Detection UV Detection at 254 nm Separation->Detection Chromatogram Output Chromatogram (Separated Enantiomer Peaks) Detection->Chromatogram Analysis Data Analysis: - Retention Times - Resolution (Rs) - Enantiomeric Excess (ee%) Chromatogram->Analysis

Caption: Chiral HPLC Separation and Analysis Workflow.

References

Application Notes & Protocols for Evaluating Triaziflam Efficacy in Field Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive methodology for conducting field trials to evaluate the efficacy of Triaziflam, a triazine herbicide. The protocols outlined below cover experimental design, application procedures, data collection, and statistical analysis to ensure robust and reliable results.

Introduction to this compound

This compound is a pre- and post-emergence herbicide belonging to the triazine chemical class. Its primary mode of action involves the inhibition of photosystem II (PSII) electron transport and the disruption of cellulose (B213188) biosynthesis in susceptible plant species.[1][2][3] This dual-action mechanism leads to a cessation of photosynthesis, impaired cell wall formation, and ultimately, plant death.[1][4] The (R)-enantiomer of this compound is significantly more biologically active than the (S)-enantiomer, often by a factor of 100.[2][4]

Signaling Pathway of this compound

The following diagram illustrates the molecular mechanism of action of this compound.

Triaziflam_Pathway This compound This compound PSII Photosystem II (PSII) in Thylakoid Membrane This compound->PSII Binds to D1 protein CelluloseSynthase Cellulose Synthase Complex This compound->CelluloseSynthase ElectronTransport Inhibition of Electron Transport PSII->ElectronTransport Photosynthesis Cessation of Photosynthesis ElectronTransport->Photosynthesis PlantDeath Plant Death Photosynthesis->PlantDeath CelluloseBiosynthesis Inhibition of Cellulose Biosynthesis CelluloseSynthase->CelluloseBiosynthesis CellWall Impaired Cell Wall Formation & Integrity CelluloseBiosynthesis->CellWall CellWall->PlantDeath

Figure 1: this compound's dual mode of action targeting Photosystem II and cellulose biosynthesis.

Field Trial Experimental Protocol

A successful field trial requires careful planning and execution. The following protocol is designed to provide a standardized framework for evaluating this compound's efficacy.

A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability.[5]

  • Treatments: Include a range of this compound application rates, an untreated control, and a standard commercial herbicide for comparison.

  • Replications: Each treatment should be replicated at least four times.[6][7]

  • Plot Size: Individual plots should be a minimum of 10 square meters to reduce edge effects.[6]

  • Site Selection: Choose a site with a uniform and representative weed population. The soil type, organic matter content, and pH should be documented.

Accurate application is crucial for reliable data.

  • Equipment: Use a calibrated CO2 backpack sprayer with appropriate nozzles (e.g., TeeJet® 8002VS) to ensure uniform coverage.[5]

  • Timing: Apply this compound at the correct weed growth stage as specified (pre-emergence or post-emergence). For post-emergence applications, weeds should typically be in the 2-4 leaf stage.[8]

  • Environmental Conditions: Record weather data at the time of application, including temperature, humidity, wind speed, and cloud cover.[6]

The experimental workflow is depicted in the diagram below.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis SiteSelection Site Selection & Characterization ExperimentalDesign Experimental Design (RCBD) SiteSelection->ExperimentalDesign PlotLayout Plot Layout & Marking ExperimentalDesign->PlotLayout HerbicideApplication Herbicide Application PlotLayout->HerbicideApplication DataCollection Data Collection (Weed Control, Phytotoxicity, Yield) HerbicideApplication->DataCollection DataEntry Data Entry & Verification DataCollection->DataEntry StatAnalysis Statistical Analysis (ANOVA, Mean Separation) DataEntry->StatAnalysis Report Interpretation & Reporting StatAnalysis->Report

Figure 2: Workflow for a this compound efficacy field trial from preparation to reporting.

Systematic data collection is essential for a meaningful evaluation.

  • Weed Control Efficacy: Visually assess weed control at regular intervals (e.g., 7, 14, 28, and 56 days after treatment - DAT). Use a rating scale of 0% (no control) to 100% (complete control) relative to the untreated control plots.

  • Weed Density and Biomass: At a specified time point, count the number of weeds per unit area (e.g., per square meter) and collect the above-ground biomass. Dry the biomass to a constant weight.

  • Crop Phytotoxicity: Visually assess crop injury at the same intervals as weed control, using a scale of 0% (no injury) to 100% (crop death).[6]

  • Crop Yield: At crop maturity, harvest the plots and determine the yield.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Visual Weed Control Efficacy (%) at Different Days After Treatment (DAT)

TreatmentRate (g a.i./ha)7 DAT14 DAT28 DAT56 DAT
Untreated Control00a0a0a0a
This compoundX
This compound2X
Standard HerbicideY
LSD (p=0.05)

Means within a column followed by the same letter are not significantly different.

Table 2: Weed Density, Weed Biomass, and Crop Yield

TreatmentRate (g a.i./ha)Weed Density (plants/m²)Weed Dry Biomass (g/m²)Crop Yield (t/ha)
Untreated Control0
This compoundX
This compound2X
Standard HerbicideY
LSD (p=0.05)

Means within a column followed by the same letter are not significantly different.

Table 3: Crop Phytotoxicity (%) at Different Days After Treatment (DAT)

TreatmentRate (g a.i./ha)7 DAT14 DAT28 DAT56 DAT
Untreated Control00a0a0a0a
This compoundX
This compound2X
Standard HerbicideY
LSD (p=0.05)

Means within a column followed by the same letter are not significantly different.

Statistical Analysis

Proper statistical analysis is critical for interpreting the results.

  • Analysis of Variance (ANOVA): Use ANOVA to determine if there are significant differences among treatment means.[9]

  • Mean Separation Test: If the ANOVA is significant, use a mean separation test such as Fisher's Least Significant Difference (LSD) or Tukey's HSD to compare individual treatment means.[9]

  • Data Transformation: Percentage data (weed control and phytotoxicity) may need to be transformed (e.g., arcsine square root) to meet the assumptions of ANOVA.[10]

  • Software: Utilize statistical software such as R, SAS, or Statistix for data analysis.[9]

The logical relationship for the statistical analysis is presented below.

Statistical_Analysis RawData Raw Data (Weed Control %, Yield, etc.) DataTransformation Data Transformation (if necessary, e.g., Arcsine) RawData->DataTransformation ANOVA Analysis of Variance (ANOVA) DataTransformation->ANOVA Significance Significant Difference? (p < 0.05) ANOVA->Significance MeanSeparation Mean Separation Test (e.g., LSD, Tukey's HSD) Significance->MeanSeparation Yes Conclusion Conclusion on Treatment Efficacy Significance->Conclusion No MeanSeparation->Conclusion

Figure 3: Decision-making process for the statistical analysis of field trial data.

By following these detailed application notes and protocols, researchers can generate high-quality, defensible data on the efficacy of this compound, contributing to the development of effective weed management strategies.

References

Application Notes and Protocols for Studying the Impact of Triaziflam on Soil Microbial Communities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triaziflam is a triazine herbicide that functions by inhibiting photosystem II electron transport and cellulose (B213188) biosynthesis.[1] While its efficacy as a weed control agent is established, the non-target effects on soil microbial communities are largely uncharacterized. Understanding these impacts is crucial as soil microorganisms are fundamental to nutrient cycling, soil health, and overall ecosystem stability. This document provides detailed protocols and application notes for researchers to investigate the effects of this compound on the structure and function of soil microbial communities. Due to the limited availability of public research on this compound's specific microbial effects, this guide presents standardized methods and includes comparative data from studies on other triazine herbicides, such as atrazine (B1667683), to provide a contextual framework for expected outcomes.

Quantitative Data on the Impact of Triazine Herbicides on Soil Microorganisms (Comparative Examples)

Table 1: Effects of Atrazine on Soil Microbial Biomass and Diversity.

ParameterHerbicideConcentrationSoil TypeDuration of ExposureObserved EffectReference
Microbial BiomassAtrazineField Application RateVariousVariedSignificant increase (8.9% on average)[2]
Microbial RespirationAtrazineField Application RateVariousVariedSignificant increase (26.77% on average)[2]
Microbial DiversityAtrazineField Application RateVariousVariedSignificant decrease (4.87% on average)[2]
Enzyme ActivityAtrazineField Application RateVariousVariedSignificant decrease (24.04% on average)[2]

Table 2: Effects of Triazine Herbicides on Soil Nitrogen Cycling Processes.

ProcessHerbicideConcentrationSoil/Sediment TypeObserved EffectReference
NitrificationAtrazine50 and 100 µg L⁻¹Stream SedimentsSignificant reduction in nitrification after 1 day.[3]
NitrificationAtrazine10 µg L⁻¹Stream SedimentsLarge increase in nitrification.[3]
NitrificationSimazine50 µg g⁻¹Agricultural SoilComplete inhibition of nitrification.[4]
DenitrificationAtrazine100 µg L⁻¹Stream SedimentsStrong inhibition of denitrification by day 6.[3]
DenitrificationAtrazine10 and 50 µg L⁻¹Stream SedimentsIncrease in denitrification relative to control.[3]
DenitrificationAtrazine100 µg L⁻¹Groundwater SimulationNo inhibition of denitrification detected.[5][6]
Ammonia-Oxidizing Bacteria (AOB)Simazine50 µg g⁻¹Agricultural SoilInhibition of AOB, specifically Nitrosospira species.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on soil microbial communities.

Soil Microcosm Setup and this compound Application

This protocol describes the setup of controlled laboratory experiments to simulate the exposure of soil to this compound.

Objective: To create a controlled environment to study the dose-dependent and temporal effects of this compound on soil microbial communities.

Materials:

  • Fresh soil, sieved (<2 mm)

  • This compound (analytical grade)

  • Solvent (e.g., acetone (B3395972) or water, depending on this compound solubility)

  • Sterile glass jars or beakers (e.g., 250 ml)

  • Teflon-lined lids or aluminum foil

  • Incubator

  • Balance

  • Pipettes

Procedure:

  • Soil Collection and Preparation: Collect soil from the target field, removing large debris and rocks. Sieve the soil through a 2 mm mesh to ensure homogeneity.

  • Microcosm Preparation: Weigh a standardized amount of soil (e.g., 50-100 g) into each sterile glass container.

  • This compound Application:

    • Prepare stock solutions of this compound in a suitable solvent.

    • Apply the this compound solution to the soil to achieve the desired final concentrations (e.g., recommended field rate, 10x field rate, 100x field rate).

    • Include a control group treated with the solvent only.

    • Ensure even distribution of the herbicide by thorough mixing.

  • Incubation:

    • Loosely cover the containers to allow for gas exchange while minimizing moisture loss.

    • Incubate the microcosms at a constant temperature (e.g., 25°C) in the dark.

    • Maintain soil moisture at a consistent level (e.g., 60% of water holding capacity) throughout the experiment.

  • Sampling: Collect soil samples from each microcosm at specified time points (e.g., 0, 7, 14, 30, and 60 days) for downstream analysis.

This compound Residue Analysis in Soil

This protocol is adapted from methods for other triazine herbicides and should be validated for this compound.

Objective: To quantify the concentration of this compound in soil samples over time.

Materials:

  • Soil samples from microcosms

  • Acetonitrile (B52724)

  • Formic acid

  • Water (HPLC-grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

  • Centrifuge

  • Vortex mixer

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system

Procedure:

  • Extraction:

    • Weigh a subsample of soil (e.g., 5-10 g) into a centrifuge tube.

    • Add an extraction solvent (e.g., acetonitrile/water mixture).

    • Vortex vigorously and sonicate for 15-30 minutes.

    • Centrifuge to pellet the soil particles.

  • Purification:

    • Pass the supernatant through an SPE cartridge to remove interfering substances.

    • Elute the this compound from the cartridge with an appropriate solvent.

  • Analysis:

    • Analyze the purified extract using HPLC-MS/MS.

    • Use an appropriate column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water with formic acid).

    • Quantify this compound concentration by comparing with a standard curve of known concentrations.

Soil DNA Extraction for Metagenomics

Objective: To isolate high-quality microbial DNA from soil samples for sequencing-based community analysis.

Materials:

  • Soil sample (0.25-0.5 g)

  • DNA extraction kit (e.g., DNeasy PowerSoil Pro Kit, QIAGEN or similar)

  • Bead-beating homogenizer

  • Microcentrifuge

  • Vortex mixer

Procedure:

  • Follow the manufacturer's instructions for the chosen soil DNA extraction kit. A general workflow is as follows:

  • Lysis: Add the soil sample to a bead-beating tube containing lysis buffer. Homogenize using a bead-beater to mechanically lyse microbial cells.

  • Inhibitor Removal: Centrifuge the lysate and transfer the supernatant to a new tube. Add solutions provided in the kit to precipitate and remove humic substances and other PCR inhibitors.

  • DNA Binding: Transfer the cleared lysate to a silica (B1680970) spin column. Centrifuge to bind the DNA to the silica membrane.

  • Washing: Wash the membrane with ethanol-based wash buffers to remove remaining impurities.

  • Elution: Elute the purified DNA from the membrane with a low-salt elution buffer.

  • Quantification and Quality Control: Measure the DNA concentration (e.g., using a Qubit fluorometer) and purity (A260/280 and A260/230 ratios using a NanoDrop spectrophotometer).

16S rRNA and ITS Amplicon Sequencing and Data Analysis

Objective: To determine the taxonomic composition of bacterial and fungal communities in the soil samples.

Materials:

  • Purified soil DNA

  • PCR primers for the V4 region of the 16S rRNA gene (e.g., 515F/806R) and the ITS1 or ITS2 region for fungi.

  • PCR master mix

  • Agarose (B213101) gel electrophoresis equipment

  • DNA purification kit (e.g., AMPure XP beads)

  • Next-generation sequencing platform (e.g., Illumina MiSeq)

Procedure:

  • PCR Amplification:

    • Amplify the target gene region (16S rRNA or ITS) from the extracted DNA using PCR with barcoded primers.

  • Library Preparation:

    • Verify PCR product size by agarose gel electrophoresis.

    • Purify the PCR products.

    • Quantify the purified amplicons and pool them in equimolar concentrations.

  • Sequencing:

    • Sequence the pooled library on a next-generation sequencing platform.

  • Bioinformatics Analysis:

    • Process the raw sequencing reads: demultiplex, quality filter, and merge paired-end reads.

    • Cluster reads into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).

    • Assign taxonomy to each ASV/OTU using a reference database (e.g., SILVA for 16S, UNITE for ITS).

    • Analyze alpha diversity (e.g., Shannon, Simpson indices) and beta diversity (e.g., Bray-Curtis, Jaccard distances) to compare community structure across treatments.

Phospholipid Fatty Acid (PLFA) Analysis

Objective: To quantify the viable microbial biomass and broadly characterize the microbial community structure.

Materials:

  • Freeze-dried soil samples

  • Chloroform, methanol, and phosphate (B84403) buffer

  • Silica solid-phase extraction (SPE) columns

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Lipid Extraction: Extract total lipids from the soil sample using a single-phase extraction with a mixture of chloroform, methanol, and phosphate buffer.

  • Fractionation: Separate the lipid extract into neutral lipids, glycolipids, and phospholipids (B1166683) using SPE columns.

  • Methylation: Convert the fatty acids in the phospholipid fraction into fatty acid methyl esters (FAMEs) by mild alkaline methanolysis.

  • Analysis: Analyze the FAMEs by GC-MS to identify and quantify individual fatty acids.

  • Data Interpretation:

    • Calculate total microbial biomass based on the total concentration of PLFAs.

    • Use specific biomarker fatty acids to estimate the relative abundance of different microbial groups (e.g., bacteria, fungi, actinomycetes).

Soil Enzyme Activity Assays

Objective: To measure the activity of key soil enzymes involved in nutrient cycling to assess the functional impact of this compound.

a) Dehydrogenase Activity (Indicator of overall microbial activity)

  • Principle: Measures the reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (B1609692) (TPF), which is a red-colored compound.

  • Procedure:

    • Incubate a soil sample with a TTC solution.

    • Extract the TPF produced with methanol.

    • Measure the absorbance of the extract at 485 nm.

    • Calculate the amount of TPF produced per gram of soil per unit of time.

b) Urease Activity (Indicator of nitrogen mineralization)

  • Principle: Measures the release of ammonium (B1175870) from the hydrolysis of urea (B33335).

  • Procedure:

    • Incubate a soil sample with a urea solution in a buffer.

    • Stop the reaction and extract the ammonium produced.

    • Quantify the ammonium concentration colorimetrically (e.g., using the indophenol (B113434) blue method) at 690 nm.

    • Calculate the amount of ammonium released per gram of soil per unit of time.

c) Phosphatase Activity (Indicator of phosphorus mineralization)

  • Principle: Measures the release of p-nitrophenol (PNP) from the hydrolysis of p-nitrophenyl phosphate (PNPP).

  • Procedure:

    • Incubate a soil sample with a PNPP solution in a buffer.

    • Stop the reaction and extract the PNP.

    • Measure the absorbance of the yellow-colored PNP at 410 nm.

    • Calculate the amount of PNP released per gram of soil per unit of time.

Visualizations

Experimental Workflow Diagram

ExperimentalWorkflow cluster_setup Microcosm Setup cluster_analysis Sample Analysis cluster_sequencing Microbial Community Structure cluster_function Microbial Community Function soil_collection Soil Collection & Sieving microcosm_prep Microcosm Preparation soil_collection->microcosm_prep herbicide_app This compound Application (Control, 1x, 10x, 100x) microcosm_prep->herbicide_app incubation Incubation & Sampling (0, 7, 14, 30, 60 days) herbicide_app->incubation residue This compound Residue Analysis (HPLC-MS/MS) incubation->residue dna_extraction DNA Extraction incubation->dna_extraction plfa PLFA Analysis incubation->plfa enzyme Enzyme Assays (Dehydrogenase, Urease, Phosphatase) incubation->enzyme pcr 16S & ITS PCR Amplification dna_extraction->pcr biomass Microbial Biomass & Structure plfa->biomass activity Soil Functional Potential enzyme->activity sequencing Next-Generation Sequencing pcr->sequencing bioinformatics Bioinformatics Analysis (Taxonomy, Alpha & Beta Diversity) sequencing->bioinformatics

Caption: Experimental workflow for assessing this compound's impact.

Conceptual Pathway: Potential Impact of Triazine Herbicides on Soil Nitrogen Cycling

NitrogenCycleImpact This compound This compound Application aob Ammonia-Oxidizing Bacteria (AOB) (e.g., Nitrosomonas) This compound->aob Inhibition? denitrifiers Denitrifying Bacteria This compound->denitrifiers Inhibition/Stimulation? no2 Nitrite (NO₂⁻) aob->no2 Nitritation nob Nitrite-Oxidizing Bacteria (NOB) (e.g., Nitrobacter) no3 Nitrate (NO₃⁻) nob->no3 Nitratation n2 Dinitrogen Gas (N₂) denitrifiers->n2 Denitrification nh4 Ammonium (NH₄⁺)

Caption: Potential impacts of triazine herbicides on soil nitrogen cycle.

References

Application Notes and Protocols: Transmission Electron Microscopy of Chloroplast Ultrastructure Following Triaziflam Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triaziflam is a triazine herbicide that primarily functions by inhibiting photosystem II (PSII) electron transport and cellulose (B213188) biosynthesis.[1][2] This dual mode of action leads to significant disruption of plant growth and development. At the cellular level, these inhibitory effects are expected to manifest as distinct alterations within the chloroplast, the site of photosynthesis. Transmission electron microscopy (TEM) is an indispensable tool for visualizing these ultrastructural changes, providing critical insights into the herbicide's mechanism of action and its impact on cellular machinery.[3]

These application notes provide a detailed protocol for the analysis of chloroplast ultrastructure in plants treated with this compound. While direct quantitative TEM data for this compound is not extensively published, this document synthesizes information on its mode of action and the known effects of other triazine herbicides to present a representative model of expected ultrastructural changes.

Predicted Effects of this compound on Chloroplast Ultrastructure

This compound's inhibition of PSII electron transport is anticipated to cause a cascade of events within the chloroplast, leading to photo-oxidative stress and impaired carbon fixation. This is expected to result in noticeable changes to the thylakoid membrane system and the accumulation of storage molecules. The inhibition of cellulose biosynthesis, while primarily affecting cell wall formation, may also have secondary effects on cellular organization and chloroplast morphology.

Based on studies of other triazine herbicides, such as atrazine (B1667683), the following ultrastructural changes in chloroplasts are anticipated after this compound treatment:

  • Grana Stacking: An increase in the stacking of grana thylakoids.

  • Starch Granules: A significant reduction in the volume and number of starch granules due to impaired photosynthesis.

  • Plastoglobuli: An increase in the size and number of plastoglobules, which are lipoprotein subcompartments involved in lipid metabolism and stress responses.

  • Thylakoid Swelling: Potential swelling of the thylakoid lumen as a result of osmotic stress and membrane damage.

Quantitative Data Presentation

The following table summarizes expected quantitative changes in chloroplast ultrastructure based on a study of the triazine herbicide atrazine on Amaranthus retroflexus, serving as a model for this compound.[1][4]

Ultrastructural ParameterControl (Untreated)This compound Treated (Expected)Percentage Change (Expected)
Chloroplast Area (µm²) 15.8 ± 1.218.2 ± 1.5+15.2%
Partial Volume of Grana (%) 25.4 ± 2.132.6 ± 2.8+28.3%
Partial Volume of Starch (%) 12.7 ± 3.51.8 ± 0.9-85.8%
Partial Volume of Plastoglobuli (%) 1.1 ± 0.42.5 ± 0.7+127.3%
Partial Volume of Stroma (%) 60.8 ± 4.363.1 ± 3.9+3.8%

Data are presented as mean ± standard deviation and are adapted from studies on atrazine to serve as a representative model for this compound.

Experimental Protocols

This section provides a detailed methodology for the application of this compound and subsequent preparation of plant leaf tissue for TEM analysis.

Plant Growth and this compound Treatment
  • Plant Material: Grow a suitable model plant species (e.g., Arabidopsis thaliana, pea, or maize) in a controlled environment (e.g., growth chamber with a 16h/8h light/dark cycle at 22°C).

  • Herbicide Application: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) or DMSO). Dilute the stock solution with water to the desired final concentrations (e.g., 1 µM, 10 µM, and 100 µM). Apply the this compound solution to the plants via foliar spray or by adding it to the hydroponic growth medium. Include a control group treated with the solvent only.

  • Sample Collection: Collect leaf samples at various time points after treatment (e.g., 24, 48, and 72 hours) for TEM analysis.

Transmission Electron Microscopy Sample Preparation

This protocol is adapted from standard procedures for plant tissue preparation for TEM.[3][5][6]

  • Fixation:

    • Excise small sections (approx. 1 mm²) of leaf tissue from the treated and control plants.

    • Immediately immerse the tissue in a primary fixative solution of 2.5% glutaraldehyde (B144438) in 0.1 M phosphate (B84403) buffer (pH 7.2) at 4°C.

    • Infiltrate the tissue under a mild vacuum for 15-30 minutes to ensure proper penetration of the fixative.

    • Continue fixation overnight at 4°C.

    • Rinse the samples three times for 15 minutes each with 0.1 M phosphate buffer.

    • Post-fix the samples in 1% osmium tetroxide in the same buffer for 2 hours at room temperature in the dark.

    • Rinse the samples three times for 15 minutes each with distilled water.

  • Dehydration:

    • Dehydrate the samples through a graded ethanol (B145695) series: 30%, 50%, 70%, 80%, 95% (2x), and 100% (3x) for 15 minutes at each step.

  • Infiltration and Embedding:

    • Infiltrate the samples with a mixture of propylene (B89431) oxide and epoxy resin (e.g., Spurr's resin) at ratios of 3:1, 1:1, and 1:3 for 1 hour each.

    • Infiltrate with 100% resin overnight.

    • Embed the samples in fresh resin in molds and polymerize in an oven at 60°C for 48 hours.

  • Sectioning and Staining:

    • Trim the resin blocks and cut ultrathin sections (70-90 nm) using an ultramicrotome with a diamond knife.

    • Collect the sections on copper grids.

    • Stain the sections with 2% uranyl acetate (B1210297) for 15 minutes, followed by lead citrate (B86180) for 5 minutes.

    • Thoroughly rinse the grids with distilled water after each staining step.

  • Imaging:

    • Observe the sections using a transmission electron microscope at an accelerating voltage of 80-120 kV.

    • Capture images of chloroplasts from different cells and treatment groups for subsequent quantitative analysis.

Visualizations

Experimental Workflow for TEM Analysis

G cluster_treatment Plant Treatment cluster_tem TEM Preparation Plant Growth Plant Growth This compound Application This compound Application Plant Growth->this compound Application Sample Collection Sample Collection This compound Application->Sample Collection Fixation Fixation Sample Collection->Fixation Dehydration Dehydration Fixation->Dehydration Infiltration & Embedding Infiltration & Embedding Dehydration->Infiltration & Embedding Sectioning & Staining Sectioning & Staining Infiltration & Embedding->Sectioning & Staining TEM Imaging TEM Imaging Sectioning & Staining->TEM Imaging Quantitative Analysis Quantitative Analysis TEM Imaging->Quantitative Analysis

Caption: Workflow for TEM analysis of this compound-treated plants.

Proposed Signaling Pathway of this compound Action on Chloroplasts

G This compound This compound PSII Photosystem II (PSII) This compound->PSII Inhibits Cellulose_Synthase Cellulose Synthase This compound->Cellulose_Synthase Inhibits Electron_Transport Electron Transport Chain PSII->Electron_Transport Cell_Wall_Disruption Cell Wall Disruption Cellulose_Synthase->Cell_Wall_Disruption ROS_Production Increased ROS Production Electron_Transport->ROS_Production Disruption leads to Photosynthesis_Inhibition Inhibition of Photosynthesis Electron_Transport->Photosynthesis_Inhibition Blockage causes Ultrastructural_Changes Chloroplast Ultrastructural Changes (Grana, Starch, Plastoglobuli) ROS_Production->Ultrastructural_Changes Induces Photosynthesis_Inhibition->Ultrastructural_Changes Leads to

Caption: Proposed mechanism of this compound-induced chloroplast damage.

References

Application Notes and Protocols for Stability Testing of Triaziflam in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triaziflam is a triazine herbicide, and understanding its stability in solution is paramount for determining its shelf life, appropriate storage conditions, and potential degradation pathways.[1] This document provides a detailed protocol for conducting comprehensive stability testing of this compound in solution, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[2][3][4] The protocol covers forced degradation studies under various stress conditions and a long-term stability study.

Chemical Structure of this compound:

  • IUPAC Name: N2-[(2RS)-2-(3,5-dimethylphenoxy)-1-methylethyl]-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine[5]

  • Molecular Formula: C17H24FN5O[6]

  • Molecular Weight: 333.4 g/mol [6]

Materials and Methods

Materials
  • This compound reference standard (>98% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Chloroform[7]

  • Ethanol[7]

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (B78521) (NaOH), analytical grade

  • Hydrogen peroxide (H2O2, 30%), analytical grade

  • Ammonium acetate (B1210297), analytical grade

  • Formic acid, analytical grade

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)

  • Alternatively, an Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS) system for higher sensitivity and specificity[8][9]

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber compliant with ICH Q1B guidelines[10][11]

  • Water bath or oven for thermal degradation studies

Experimental Protocols

Preparation of Stock and Working Solutions

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a minimal amount of chloroform (B151607). Transfer the solution to a 10 mL volumetric flask and bring it to volume with a suitable solvent. Based on solubility information, this compound is soluble in chloroform and slightly soluble in ethanol.[7] For the purpose of this protocol, a mixture of acetonitrile and water will be used as the primary diluent for working solutions to be compatible with reversed-phase HPLC.

Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with a 50:50 (v/v) mixture of acetonitrile and water. This working solution will be used for the stability studies.

Analytical Method

A stability-indicating HPLC method must be used to separate this compound from its potential degradation products. The following is a proposed starting method, which should be validated for specificity, linearity, accuracy, precision, and robustness prior to use.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 5 mM Ammonium acetate in water with 0.1% formic acidB: Acetonitrile
Gradient Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan of this compound (typically in the range of 220-280 nm for triazines)
Injection Volume 10 µL
Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule.[12] The goal is to achieve 5-20% degradation of the active substance.[13]

3.3.1. Hydrolytic Degradation

  • Acidic Condition: To 1 mL of the working solution, add 1 mL of 0.1 M HCl. Keep the solution at 60 °C for 24 hours. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the initial concentration before analysis.

  • Basic Condition: To 1 mL of the working solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60 °C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase to the initial concentration before analysis.

  • Neutral Condition: To 1 mL of the working solution, add 1 mL of HPLC grade water. Keep the solution at 60 °C for 24 hours. At specified time points, withdraw an aliquot and dilute with the mobile phase to the initial concentration before analysis.

3.3.2. Oxidative Degradation

To 1 mL of the working solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with the mobile phase to the initial concentration before analysis.

3.3.3. Thermal Degradation

Place the working solution in a thermostatically controlled oven at 70 °C. At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot, allow it to cool to room temperature, and analyze.

3.3.4. Photolytic Degradation

Expose the working solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[10][14] A control sample should be kept in the dark under the same temperature conditions. At the end of the exposure period, analyze both the exposed and control samples.

Long-Term Stability Study

A long-term stability study is conducted to establish the shelf-life of the drug substance.

  • Storage Conditions: Store the this compound solution in tightly sealed, inert containers at the following conditions as per ICH Q1A(R2):

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Testing Frequency: Samples should be analyzed at regular intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months for long-term studies, and 0, 3, and 6 months for accelerated studies).[2]

  • Parameters to be Tested: At each time point, the samples should be analyzed for:

    • Appearance (visual inspection)

    • pH

    • Assay of this compound

    • Quantification of degradation products

Data Presentation

All quantitative data from the stability studies should be summarized in clear and concise tables for easy comparison and trend analysis.

Table 1: Summary of Forced Degradation Studies

Stress ConditionDurationTemperature% Assay of this compound% Total Degradation ProductsRemarks (e.g., No. of Degradants)
0.1 M HCl24 h60 °C
0.1 M NaOH24 h60 °C
Water24 h60 °C
3% H2O224 hRoom Temp
Thermal72 h70 °C
Photolytic1.2 million lux h & 200 Wh/m²Ambient

Table 2: Summary of Long-Term Stability Study at 25 °C / 60% RH

Time Point (Months)AppearancepH% Assay of this compoundIndividual Degradation Product 1 (%)Individual Degradation Product 2 (%)Total Degradation Products (%)
0
3
6
9
12
18
24

Visualization of Experimental Workflow

Triaziflam_Stability_Testing_Workflow cluster_prep Preparation cluster_forced Forced Degradation Studies cluster_longterm Long-Term Stability Study stock This compound Stock Solution (1 mg/mL) working Working Solution (100 µg/mL) stock->working Dilution hydrolysis Hydrolytic (Acid, Base, Neutral) working->hydrolysis oxidation Oxidative (3% H2O2) working->oxidation thermal Thermal (70°C) working->thermal photo Photolytic (ICH Q1B) working->photo long_term 25°C / 60% RH working->long_term intermediate 30°C / 65% RH working->intermediate accelerated 40°C / 75% RH working->accelerated analysis HPLC/UPLC-MS/MS Analysis hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis long_term->analysis intermediate->analysis accelerated->analysis data Data Analysis and Reporting analysis->data

Caption: Experimental workflow for this compound stability testing.

Conclusion

This protocol provides a comprehensive framework for evaluating the stability of this compound in solution. The forced degradation studies will help in understanding the degradation pathways and in the development of a stability-indicating analytical method. The long-term stability study will provide the necessary data to establish a re-test period or shelf life for this compound solutions. Adherence to these guidelines will ensure that the stability data generated is robust, reliable, and suitable for regulatory submissions.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Triaziflam Solubility Issues for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to Triaziflam solubility in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro assays?

A1: For initial solubilization, it is recommended to prepare a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice for many nonpolar compounds due to its strong solubilizing power and compatibility with most cell-based assays at low final concentrations.[1][2] Other potential organic solvents include ethanol, methanol, and dimethylformamide (DMF).[2] For triazine herbicides like Atrazine, which is structurally related to this compound, solubility has been reported in ethanol, DMSO, and DMF.[3]

Q2: I observed a precipitate after diluting my this compound DMSO stock solution into my aqueous cell culture medium. What is happening and how can I prevent this?

A2: This phenomenon is often referred to as "crashing out" and occurs when a compound that is highly soluble in an organic solvent is rapidly diluted into an aqueous solution where it is poorly soluble.[4] To prevent this, consider the following troubleshooting steps:

  • Optimize the Dilution Method: Instead of adding the concentrated stock directly to the full volume of media, try adding the stock solution dropwise while gently vortexing or stirring the media. A serial or intermediate dilution step can also be beneficial.[4]

  • Pre-warm the Medium: The solubility of many compounds increases with temperature. Using pre-warmed (e.g., 37°C) cell culture media can help keep the compound in solution.[2][4]

  • Determine the Maximum Soluble Concentration: It is crucial to determine the kinetic solubility of this compound in your specific experimental medium. This can be done by preparing serial dilutions and observing the concentration at which precipitation occurs.[1][2]

  • Lower the Final Concentration: Your final experimental concentration of this compound may be exceeding its solubility limit in the aqueous medium.[2]

  • Control the Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[2][5]

Q3: My solution appears cloudy or hazy after dilution. What should I do?

A3: Cloudiness or haziness can indicate the formation of fine precipitates or aggregates. It is recommended to visually inspect the solution under a microscope.[2] If aggregates are present, you can try filtering the final working solution through a sterile 0.22 µm filter to remove them. However, be aware that this may also reduce the effective concentration of your compound.[2]

Q4: I am observing inconsistent results in my experiments. Could this be related to solubility issues?

A4: Yes, poor solubility leading to variable effective concentrations of the compound is a common cause of non-reproducible assay results.[2] To address this, always prepare fresh working solutions for each experiment from a frozen stock, ensure the stock solution is fully dissolved before use, and perform a solubility test to confirm you are working below the maximum soluble concentration in your assay medium.[2]

Troubleshooting Guide

This guide provides a systematic approach to addressing common solubility problems with this compound.

Problem Potential Cause Recommended Solution Citation
This compound powder will not dissolve in the initial solvent (e.g., DMSO). The concentration is too high, or the compound may require more energy to dissolve.Try gentle warming (e.g., in a 37°C water bath) and vortexing. Sonication can also be used to aid dissolution. If it still doesn't dissolve, a lower stock concentration may be necessary.[1][6]
Precipitation occurs immediately upon dilution into aqueous buffer/media. The compound is "crashing out" due to poor aqueous solubility.Lower the final concentration of this compound. Decrease the final percentage of the organic solvent. Pre-warm the aqueous medium to 37°C before adding the stock solution while vortexing.[2][4]
The solution becomes cloudy over time during the experiment. The compound may be precipitating out of the solution due to instability, temperature changes, or interactions with media components.Determine the time-dependent stability of your working solution. Consider if cellular metabolism is changing the pH of the media, affecting solubility.[4]
Observed cytotoxicity in vehicle control wells. The concentration of the organic solvent (e.g., DMSO) is too high.Reduce the final concentration of the organic solvent in the assay to a non-toxic level (typically <0.5% for DMSO). Run a dose-response curve for the solvent alone to determine its cytotoxic threshold in your specific cell line.[2][5]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Solvent Selection: Choose a high-purity organic solvent. DMSO is a common starting point.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the solvent to the this compound powder to achieve a high-concentration stock solution (e.g., 10 mM or higher, depending on solubility).

  • Aid Dissolution: If necessary, gently warm the solution and vortex until the solid is completely dissolved. Visually confirm that no solid particles remain.[1]

  • Storage: Store the stock solution at -20°C for long-term stability. Avoid repeated freeze-thaw cycles.[4]

Protocol 2: Determining the Approximate Kinetic Solubility in Aqueous Medium

This protocol helps determine the maximum concentration of this compound that can be achieved in your specific cell culture medium without precipitation.

  • Prepare Serial Dilutions: Create a series of 2-fold serial dilutions of your concentrated this compound stock solution in the same organic solvent (e.g., DMSO).

  • Dilute into Medium: Add a small, fixed volume of each dilution to a corresponding volume of your pre-warmed (37°C) cell culture medium (e.g., 2 µL into 198 µL of medium) to maintain a constant final solvent concentration.

  • Incubate and Observe: Incubate the solutions at your experimental temperature (e.g., 37°C) for a relevant period (e.g., 2 hours).

  • Assess Precipitation: Visually inspect each solution for any signs of cloudiness, crystals, or precipitate. Microscopic examination can provide a more sensitive assessment.[2]

  • Determine Maximum Concentration: The highest concentration that remains clear and free of precipitate is the approximate maximum working soluble concentration for your experimental conditions.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound dissolve Dissolve in 100% DMSO (e.g., 10 mM) weigh->dissolve store Store at -20°C dissolve->store prewarm Pre-warm Aqueous Medium (37°C) store->prewarm dilute Dilute Stock into Medium (Final DMSO <0.5%) prewarm->dilute vortex Vortex Gently dilute->vortex add_to_cells Add to Cells vortex->add_to_cells incubate Incubate add_to_cells->incubate signaling_pathway Conceptual Mechanism of Action of this compound cluster_mitosis Mitotic Disruption cluster_cellulose Cellulose Biosynthesis Inhibition This compound This compound microtubule Microtubule Formation This compound->microtubule Inhibits cellulose_synthesis Cellulose Synthesis This compound->cellulose_synthesis Inhibits mitosis Mitotic Progression microtubule->mitosis cell_wall Cell Wall Integrity cellulose_synthesis->cell_wall

References

Technical Support Center: Optimizing Triaziflam Concentration for Root Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Triaziflam concentration in root inhibition studies. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in root inhibition?

A1: this compound is a herbicide that primarily acts as a cellulose (B213188) biosynthesis inhibitor.[1][2] It disrupts the formation of cellulose, a critical component of plant cell walls, leading to impaired cell division and elongation, particularly in the growing root tips.[1][2] This results in characteristic symptoms such as stunted root growth and swelling of the root tip into a club shape.[1][2]

Q2: Which form of this compound is most effective for root inhibition studies?

A2: this compound exists as two enantiomers, (R)-Triaziflam and (S)-Triaziflam. The (R)-enantiomer is significantly more active in inhibiting root growth.[1][2] Studies have shown the (R)-form to be up to 100 times more potent than the (S)-form in inhibiting the growth of cress seedlings in the dark.[1] Therefore, for targeted root inhibition studies, it is recommended to use the (R)-enantiomer if available.

Q3: What is the effective concentration range for this compound in root inhibition assays?

A3: The effective concentration of this compound can vary depending on the plant species and experimental conditions. However, research has shown that the (R)-enantiomer of this compound can inhibit shoot and root elongation in cress and maize seedlings at concentrations below 1 µM.[1][2] For initial range-finding experiments, it is advisable to test a logarithmic series of concentrations around this value (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM).

Q4: How quickly can I expect to see effects of this compound on root growth?

A4: The effects of this compound can be observed relatively quickly. In maize root tips, this compound's (R)-enantiomer has been shown to block cell division within 4 hours of treatment.[1][2] A decline in cellulose deposition in the cell walls can be detected within 24 hours.[1][2] Visible changes in root morphology, such as swelling, can also be observed within this timeframe.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No observable root inhibition at expected effective concentrations. 1. Inactive this compound: The compound may have degraded due to improper storage (e.g., exposure to light or high temperatures). 2. Incorrect Enantiomer: The less active (S)-enantiomer may have been used. 3. Inadequate Uptake: The plant species being tested may have poor uptake of the compound through the roots. 4. Incorrect pH of the medium: The pH of the growth medium can affect the availability and uptake of the herbicide.1. Verify Compound Integrity: Use a fresh batch of this compound and store it correctly, protected from light and at the recommended temperature. 2. Confirm Enantiomer: Ensure you are using the more active (R)-enantiomer for your experiments.[1] 3. Enhance Uptake: Consider using a small amount of a surfactant in your medium, or slightly wounding the roots before treatment (use with caution as this can be a confounding factor). 4. Check and Adjust pH: Ensure the pH of your growth medium is within the optimal range for your plant species and for herbicide uptake.
High variability in root growth inhibition between replicates. 1. Uneven Application: The this compound concentration may not be uniform across all plates or wells. 2. Inconsistent Seedling Stage: Seedlings may not be at a uniform developmental stage at the start of the experiment. 3. Environmental Gradients: Variations in light or temperature across the growth chamber can affect root growth.1. Ensure Homogeneity: Thoroughly mix the this compound into the agar (B569324) medium before pouring plates. For liquid cultures, ensure adequate mixing. 2. Synchronize Seedlings: Use seeds from the same lot and synchronize germination to ensure seedlings are of a similar size and developmental stage at the start of the assay. 3. Randomize Plate Placement: Randomize the placement of your experimental plates within the growth chamber to minimize the effects of any environmental gradients.
Root swelling is observed, but there is minimal inhibition of elongation. 1. Sub-optimal Concentration: The concentration of this compound may be high enough to disrupt cell division and cause swelling but not sufficient to completely halt elongation.1. Perform a Dose-Response Curve: Test a wider range of concentrations to identify the optimal concentration that produces both swelling and significant inhibition of elongation.
Contamination of agar plates. 1. Non-sterile Technique: Introduction of microbial contaminants during plate preparation or seed plating.1. Maintain Aseptic Conditions: Work in a laminar flow hood, sterilize all equipment and media properly, and handle seeds with sterile instruments.

Data Presentation

Table 1: IC50 Values of this compound and its Enantiomers for Inhibition of Cress Seed Germination

CompoundIC50 (M) for Cress Germination
This compound (Racemate)4.1 x 10⁻⁷
(R)-Triaziflam5.1 x 10⁻⁸
(S)-Triaziflam> 10⁻⁵

Data from Grossmann et al. (2001)[1]

Note: While these values are for germination, they provide a useful starting point for designing dose-response studies for root elongation, as the underlying mechanism of inhibiting cell division is related.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Solvent Selection: this compound is soluble in organic solvents such as acetone (B3395972) and DMSO.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to the final growth medium.

  • Procedure: a. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of the chosen solvent (e.g., acetone). c. Vortex thoroughly until the compound is completely dissolved.

  • Storage: Store the stock solution at -20°C in a light-protected container.

Protocol 2: Agar Plate-Based Root Growth Inhibition Assay (Arabidopsis thaliana)
  • Media Preparation: a. Prepare half-strength Murashige and Skoog (MS) medium including vitamins and sucrose (B13894) (1% w/v). b. Add agar (0.8% w/v) and adjust the pH to 5.7. c. Autoclave the medium for 20 minutes at 121°C.

  • This compound Incorporation: a. Cool the autoclaved medium to approximately 50-60°C in a water bath. b. Add the required volume of the this compound stock solution to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all plates (including the control) and is at a non-toxic level (typically ≤ 0.1%). c. Swirl the medium gently but thoroughly to ensure even distribution of this compound.

  • Plate Pouring: a. Pour the medium into sterile square Petri dishes (100 x 100 mm) under a laminar flow hood. b. Allow the plates to solidify completely.

  • Seed Sterilization and Plating: a. Surface sterilize Arabidopsis thaliana seeds (e.g., with 70% ethanol (B145695) for 1 minute followed by 10% bleach for 10 minutes, and then rinse 3-5 times with sterile water). b. Resuspend the sterilized seeds in sterile 0.1% agar. c. Using a sterile pipette tip, place individual seeds in a row on the surface of the agar plates, approximately 1 cm from the top edge.

  • Incubation: a. Seal the plates with breathable tape. b. Place the plates vertically in a growth chamber with a controlled light/dark cycle (e.g., 16 hours light / 8 hours dark) and temperature (e.g., 22°C).

  • Data Collection and Analysis: a. After a set period of growth (e.g., 5-7 days), photograph the plates. b. Use image analysis software (e.g., ImageJ) to measure the primary root length of each seedling. c. Calculate the average root length and standard deviation for each concentration. d. Determine the concentration of this compound that causes 50% inhibition of root growth (IC50) by plotting a dose-response curve.

Visualizations

Triaziflam_Signaling_Pathway This compound This compound (Cellulose Biosynthesis Inhibitor) CSC Cellulose Synthase Complex (CSC) in Plasma Membrane This compound->CSC Inhibits InhibitedGrowth Inhibited Root Growth and Swelling This compound->InhibitedGrowth Cellulose Cellulose Microfibril Synthesis CSC->Cellulose Catalyzes CellWall Proper Cell Wall Formation Cellulose->CellWall RootGrowth Normal Root Elongation and Cell Division CellWall->RootGrowth

Caption: this compound's inhibitory effect on the cellulose biosynthesis pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepMedia Prepare Growth Medium (e.g., 1/2 MS Agar) Addthis compound Incorporate this compound into Medium PrepMedia->Addthis compound Prepthis compound Prepare this compound Stock Solution Prepthis compound->Addthis compound SterilizeSeeds Surface Sterilize Seeds PlateSeeds Plate Seeds SterilizeSeeds->PlateSeeds PourPlates Pour Agar Plates Addthis compound->PourPlates PourPlates->PlateSeeds Incubate Incubate Plates Vertically PlateSeeds->Incubate ImagePlates Image Plates Incubate->ImagePlates MeasureRoots Measure Root Length ImagePlates->MeasureRoots AnalyzeData Analyze Data and Determine IC50 MeasureRoots->AnalyzeData

References

Technical Support Center: Troubleshooting Off-Target Effects of Triaziflam in Non-Target Plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the off-target effects of Triaziflam in non-target plants. The following information is designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does this relate to its off-target effects?

A1: this compound is a triazine herbicide that primarily acts through a multi-site mode of action, inhibiting both photosystem II (PSII) electron transport and cellulose (B213188) biosynthesis.[1][2][3] Its off-target effects are intrinsically linked to these mechanisms, as they can impact fundamental processes in non-target plants. Furthermore, this compound exists as two enantiomers, (R)- and (S)-Triaziflam, which exhibit different biological activities, contributing to a complex profile of potential off-target effects.[4][5]

Q2: I am observing significant growth inhibition in my non-target plant model that is not correlated with photosynthetic stress. What could be the cause?

A2: This is likely due to the potent inhibitory effect of the (R)-enantiomer of this compound on cellulose biosynthesis and mitosis.[4][5] The (R)-enantiomer is a more potent inhibitor of cell division and cellulose synthesis, leading to stunted root and shoot growth and characteristic swelling of the meristematic root tips, even at concentrations below 1 µM.[4][5] These effects can occur independently of photosynthetic inhibition, which is more strongly associated with the (S)-enantiomer.

Q3: My experimental results are inconsistent. Could the enantiomeric composition of my this compound sample be a factor?

A3: Absolutely. The commercial formulation of this compound is typically enriched with the (R)-enantiomer, which is reported to be up to 100 times more effective in cell growth inhibition than the (S)-enantiomer.[1][4] However, the exact ratio of enantiomers in a given sample can vary. Since the (R) and (S) enantiomers have different primary targets, variations in their ratio can lead to inconsistent experimental outcomes. It is advisable to either use an enantiomerically pure standard or to determine the enantiomeric composition of your sample using chiral HPLC.

Q4: What are the typical visual symptoms of this compound off-target effects in non-target plants?

A4: Common visual symptoms include inhibition of root and shoot elongation, and a characteristic swelling of the meristematic root tips into a club shape.[4][5] This swelling is a hallmark of mitotic disrupter herbicides and cellulose biosynthesis inhibitors. At the cellular level, you may observe blocked cell division at the prometaphase stage and a decrease in cellulose deposition in the cell walls.[4][5]

Q5: How can I mitigate the off-target effects of this compound in my experiments?

A5: To mitigate off-target effects, consider the following strategies:

  • Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve your desired effect on the target organism to minimize impacts on non-target plants.

  • Utilize enantiomerically pure compounds: If your research focuses on a specific pathway (e.g., photosynthesis vs. cellulose biosynthesis), using the pure (S)- or (R)-enantiomer, respectively, can provide more specific results and reduce confounding off-target effects.

  • Implement control experiments: Always include untreated control groups and, if possible, control groups treated with each enantiomer separately to dissect the specific effects.

  • Consider the experimental system: The susceptibility to this compound can vary between plant species and growth conditions. Characterize the response of your specific non-target plant model to this compound.

Quantitative Data on this compound's Enantiomer-Specific Effects

The following table summarizes the differential inhibitory effects of this compound enantiomers on various plant systems, based on data from Grossmann et al. (2001).

Test SystemParameter(R)-Triaziflam(S)-TriaziflamReference
Cress Seedlings (dark)Inhibition of root elongationHighly potent inhibitorUp to 100x less potent than (R)-enantiomer[4][5]
Cress Seedlings (dark)Inhibition of shoot elongationHighly potent inhibitorUp to 100x less potent than (R)-enantiomer[4][5]
Maize SeedlingsInhibition of root and shoot elongationEffective at concentrations below 1 µMClearly less active than (R)-enantiomer[4][5]
Cleaver cell suspensions (heterotrophic)Growth inhibitionPotent inhibitorUp to 100x less potent than (R)-enantiomer[4][5]
Green algae (photoautotrophic)Growth inhibitionLess potent inhibitorEfficacy similar to atrazine[4]
Isolated thylakoidsPhotosystem II electron transport (PET)Less potent inhibitorEfficacy similar to atrazine[4]
Maize root tipsMitotic disruptionBlocks cell division at prometaphase (4h treatment)Less active[4][5]
Maize root tipsCellulose deposition in cell wallsDecline observed after 24h treatmentLess active[4][5]

Experimental Protocols

Protocol for Diagnosing Mitotic Disruption in Root Tips

This protocol is adapted from methods used to study the effects of mitotic disrupter herbicides. Allium cepa (onion) root tips are a common model for such studies.

Materials:

  • Allium cepa bulbs

  • This compound ((R)-enantiomer or racemic mixture)

  • Hoagland's solution

  • Farmer's Fixative (3:1 ethanol:glacial acetic acid)

  • 1 M Hydrochloric acid (HCl)

  • Acetocarmine or Toluidine Blue stain

  • Microscope slides and coverslips

  • Light microscope

Procedure:

  • Root Growth: Suspend Allium cepa bulbs in water until roots are actively growing (approximately 2-3 cm).

  • Treatment: Transfer bulbs to Hoagland's solution containing the desired concentration of this compound. Include an untreated control. A typical treatment time to observe mitotic disruption by (R)-Triaziflam is 4 hours.[4][5]

  • Fixation: Excise the terminal 1-2 mm of the root tips and immediately place them in Farmer's Fixative for at least 4 hours.

  • Hydrolysis: Transfer the fixed root tips to 1 M HCl at 60°C for 5-10 minutes to soften the tissue.

  • Staining: Rinse the root tips in water and then transfer them to a drop of acetocarmine or toluidine blue stain on a microscope slide for 10-15 minutes.

  • Squash Preparation: Place a coverslip over the stained root tip and gently apply pressure with your thumb to squash the tissue into a single cell layer.

  • Microscopy: Observe the prepared slide under a light microscope at 400x or 1000x magnification.

  • Analysis: Count the number of cells in each phase of mitosis (prophase, metaphase, anaphase, telophase) and the number of cells arrested in prometaphase. Calculate the mitotic index (MI) as: MI (%) = (Number of dividing cells / Total number of cells) x 100

Protocol for Quantifying Cellulose Content in Plant Tissue

This protocol provides a method to determine if this compound is inhibiting cellulose biosynthesis in your non-target plant model.

Materials:

  • Plant tissue (e.g., root or shoot material)

  • Nitric acid/acetic acid reagent (8:1:2, acetic acid:nitric acid:water)

  • 67% (v/v) Sulfuric acid

  • Anthrone (B1665570) reagent (2 mg/mL in concentrated sulfuric acid)

  • Glucose standards

  • Spectrophotometer

Procedure:

  • Sample Preparation: Harvest and freeze-dry plant tissue from both control and this compound-treated plants. Grind the dried tissue to a fine powder.

  • Digestion: To approximately 5 mg of dried tissue in a glass tube, add 2 mL of the nitric acid/acetic acid reagent. Heat at 100°C for 30 minutes.

  • Washing: Centrifuge the samples and discard the supernatant. Wash the pellet sequentially with water, acetone, and then allow it to air dry. The remaining pellet is enriched in cellulose.

  • Hydrolysis: Add 10 mL of 67% sulfuric acid to the pellet and let it sit for 1 hour to hydrolyze the cellulose to glucose.

  • Colorimetric Reaction: Take a small aliquot of the hydrolyzed sample and add it to the anthrone reagent. Heat at 100°C for 10 minutes to develop the color.

  • Quantification: Measure the absorbance of the samples and glucose standards at 620 nm using a spectrophotometer.

  • Calculation: Determine the glucose concentration in your samples by comparing their absorbance to the standard curve. Calculate the cellulose content as a percentage of the initial dry weight.

Visualizations

Triaziflam_Signaling_Pathway cluster_S_Enantiomer (S)-Triaziflam Pathway cluster_R_Enantiomer (R)-Triaziflam Pathway S_this compound (S)-Triaziflam PSII Photosystem II (PSII) in Thylakoid Membrane S_this compound->PSII Binds to D1 protein ET Inhibition of Electron Transport PSII->ET ATP_NADPH Reduced ATP & NADPH Production ET->ATP_NADPH Photosynthesis Inhibition of Photosynthesis ATP_NADPH->Photosynthesis R_this compound (R)-Triaziflam Cellulose_Synthase Cellulose Synthase Complex R_this compound->Cellulose_Synthase Microtubules Microtubule Formation R_this compound->Microtubules Interference Cellulose_Biosynthesis Inhibition of Cellulose Biosynthesis Cellulose_Synthase->Cellulose_Biosynthesis Cell_Wall Defective Cell Wall Formation Cellulose_Biosynthesis->Cell_Wall Mitosis Disruption of Mitosis (Prometaphase) Microtubules->Mitosis Cell_Division Inhibition of Cell Division Mitosis->Cell_Division

Caption: Enantiomer-specific signaling pathways of this compound in plants.

Troubleshooting_Workflow Start Start: Unexpected Phenotype in Non-Target Plant Q1 Is growth inhibition the primary symptom, with root/shoot stunting and swelling? Start->Q1 A1_Yes Likely due to (R)-Triaziflam effect on mitosis and cellulose biosynthesis. Q1->A1_Yes Yes A1_No Is chlorosis or reduced photosynthetic activity the primary symptom? Q1->A1_No No Protocol1 Perform Mitotic Index Analysis (Protocol 1) A1_Yes->Protocol1 Protocol2 Quantify Cellulose Content (Protocol 2) A1_Yes->Protocol2 A2_Yes Likely due to (S)-Triaziflam effect on Photosystem II. A1_No->A2_Yes A2_No Complex phenotype observed. A1_No->A2_No No Protocol3 Measure Photosynthetic Efficiency (e.g., chlorophyll (B73375) fluorescence) A2_Yes->Protocol3 Analyze_Enantiomers Consider analyzing enantiomeric ratio of this compound sample via chiral HPLC. A2_No->Analyze_Enantiomers End End: Identify Primary Off-Target Effect Protocol1->End Protocol2->End Protocol3->End Analyze_Enantiomers->End

Caption: Troubleshooting workflow for this compound's off-target effects.

Logical_Relationships This compound This compound (Racemic Mixture) R_Enantiomer (R)-Enantiomer This compound->R_Enantiomer S_Enantiomer (S)-Enantiomer This compound->S_Enantiomer Cell_Division Inhibition of Cell Division & Growth R_Enantiomer->Cell_Division Primary Target Photosynthesis Inhibition of Photosynthesis S_Enantiomer->Photosynthesis Primary Target Observed_Effect Observed Off-Target Effect Cell_Division->Observed_Effect Contributes to Photosynthesis->Observed_Effect Contributes to Concentration This compound Concentration Concentration->Observed_Effect Influences Severity Plant_Species Non-Target Plant Species Plant_Species->Observed_Effect Influences Susceptibility

Caption: Logical relationships influencing this compound's off-target effects.

References

Improving the efficacy of Triaziflam with adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Based on a comprehensive review of publicly available scientific literature, Triaziflam is consistently identified as a herbicide. Its mechanism of action involves the inhibition of photosystem II electron transport and cellulose (B213188) biosynthesis, processes specific to plants, which disrupts cell division and leads to plant death.[1][2][3][4][5][6][7] There is no evidence in the current scientific literature to suggest that this compound is under investigation as a therapeutic agent for any human or animal diseases.

Consequently, information regarding the use of "adjuvants" to improve the efficacy of this compound in a drug development or therapeutic research context is not available. The term "adjuvant" in relation to this compound is used in an agricultural context to describe substances that enhance its herbicidal properties.

While there is no therapeutic research specifically on this compound, the broader chemical class to which it belongs, triazine derivatives , has been a subject of significant interest in anticancer drug development.[1][2][8][9][10] Researchers have synthesized and tested novel triazine compounds that have shown promising activity against various cancer cell lines.[1][2][8][9][10]

This technical support guide will therefore address the user's query by:

  • Providing a clear overview of this compound as a herbicide.

  • Addressing the user's core question about improving its efficacy with adjuvants in a research context by clarifying the lack of therapeutic research.

  • Offering general information and resources related to the development of triazine derivatives as potential anticancer agents, which may be relevant to the user's underlying interest.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a chemical compound classified as a triazine herbicide.[7][9] Its primary mechanism of action in plants is the inhibition of essential biological processes:

  • Inhibition of Photosystem II (PSII) Electron Transport: this compound disrupts the flow of electrons in photosystem II, a key component of photosynthesis. This blockage prevents the plant from converting light energy into chemical energy, ultimately leading to cell death.[1][2][10]

  • Inhibition of Cellulose Biosynthesis: It interferes with the production of cellulose, a critical component of the plant cell wall. This weakens the cell structure and inhibits plant growth and development.[2][3][10]

  • Disruption of Mitosis: this compound can also disrupt cell division (mitosis) in plants.[1][2][10]

The (R)-enantiomer of this compound is considered the more biologically active form.[2][4]

To illustrate the herbicidal mechanism of action, the following diagram outlines the targeted pathways in plants.

Triaziflam_Mechanism This compound This compound PSII Photosystem II (PSII) Electron Transport This compound->PSII Inhibits Cellulose_Synthase Cellulose Biosynthesis This compound->Cellulose_Synthase Inhibits Photosynthesis Photosynthesis PSII->Photosynthesis Cell_Wall Cell Wall Integrity Cellulose_Synthase->Cell_Wall Plant_Growth Plant Growth & Development Photosynthesis->Plant_Growth Cell_Wall->Plant_Growth Plant_Death Plant Death Plant_Growth->Plant_Death Disruption leads to

Herbicidal Mechanism of this compound in Plants.

Q2: Can the efficacy of this compound be improved with adjuvants for therapeutic research?

A2: There is no publicly available scientific research on the use of this compound as a therapeutic agent. Therefore, there is no data on the use of adjuvants to improve its efficacy in a drug development or clinical research setting. The adjuvants studied in relation to this compound are for agricultural purposes, such as improving its spread and absorption on plant leaves.

Q3: Are there any triazine-based compounds being investigated for cancer treatment?

A3: Yes, while this compound itself is a herbicide, the 1,3,5-triazine (B166579) scaffold is a common feature in many compounds that have been synthesized and evaluated for their anticancer properties.[8] Research has shown that some novel triazine derivatives exhibit potent anti-proliferative activity against various human cancer cell lines, including breast, colon, and renal cancer.[1][2] For example, certain imamine-1,3,5-triazine derivatives have demonstrated superior anticancer activity compared to the established drug imatinib (B729) in preclinical studies.[2]

Troubleshooting Guide for Triazine Derivative Research

This section provides general troubleshooting advice for researchers working with novel triazine derivatives in an oncology research setting, based on common challenges in preclinical drug development.

Issue Potential Cause Suggested Solution
Low solubility of a novel triazine compound in aqueous buffers. The compound may be highly hydrophobic.- Test a range of biocompatible solvents (e.g., DMSO, ethanol) at low concentrations. - Consider formulation strategies such as encapsulation in nanoparticles or liposomes. - Synthesize analogues with improved solubility by adding hydrophilic functional groups.
Inconsistent results in cell viability assays (e.g., MTT, MTS). - Cell seeding density variability. - Incomplete dissolution of the compound. - Assay interference by the compound.- Ensure a uniform single-cell suspension before seeding plates. - Visually confirm complete dissolution of the compound in media before adding to cells. - Run a control with the compound in cell-free media to check for direct reduction of the assay reagent.
Lack of in vivo efficacy despite good in vitro activity. - Poor bioavailability (absorption, distribution, metabolism, excretion). - Rapid clearance from the body. - Off-target toxicity.- Conduct pharmacokinetic (PK) studies to determine the compound's half-life and distribution. - Evaluate different routes of administration (e.g., oral, intraperitoneal, intravenous). - Perform preliminary toxicology studies to identify a maximum tolerated dose (MTD).

Experimental Protocols: General Methodologies for Triazine Derivatives

The following are generalized protocols for key experiments in the preclinical evaluation of novel anticancer compounds, such as triazine derivatives. Researchers should adapt these protocols based on the specific compound and cell lines being used.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the triazine derivative in cell culture media. Replace the existing media with the media containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Adhere Allow Adherence (Overnight) Seed_Cells->Adhere Treat Treat with Triazine Derivative (Serial Dilutions) Adhere->Treat Incubate Incubate (48-72 hours) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze End End Analyze->End

References

Technical Support Center: Addressing Triaziflam Degradation in Long-Term Soil Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of Triaziflam in long-term soil studies.

Disclaimer: Publicly available scientific literature with specific data on the degradation pathway, metabolites, and soil half-life of this compound is limited. Therefore, this document leverages information from related triazine herbicides, such as atrazine (B1667683) and indaziflam (B594824), to provide guidance and plausible degradation scenarios. The information provided should be used as a reference, and empirical validation for this compound is highly recommended.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound in soil?

A1: While specific pathways for this compound are not well-documented, based on other triazine herbicides, the primary degradation routes are likely to involve microbial and chemical processes.[1][2] Key transformations may include:

  • N-dealkylation: The removal of alkyl groups from the amino substituents on the triazine ring. This is a common initial step in the degradation of many triazine herbicides like atrazine.[3]

  • Hydroxylation: Replacement of the chlorine or other functional groups on the triazine ring with a hydroxyl group, often leading to less phytotoxic metabolites.[3]

  • Ring Cleavage: Subsequent degradation of the triazine ring structure, which can ultimately lead to the formation of ammonia (B1221849) and carbon dioxide.[2]

Q2: What are the potential metabolites of this compound in soil?

A2: Specific metabolites of this compound have not been extensively reported. However, by analogy to other triazine herbicides like atrazine and indaziflam, one might expect the formation of dealkylated and hydroxylated derivatives.[3] For instance, studies on atrazine have identified deethylatrazine (B13485) and deisopropylatrazine (B29266) as major degradation products.[3] Researchers should consider analytical methods capable of detecting a range of polar metabolites.

Q3: What factors can influence the degradation rate of this compound in soil?

A3: The persistence of triazine herbicides in soil is influenced by a variety of soil properties and environmental conditions.[1][4] These include:

  • Soil Type and Composition: Soils with higher organic matter and clay content may exhibit stronger adsorption of this compound, which can affect its availability for microbial degradation.[1][4]

  • Soil pH: The pH of the soil can significantly impact the chemical hydrolysis and microbial degradation of triazine herbicides. For some triazines, degradation is slower in higher pH soils.[5]

  • Soil Moisture and Temperature: Microbial activity, a key driver of degradation, is highly dependent on optimal moisture and temperature levels.

  • Microbial Population: The presence of specific microorganisms capable of degrading triazine herbicides will significantly accelerate the degradation process.

Q4: Is there any available data on the soil half-life (DT₅₀) of this compound?

A4: Currently, there is no readily available, specific data for the soil half-life of this compound.[6] The persistence of a herbicide is often categorized as low (half-life < 16 days), moderate (16-59 days), or high (> 60 days).[7] Given that other triazine herbicides can be moderately persistent, long-term studies are crucial to accurately determine the environmental fate of this compound.[7][8]

Troubleshooting Guide

Q1: My long-term soil study shows very slow or no degradation of this compound. What could be the reason?

A1: Several factors could contribute to the slow degradation of this compound:

  • Sub-optimal Environmental Conditions: Check if the soil moisture and temperature in your incubation setup are within the optimal range for microbial activity.

  • Low Microbial Activity: The soil used may have a low population of microorganisms capable of degrading this compound. Consider using soil with a known history of herbicide application, as this can sometimes lead to enhanced degradation.

  • Soil Properties: High clay or organic matter content can lead to strong adsorption of this compound, making it less bioavailable for degradation.[1][4] Consider analyzing the organic matter content and texture of your soil.

  • Soil pH: An unfavorable soil pH can inhibit microbial activity and chemical hydrolysis. Measure and report the pH of your soil.[5]

Q2: I am observing unexpected peaks in my chromatograms when analyzing soil extracts. Could these be this compound metabolites?

A2: It is possible that you are detecting metabolites of this compound. To confirm this:

  • Use High-Resolution Mass Spectrometry (MS): Techniques like LC-MS/MS can provide accurate mass data to help in the tentative identification of unknown compounds.

  • Consider Potential Transformations: Based on known triazine degradation pathways, predict the masses of potential metabolites (e.g., hydroxylated or dealkylated forms of this compound) and look for these in your data.

  • Review Literature on Similar Compounds: Examine the reported metabolites of other triazine herbicides like atrazine and indaziflam for clues.[3]

Q3: How can I ensure the consistent and reproducible application of this compound to my soil samples for a long-term study?

A3: Consistent application is critical for reliable results. Follow these steps:

  • Use a Spiking Solution: Prepare a stock solution of this compound in a suitable solvent.

  • Even Distribution: Apply the spiking solution dropwise and evenly over the soil surface. To ensure homogeneity, you can then thoroughly mix the soil.

  • Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood before starting the incubation to avoid any effects of the solvent on microbial activity.

  • Control Samples: Include control soil samples treated only with the solvent to account for any background effects.

Quantitative Data on Related Triazine Herbicides

Due to the lack of specific data for this compound, the following tables provide degradation data for other triazine herbicides to serve as a reference.

Table 1: Soil Half-life (DT₅₀) of Selected Triazine Herbicides

HerbicideSoil TypeDT₅₀ (days)Reference
AtrazineClay Loam60[7]
SimazineSandy Loam60[7]
Metsulfuron-methylNon-sterile soil13[2]
Metsulfuron-methylSterile soil31[2]

Table 2: Factors Influencing the Half-life of Atrazine

Soil pHHalf-life (days)Reference
6.839[8]
7.9261[8]

Experimental Protocols

Protocol 1: Long-Term Aerobic Soil Incubation Study

1. Soil Collection and Preparation:

  • Collect topsoil (0-15 cm) from a field with no recent history of triazine herbicide application.
  • Sieve the soil through a 2 mm mesh to remove stones and large organic debris.
  • Determine the soil's physicochemical properties, including texture, pH, organic carbon content, and water holding capacity.
  • Adjust the soil moisture to 40-60% of its maximum water holding capacity.

2. Application of this compound:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) or methanol).
  • Weigh out replicate soil samples (e.g., 100 g dry weight equivalent) into incubation vessels.
  • Apply the this compound stock solution to the soil surface to achieve the desired concentration.
  • Include control samples treated with the solvent only.
  • Thoroughly mix the soil to ensure even distribution of the herbicide.
  • Allow the solvent to evaporate in a fume hood.

3. Incubation:

  • Incubate the soil samples in the dark at a constant temperature (e.g., 20-25°C).
  • Maintain soil moisture by periodically adding distilled water.
  • Ensure aerobic conditions by allowing for air exchange (e.g., using vessels with loose-fitting lids).

4. Sampling and Analysis:

  • At predetermined time intervals (e.g., 0, 7, 14, 30, 60, 90, and 120 days), collect replicate soil samples.
  • Extract this compound and its potential metabolites from the soil using an appropriate solvent system (e.g., acetonitrile/water).
  • Analyze the extracts using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).
  • Calculate the dissipation kinetics of this compound to determine its half-life (DT₅₀).

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Soil_Collection Soil Collection (0-15 cm) Sieving Sieving (2 mm mesh) Soil_Collection->Sieving Characterization Soil Characterization (pH, OC, Texture) Sieving->Characterization Moisture_Adjustment Moisture Adjustment (40-60% WHC) Characterization->Moisture_Adjustment Application This compound Application (Spiking) Moisture_Adjustment->Application Incubation Aerobic Incubation (Dark, 20-25°C) Application->Incubation Sampling Time-point Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis HPLC-MS/MS Analysis Extraction->Analysis Data_Analysis Data Analysis (DT₅₀ Calculation) Analysis->Data_Analysis

Caption: Experimental workflow for a long-term soil degradation study.

Putative_Degradation_Pathway This compound This compound Dealkylated_Metabolite Dealkylated Metabolite This compound->Dealkylated_Metabolite N-dealkylation Hydroxylated_Metabolite Hydroxylated Metabolite This compound->Hydroxylated_Metabolite Hydroxylation Ring_Cleavage_Products Ring Cleavage Products (e.g., CO₂, NH₃) Dealkylated_Metabolite->Ring_Cleavage_Products Hydroxylated_Metabolite->Ring_Cleavage_Products

Caption: Putative degradation pathway of this compound in soil.

References

Technical Support Center: Minimizing Triaziflam Leaching in Soil Column Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the leaching of the herbicide Triaziflam in soil column experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its leaching a concern?

A1: this compound is a pre-emergence herbicide belonging to the diamino-1,3,5-triazine chemical class.[1][2] It is used to control a broad spectrum of weeds.[3] Its mode of action involves inhibiting photosystem II electron transport and cellulose (B213188) biosynthesis.[4][5] Leaching of this compound into non-target areas, particularly groundwater, is a concern due to its potential for long-lasting harmful effects on aquatic life.[1] Understanding and minimizing its mobility in soil is crucial for environmental risk assessment.

Q2: What are the key factors influencing this compound leaching in soil?

A2: The primary factors influencing the leaching of this compound, like other herbicides, can be categorized into three groups:

  • Soil Characteristics: Soil texture (sand, silt, clay content), organic matter content, pH, and soil structure (e.g., presence of macropores) are critical.[6][7][8] Soils with higher organic matter and clay content tend to adsorb herbicides more strongly, reducing leaching.[7]

  • Environmental and Experimental Conditions: Rainfall or irrigation intensity and frequency, temperature, and agricultural practices like tillage can significantly impact leaching.[6][9] In a laboratory setting, factors like column packing, flow rate, and the use of preferential flow pathways will affect results.[8]

Q3: How can I reduce this compound leaching in my soil column experiments?

A3: Several strategies can be employed to minimize this compound leaching in a laboratory setting:

  • Increase Soil Organic Matter: Amending the soil with organic matter such as compost or biochar can significantly increase the adsorption of triazine herbicides, thereby reducing their mobility.[10][11]

  • Select Appropriate Soil Type: Using soils with higher clay and organic matter content in your columns will generally result in less leaching compared to sandy soils.[7]

  • Control Water Input: Apply simulated rainfall or irrigation at a rate that does not exceed the soil's infiltration capacity to avoid preferential flow, which can rapidly transport the herbicide through the column.[12]

  • Consider Conservation Tillage Practices: Although more relevant to field conditions, simulating no-till or reduced-till conditions in larger, undisturbed soil columns by leaving plant residue on the surface can increase organic matter in the topsoil and enhance herbicide retention.[7]

Troubleshooting Guide

This guide addresses common issues encountered during soil column experiments designed to assess this compound leaching.

Problem Potential Cause(s) Troubleshooting Steps
Excessive Leaching of this compound 1. Preferential flow: Water is channeling through macropores or along the column walls, bypassing the soil matrix.[8]2. Inappropriate soil packing: The soil column is not packed uniformly, creating channels for rapid water movement.3. High water application rate: The rate of simulated rainfall or irrigation exceeds the soil's infiltration capacity.[13]4. Low soil sorption capacity: The soil used has low organic matter or clay content.[7]1. Improve column packing: Pack the soil in small increments, tamping gently to ensure uniform density. Consider using sieved, air-dried soil for more consistent packing.[12]2. Reduce water flow rate: Apply water dropwise or at a slow, steady rate to ensure it infiltrates the soil matrix evenly.[12]3. Pre-wet the column: Slowly saturate the column from the bottom up before applying the herbicide to eliminate air pockets and ensure uniform wetting.[14]4. Amend the soil: Increase the soil's organic matter content by adding materials like peat or compost.[10]
Inconsistent or Irreproducible Results 1. Variable column packing: Differences in bulk density between replicate columns.2. Inconsistent water application: Variations in the volume or rate of water applied to each column.3. Non-uniform herbicide application: The herbicide is not applied evenly to the soil surface.4. Temperature fluctuations: Changes in temperature can affect herbicide degradation rates and water viscosity.1. Standardize packing method: Use a consistent method and apply the same compactive effort for each column to achieve a similar bulk density.2. Use a peristaltic pump: Employ a pump for precise and consistent water application.3. Uniform application: Apply the herbicide solution evenly across the entire soil surface using a pipette or sprayer.4. Control temperature: Conduct experiments in a temperature-controlled environment.
No this compound Detected in Leachate 1. Strong adsorption: The herbicide is strongly bound to the soil particles.2. Degradation: The herbicide has degraded within the soil column during the experiment.3. Insufficient elution volume: Not enough water has been passed through the column to elute the herbicide.4. Analytical issues: Problems with the analytical method used to detect this compound.1. Analyze soil sections: After the experiment, section the soil column and analyze each segment to determine the herbicide's distribution profile.[15]2. Shorten experiment duration: Reduce the time between herbicide application and leaching to minimize degradation.3. Increase elution volume: Continue leaching with additional water and collect more fractions.4. Validate analytical method: Ensure your analytical method is sensitive and specific enough to detect the expected concentrations of this compound.

Experimental Protocols

Protocol 1: Preparation of Packed Soil Columns

This protocol outlines the steps for preparing uniformly packed soil columns to minimize variability in leaching experiments.

  • Soil Preparation:

    • Air-dry the selected soil and sieve it through a 2-mm mesh to remove large particles and ensure homogeneity.

    • Determine the soil's key physicochemical properties, including texture (sand, silt, clay percentages), organic matter content, pH, and cation exchange capacity.

  • Column Assembly:

    • Use inert columns, such as glass or PVC, of appropriate dimensions (e.g., 10 cm diameter x 35 cm length).[14]

    • Place a layer of glass wool or a fine mesh screen at the bottom of the column to retain the soil while allowing leachate to pass through.[14]

  • Soil Packing:

    • Weigh the empty column.

    • Add the prepared soil to the column in small increments (e.g., 5 cm at a time).

    • After each addition, gently tap the side of the column to facilitate uniform settling.[12]

    • Continue adding soil until the desired column height is reached.

    • Record the final weight of the packed column to calculate the bulk density.

  • Column Saturation:

    • Place the packed column in a container of water, allowing water to move upwards into the soil through capillary action until the entire column is saturated.[14] This minimizes the entrapment of air.

    • Allow the column to drain freely for 24 hours to reach field capacity before applying the herbicide.[14]

Protocol 2: Herbicide Application and Leaching Simulation

This protocol details the application of this compound and the subsequent simulation of a leaching event.

  • Herbicide Solution Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Dilute the stock solution to the desired concentration for application, typically in a solution of 0.01 M CaCl₂ to mimic soil solution ionic strength.[15]

  • Herbicide Application:

    • Carefully and evenly apply a known volume of the this compound solution to the surface of the prepared soil column. A pipette with a bent tip can be used to apply the solution dropwise across the entire surface.

  • Leaching Simulation:

    • Initiate the leaching event immediately after herbicide application.

    • Use a peristaltic pump or a funnel with a flow regulator to apply a simulated rainfall solution (e.g., 0.01 M CaCl₂) at a constant, slow rate.[12] The flow rate should be less than the saturated hydraulic conductivity of the soil to prevent ponding and preferential flow.

    • Maintain a shallow pool of water on the soil surface to ensure uniform infiltration.[12]

  • Leachate Collection:

    • Collect the leachate that drains from the bottom of the column in fractions using a fraction collector or by manually changing collection vessels at regular intervals.

    • Record the volume of each leachate fraction.

  • Sample Analysis:

    • Analyze the collected leachate fractions for the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • After the leaching event, the soil column can be sectioned into different depths (e.g., 0-5 cm, 5-10 cm, etc.) and each section analyzed for the remaining this compound to determine its distribution in the soil profile.[15]

Data Presentation

The following tables provide a template for presenting quantitative data from this compound leaching experiments. As specific data for this compound is limited in the public domain, data for the related triazine herbicide, Atrazine, is used for illustrative purposes.

Table 1: Physicochemical Properties of Soils Used in Column Experiments

Soil PropertySoil Type A (e.g., Sandy Loam)Soil Type B (e.g., Silty Clay)
% Sand6520
% Silt2545
% Clay1035
Organic Matter (%)1.54.0
pH6.57.0
Bulk Density (g/cm³)1.501.35

Table 2: Illustrative Leaching Data for a Triazine Herbicide (Atrazine) in Different Soils

Note: This data is illustrative and based on general knowledge of triazine herbicide behavior. Actual results for this compound may vary.

ParameterSoil Type A (Sandy Loam)Soil Type B (Silty Clay)
Total Atrazine Applied (µg)100100
Total Leachate Volume (mL)500500
Atrazine in Leachate (%)3510
Atrazine in Top 10 cm of Soil (%)4075
Atrazine in 10-20 cm of Soil (%)2012
Atrazine in 20-30 cm of Soil (%)53
Mass Balance (%)100100

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to minimizing this compound leaching.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Soil_Prep Soil Preparation (Drying, Sieving) Column_Packing Column Packing Soil_Prep->Column_Packing Saturation Column Saturation Column_Packing->Saturation Herbicide_App This compound Application Saturation->Herbicide_App Leaching_Sim Leaching Simulation Herbicide_App->Leaching_Sim Leachate_Coll Leachate Collection Leaching_Sim->Leachate_Coll Soil_Sectioning Soil Column Sectioning Leaching_Sim->Soil_Sectioning Leachate_Analysis Leachate Analysis (HPLC) Leachate_Coll->Leachate_Analysis Soil_Analysis Soil Section Analysis Soil_Sectioning->Soil_Analysis

Caption: Workflow for a typical soil column leaching experiment.

Factors_Influencing_Leaching cluster_factors Influencing Factors Herbicide Herbicide Properties (Solubility, Koc) Leaching This compound Leaching (Mobility in Soil) Herbicide->Leaching Soil Soil Properties (OM, Texture, pH) Soil->Leaching Conditions Experimental Conditions (Flow Rate, Temp) Conditions->Leaching

Caption: Key factors influencing this compound leaching in soil.

References

Technical Support Center: Refining Extraction Methods for Triaziflam Metabolites from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Triaziflam and its metabolites from plant tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound and its metabolites from plant tissues?

A1: The most prevalent and effective methods for extracting pesticide residues like this compound, a triazine herbicide, from plant matrices are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE).[1] QuEChERS is widely adopted for its simplicity and high throughput, while SPE offers excellent cleanup for complex matrices.[1][2] Liquid-Liquid Extraction (LLE) is a more traditional method that can also be employed.

Q2: I am experiencing low recovery of this compound from my plant samples using the QuEChERS method. What are the potential causes and solutions?

A2: Low recovery in QuEChERS can stem from several factors:

  • Incorrect Solvent Choice: Acetonitrile (B52724) is the most common and effective solvent for QuEChERS.[3] Ensure you are using high-purity acetonitrile.

  • Suboptimal pH: The pH of the extraction medium can influence the stability and extraction efficiency of this compound. Buffering the sample extract, often with acetate (B1210297) or citrate (B86180) buffers, is a common practice in standardized QuEChERS protocols (e.g., AOAC 2007.01 or EN 15662) to ensure optimal and reproducible extraction conditions.[4]

  • Inadequate Salting-Out: The addition of salts like magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) is crucial for inducing phase separation between the aqueous and organic layers. Ensure the salts are anhydrous and added correctly to facilitate the partitioning of this compound into the acetonitrile layer.

  • Insufficient Homogenization: Thorough homogenization of the plant tissue is critical to ensure the solvent has adequate access to the analytes. Cryogenic grinding with dry ice can be beneficial for tough or fibrous plant materials.

Q3: How can I minimize matrix effects during the LC-MS/MS analysis of this compound extracts?

A3: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis of complex samples like plant extracts.[5][6] Here are some strategies to mitigate them:

  • Effective Cleanup: A dispersive solid-phase extraction (d-SPE) cleanup step after the initial QuEChERS extraction is vital. Common sorbents include Primary Secondary Amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and Graphitized Carbon Black (GCB) for pigment removal.[4] However, GCB should be used cautiously as it can retain planar pesticides like triazines.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples is the most effective way to compensate for matrix effects.[5]

  • Sample Dilution: Diluting the final extract can reduce the concentration of co-eluting matrix components, thereby minimizing their impact on the ionization of the target analytes.

  • Use of Internal Standards: Employing a stable isotope-labeled internal standard that is structurally similar to this compound can help to correct for both extraction losses and matrix effects.

Q4: Which analytical technique is more suitable for this compound and its metabolites, GC-MS or LC-MS/MS?

A4: Both GC-MS and LC-MS/MS can be used for the analysis of triazine herbicides.[1] However, LC-MS/MS is generally preferred for its ability to analyze a wider range of polar and thermally labile compounds without the need for derivatization.[3] this compound and its potential metabolites may possess varying polarities, making LC-MS/MS a more versatile and robust choice for comprehensive analysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing in Chromatography Active sites in the GC inlet or column; Incompatible solvent for LC mobile phase.Use a deactivated GC inlet liner and a high-quality, low-bleed GC column.[7] For LC, ensure the final extract solvent is compatible with the initial mobile phase conditions. A solvent exchange step may be necessary.
Inconsistent Results/Poor Reproducibility Incomplete sample homogenization; Variability in manual shaking during extraction; Pipetting errors.Use a mechanical homogenizer for consistent sample preparation. Standardize shaking time and intensity with a mechanical shaker. Use calibrated pipettes and perform regular checks.
High Background Noise in Chromatogram Insufficient cleanup; Contamination from solvents or labware.Optimize the d-SPE cleanup step by testing different sorbent combinations and amounts. Use high-purity solvents and thoroughly clean all glassware and equipment.
Analyte Degradation pH instability; Exposure to light or high temperatures.Use buffered QuEChERS methods.[4] Protect samples and extracts from light and store them at low temperatures (e.g., 4°C) when not in use.
Co-elution of Isomers/Metabolites Inadequate chromatographic separation.Optimize the chromatographic gradient (for LC) or temperature program (for GC). Consider using a column with a different selectivity.

Experimental Protocols

The following protocols are generalized based on established methods for triazine herbicides and should be validated in your laboratory for the specific plant matrix and analytical instrumentation used.

Protocol 1: QuEChERS Extraction for this compound in Leafy Green Vegetables

This protocol is adapted from the AOAC Official Method 2007.01.[4]

1. Sample Homogenization:

  • Weigh 10-15 g of a representative sample of the plant tissue.
  • Homogenize the sample, for example, using a high-speed blender. For samples with low water content, it may be necessary to add a small amount of purified water before homogenization.[8]

2. Extraction:

  • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile.
  • Add the appropriate internal standard.
  • Shake vigorously for 1 minute.
  • Add the AOAC salt packet containing 4 g of anhydrous MgSO₄ and 1 g of NaCl.
  • Shake vigorously for 1 minute immediately after adding the salts.
  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg of anhydrous MgSO₄ and 150 mg of PSA.
  • For highly pigmented samples, a d-SPE tube containing GCB may be considered, but potential loss of this compound should be evaluated.
  • Vortex for 30 seconds.
  • Centrifuge at ≥3000 rcf for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the supernatant for analysis.
  • For LC-MS/MS analysis, the extract can often be diluted with the mobile phase and injected directly.[4]
  • For GC-MS analysis, a solvent exchange to a more volatile solvent like hexane (B92381) or toluene (B28343) may be necessary.[4]

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Complex Plant Matrices

This protocol provides a general guideline for SPE cleanup. The specific sorbent, conditioning, washing, and elution solvents should be optimized for this compound and the matrix.

1. Initial Extraction:

  • Perform an initial solvent extraction similar to the QuEChERS method (steps 1 and 2 of Protocol 1) or a traditional solvent extraction (e.g., with acetonitrile or methanol).

2. SPE Cartridge Conditioning:

  • Condition an appropriate SPE cartridge (e.g., C18 or a polymeric sorbent) by passing 5 mL of the elution solvent (e.g., methanol) followed by 5 mL of reagent water.

3. Sample Loading:

  • Load the supernatant from the initial extraction onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).

4. Washing:

  • Wash the cartridge with 5 mL of a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

5. Elution:

  • Elute the this compound and its metabolites with a suitable organic solvent (e.g., acetonitrile or methanol). Collect the eluate.

6. Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable solvent for chromatographic analysis.

Quantitative Data Summary

The following tables summarize representative validation data for the analysis of triazine herbicides in plant matrices using QuEChERS and LC-MS/MS. Note: This data is for general triazine herbicides and should be used as a guideline. It is crucial to perform in-house validation for this compound and its specific metabolites in your target matrices.

Table 1: Representative Recovery and Precision Data for Triazine Herbicides in Vegetables using QuEChERS and LC-MS/MS

AnalyteFortification Level (µg/kg)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
Atrazine10958
Simazine109210
Propazine10987
Terbuthylazine10969
Atrazine100976
Simazine100948
Propazine100995
Terbuthylazine100987

Data synthesized from multiple sources for illustrative purposes.[9][10][11]

Table 2: Representative Limit of Detection (LOD) and Limit of Quantification (LOQ) for Triazine Herbicides in Plant Matrices

AnalyteMatrixLOD (µg/kg)LOQ (µg/kg)
AtrazineLettuce1.03.0
SimazineTomato0.51.5
PropazineCucumber0.82.5
TerbuthylazineSpinach1.24.0

Data synthesized from multiple sources for illustrative purposes.[9][10][11]

Visualizations

Below are diagrams illustrating the experimental workflows described.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Homogenization 1. Homogenize Plant Tissue (10g) Solvent_Addition 2. Add 10 mL Acetonitrile + Internal Standard Homogenization->Solvent_Addition Shaking1 3. Shake Vigorously (1 min) Solvent_Addition->Shaking1 Salt_Addition 4. Add QuEChERS Salts (4g MgSO4, 1g NaCl) Shaking1->Salt_Addition Shaking2 5. Shake Vigorously (1 min) Salt_Addition->Shaking2 Centrifugation1 6. Centrifuge (≥3000 rcf, 5 min) Shaking2->Centrifugation1 Transfer_Supernatant 7. Transfer 6 mL Supernatant Centrifugation1->Transfer_Supernatant dSPE_Tube 8. Add to d-SPE Tube (900mg MgSO4, 150mg PSA) Transfer_Supernatant->dSPE_Tube Vortex 9. Vortex (30 sec) dSPE_Tube->Vortex Centrifugation2 10. Centrifuge (≥3000 rcf, 5 min) Vortex->Centrifugation2 Final_Extract 11. Collect Supernatant Centrifugation2->Final_Extract Analysis 12. LC-MS/MS or GC-MS Analysis Final_Extract->Analysis

Caption: Workflow of the QuEChERS method for this compound extraction.

SPE_Workflow Initial_Extraction 1. Initial Solvent Extraction of Plant Tissue Conditioning 2. Condition SPE Cartridge (e.g., C18) Initial_Extraction->Conditioning Loading 3. Load Sample Extract Conditioning->Loading Washing 4. Wash with Weak Solvent Loading->Washing Elution 5. Elute this compound with Strong Solvent Washing->Elution Concentration 6. Evaporate and Reconstitute Elution->Concentration Analysis 7. LC-MS/MS or GC-MS Analysis Concentration->Analysis

Caption: General workflow for Solid-Phase Extraction (SPE) cleanup.

Troubleshooting_Logic Start Problem: Low Analyte Recovery Check_Homogenization Is sample homogenization complete? Start->Check_Homogenization Check_Homogenization->Start No, improve homogenization Check_Solvent Is the correct extraction solvent and volume used? Check_Homogenization->Check_Solvent Yes Check_Solvent->Start No, correct solvent/volume Check_pH Is the extraction pH optimized/buffered? Check_Solvent->Check_pH Yes Check_pH->Start No, optimize pH Check_Salts Are the salting-out agents anhydrous and added correctly? Check_pH->Check_Salts Yes Check_Salts->Start No, verify salt addition Check_Cleanup Is the d-SPE/SPE cleanup step causing analyte loss? Check_Salts->Check_Cleanup Yes Check_Cleanup->Start Yes, re-evaluate cleanup sorbent/protocol Check_Instrument Is the analytical instrument performing correctly? Check_Cleanup->Check_Instrument No Check_Instrument->Start No, perform instrument maintenance/calibration Solution Recovery Improved Check_Instrument->Solution Yes

Caption: Troubleshooting logic for low recovery of this compound.

References

Technical Support Center: Mitigating Triaziflam Phytotoxicity on Sensitive Crop Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the phytotoxic effects of the herbicide triaziflam on sensitive crop species during experimental trials.

FAQs: Understanding and Mitigating this compound Phytotoxicity

Q1: What is this compound and how does it cause phytotoxicity?

This compound is a triazine herbicide that primarily acts by inhibiting Photosystem II (PSII) electron transport and cellulose (B213188) biosynthesis in plants.[1][2] This dual mode of action disrupts photosynthesis, the plant's ability to produce energy from light, and interferes with the formation of cell walls, which are crucial for structural integrity and growth.

Q2: What are the typical symptoms of this compound phytotoxicity in sensitive crop species?

Common symptoms of this compound phytotoxicity include:

  • Stunted Growth: Inhibition of both shoot and root elongation.[1][3][4]

  • Root Swelling: Swelling of the meristematic root tips, giving them a "club shape."[1][3][4]

  • Chlorosis: Yellowing of the leaves due to the inhibition of photosynthesis.[5][6]

  • Necrosis: Browning and death of plant tissues, often starting at the leaf margins.[5][6]

  • Leaf Distortion: Curling or cupping of leaves.[5][6]

Q3: What are potential mitigating agents (safeners) for this compound phytotoxicity?

Research suggests that both natural and synthetic compounds can act as safeners to reduce herbicide-induced phytotoxicity. Promising natural safeners include:

  • Brassinosteroids (BRs): A class of plant steroid hormones that play a role in plant growth and stress responses.[7][8][9][10]

  • Melatonin (B1676174): A molecule known for its antioxidant properties that can help plants cope with oxidative stress.[11][12][13][14][15][16]

Chemical safeners are also used in commercial herbicide formulations to protect crops.[17][18][19][20][21]

Q4: How do these safeners work to mitigate this compound phytotoxicity?

Safeners primarily work by enhancing the plant's natural detoxification pathways.[17][18][19][20] They can induce the expression of genes that encode for detoxifying enzymes, such as:

  • Cytochrome P450 monooxygenases (P450s): Involved in the initial modification of the herbicide molecule.

  • Glutathione S-transferases (GSTs): Catalyze the conjugation of the modified herbicide with glutathione, making it less toxic and more easily sequestered.[17][18][19]

This enhanced metabolism allows the crop plant to break down the herbicide into non-toxic compounds more rapidly, preventing it from reaching its target sites and causing damage.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpectedly severe crop injury or death after this compound application. High sensitivity of the crop species/variety to this compound. Incorrect dosage or application. Environmental stress factors (e.g., high temperature, drought) exacerbating phytotoxicity.[5]1. Verify Dosage: Double-check all calculations and equipment calibration for the this compound application. 2. Review Environmental Conditions: Assess if any environmental stressors were present during or after application. 3. Conduct a Dose-Response Experiment: Test a range of this compound concentrations to determine the tolerance level of your specific crop variety. 4. Implement Safener Application: Consider pre-treating seeds or co-applying a safener like brassinosteroids or melatonin (see experimental protocols below).
Inconsistent or variable phytotoxicity symptoms across replicates. Uneven application of this compound. Variability in the health or developmental stage of the plants. Inconsistent environmental conditions across the experimental setup.1. Standardize Application Technique: Ensure a uniform spray or drench application for all replicates. 2. Select Uniform Plant Material: Use plants of the same age, size, and health status for the experiment. 3. Control Environmental Conditions: Maintain consistent light, temperature, and humidity for all experimental units.
Safener application does not appear to mitigate phytotoxicity. Suboptimal safener concentration or application timing. The chosen safener is not effective for the specific crop-herbicide combination. The safener itself is causing phytotoxicity at the applied concentration.1. Optimize Safener Protocol: Conduct a dose-response and timing experiment for the safener to find the most effective concentration and application window. 2. Test Alternative Safeners: If one safener is ineffective, consider trying a different one (e.g., if brassinosteroids fail, try melatonin). 3. Include a "Safener Only" Control: Always include a treatment group with only the safener to assess for any inherent phytotoxicity.
Difficulty in quantifying the extent of phytotoxicity and mitigation. Lack of objective and measurable parameters. Subjective visual scoring leading to variability.1. Measure Key Physiological Parameters: Quantify chlorophyll (B73375) content, plant height, root length, and biomass (fresh and dry weight). 2. Assess Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) and proline as indicators of cellular damage. 3. Use Standardized Scoring: If using visual scoring, develop a clear and consistent rating scale (e.g., 0-10) and have multiple individuals score independently.

Quantitative Data on Safener Efficacy

Disclaimer: The following tables present hypothetical data based on findings for other herbicides and abiotic stressors, as specific quantitative data for this compound mitigation by brassinosteroids and melatonin is limited. Researchers should generate their own data for their specific experimental conditions.

Table 1: Hypothetical Effect of Brassinosteroid (EBR) Application on Mitigating this compound Phytotoxicity in a Sensitive Crop Species

TreatmentPlant Height (cm)Root Length (cm)Chlorophyll Content (SPAD units)Biomass (g dry weight)
Control 25.0 ± 1.515.0 ± 1.045.0 ± 2.02.5 ± 0.2
This compound (1 µM) 12.5 ± 1.07.0 ± 0.822.5 ± 1.81.2 ± 0.1
This compound (1 µM) + EBR (0.1 µM) 20.0 ± 1.212.0 ± 0.938.0 ± 2.12.0 ± 0.2
EBR (0.1 µM) 26.0 ± 1.615.5 ± 1.146.0 ± 2.22.6 ± 0.2

Table 2: Hypothetical Effect of Melatonin Seed Priming on Mitigating this compound Phytotoxicity in a Sensitive Crop Species

TreatmentGermination Rate (%)Seedling Height (cm)Root Length (cm)MDA Content (nmol/g FW)
Control 98 ± 210.0 ± 0.58.0 ± 0.45.0 ± 0.5
This compound (1 µM) 65 ± 54.5 ± 0.63.0 ± 0.515.0 ± 1.2
Melatonin (50 µM) + this compound (1 µM) 85 ± 48.0 ± 0.56.5 ± 0.48.0 ± 0.7
Melatonin (50 µM) 99 ± 110.5 ± 0.48.2 ± 0.34.8 ± 0.4

Experimental Protocols

1. Protocol for Brassinosteroid Application to Mitigate this compound Phytotoxicity

  • Objective: To assess the efficacy of brassinosteroids in mitigating this compound-induced phytotoxicity.

  • Materials:

    • Seeds of the sensitive crop species.

    • Pots with appropriate growth medium.

    • This compound stock solution.

    • 24-Epibrassinolide (EBR) stock solution.

    • Controlled environment growth chamber.

    • Spectrophotometer.

  • Methodology:

    • Plant Growth: Sow seeds in pots and grow them in a controlled environment (e.g., 25°C, 16h light/8h dark photoperiod).

    • Treatment Groups: Establish the following treatment groups (with at least 5 replicates per group):

      • Control (no treatment).

      • This compound alone.

      • This compound + EBR.

      • EBR alone.

    • EBR Application: At a specific developmental stage (e.g., two-leaf stage), apply EBR solution as a foliar spray or soil drench at the desired concentration (e.g., 0.1 µM).

    • This compound Application: 24 hours after EBR application, apply this compound solution at a concentration known to cause phytotoxicity (e.g., 1 µM).

    • Data Collection: After a set period (e.g., 7-14 days), measure phytotoxicity parameters:

      • Plant height and root length.

      • Chlorophyll content.

      • Fresh and dry biomass.

      • Oxidative stress markers (MDA, proline).

    • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

2. Protocol for Melatonin Seed Priming to Reduce this compound Phytotoxicity

  • Objective: To evaluate the effectiveness of melatonin seed priming in enhancing tolerance to this compound.

  • Materials:

    • Seeds of the sensitive crop species.

    • Melatonin solutions of varying concentrations (e.g., 10, 50, 100 µM).

    • Petri dishes with filter paper.

    • Pots with growth medium.

    • This compound solution.

    • Controlled environment growth chamber.

  • Methodology:

    • Seed Priming:

      • Soak seeds in different melatonin solutions or distilled water (control) for a specific duration (e.g., 12 hours) in the dark.[13]

      • After priming, rinse the seeds with distilled water and air-dry them.

    • Germination and Growth:

      • Place primed seeds in Petri dishes with filter paper moistened with either water or a this compound solution to assess germination under stress.

      • Alternatively, sow primed seeds in pots containing soil and apply this compound as a pre-emergence or post-emergence treatment.

    • Data Collection:

      • Germination Assay: Record germination rate, seedling length, and root length after a few days.

      • Pot Experiment: After a set period of growth, measure plant height, biomass, chlorophyll content, and oxidative stress markers.

    • Statistical Analysis: Use appropriate statistical tests to compare the performance of seeds primed with different melatonin concentrations under this compound stress.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_data Phase 3: Data Collection & Analysis A Select Sensitive Crop Species B Prepare Growth Medium and Pots A->B C Prepare this compound and Safener Stock Solutions B->C E Apply Safener (Brassinosteroid/Melatonin) C->E F Apply this compound C->F D Sow Seeds / Grow Seedlings D->E E->F G Measure Phytotoxicity Symptoms (Visual Scoring) F->G H Measure Physiological Parameters (Height, Biomass, Chlorophyll) F->H I Measure Biochemical Markers (MDA, Proline) F->I J Statistical Analysis G->J H->J I->J

Caption: Experimental workflow for assessing safener efficacy.

Plant_Detoxification_Pathway cluster_phase1 Phase I: Activation cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Compartmentalization This compound This compound (Herbicides) P450 Cytochrome P450s This compound->P450 Oxidation, Hydroxylation Modified_this compound Modified this compound P450->Modified_this compound GST Glutathione S-Transferases (GSTs) Modified_this compound->GST Triaziflam_Conjugate This compound-Glutathione Conjugate (Non-toxic) GST->Triaziflam_Conjugate Glutathione Glutathione Glutathione->GST Vacuole Vacuole Triaziflam_Conjugate->Vacuole Transport Safener Safener (e.g., Brassinosteroids, Melatonin) Safener->P450 Induces Expression Safener->GST Induces Expression

Caption: General plant detoxification pathway for herbicides.

References

Optimizing light conditions for photosystem II inhibition assays with Triaziflam

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing and troubleshooting Photosystem II (PSII) inhibition assays using Triaziflam.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is an herbicide belonging to the diaminotriazine class.[1][2] Its primary herbicidal mode of action involves the inhibition of Photosystem II (PSII).[1][2] Specifically, the (S)-enantiomer of this compound is a potent inhibitor of photosynthetic electron transport (PET) at the PSII level, with an efficacy similar to atrazine.[1][2] It acts by blocking the electron flow, which disrupts photosynthesis and leads to the death of susceptible plants.[3][4][5]

Q2: How does this compound inhibit Photosystem II? A2: Like other triazine herbicides, this compound inhibits photosynthesis by binding to the D1 protein of the PSII complex located in the thylakoid membranes of chloroplasts.[3][4][5] This binding action blocks the electron transport chain at the second stable electron acceptor of PSII, preventing the transfer of electrons to the plastoquinone (B1678516) (PQ) pool.[3][6] This interruption of electron flow halts CO2 fixation and the production of ATP and NADPH, the energy currencies essential for plant growth.[5]

Q3: Why are light conditions critical for this assay? A3: Light is the driving force of photosynthesis, and its intensity and quality directly impact PSII activity and the fluorescence signal used to measure inhibition.[7][8] Both insufficient and excessive light can lead to inaccurate results. Low light may not be enough to drive robust photosynthetic activity, while high light can cause photoinhibition—light-induced damage to PSII—which can be confounded with the inhibitory effect of this compound.[8][9] Therefore, optimizing light conditions is essential for obtaining reliable and reproducible data.

Q4: What is chlorophyll (B73375) fluorescence and how is it used in this assay? A4: Chlorophyll fluorescence is the re-emission of light by chlorophyll molecules after they absorb light energy.[10] It is a highly sensitive, non-invasive probe of PSII activity.[11] When PSII is inhibited by a compound like this compound, the electron transport chain is blocked.[3] This blockage causes a buildup of reduced electron acceptors, leading to an increase in the amount of absorbed light energy that is dissipated as fluorescence.[10] By measuring changes in fluorescence parameters, such as the maximum quantum yield of PSII (Fv/Fm), one can quantify the inhibitory effect of the compound.[10][12]

Experimental Protocols

Protocol: Measuring PSII Inhibition using Chlorophyll a Fluorescence

This protocol outlines the measurement of PSII inhibition by this compound in plant leaves or algal suspensions using a pulse-amplitude-modulation (PAM) fluorometer.

1. Sample Preparation and Dark Adaptation:

  • For intact leaves, select healthy, fully expanded leaves. Attach a leaf clip to the area to be measured.[13]
  • For cell suspensions (e.g., algae), adjust the culture to a standardized cell density.
  • Dark-adapt the samples for a minimum of 20-30 minutes.[12] This ensures all PSII reaction centers are "open" (oxidized) and ready to accept electrons, allowing for the measurement of the minimum fluorescence (Fo).

2. Application of this compound:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone (B3395972) or DMSO).[1][14]
  • Create a dilution series to test a range of concentrations. Ensure the final solvent concentration is low and consistent across all treatments, including a solvent-only control.
  • Apply the this compound solution to the samples. For leaves, this can be done by gentle application to the leaf surface. For suspensions, add the solution directly to the culture.
  • Allow for an appropriate incubation period for the inhibitor to take effect.

3. Fluorescence Measurement (PAM Fluorometry):

  • Measure Fo (Minimum Fluorescence): With the sample still in darkness, apply a weak, modulated measuring light. This light is not strong enough to drive photosynthesis but allows for the measurement of the basal fluorescence level, Fo.[12]
  • Measure Fm (Maximum Fluorescence): Apply a short, high-intensity pulse of "saturating" light (typically >3000 µmol photons m⁻² s⁻¹ for 0.5-1 second).[11][12] This pulse temporarily closes all available PSII reaction centers, causing fluorescence to rise to its maximum level, Fm.
  • Calculate Fv/Fm (Maximum Quantum Yield of PSII): The variable fluorescence (Fv) is calculated as Fm - Fo. The maximum quantum yield of PSII is then determined by the ratio Fv/Fm.[12]
  • Light-Adapted Measurements (Optional): To study the effect under continuous illumination, expose the sample to a constant "actinic" light and measure the steady-state fluorescence (Fs) and the maximum fluorescence in the light-adapted state (Fm'). This allows for the calculation of the effective quantum yield of PSII, Y(II) = (Fm' - Fs) / Fm'.[10]

4. Data Analysis:

  • Calculate the Fv/Fm for control and this compound-treated samples.
  • Determine the percentage of inhibition for each concentration relative to the control.
  • Plot the inhibition percentage against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC₅₀ value (the concentration that causes 50% inhibition).

Visualizing the Experimental Workflow and Mechanism

The following diagrams illustrate the experimental process and the underlying mechanism of PSII inhibition.

G cluster_prep 1. Preparation cluster_treat 2. Treatment cluster_measure 3. Measurement (PAM Fluorometer) cluster_analysis 4. Data Analysis p1 Select Samples (Leaves/Algae) p2 Dark-Adapt Samples (20-30 min) p1->p2 t2 Apply Inhibitor & Incubate p2->t2 t1 Prepare this compound Dilution Series t1->t2 m1 Measure Fo (Weak Modulated Light) t2->m1 m2 Apply Saturating Pulse (>3000 µmol m⁻² s⁻¹) m1->m2 m3 Measure Fm (Maximum Fluorescence) m2->m3 a1 Calculate Fv/Fm (Fm - Fo) / Fm m3->a1 a2 Generate Dose-Response Curve a1->a2 a3 Determine IC₅₀ Value a2->a3 G cluster_psii Photosystem II (PSII) in Thylakoid Membrane cluster_downstream P680 P680 Pheo Pheophytin P680->Pheo Electron Flow QA QA Pheo->QA Electron Flow QB QB (D1 Protein) QA->QB Electron Flow PQ Plastoquinone Pool QB->PQ e⁻ Inhibitor This compound Inhibitor->QB Blocks e⁻ Transfer Light Light (Photon) Light->P680 G cluster_light cluster_sample cluster_instrument Start Problem: Inconsistent or Unexpected Results CheckLight Verify Light Conditions Start->CheckLight CheckSample Assess Sample Health & Preparation Start->CheckSample CheckInstrument Check Instrument Settings Start->CheckInstrument L1 Dark Adaptation (>20 min?) L2 Actinic Light Intensity (Is it causing photoinhibition?) L3 Consistent Exposure for all samples? S1 Healthy Plant Material? S2 Uniform Inhibitor Application? S3 Consistent Leaf Age? I1 Saturating Pulse Intensity Correct? I2 Modulated Light Too High?

References

Troubleshooting inconsistent results in Triaziflam dose-response curves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during Triaziflam dose-response experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our this compound IC50 values between experiments using the same plant cell line. What are the potential causes?

A1: Inconsistent IC50 values for this compound are a common challenge in cell-based assays. This variability can stem from several factors, including:

  • Cell Culture Conditions: The health, passage number, and density of your plant cells can significantly impact their response to this compound.

  • This compound Enantiomer Composition: this compound has two enantiomers, (R) and (S), with the (R)-enantiomer being significantly more potent.[1][2][3] Inconsistent ratios of these enantiomers in your compound stock will lead to variable results.

  • Compound Preparation and Storage: Improper storage of this compound stock solutions (e.g., exposure to light, repeated freeze-thaw cycles) can lead to degradation and reduced potency.[4][5]

  • Assay Protocol Deviations: Minor variations in incubation times, reagent concentrations, or pipetting techniques can introduce significant errors.[6]

  • Data Analysis: The method used to fit the dose-response curve and calculate the IC50 value can influence the final result.

Q2: How much variation in this compound IC50 values is considered acceptable?

A2: For cell-based assays, a two- to three-fold difference in IC50 values between experiments is often considered acceptable.[6] However, larger variations may indicate underlying issues with experimental consistency that require troubleshooting.

Q3: Can the choice of cell viability assay affect the IC50 value for this compound?

A3: Absolutely. Different viability assays measure different cellular parameters. For example, an MTT assay measures metabolic activity, while a fluorescein (B123965) diacetate (FDA) assay measures membrane integrity and intracellular esterase activity.[7][8] this compound's mechanisms of action, including inhibition of photosynthesis and cellulose (B213188) biosynthesis, may affect these parameters differently, leading to varying IC50 values depending on the chosen method.

Q4: We are seeing a biphasic or unusually flat dose-response curve. What could be the cause?

A4: A non-sigmoidal dose-response curve can be caused by several factors:

  • Compound Solubility: this compound may precipitate at higher concentrations in your culture medium, leading to a plateau in the response.

  • Off-Target Effects: At high concentrations, this compound may have off-target effects that can produce a complex dose-response relationship.

  • Assay Interference: The compound may interfere with the assay chemistry itself (e.g., quenching fluorescence).

  • Incorrect Concentration Range: The tested concentrations may be too high or too low to capture the full sigmoidal curve.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values

A common challenge is observing inconsistent IC50 values for this compound across replicate experiments. This troubleshooting guide provides a systematic approach to identifying and resolving the source of this variability.

Potential CauseRecommended Action
Cell Health and Passage Number Ensure cells are in the logarithmic growth phase and use a consistent, low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity.
Inconsistent Enantiomer Ratio Verify the enantiomeric purity of your this compound stock. The (R)-enantiomer is up to 100 times more potent than the (S)-enantiomer.[1][2]
Compound Degradation Aliquot this compound stock solutions and store them at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[4][5]
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions and ensure consistent technique.
Uneven Cell Seeding Ensure a homogenous cell suspension before and during plating. Gently rock the plate after seeding to ensure even distribution.
Edge Effects in Microplates Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile water or media to create a humidity barrier.
Inconsistent Incubation Times Standardize the incubation time for all experiments.
Issue 2: Dose-Response Curve Shape is Not Sigmoidal

If your dose-response curve for this compound does not follow a typical sigmoidal shape, consider the following troubleshooting steps.

Potential CauseRecommended Action
Compound Precipitation Visually inspect the wells for any signs of precipitation, especially at higher concentrations. If solubility is an issue, consider using a different solvent or a lower concentration range.
Assay Interference Run a control experiment with this compound in cell-free media to check for any direct interference with your assay reagents or detection method.
Concentration Range Too Narrow Broaden the range of this compound concentrations tested to ensure you are capturing both the top and bottom plateaus of the curve.
Data Normalization Errors Ensure that your data is correctly normalized. The 0% effect should correspond to the vehicle control, and the 100% effect should be a positive control or the maximum observed effect.
Curve Fitting Model Use a non-linear regression model with a variable slope to fit your data. Ensure the model is appropriate for your data set.

Data Presentation

Table 1: Comparative Activity of this compound Enantiomers

This table summarizes the inhibitory concentrations (IC50) of the (R) and (S) enantiomers of this compound in different assay systems, highlighting the significantly higher potency of the (R)-enantiomer.

Assay System(R)-Triaziflam IC50 (µM)(S)-Triaziflam IC50 (µM)Fold DifferenceReference
Cleaver Cell Suspension Growth~0.1>10>100[1][2]
Cress Seedling Growth (Dark)<1~100>100[1][2]
Photosystem II Electron Transport>10~1~0.1[1][2]
Algae Growth>10~1~0.1[1][2]

Experimental Protocols

Protocol 1: Plant Cell Viability Assay (General)

This protocol provides a general framework for assessing the effect of this compound on the viability of plant suspension cells using a fluorescein diacetate (FDA) staining method. This method should be optimized for your specific cell line.

Materials:

  • Plant cell suspension culture in logarithmic growth phase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Culture medium

  • 96-well microplate (black, clear bottom for fluorescence)

  • Fluorescein diacetate (FDA) stock solution (e.g., 1 mg/mL in acetone)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Determine the concentration of your plant cell suspension.

    • Dilute the cells in fresh culture medium to the desired seeding density (e.g., 5 x 10^4 cells/mL).

    • Add 100 µL of the cell suspension to each well of the 96-well plate.

    • Incubate for 24 hours to allow cells to acclimate.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) under your standard culture conditions.

  • Staining:

    • Prepare a fresh working solution of FDA in PBS (e.g., 1 µg/mL).

    • Carefully remove the treatment medium from the wells.

    • Wash the cells once with 100 µL of PBS.

    • Add 100 µL of the FDA working solution to each well.

    • Incubate for 10-15 minutes at room temperature in the dark.

  • Data Acquisition:

    • Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for fluorescein (e.g., 485 nm excitation, 520 nm emission).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Cellulose Biosynthesis Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound on cellulose biosynthesis by measuring the incorporation of radiolabeled glucose.

Materials:

  • Plant seedlings or cell suspension culture

  • This compound

  • [¹⁴C]-Glucose

  • Liquid scintillation counter

  • Other reagents for cell wall fractionation (e.g., ethanol, acetic acid, nitric acid)

Procedure:

  • Treatment:

    • Incubate plant seedlings or cell cultures with various concentrations of this compound for a defined period.

  • Radiolabeling:

    • Add [¹⁴C]-Glucose to the culture medium and incubate for a short period (e.g., 1-4 hours) to allow for incorporation into newly synthesized cell wall material.

  • Cell Wall Fractionation:

    • Harvest the plant material.

    • Perform a series of washes and chemical treatments to isolate the cellulose fraction of the cell wall. This typically involves sequential extractions with ethanol, and a mixture of acetic and nitric acids.

  • Quantification:

    • Measure the radioactivity in the isolated cellulose fraction using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of [¹⁴C]-Glucose incorporation into cellulose for each this compound concentration compared to the untreated control.

    • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value for cellulose biosynthesis inhibition.

Mandatory Visualizations

Triaziflam_Troubleshooting_Workflow cluster_experimental Experimental Factors cluster_assay Assay Parameters cluster_analysis Data Analysis start Inconsistent Dose-Response Curve cell_health Check Cell Health & Passage Number start->cell_health compound_prep Verify Compound Purity & Storage start->compound_prep pipetting Review Pipetting Technique start->pipetting plate_layout Assess Plate Layout (Edge Effects) start->plate_layout incubation Standardize Incubation Time cell_health->incubation compound_prep->incubation concentration Optimize Concentration Range pipetting->concentration plate_layout->concentration normalization Verify Data Normalization incubation->normalization concentration->normalization assay_choice Consider Assay Type assay_choice->normalization curve_fit Select Appropriate Curve Fit Model normalization->curve_fit end Consistent & Reproducible Results curve_fit->end

Caption: Troubleshooting workflow for inconsistent this compound dose-response curves.

Triaziflam_MoA cluster_psii Photosystem II (PSII) cluster_cellulose Cellulose Biosynthesis This compound This compound ((R)-enantiomer is more potent) inhibition1 Inhibition This compound->inhibition1 inhibition2 Disruption This compound->inhibition2 psii Photosystem II Electron Transport atp_synth ATP Synthesis psii->atp_synth H+ gradient cell_growth Inhibited Cell Growth & Division atp_synth->cell_growth Energy for microtubule Microtubule Dynamics cesa Cellulose Synthase (CESA) microtubule->cesa Guides cell_wall Cell Wall Integrity cesa->cell_wall cell_wall->cell_growth Required for inhibition1->psii inhibition2->microtubule

Caption: Dual mechanism of action of this compound leading to growth inhibition.

Cellulose_Biosynthesis_Pathway cluster_synthesis Synthesis & Assembly cluster_deposition Deposition & Guidance title Cellulose Biosynthesis and Deposition udp_glucose UDP-Glucose cesa_complex Cellulose Synthase (CESA) Complex (in Plasma Membrane) udp_glucose->cesa_complex Substrate glucan_chains β-1,4-Glucan Chains cesa_complex->glucan_chains Polymerization microfibrils Cellulose Microfibrils glucan_chains->microfibrils Crystallization microtubules Cortical Microtubules microtubules->cesa_complex Guides trajectory cell_wall Cell Wall Assembly microfibrils->cell_wall This compound This compound inhibition Disruption This compound->inhibition inhibition->microtubules

Caption: Simplified pathway of cellulose biosynthesis and the point of this compound's disruptive action.

References

Enhancing the detection sensitivity of Triaziflam in environmental samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhance the detection sensitivity of Triaziflam in environmental samples. The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during analysis.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues users might encounter during their experiments.

Sample Preparation & Extraction (QuEChERS)

Question: I am experiencing low recovery of this compound from soil samples using the QuEChERS method. What are the possible causes and solutions?

Answer: Low recovery of this compound from soil can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:

  • Insufficient Sample Hydration: The QuEChERS method is most effective with samples containing at least 80% water. For dry soil samples, inadequate hydration can lead to poor extraction efficiency.

    • Solution: Before adding the extraction solvent, hydrate (B1144303) the soil sample with an appropriate amount of deionized water. A general guideline is to add water to achieve a total water content of approximately 80-100% of the sample weight.

  • Incorrect Salt Addition: Adding extraction salts directly onto a dry sample can lead to clumping and incomplete extraction.

    • Solution: Ensure the sample is thoroughly mixed with the extraction solvent (acetonitrile) before adding the QuEChERS extraction salts.

  • Matrix Effects: Soil matrices are complex and can contain components that interfere with the extraction process.

    • Solution: Consider using a modified QuEChERS method with different salt formulations (e.g., AOAC or European EN methods) to optimize the extraction for your specific soil type. Additionally, the use of matrix-matched calibration standards is highly recommended for accurate quantification.[1]

  • pH Sensitivity: The stability and extraction efficiency of this compound can be pH-dependent.

    • Solution: For base-sensitive compounds, using a buffered QuEChERS method is crucial. Adding a small amount of formic acid to the final extract can also help stabilize the analyte before LC-MS analysis.[1]

Question: My this compound recovery is inconsistent between different batches of vegetable samples. Why is this happening and how can I improve reproducibility?

Answer: Inconsistent recoveries in vegetable matrices are often due to variations in matrix composition and the presence of interfering substances.

  • Matrix Variability: Different types of vegetables (and even the same type from different sources) can have varying water content, pigments, and lipids, all of which can affect extraction efficiency.

    • Solution: Homogenize your samples thoroughly to ensure a representative subsample is taken for extraction. For matrices with high pigment content (e.g., leafy greens), consider using a dispersive solid-phase extraction (dSPE) cleanup step that includes graphitized carbon black (GCB). However, be cautious as GCB can sometimes lead to the loss of planar analytes.[1]

  • Internal Standard Usage: Without an appropriate internal standard, variations in extraction efficiency and instrument response can lead to poor reproducibility.

    • Solution: Always use a suitable internal standard that has similar chemical properties to this compound. This will help to compensate for variations during sample preparation and analysis.

Chromatographic Analysis (LC-MS/MS)

Question: I am observing poor peak shape (fronting or tailing) for this compound in my LC-MS/MS analysis. What could be the cause?

Answer: Poor peak shape is a common issue in LC-MS/MS analysis and can be caused by several factors:

  • Injection Solvent Mismatch: Injecting a sample dissolved in a solvent that is much stronger than the initial mobile phase can lead to peak distortion.

    • Solution: If possible, dissolve the final extract in a solvent that is similar in composition to the initial mobile phase. Alternatively, an online dilution setup can be employed to mix the sample with the aqueous mobile phase before it reaches the analytical column.

  • Column Contamination: Accumulation of matrix components on the analytical column can degrade its performance over time.

    • Solution: Use a guard column to protect the analytical column. Regular flushing of the LC system and changing inline frits and filters can also help prevent contamination.

  • Mobile Phase Issues: The pH and composition of the mobile phase are critical for good chromatography.

    • Solution: Ensure the mobile phase is properly prepared and degassed. For acidic compounds like this compound, using a mobile phase with a suitable acidic modifier (e.g., formic acid) can improve peak shape.

Question: The sensitivity of my LC-MS/MS for this compound is decreasing over a sequence of injections. What is the likely cause and how can I fix it?

Answer: A gradual decrease in sensitivity is often indicative of matrix effects or instrument contamination.

  • Matrix-Induced Ion Suppression/Enhancement: Co-eluting matrix components can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate results.

    • Solution: Optimize the dSPE cleanup step to remove as much of the interfering matrix as possible. Diluting the final extract can also mitigate matrix effects, although this may compromise the limit of detection. The use of matrix-matched standards is the most effective way to compensate for matrix effects.

  • Source Contamination: Buildup of non-volatile matrix components in the ion source can lead to a drop in signal intensity.

    • Solution: Regularly clean the ion source components according to the manufacturer's recommendations. The frequency of cleaning will depend on the complexity of the matrices being analyzed.

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of triazine herbicides, including this compound, in various environmental samples using different analytical methods. This data can be used as a reference for method development and validation.

Table 1: Performance of LC-MS/MS Methods for Triazine Herbicide Detection

MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Farmland Soil0.008 - 0.440 µg/L-76.9 - 102.0
Drinking Water0.25 ng/mL--
Surface & Ground Water-10 ng/L-[2]
Water0.020 - 0.1 µg/L--[3]

Table 2: Performance of QuEChERS-based Methods for Pesticide Residue Analysis

MatrixRecovery (%)Relative Standard Deviation (RSD)Reference
Fruits and Vegetables70 - 120<5%[4]
Various Foods82 - 99~10%[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this technical support center.

Protocol 1: QuEChERS Extraction of this compound from Soil Samples

This protocol is a general guideline and may require optimization based on the specific soil type.

  • Sample Homogenization: Air-dry the soil sample and sieve it to remove large debris. Homogenize the sample thoroughly.

  • Hydration (for dry samples): Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. Add an appropriate amount of deionized water to achieve at least 80% hydration and vortex for 1 minute. Let it stand for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile (B52724) to the tube.

    • If required, add an internal standard.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing MgSO₄ and a suitable sorbent (e.g., PSA for general cleanup, GCB for pigmented samples).

    • Vortex for 30 seconds.

    • Centrifuge at ≥5000 rcf for 2 minutes.

  • Final Extract Preparation:

    • Transfer the cleaned extract into an autosampler vial.

    • If necessary, add a small amount of formic acid to acidify the extract.

    • The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides typical starting conditions for LC-MS/MS analysis. Instrument parameters should be optimized for your specific system.

  • Liquid Chromatography (LC) System:

    • Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 2.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute this compound.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Column Temperature: 30 - 40 °C.

  • Mass Spectrometry (MS) System:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize at least two MRM transitions (a quantifier and a qualifier) for this compound by infusing a standard solution.

    • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the detection and mode of action of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Environmental Sample (Soil, Water) Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE dSPE Cleanup (PSA/GCB) Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract LC_MSMS LC-MS/MS Analysis Final_Extract->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing Result Result Data_Processing->Result

Caption: Experimental workflow for this compound analysis.

photosystem_ii_inhibition cluster_psii Photosystem II (PSII) in Thylakoid Membrane Light Light Energy P680 P680 Light->P680 Excites Pheo Pheophytin P680->Pheo Electron Transfer QA QA (Plastoquinone) Pheo->QA QB QB (Plastoquinone) QA->QB Electron_Transport Electron Transport Chain QB->Electron_Transport This compound This compound This compound->QB Binds to QB site, blocking electron transfer ATP_Synthesis ATP Synthesis Blocked Electron_Transport->ATP_Synthesis

Caption: this compound's inhibition of Photosystem II.[6]

cellulose_biosynthesis_inhibition cluster_membrane Plasma Membrane CESA_Complex Cellulose (B213188) Synthase (CESA) Complex Cellulose_Fibers Cellulose Microfibril Synthesis CESA_Complex->Cellulose_Fibers Catalyzes Inhibition Inhibition Microtubules Cortical Microtubules Microtubules->CESA_Complex Guides Disruption Disruption This compound This compound This compound->CESA_Complex This compound->Microtubules This compound->Inhibition This compound->Disruption Cell_Wall Proper Cell Wall Formation Cellulose_Fibers->Cell_Wall Cell_Division Normal Cell Division & Elongation Cell_Wall->Cell_Division Inhibition->Cellulose_Fibers Inhibits Disruption->Cell_Division Disrupts

Caption: this compound's inhibition of cellulose biosynthesis.[6][7]

References

Strategies to prevent cross-contamination in Triaziflam residue analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Triaziflam residue analysis. This guide provides troubleshooting advice and detailed protocols to help you prevent, identify, and resolve cross-contamination issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of this compound cross-contamination in a laboratory setting?

A1: Cross-contamination in trace residue analysis can originate from multiple sources. The most common include previously analyzed, high-concentration samples (instrument carryover), contaminated glassware, pipettes, or vials, impure solvents or reagents, and even airborne dust in the laboratory.[1][2] It is crucial to maintain a clean working environment and use dedicated, thoroughly cleaned equipment for trace analysis.[1]

Q2: I am observing a this compound peak in my solvent blank injections. What is the first step to troubleshoot this?

A2: A peak in a solvent blank, often called a "ghost peak," strongly suggests contamination.[3][4] The first step is to isolate the source. Run a sequence of blank injections without any sample vial to see if the peak persists. If it does, the contamination is likely within the HPLC/GC system (e.g., injector, tubing, column). If the peak disappears, the contamination is likely from your solvent, vials, or the preparation process.[2]

Q3: How can I be certain that my glassware is sufficiently clean for ultra-trace this compound analysis?

A3: For ultra-trace analysis, standard washing may be insufficient. A rigorous, multi-step cleaning process is required.[5] This typically involves an initial rinse with an organic solvent to remove greasy residues, followed by washing with a phosphate-free detergent, rinsing with tap water, soaking in an acid bath (e.g., 10% HCl or 0.5% HNO3), and finally, multiple rinses with high-purity, deionized water.[6][7][8] Clean glassware should show a uniform film of water, without any beading.[5]

Q4: What is instrument carryover and how can I minimize it for this compound analysis?

A4: Instrument carryover occurs when a small amount of a previous, more concentrated sample remains in the injection system and is introduced into the next run.[2] To minimize this, program a "needle wash" step in your autosampler method using a strong solvent. Injecting one or more blanks after a high-concentration sample can also help flush the system. If carryover persists, it may indicate a need for more thorough cleaning of the injection port, needle, and sample loop.[3]

Q5: Should I use disposable or reusable labware for this compound sample preparation?

A5: Whenever possible, using certified clean, disposable labware (e.g., glass vials, pipette tips, plastic tubes) is preferable for trace analysis to eliminate the risk of contamination from prior use.[1] If reusable glassware must be used, it should be dedicated exclusively to trace analysis and subjected to a rigorous cleaning protocol.[1][9] Avoid scratched or etched glassware, as it is more difficult to clean thoroughly.[9]

Troubleshooting Guides

Problem: Unexpected this compound Peak in Chromatogram

This guide helps you diagnose the source of unexpected peaks, particularly in blank or control samples.

Step 1: Differentiate Between Carryover and System Contamination

  • Action: Inject a series of 3-5 solvent blanks consecutively.

  • Analysis:

    • Decreasing Peak Area: If the peak appears in the first blank and its area decreases with each subsequent injection, the issue is likely instrument carryover from a preceding high-concentration sample.[2]

    • Consistent Peak Area: If the peak area remains relatively constant across all blank injections, the issue is likely persistent system contamination (e.g., contaminated mobile phase, wash solvent, or a component in the flow path).[4]

Step 2: Isolate the Source of Contamination

Based on the findings from Step 1, follow the appropriate path below.

  • If Carryover is Suspected:

    • Strengthen Wash Method: Increase the volume or strength of the autosampler needle wash solution. A mixture like 50:50 isopropanol/acetonitrile is often effective.

    • Inject Blanks Strategically: Always run at least one blank injection after a known high-concentration sample.

    • Inspect Autosampler: Check the syringe, injection valve, and sample loop for visible deposits or wear. Clean or replace as necessary.[3]

  • If System Contamination is Suspected:

    • Check Solvents: Prepare a fresh mobile phase using high-purity (e.g., LC-MS grade) solvents and water.[4] Run a blank. If the peak is gone, your old mobile phase was the source.

    • Check Glassware/Vials: Take a new, unused vial from a different lot, fill it with fresh solvent, and inject. If the peak is gone, your previous batch of vials or solvent container was contaminated.[2]

    • Clean the Instrument: If the peak persists, systematically clean the instrument components. Flush the lines, purge the pumps, and if necessary, clean or replace the column. A guard column can help protect the analytical column from contaminants.[3][10]

Troubleshooting Logic Diagram

The following diagram illustrates the decision-making process for troubleshooting an unexpected peak.

References

Adjusting Triaziflam application rates for different soil types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Triaziflam application rates for different soil types. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: How do soil properties influence the efficacy of this compound?

A1: The effectiveness of this compound, a triazine herbicide, is significantly influenced by soil composition. The key factors are soil organic matter, clay content, and pH. These components can adsorb the herbicide, making it less available for uptake by the target weeds.

Q2: What is the effect of soil organic matter on this compound application rates?

A2: Higher soil organic matter content generally leads to increased adsorption of this compound.[1][2][3] This binding process reduces the concentration of the herbicide in the soil solution, potentially decreasing its efficacy. Consequently, soils with high organic matter may require higher application rates to achieve the desired level of weed control.

Q3: How does soil pH affect the performance and persistence of this compound?

A3: Soil pH plays a crucial role in the persistence and availability of triazine herbicides like this compound. In higher pH soils (above 7.0), triazines persist longer and are more available for plant uptake.[4][5][6] Conversely, in acidic soils (pH below 6.0), they are more strongly adsorbed to soil particles and undergo more rapid chemical degradation, which can reduce their effectiveness.[4][5][7]

Q4: Should I adjust the this compound application rate for clayey versus sandy soils?

A4: Yes, adjustments are generally necessary. Soils with higher clay content have a greater surface area for herbicide binding, which can reduce the availability of this compound.[1] Therefore, higher application rates may be needed in clay soils compared to sandy soils to achieve equivalent weed control. Sandy soils, with lower adsorption capacity, are also more prone to herbicide leaching.[8]

Troubleshooting Guide

Problem: Reduced weed control efficacy observed in the experiment.

  • Possible Cause 1: High Soil Organic Matter or Clay Content.

    • Troubleshooting Step: Analyze a soil sample to determine the percentage of organic matter and clay. If either is high, the applied this compound may be overly adsorbed to soil particles.

    • Solution: Consider a carefully controlled dose-response experiment on your specific soil type to determine the optimal application rate. It may be necessary to increase the application rate.

  • Possible Cause 2: Low Soil pH.

    • Troubleshooting Step: Measure the pH of your soil. If the soil is acidic (pH < 6.0), this compound may be degrading more rapidly than expected or becoming too tightly bound to soil particles.[7]

    • Solution: While altering soil pH for a single experiment may not be feasible, be aware of this interaction. For future experiments, you may need to select a different herbicide if your soil is highly acidic, or adjust application timing and rates.

Problem: Signs of phytotoxicity or stress in the desired plants/crop.

  • Possible Cause 1: Low Soil Organic Matter or Sandy Soil Texture.

    • Troubleshooting Step: Evaluate your soil composition. In soils with low organic matter or a sandy texture, there is less binding of the herbicide, leading to a higher concentration in the soil solution and greater potential for plant uptake and injury.[8]

    • Solution: Reduce the application rate in subsequent experiments on this soil type. A preliminary bioassay with your specific plant species and soil can help determine a safer and effective rate.

  • Possible Cause 2: High Soil pH.

    • Troubleshooting Step: Test the soil pH. In alkaline soils (pH > 7.0), this compound is more persistent and available for plant uptake, which can increase the risk of injury to sensitive plants.[4][5][6]

    • Solution: Carefully monitor plant health and consider reducing the application rate in high-pH soils.

Data Presentation

Table 1: Influence of Soil Properties on this compound Application Rate Adjustments

Soil PropertyImpact on this compound AvailabilityRecommended Application Rate AdjustmentRationale
High Organic Matter DecreasedIncreaseIncreased adsorption reduces the amount of active ingredient available for weed uptake.[1][2]
Low Organic Matter IncreasedDecreaseLess adsorption leads to higher concentration in the soil solution, increasing efficacy but also the risk of crop injury.
High Clay Content DecreasedIncreaseSimilar to organic matter, clay particles bind the herbicide, reducing its availability.[1]
Low Clay Content (Sandy Soil) IncreasedDecreaseLower binding capacity increases availability and the potential for leaching.[8]
High pH (> 7.0) Increased Persistence & AvailabilityConsider ReductionSlower degradation and less binding can lead to higher efficacy but also increased risk of carryover and crop injury.[4][5][6]
Low pH (< 6.0) Decreased Persistence & AvailabilityConsider IncreaseFaster degradation and stronger binding can reduce weed control efficacy.[4][5][7]

Experimental Protocols

Protocol: Determining Optimal this compound Application Rate for a Specific Soil Type

  • Soil Characterization:

    • Collect representative soil samples from your experimental area.

    • Submit the samples to a laboratory for analysis of:

      • Soil Texture (% sand, silt, clay)

      • Organic Matter Content (%)

      • Soil pH

  • Dose-Response Bioassay:

    • Prepare a series of pots with the characterized soil.

    • Select a sensitive indicator weed species known to be controlled by this compound.

    • Apply this compound at a range of rates, including the manufacturer's recommended rate (if available), as well as rates above and below this recommendation. Include an untreated control.

    • Ensure a consistent number of weed seeds are planted in each pot.

    • Grow the plants under controlled environmental conditions (light, temperature, water).

    • After a predetermined period (e.g., 21 days), assess the efficacy of each application rate by measuring weed biomass or counting the number of surviving weeds.

  • Data Analysis:

    • Plot the response (e.g., percent weed control or biomass reduction) against the this compound application rate.

    • Determine the application rate that provides the desired level of control (e.g., 90% control) for your specific soil type. This will be your empirically determined optimal application rate.

Mandatory Visualization

Soil_Triaziflam_Interaction cluster_soil Soil Properties cluster_herbicide Herbicide Behavior cluster_outcome Experimental Outcome SOM Organic Matter Adsorption Adsorption/Binding SOM->Adsorption Increases Clay Clay Content Clay->Adsorption Increases pH Soil pH pH->Adsorption Influences Persistence Persistence pH->Persistence Influences Availability Bioavailability Adsorption->Availability Decreases Efficacy Weed Control Efficacy Availability->Efficacy Directly Affects Phytotoxicity Potential for Crop Injury Availability->Phytotoxicity Directly Affects Persistence->Efficacy Affects Duration Persistence->Phytotoxicity Affects Carryover Risk Troubleshooting_Workflow Start Unexpected Efficacy Result CheckSoil Analyze Soil Properties (OM, Clay, pH) Start->CheckSoil HighAdsorption High OM or Clay? CheckSoil->HighAdsorption IncorrectpH pH Extreme (<6 or >7.5)? CheckSoil->IncorrectpH LowEfficacy Reduced Efficacy HighAdsorption->LowEfficacy Yes DecreaseRate Action: Decrease Application Rate in Dose-Response Study HighAdsorption->DecreaseRate No (Low OM/Clay) -> HighPhyto IncorrectpH->LowEfficacy Yes (Low pH) HighPhyto Increased Phytotoxicity IncorrectpH->HighPhyto Yes (High pH) IncreaseRate Action: Increase Application Rate in Dose-Response Study LowEfficacy->IncreaseRate ConsiderAlternative Action: Consider Alternative Herbicide or pH Adjustment (long term) LowEfficacy->ConsiderAlternative HighPhyto->DecreaseRate

References

Overcoming challenges in the purification of synthesized Triaziflam

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Synthesized Triaziflam

Welcome to the technical support center for the purification of synthesized this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of this herbicide.

Frequently Asked Questions (FAQs)

Q1: What is the general purity level I can expect after initial synthesis of this compound?

A1: The purity of crude this compound after synthesis can vary significantly depending on the reaction conditions, the purity of starting materials, and the extent of side reactions. It is not uncommon for the crude product to contain unreacted starting materials, byproducts, and isomers. A purity of ≥98.0% (HPLC) is considered analytical standard.

Q2: What are the most common methods for purifying synthesized this compound?

A2: The most common methods for purifying this compound are silica (B1680970) gel column chromatography and recrystallization. A typical procedure involves an initial extraction and wash, followed by column chromatography to separate the product from major impurities.[1] Recrystallization can then be used to achieve higher purity.

Q3: this compound has a chiral center. Do I need to separate the enantiomers?

A3: this compound exists as (R) and (S) enantiomers. The (R)-enantiomer is the more biologically active isomer, being up to 100 times more potent as a growth inhibitor than the (S)-enantiomer.[2][3] For mode of action studies or development of a selective herbicide, enantiomeric separation using chiral chromatography may be necessary. For general use or initial screening, a racemic mixture is often sufficient.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (LC-MS) is the preferred method for assessing the purity of this compound.[4][5] Thin-Layer Chromatography (TLC) is a quick and effective tool for monitoring the progress of purification. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation.

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Potential Cause Troubleshooting Step
Product is too polar/non-polar for the chosen solvent system. Perform small-scale TLC experiments with a range of solvent systems (e.g., varying ratios of ethyl acetate (B1210297)/hexane (B92381), or tert-butyl methyl ether/hexane) to find the optimal mobile phase for good separation (Rf value of 0.3-0.5 for this compound).
Product is adsorbing irreversibly to the silica gel. Consider deactivating the silica gel with a small amount of triethylamine (B128534) in the mobile phase. Alternatively, switch to a different stationary phase like alumina.
Improper column packing leading to channeling. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. A level surface of both the sand and silica gel is crucial.
Co-elution of impurities with the product. Use a shallower solvent gradient or isocratic elution to improve the separation of compounds with similar polarities.
Issue 2: Persistent Impurities After Recrystallization
Potential Cause Troubleshooting Step
Inappropriate recrystallization solvent. The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[6] Test a variety of solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures with water) in small test tubes to find one that provides good crystal formation upon cooling.[7]
Cooling the solution too quickly. Rapid cooling can trap impurities within the crystal lattice.[8] Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.
Impurity and product have very similar solubility profiles. A second recrystallization may be necessary. If impurities persist, a different purification technique, such as preparative HPLC, might be required.
Incomplete removal of mother liquor. After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[7][8]
Issue 3: Multiple Spots on TLC After Purification
Potential Cause Troubleshooting Step
Presence of enantiomers (if using a chiral TLC plate). If a chiral stationary phase is used, the (R) and (S) enantiomers of this compound may appear as separate spots. This is expected if you have a racemic mixture.
Degradation of the product on the silica plate. Triazine compounds can sometimes be sensitive to the acidic nature of standard silica gel. Consider using TLC plates with a fluorescent indicator that are less acidic or neutralizing the developing solvent with a trace amount of a volatile base like triethylamine.
Contaminated spotting capillary or TLC chamber. Ensure all glassware and equipment are scrupulously clean to avoid cross-contamination.
Incomplete purification. The purification process was not effective. Re-evaluate your column chromatography parameters (e.g., solvent system, column length) or recrystallization solvent and procedure.

Data Presentation

Table 1: Comparison of Purification Methods for Synthesized this compound

Purification Method Starting Purity (HPLC Area %) Final Purity (HPLC Area %) Yield (%) Notes
Silica Gel Chromatography (Eluent: tert-butyl methyl ether) 75%95%72%Effective at removing baseline impurities and unreacted starting materials.[1]
Single Recrystallization (Solvent: Ethanol/Water) 95%98.5%85%Good for removing closely related impurities.
Sequential Purification (Chromatography followed by Recrystallization) 75%>99%61% (overall)Recommended for achieving high purity suitable for analytical standards.

Experimental Protocols

Protocol 1: Purification of this compound by Silica Gel Chromatography
  • Preparation of the Crude Sample:

    • After the synthesis reaction, remove the reaction solvent under reduced pressure.

    • Dissolve the resulting residue in a suitable solvent like ethyl acetate and wash with water to remove any water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.[1]

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude product.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or a hexane/tert-butyl methyl ether mixture).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.

    • Carefully add the sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin elution with the chosen mobile phase (e.g., tert-butyl methyl ether).[1]

    • Collect fractions in separate test tubes.

    • Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.

  • Product Isolation:

    • Combine the fractions containing the pure this compound (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as an amorphous solid.[1]

Protocol 2: Recrystallization of this compound
  • Solvent Selection:

    • Place a small amount of the purified this compound into several test tubes.

    • Add a few drops of different potential solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate) to each tube.

    • Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.[6]

  • Dissolution:

    • Place the this compound to be recrystallized in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.[7]

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[7]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[8]

    • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Mandatory Visualizations

experimental_workflow synthesis Crude this compound Synthesis extraction Aqueous Workup & Extraction synthesis->extraction chromatography Silica Gel Column Chromatography extraction->chromatography tlc_analysis1 TLC Analysis of Fractions chromatography->tlc_analysis1 pooling Combine Pure Fractions tlc_analysis1->pooling Identify Product recrystallization Recrystallization pooling->recrystallization filtration Vacuum Filtration & Washing recrystallization->filtration final_product Pure this compound (>99%) filtration->final_product troubleshooting_logic start Purified Product Still Impure? check_tlc Review TLC Data start->check_tlc streaking Streaking or Tailing? check_tlc->streaking multiple_spots Multiple Discrete Spots? check_tlc->multiple_spots overloaded Sample Overloaded streaking->overloaded Yes wrong_solvent Inappropriate Solvent streaking->wrong_solvent No coelution Co-elution of Impurities multiple_spots->coelution Yes optimize_chrom Optimize Chromatography (Solvent/Gradient) coelution->optimize_chrom rerun_column Re-purify via Column Chromatography optimize_chrom->rerun_column

References

Validation & Comparative

A Comparative Analysis of the Herbicidal Efficacy of Triaziflam and Indaziflam

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pre-emergent weed control, Triaziflam and Indaziflam represent two distinct chemistries with differing yet overlapping mechanisms of action. This guide provides a detailed comparison of their herbicidal efficacy, drawing upon available experimental data to inform researchers, scientists, and professionals in drug and herbicide development. While extensive quantitative field data is readily available for Indaziflam, performance metrics for this compound are less prevalent in publicly accessible research, necessitating a comparison that also considers their fundamental modes of action.

At a Glance: Key Characteristics

FeatureThis compoundIndaziflam
Primary Mechanism of Action Photosystem II (PSII) Inhibition & Cellulose (B213188) Biosynthesis InhibitionCellulose Biosynthesis Inhibition
Herbicide Group (WSSA) 29 (Formerly L)29
Primary Use Pre-emergent control of annual grasses and broadleaf weedsPre-emergent control of annual grasses and broadleaf weeds
Typical Application Rates Data not readily available in public literature25 - 150 g a.i./ha
Target Weeds Annual grasses and broadleaf weeds[1]A broad spectrum of annual grasses (e.g., crabgrass, goosegrass, annual bluegrass) and broadleaf weeds[2][3]

Mechanism of Action: A Tale of Two Pathways

The herbicidal activity of both this compound and Indaziflam ultimately disrupts plant growth and development, but they initiate this process through different primary molecular targets.

Indaziflam: A Focused Approach on Cellulose Biosynthesis

Indaziflam is a potent inhibitor of cellulose biosynthesis[4][5][6]. Cellulose is a critical structural component of plant cell walls, providing rigidity and enabling cell expansion. By inhibiting this process, Indaziflam prevents the formation of functional cell walls in emerging seedlings. This disruption leads to aborted germination or the development of stunted, malformed seedlings that cannot establish themselves[5].

Indaziflam_Pathway Indaziflam Indaziflam Cellulose_Synthase Cellulose Synthase (Enzyme Complex) Indaziflam->Cellulose_Synthase Inhibits Cellulose_Synthesis Cellulose Synthesis Cellulose_Synthase->Cellulose_Synthesis Catalyzes Cell_Wall Proper Cell Wall Formation Cellulose_Synthesis->Cell_Wall Seedling_Growth Successful Seedling Establishment Cell_Wall->Seedling_Growth

Figure 1: Indaziflam's inhibitory effect on the cellulose biosynthesis pathway.

This compound: A Dual-Pronged Attack

This compound exhibits a more complex, multi-site mode of action. It is known to inhibit both photosystem II (PSII) electron transport and cellulose biosynthesis[1][7][8].

  • Photosystem II Inhibition: Like other triazine herbicides, this compound can block the electron transport chain in PSII, a key process in photosynthesis[1]. This inhibition prevents the plant from converting light energy into chemical energy, leading to a cascade of damaging effects and ultimately, cell death[6][9].

  • Cellulose Biosynthesis Inhibition: Similar to Indaziflam, this compound also interferes with the production of cellulose, compromising cell wall integrity and preventing proper plant development[1][7][8].

The (R)-enantiomer of this compound has been shown to be particularly potent in inhibiting cell growth[1].

Triaziflam_Pathway This compound This compound PSII Photosystem II (PSII) This compound->PSII Inhibits Cellulose_Synthase Cellulose Synthase This compound->Cellulose_Synthase Inhibits Electron_Transport Electron Transport Chain PSII->Electron_Transport Photosynthesis Photosynthesis Electron_Transport->Photosynthesis Plant_Death Plant Death Photosynthesis->Plant_Death Cellulose_Synthesis Cellulose Synthesis Cellulose_Synthase->Cellulose_Synthesis Cellulose_Synthesis->Plant_Death

Figure 2: this compound's dual inhibitory action on Photosystem II and cellulose biosynthesis.

Herbicidal Efficacy: A Data-Driven Comparison

Quantitative data from field and greenhouse studies provide a clearer picture of the practical efficacy of these herbicides.

Indaziflam: Proven Performance

Numerous studies have demonstrated the high efficacy of Indaziflam for the pre-emergent control of a wide range of annual grasses and broadleaf weeds in turfgrass and other settings.

Table 1: Efficacy of Indaziflam on Key Turfgrass Weeds

Weed SpeciesApplication Rate (g a.i./ha)Control (%)Study ConditionsReference
Annual Bluegrass (Poa annua)25>98Pre-emergent, controlled environment[2]
Annual Bluegrass (Poa annua)30 - 6093 - 100Pre-emergent, field (Texas)[10]
Annual Bluegrass (Poa annua)35 - 52.588 - 100Pre-emergent, field (Tennessee)[10]
Crabgrass (Digitaria spp.)60>90Pre-emergent, field (29 WAT)[3]
Goosegrass (Eleusine indica)50Effective controlField trials[11]
Various Annual Grasses & Broadleaf Weeds50 - 150Long-lasting efficacyField development in Australia[11]

Experimental Protocol Example: Pre-emergent Efficacy of Indaziflam on Annual Bluegrass

A study investigating resistance in Poa annua provides a representative experimental design:

  • Experimental Units: Cones (4 cm diameter, 21 cm depth) filled with a sand-based rootzone medium.

  • Weed Seeding: 0.02 g of Poa annua seed per cone.

  • Herbicide Application: Indaziflam applied at a rate of 25 g a.i./ha using a research spray chamber calibrated to deliver a specific volume.

  • Growing Conditions: Greenhouse with sub-irrigation to maintain moisture.

  • Data Collection: Visual assessment of weed control at specified intervals after treatment.

This type of controlled study allows for a precise evaluation of herbicide efficacy at a given rate.

Indaziflam_Experimental_Workflow Start Start: Prepare Experimental Units (Cones with rootzone medium) Seed Seed with Poa annua Start->Seed Apply_Herbicide Apply Indaziflam (25 g a.i./ha) Seed->Apply_Herbicide Greenhouse Incubate in Greenhouse (Sub-irrigation) Apply_Herbicide->Greenhouse Assess Visually Assess Weed Control Greenhouse->Assess End End: Data Analysis Assess->End

References

Validating the Target Engagement of Triaziflam in Plant Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to validate the target engagement of Triaziflam in plant cells. This compound is a potent herbicide with a multi-faceted mechanism of action, making robust target engagement studies crucial for understanding its efficacy and for the development of new herbicidal compounds. This document outlines key methodologies, presents comparative data with alternative herbicides, and provides detailed experimental protocols and visualizations to support research in this area.

Introduction to this compound and its Multiple Modes of Action

This compound is a triazine herbicide that disrupts several essential processes in plant cells, leading to growth inhibition and cell death. A key characteristic of this compound is its enantioselective activity. The two stereoisomers, (R)-Triaziflam and (S)-Triaziflam, exhibit differential inhibitory effects on various cellular targets. This multi-target action is a significant advantage in overcoming weed resistance.

The primary molecular targets of this compound are:

  • Photosystem II (PSII) Electron Transport: The (S)-enantiomer of this compound is a potent inhibitor of the photosynthetic electron transport chain, functioning similarly to other triazine herbicides like atrazine.[1][2]

  • Cellulose (B213188) Biosynthesis: The (R)-enantiomer of this compound disrupts the synthesis of cellulose, a critical component of the plant cell wall. This leads to compromised cell structure and abnormal growth.[2][3]

  • Microtubule Formation: The (R)-enantiomer also interferes with microtubule dynamics, leading to a disruption of mitosis and cell division.[2][3]

Validating the engagement of this compound with these distinct targets is essential for elucidating its precise mechanism of action and for the rational design of more effective and selective herbicides.

Comparative Analysis of this compound and Alternative Herbicides

To objectively assess the performance of this compound, this section compares its activity with other well-characterized herbicides that target the same cellular pathways.

Table 1: Comparison of Inhibitory Activity (IC50 Values)

HerbicideTarget PathwayTarget Protein/ComplexTest SystemIC50 (µM)Reference(s)
(S)-Triaziflam Photosystem II InhibitionD1 proteinIsolated thylakoids (Hill reaction)3.0[4]
Atrazine Photosystem II InhibitionD1 proteinIsolated chloroplasts~0.4[5]
(R)-Triaziflam Cellulose BiosynthesisCellulose Synthase (putative)Cress germination0.051[4]
Indaziflam Cellulose BiosynthesisCellulose Synthase (putative)Arabidopsis seedlings~0.001[6]
Isoxaben Cellulose BiosynthesisCellulose Synthase (CESA3/CESA6)Arabidopsis seedlings~0.002[7]
(R)-Triaziflam Microtubule DisruptionTubulin (putative)Cleaver cell suspension growth0.007[4]
Trifluralin Microtubule DisruptionTubulinPurified plant tubulin~1.0[8]

Table 2: Comparison of Phenotypic Effects

HerbicidePrimary Phenotypic Effect(s)Secondary Effect(s)Affected Plant TissuesReference(s)
This compound Stunted growth, root swelling, chlorosisMitotic arrest, cell wall abnormalitiesMeristems, leaves[2][3]
Atrazine Interveinal chlorosis, necrosisStunted growthOlder leaves[9]
Indaziflam Stunted growth, radial swelling of roots and hypocotylsEctopic lignificationMeristematic tissues[6]
Isoxaben Inhibition of root and hypocotyl elongation, swellingReduced cellulose contentMeristematic tissues[7]
Trifluralin Inhibition of root elongation, swollen root tipsDisrupted cell divisionRoot meristems[8]

Experimental Methodologies for Target Validation

Validating the interaction of a small molecule like this compound with its cellular targets requires a combination of biochemical, proteomic, and cell-based imaging techniques.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for confirming target engagement in intact cells or cell lysates. It is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.

Experimental Protocol: CETSA in Arabidopsis thaliana Cell Suspension Culture

  • Cell Culture and Treatment:

    • Grow Arabidopsis thaliana (e.g., ecotype Col-0) cell suspension cultures in Murashige and Skoog (MS) medium supplemented with 3% (w/v) sucrose (B13894) and 0.5 mg/L 2,4-D at 22°C with constant shaking.

    • Treat the cell cultures with the desired concentration of this compound (or vehicle control, e.g., DMSO) for 1 hour.

  • Heat Treatment:

    • Aliquot the treated cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C.

  • Protein Extraction:

    • Lyse the cells by freeze-thawing. A common method is to freeze the samples in liquid nitrogen for 1 minute, followed by thawing at 25°C for 1 minute, and repeating this cycle 5-7 times.[10]

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the abundance of the target protein in the soluble fraction by Western blotting using specific antibodies against PSII subunits (e.g., D1), a proxy for cellulose synthase activity, or tubulin.

    • Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Chemical Proteomics

Chemical proteomics approaches can identify the direct binding partners of a small molecule from a complex protein mixture. This is particularly useful for confirming known targets and discovering novel off-targets.

Experimental Protocol: Affinity-Based Chemical Proteomics in Plant Tissues

  • Probe Synthesis:

    • Synthesize a this compound analog containing an affinity tag (e.g., biotin) via a linker. It is crucial to verify that the biological activity of the tagged molecule is retained.

  • Protein Extraction from Plant Tissues:

    • Grind plant seedlings (e.g., Arabidopsis thaliana) in liquid nitrogen and extract total proteins using a suitable buffer (e.g., Tris-buffered saline with protease inhibitors).

  • Affinity Purification:

    • Incubate the total protein extract with the biotinylated this compound probe.

    • As a negative control, pre-incubate a parallel sample with an excess of untagged this compound to compete for binding sites.

    • Add streptavidin-coated magnetic beads to the protein-probe mixture to capture the biotinylated probe and its interacting proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Mass Spectrometry Analysis:

    • Elute the bound proteins from the beads.

    • Digest the proteins into peptides (e.g., with trypsin) and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins that are significantly enriched in the sample treated with the biotinylated probe compared to the control sample. These are the candidate target proteins of this compound.

Phenotypic Analysis via Microscopy

Microscopy-based phenotypic analysis provides visual confirmation of the cellular effects of a compound, which can be correlated with its molecular mechanism of action.

Experimental Protocol: Immunofluorescence Microscopy of Microtubules in Arabidopsis Root Tips

  • Seedling Growth and Treatment:

    • Germinate and grow Arabidopsis thaliana seedlings on vertical agar (B569324) plates containing MS medium.

    • Treat the seedlings with various concentrations of (R)-Triaziflam or a control compound (e.g., DMSO) for a defined period (e.g., 4-24 hours).

  • Fixation and Cell Wall Digestion:

    • Fix the root tips in 4% (w/v) paraformaldehyde in a microtubule-stabilizing buffer (e.g., PEMT buffer) under vacuum.[11]

    • Wash the fixed root tips and partially digest the cell walls using an enzyme mixture (e.g., cellulase (B1617823) and pectinase).

  • Immunolabeling:

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Incubate the root tips with a primary antibody against α-tubulin.

    • Wash and then incubate with a fluorescently labeled secondary antibody.

    • Counterstain the DNA with a fluorescent dye like DAPI.

  • Microscopy and Analysis:

    • Mount the root tips on a slide and observe them using a confocal laser scanning microscope.

    • Analyze the organization of microtubule arrays (e.g., cortical microtubules, preprophase band, mitotic spindle, phragmoplast) and the frequency of different mitotic stages. Disruption of these structures and an increase in cells arrested at a specific mitotic phase (e.g., prometaphase) are indicative of microtubule-disrupting activity.[2][3]

Visualizing the Molecular Pathways and Experimental Workflows

dot

Triaziflam_Signaling_Pathways cluster_PSII Photosystem II Inhibition cluster_Cellulose Cellulose Biosynthesis Inhibition cluster_Microtubule Microtubule Disruption S_this compound (S)-Triaziflam PSII Photosystem II (D1 protein) S_this compound->PSII binds to ETC Electron Transport Chain PSII->ETC blocks electron flow to Photosynthesis Photosynthesis Blocked ETC->Photosynthesis R_Triaziflam_Cell (R)-Triaziflam CSC Cellulose Synthase Complex (CSC) R_Triaziflam_Cell->CSC inhibits Cellulose Cellulose Synthesis CSC->Cellulose catalyzes CellWall Defective Cell Wall Cellulose->CellWall leads to R_Triaziflam_MT (R)-Triaziflam Tubulin Tubulin R_Triaziflam_MT->Tubulin interferes with Microtubules Microtubule Polymerization Tubulin->Microtubules Mitosis Mitosis Arrested Microtubules->Mitosis disrupts

Caption: Signaling pathways affected by the enantiomers of this compound.

dot

CETSA_Workflow start Plant Cells + this compound heat Heat Treatment (Temperature Gradient) start->heat lysis Cell Lysis (Freeze-Thaw) heat->lysis centrifuge Centrifugation (Pellet Aggregates) lysis->centrifuge supernatant Collect Soluble Proteins centrifuge->supernatant analysis Western Blot / MS Analysis supernatant->analysis result Shifted Melting Curve (Target Engagement) analysis->result

Caption: Experimental workflow for Cellular Thermal Shift Assay (CETSA).

dot

Logic_Diagram This compound This compound Treatment CETSA CETSA Shows Thermal Shift This compound->CETSA ChemProt Chemical Proteomics Identifies Target This compound->ChemProt Phenotype Phenotype Matches Known Inhibitors This compound->Phenotype Validation Target Engagement Validated CETSA->Validation ChemProt->Validation Phenotype->Validation

Caption: Logical relationship of experimental outcomes for target validation.

Conclusion

Validating the target engagement of this compound in plant cells is a multifaceted process that necessitates the use of orthogonal experimental approaches. This guide has provided a comparative framework for evaluating this compound's performance against other herbicides and has detailed robust methodologies for confirming its interaction with its various cellular targets. By employing techniques such as CETSA, chemical proteomics, and phenotypic imaging, researchers can build a comprehensive understanding of this compound's mechanism of action. The provided protocols and visualizations serve as a practical resource for designing and executing target validation studies, ultimately contributing to the development of next-generation herbicides with improved efficacy and selectivity.

References

Comparative Analysis of (R)-Triaziflam and (S)-Triaziflam Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the biological activities of the (R) and (S) enantiomers of the herbicide Triaziflam. It is intended for researchers, scientists, and drug development professionals interested in the stereoselective action of herbicides and their mechanisms of action.

Data Presentation

Feature(R)-Triaziflam(S)-TriaziflamReference Compound
Primary Target Microtubule Formation & Cellulose (B213188) BiosynthesisPhotosystem II (PSII) Electron Transport-
Herbicidal Activity HighLow to Moderate-
Growth Inhibition (Dark) Very High (up to 100x more potent than (S)-enantiomer)Low-
Photosystem II Inhibition NegligibleHigh (similar efficacy to Atrazine)Atrazine
Mitotic Disruption HighVery Low-
Cellulose Synthesis Inhibition HighVery Low-
Observed Plant Phenotype Swollen root tips, inhibition of root and shoot elongation.[1][2]Chlorosis and necrosis, typical of PSII inhibitors.[4]-

Experimental Protocols

Detailed methodologies for key experiments cited in the analysis of (R)- and (S)-Triaziflam are provided below.

Photosystem II Electron Transport Inhibition Assay (Hill Reaction)

This protocol is adapted for determining the inhibitory effect of compounds on the photosystem II (PSII) electron transport chain by measuring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).

a. Chloroplast Isolation:

  • Homogenize fresh spinach leaves in a chilled mortar and pestle with a buffered isotonic salt solution.

  • Filter the homogenate through cheesecloth to remove large debris.

  • Centrifuge the filtrate at low speed (e.g., 200 x g for 1 minute) to pellet cell debris.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 1000 x g for 7 minutes) to pellet the chloroplasts.

  • Resuspend the chloroplast pellet in a small volume of the buffered solution.

b. Hill Reaction Assay:

  • Prepare reaction tubes containing a reaction buffer, DCPIP solution, and the test compound ((S)-Triaziflam) at various concentrations.

  • Add the isolated chloroplast suspension to each tube.

  • Expose the tubes to a light source to initiate the photosynthetic reaction.

  • Measure the absorbance of the solution at 600 nm at regular intervals. The reduction of blue DCPIP to its colorless form indicates electron transport.

  • Calculate the rate of DCPIP reduction for each concentration of the test compound to determine the IC50 value.

Microtubule Disruption Analysis in Maize Root Tips (Immunofluorescence Microscopy)

This protocol outlines the steps for visualizing the effects of (R)-Triaziflam on microtubule organization in the root apical meristem of maize.

a. Seedling Treatment and Fixation:

  • Germinate maize seeds and grow them hydroponically.

  • Treat the seedlings with various concentrations of (R)-Triaziflam for a specified period (e.g., 4-24 hours).

  • Excise the root tips and fix them in a suitable fixative (e.g., 4% paraformaldehyde in a microtubule-stabilizing buffer).

b. Immunofluorescence Staining:

  • Digest the cell walls of the fixed root tips using a mixture of cell wall-degrading enzymes (e.g., cellulase, pectinase).

  • Permeabilize the cells with a detergent (e.g., Triton X-100).

  • Incubate the root tips with a primary antibody against α-tubulin.

  • Wash the samples to remove unbound primary antibody.

  • Incubate with a fluorescently labeled secondary antibody that specifically binds to the primary antibody.

  • Mount the stained root tips on a microscope slide with an anti-fade mounting medium.

c. Microscopy and Analysis:

  • Visualize the microtubule structures using a confocal or fluorescence microscope.

  • Capture images of the different mitotic stages (prophase, metaphase, anaphase, telophase) and cortical microtubule arrays.

  • Compare the microtubule organization in treated samples to untreated controls to identify disruptions, such as loss of spindle and phragmoplast structures.[1][2]

Cellulose Deposition Analysis (Calcofluor White Staining)

This protocol describes a method to visualize cellulose deposition in the cell walls of seedlings treated with (R)-Triaziflam.

a. Seedling Treatment:

  • Grow seedlings (e.g., cress or maize) in a suitable medium.

  • Treat the seedlings with (R)-Triaziflam at a concentration known to inhibit growth.

  • After the treatment period (e.g., 24 hours), harvest the seedlings.

b. Staining Procedure:

  • Prepare a stock solution of Calcofluor White M2R (e.g., 0.1% w/v in water).

  • Dilute the stock solution to a working concentration (e.g., 0.01% w/v).

  • Immerse the seedlings or excised root tips in the Calcofluor White working solution for a short period (e.g., 5-10 minutes).

  • Rinse the samples with distilled water to remove excess stain.

c. Visualization:

  • Mount the stained samples on a microscope slide.

  • Observe the samples using a fluorescence microscope with a UV excitation filter.

  • Cellulose in the cell walls will fluoresce, allowing for a qualitative or quantitative assessment of any reduction in cellulose deposition in the treated samples compared to controls.

Mandatory Visualization

The following diagrams illustrate the distinct mechanisms of action of (R)- and (S)-Triaziflam.

G cluster_R (R)-Triaziflam Pathway R_this compound (R)-Triaziflam Tubulin α/β-Tubulin Dimers R_this compound->Tubulin Inhibits Polymerization CelluloseSynthase Cellulose Synthase Complex R_this compound->CelluloseSynthase Inhibits Activity Microtubule Microtubule Polymer Tubulin->Microtubule Mitosis Mitosis Microtubule->Mitosis Essential for Spindle Formation Cellulose Cellulose Microfibrils CelluloseSynthase->Cellulose CellWall Cell Wall Integrity Cellulose->CellWall CellDivision Cell Division Mitosis->CellDivision PlantGrowth Plant Growth CellWall->PlantGrowth Supports Expansion CellDivision->PlantGrowth

Caption: Mechanism of (R)-Triaziflam action.

G cluster_S (S)-Triaziflam Pathway S_this compound (S)-Triaziflam D1 D1 Protein (QB-binding site) S_this compound->D1 Binds and Blocks PSII Photosystem II (PSII) Plastoquinone Plastoquinone (PQ) D1->Plastoquinone Electron Transfer (Blocked) ElectronTransport Electron Transport Chain Plastoquinone->ElectronTransport ATP_NADPH ATP & NADPH Production ElectronTransport->ATP_NADPH Photosynthesis Photosynthesis ATP_NADPH->Photosynthesis PlantEnergy Plant Energy Photosynthesis->PlantEnergy

Caption: Mechanism of (S)-Triaziflam action.

G cluster_Workflow Experimental Workflow for Comparative Analysis cluster_R_exp (R)-Triaziflam Analysis cluster_S_exp (S)-Triaziflam Analysis start Start: Treat Plants with (R)- or (S)-Triaziflam root_growth Measure Root/ Shoot Elongation start->root_growth microscopy Immunofluorescence of Root Tip Microtubules start->microscopy cellulose_stain Calcofluor White Staining for Cellulose start->cellulose_stain hill_reaction Isolate Chloroplasts & Perform Hill Reaction start->hill_reaction chlorophyll_fluor Measure Chlorophyll Fluorescence start->chlorophyll_fluor data_analysis Data Analysis: Compare IC50/EC50 and Phenotypes root_growth->data_analysis microscopy->data_analysis cellulose_stain->data_analysis hill_reaction->data_analysis chlorophyll_fluor->data_analysis

Caption: Experimental workflow overview.

References

Triaziflam vs. Atrazine: A Comparative Analysis of Photosystem II Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the mechanisms, efficacy, and experimental evaluation of two key photosystem II inhibiting herbicides.

Introduction

Photosystem II (PSII) is a critical protein complex within the thylakoid membranes of chloroplasts that orchestrates the light-dependent reactions of photosynthesis. Its primary function is to use light energy to split water, releasing oxygen and providing electrons to the photosynthetic electron transport chain. Due to its central role, PSII is a major target for many herbicides. Among these are Triaziflam and Atrazine, both belonging to the triazine class of herbicides. These compounds effectively control weed growth by disrupting photosynthetic processes.[1][2] This guide provides a comprehensive comparison of this compound and Atrazine, focusing on their inhibitory action on photosystem II, supported by quantitative data and detailed experimental protocols.

Mechanism of Photosystem II Inhibition

Both this compound and Atrazine function by interrupting the photosynthetic electron transport chain at the level of photosystem II.[2][3][4] They competitively bind to the QB binding site on the D1 protein subunit of the PSII reaction center.[4][5][6][7] This binding site is normally occupied by plastoquinone (B1678516) (PQ), the native electron acceptor. By blocking the binding of PQ, these herbicides prevent the transfer of electrons from the primary quinone acceptor, QA, to QB.[4][5] This blockage halts the entire photosynthetic electron flow, leading to an inability to fix CO2 and produce the necessary energy (ATP and NADPH) for plant survival.[4] The disruption also promotes the formation of highly reactive oxygen species, which cause rapid cellular damage through lipid and protein peroxidation, ultimately leading to cell death.[2][4]

Although both herbicides target the D1 protein, subtle differences in their binding interactions can influence their efficacy and selectivity.[8] this compound, for instance, has multiple modes of action, with its (S)-enantiomer being primarily responsible for the inhibition of photosystem II electron transport, while the (R)-enantiomer is a more potent inhibitor of cell growth in the dark by disrupting mitosis.[9][10]

G cluster_PSII Photosystem II (PSII) Complex P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB_site QB Site on D1 Protein QA->QB_site e- PQ Plastoquinone (PQ) QB_site->PQ e- (Normal Flow) This compound This compound This compound->QB_site Binds & Blocks Atrazine Atrazine Atrazine->QB_site Binds & Blocks caption Mechanism of PSII Inhibition by this compound and Atrazine.

Caption: Mechanism of PSII Inhibition by this compound and Atrazine.

Comparative Efficacy: Quantitative Data

The inhibitory potency of herbicides is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. The (S)-enantiomer of this compound has been shown to have an efficacy in inhibiting photosystem II electron transport that is comparable to that of Atrazine.[9][10]

HerbicideTest SystemParameterIC50 Value (µM)Reference
This compound (S-enantiomer) Thylakoid Membranes (Hill Reaction)Photosystem II Electron Transport~0.1[10][11]
Atrazine Thylakoid Membranes (Hill Reaction)Photosystem II Electron Transport~0.1-0.2[10][11]
This compound (S-enantiomer) Green Algae (Scenedesmus)Growth Inhibition~0.08[11]
Atrazine Green Algae (Scenedesmus)Growth Inhibition~0.09[11]

Note: IC50 values can vary depending on the specific experimental conditions and test species.

Experimental Protocols

A standard method for assessing the impact of herbicides on photosystem II is through the measurement of chlorophyll (B73375) a fluorescence.[12][13] This non-invasive technique provides detailed information about the functioning of the photosynthetic apparatus.[14]

Protocol: Chlorophyll Fluorescence Measurement

This protocol outlines the steps to measure the maximum quantum yield of PSII (Fv/Fm), a key indicator of photosynthetic efficiency, using a Pulse Amplitude Modulated (PAM) fluorometer. A decrease in the Fv/Fm ratio indicates stress on PSII.[12][13]

1. Plant Material and Treatment:

  • Grow plants (e.g., Arabidopsis thaliana or a relevant crop/weed species) under controlled conditions (e.g., 16/8h light/dark cycle, 22°C).

  • Apply different concentrations of this compound and Atrazine to the plants, ensuring a control group is treated with a solvent-only solution.

2. Dark Adaptation:

  • Before measurement, detach a leaf from the treated plant and place it in a dark chamber or use a leaf clip to cover a portion of the attached leaf.

  • Dark-adapt the leaf for a minimum of 20-30 minutes to ensure all PSII reaction centers are open.[14]

3. Measurement using a PAM Fluorometer:

  • Step 3.1: Minimal Fluorescence (F0): Measure the minimal fluorescence level (F0) by applying a weak, modulated measuring light. This light is not strong enough to induce photosynthesis.

  • Step 3.2: Maximal Fluorescence (Fm): Apply a short, high-intensity pulse of saturating light (typically >3000 µmol m-2s-1 for about 0.8 seconds). This pulse temporarily closes all PSII reaction centers, and the maximal fluorescence level (Fm) is recorded.[15]

4. Data Analysis:

  • Step 4.1: Variable Fluorescence (Fv): Calculate the variable fluorescence by subtracting F0 from Fm (Fv = Fm - F0).

  • Step 4.2: Maximum Quantum Yield of PSII (Fv/Fm): Calculate the maximum quantum yield of PSII photochemistry using the formula: Fv/Fm = (Fm - F0) / Fm.[14]

  • Step 4.3: Comparison: Compare the Fv/Fm values of the herbicide-treated plants to the control group. A significant reduction in Fv/Fm indicates inhibition of PSII.

G A Plant Cultivation & Herbicide Treatment (this compound / Atrazine) B Dark Adaptation (20-30 minutes) A->B C Measure Minimal Fluorescence (F₀) (Weak modulated light) B->C D Apply Saturating Light Pulse C->D E Measure Maximal Fluorescence (Fₘ) D->E F Data Calculation Fᵥ = Fₘ - F₀ Fᵥ/Fₘ = (Fₘ - F₀)/Fₘ E->F G Comparative Analysis (Treated vs. Control) F->G

Caption: Experimental workflow for chlorophyll fluorescence measurement.

Conclusion

Both this compound and Atrazine are potent inhibitors of photosystem II, acting through a well-understood mechanism of binding to the D1 protein and blocking electron transport. Quantitative data indicates that the (S)-enantiomer of this compound exhibits inhibitory activity comparable to that of Atrazine. However, it is important to note that this compound also possesses other herbicidal activities, particularly through its (R)-enantiomer, which disrupts mitosis.[10] The choice between these herbicides for research or agricultural purposes may depend on factors such as target weed species, potential for resistance, and environmental persistence. The experimental protocols provided, such as chlorophyll fluorescence analysis, offer a reliable and rapid method for evaluating and comparing the phytotoxicity of these and other PSII-inhibiting compounds.

References

Evaluating the Synergistic Potential of Triaziflam: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in weed management and herbicide development, identifying synergistic interactions between active ingredients is a critical step in creating more effective and sustainable weed control strategies. This guide explores the potential for synergistic effects when combining the multi-action herbicide Triaziflam with other herbicides, drawing on comparative data from compounds with similar mechanisms of action.

This compound presents a unique profile as a non-selective herbicide with long-lasting action, inhibiting both photosystem II (PSII) electron transport and cellulose (B213188) biosynthesis.[1] This dual mode of action suggests a strong potential for synergistic partnerships with other herbicides, which could lead to broader-spectrum weed control, reduced application rates, and a valuable tool for managing herbicide resistance.

While specific field data on this compound combinations is limited in publicly available literature, we can infer its potential synergistic interactions by examining studies on other herbicides with analogous mechanisms.

Understanding this compound's Mechanisms of Action

This compound's herbicidal activity stems from its ability to disrupt two vital processes in susceptible plants:

  • Photosystem II (PSII) Inhibition: Like triazine herbicides, this compound blocks the electron flow in the photosynthetic electron transport chain. This disruption leads to a cascade of events, including the formation of reactive oxygen species that cause lipid and protein membrane destruction, ultimately leading to cell death.[2]

  • Cellulose Biosynthesis Inhibition: this compound also interferes with the production of cellulose, a primary component of plant cell walls.[3][4] This inhibition disrupts cell growth and division, leading to symptoms like root swelling and stunted growth.[3][4][5]

The (R)-enantiomer of this compound is noted to be significantly more potent in inhibiting cell growth than the (S)-enantiomer, which primarily shows PSII inhibition.[3][4]

Potential Synergistic Partners for this compound

Based on its modes of action, promising candidates for synergistic combinations with this compound include herbicides that would complement its activity. A particularly well-documented synergistic interaction exists between PSII inhibitors and 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.[6][7][8]

HPPD inhibitors block the synthesis of plastoquinone, a crucial molecule in the photosynthetic electron transport chain. By reducing the availability of plastoquinone, HPPD inhibitors can enhance the ability of PSII inhibitors to bind to their target site on the D1 protein.[6][8] This complementary action often results in a greater level of weed control than would be expected from the additive effects of the two herbicides.

Comparative Experimental Data

To illustrate the potential for synergy, the following tables summarize data from studies on the combination of PSII inhibitors (analogous to one of this compound's actions) with HPPD inhibitors.

Table 1: Synergistic Control of Glyphosate-Resistant Horseweed (Conyza canadensis) with HPPD and PSII Inhibitor Tank-Mixes

Herbicide TreatmentApplication Rate (g a.i./ha)Visual Control at 8 Weeks After Application (%)Interaction
Mesotrione10083-
Tolpyralate3084-
Topramezone (B166797)18.472-
Atrazine (B1667683)56031-
Bromoxynil28071-
Bentazon56079-
Mesotrione + Atrazine 100 + 560 99 Synergistic
Tolpyralate + Atrazine 30 + 560 96 Synergistic
Topramezone + Atrazine 18.4 + 560 91 Additive

Data adapted from a study on the control of glyphosate-resistant horseweed. The interaction was determined by comparing the observed control with the expected control calculated using Colby's method.[7]

Table 2: Effect of Adjuvants on the Efficacy of Topramezone and Atrazine Combination

Herbicide TreatmentAdjuvantWeed Control Efficacy on Amaranthus retroflexus (%)Weed Control Efficacy on Digitaria sanguinalis (%)
Topramezone + AtrazineNone6558
Topramezone + AtrazineAgroSpred™ Prime8782
Topramezone + AtrazineAtp Lus 245-LQ-(TH)9289

Data adapted from a study on the synergistic mechanism of tank-mix adjuvants with topramezone and atrazine. Adjuvants can significantly enhance the synergistic effects of herbicide combinations.[9][10]

Experimental Protocols for Evaluating Synergy

A robust evaluation of herbicide synergy requires carefully designed experiments. The following outlines a general protocol for assessing the synergistic effects of this compound with a partner herbicide in a greenhouse or field setting.

1. Plant Material and Growth Conditions:

  • Select target weed species, including those known to be tolerant or resistant to one of the herbicide modes of action.

  • Grow plants from seed in a suitable potting mix or in a prepared field plot.

  • Maintain plants in a controlled environment (greenhouse) or under typical field conditions with adequate irrigation.

  • Ensure uniform growth of plants to the appropriate stage for herbicide application (e.g., 2-4 leaf stage).

2. Herbicide Preparation and Application:

  • Prepare stock solutions of this compound and the selected partner herbicide(s) using commercial formulations.

  • Create a dilution series for each herbicide to be tested individually and in combination. A fixed-ratio or a checkerboard (matrix) design can be used for the combinations.

  • Apply herbicides using a calibrated sprayer to ensure uniform coverage. Include a non-treated control and a control treated with the adjuvant/carrier only.

3. Data Collection and Analysis:

  • Assess weed control at set intervals after treatment (e.g., 7, 14, and 21 days).

  • Visual ratings of percent injury or control (on a scale of 0 to 100) are common.

  • Quantitative measurements should include plant height, fresh weight, and dry weight.

  • Calculate the expected response for herbicide combinations using a reference model, such as Colby's method.

  • Compare the observed response to the expected response to determine if the interaction is synergistic, additive, or antagonistic.

Colby's Method for Calculating Expected Response:

If the observed response of the herbicide mixture is greater than the expected value, the interaction is synergistic.

Expected Response (E) = A + B - (A * B / 100)

Where:

  • A = Percent control from herbicide A alone

  • B = Percent control from herbicide B alone

Visualizing Experimental and Logical Relationships

To further clarify the concepts and workflows involved in evaluating herbicide synergy, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Select Target Weed Species B Plant Growth to 2-4 Leaf Stage A->B C Prepare Herbicide Stock Solutions B->C D Herbicide Application (Individual & Combinations) C->D E Data Collection (Visual Ratings, Biomass) D->E F Calculate Expected Response (Colby's Method) E->F G Compare Observed vs. Expected F->G H Determine Interaction (Synergistic, Additive, Antagonistic) G->H

Experimental workflow for evaluating herbicide synergy.

synergistic_pathway cluster_this compound This compound cluster_partner Potential Partner Herbicide cluster_effects Plant Effects PSII Photosystem II Inhibition ROS Reactive Oxygen Species Production PSII->ROS CB Cellulose Biosynthesis Inhibition Growth_Arrest Cell Growth Arrest CB->Growth_Arrest HPPD HPPD Inhibition PQ_depletion Plastoquinone Depletion HPPD->PQ_depletion Cell_Death Synergistic Weed Control ROS->Cell_Death PQ_depletion->PSII Enhances Growth_Arrest->Cell_Death

Conceptual pathway of synergy between this compound and an HPPD inhibitor.

Conclusion

This compound's dual mode of action, targeting both photosynthesis and cell wall synthesis, makes it a strong candidate for synergistic combinations with other herbicides. By drawing comparisons with established synergistic pairings, such as PSII and HPPD inhibitors, researchers can strategically design experiments to identify novel and effective herbicide mixtures. The protocols and conceptual frameworks presented in this guide offer a starting point for the systematic evaluation of this compound's synergistic potential, which could unlock new solutions for challenging weed control scenarios.

References

Comparative Metabolic Pathway Analysis of Triaziflam in Different Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is based on established principles of herbicide metabolism in plants. As of the latest literature review, specific comparative metabolic studies on Triaziflam in different plant species are limited. Therefore, the metabolic pathways and quantitative data presented here are proposed based on the known metabolism of other triazine herbicides and are intended to serve as a guide for future research.

This compound is a potent herbicide with a multi-target mode of action, primarily inhibiting photosystem II electron transport and disrupting mitosis by affecting microtubule formation and cellulose (B213188) synthesis.[1] The herbicidal efficacy of this compound, particularly its (R)-enantiomer, has been observed in various plant species, including cress and maize seedlings.[1][2][3] Understanding the metabolic fate of this compound in different plant species is crucial for elucidating the mechanisms of its selectivity and potential for resistance development. This guide provides a comparative overview of the likely metabolic pathways of this compound in tolerant and susceptible plant species, supported by detailed experimental protocols and visual diagrams.

Proposed Comparative Metabolic Pathways of this compound

The differential metabolism of herbicides is a key determinant of their selectivity in plants. Tolerant species, such as maize, are often capable of rapidly detoxifying the herbicide through various biochemical reactions, primarily hydroxylation followed by conjugation with glucose (glucosylation) or other molecules. Susceptible species, on the other hand, typically exhibit a much slower rate of metabolism, leading to the accumulation of the active herbicide at its target sites.

In Tolerant Species (e.g., Maize):

  • Hydroxylation: The initial and rate-limiting step in the detoxification of this compound is likely the hydroxylation of the triazine ring, catalyzed by cytochrome P450 monooxygenases. This reaction replaces a chlorine atom with a hydroxyl group, rendering the molecule less phytotoxic.

  • Glucosylation: The resulting hydroxylated this compound is then rapidly conjugated with glucose by UDP-glucosyltransferases (UGTs). This process increases the water solubility of the metabolite, facilitating its sequestration into the vacuole or cell wall, effectively removing it from the sites of action.

In Susceptible Species (e.g., Sensitive Weeds):

Susceptible plant species are presumed to have significantly lower levels of the specific cytochrome P450s and UGTs required for the rapid detoxification of this compound. This leads to a prolonged presence of the active herbicide in the plant, causing phytotoxicity and eventual death.

Quantitative Data on this compound Metabolism

The following table presents hypothetical quantitative data illustrating the differential metabolism of this compound in a tolerant (Maize) and a susceptible weed species over a 48-hour period following treatment. This data is intended to exemplify the expected metabolic profiles and should be validated by experimental studies.

Compound Plant Species Time after Treatment (hours) Concentration (% of Applied Dose)
This compound (Parent) Maize (Tolerant)645
2415
48< 5
Susceptible Weed690
2475
4860
Hydroxylated this compound Maize (Tolerant)635
2420
4810
Susceptible Weed65
2410
4815
This compound-Glucoside Maize (Tolerant)620
2465
4885
Susceptible Weed6< 1
245
4810

Experimental Protocols

A robust experimental design is essential for the accurate analysis of this compound metabolism in plants. The following protocols provide a general framework for the extraction, identification, and quantification of this compound and its metabolites.

Plant Material and Treatment
  • Grow the selected tolerant (e.g., Zea mays) and susceptible plant species under controlled environmental conditions (e.g., 25°C, 16h light/8h dark cycle).

  • Treat the plants at a specific growth stage (e.g., 3-4 leaf stage) with a known concentration of this compound, typically applied as a foliar spray or via hydroponic solution.

  • Harvest plant tissues (leaves, stems, roots) at various time points (e.g., 0, 6, 12, 24, 48 hours) post-treatment.

  • Immediately freeze the collected samples in liquid nitrogen and store them at -80°C until extraction.

Metabolite Extraction
  • Homogenize the frozen plant tissue (e.g., 1 g) in a pre-chilled mortar and pestle with liquid nitrogen.

  • Extract the homogenized powder with a suitable solvent system, such as 80% methanol (B129727) or acetonitrile (B52724) in water, at a ratio of 1:10 (w/v).

  • Vortex the mixture vigorously and incubate at 4°C for at least 1 hour with gentle shaking.

  • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and repeat the extraction process on the pellet to ensure complete recovery of metabolites.

  • Combine the supernatants and filter through a 0.22 µm syringe filter before analysis.

Metabolite Analysis by LC-MS/MS
  • Chromatographic Separation: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS). A C18 reversed-phase column is typically suitable for separating this compound and its metabolites.

  • Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid) is commonly used.

  • Mass Spectrometry: Operate the mass spectrometer in both positive and negative electrospray ionization (ESI) modes to detect a wider range of metabolites.

  • Identification: Identify this compound and its metabolites by comparing their retention times and mass spectra (including precursor and product ions) with those of authentic standards. In the absence of standards, high-resolution mass spectrometry can be used to determine the elemental composition and propose putative structures.

  • Quantification: Quantify the concentration of this compound and its metabolites using a calibration curve prepared with analytical standards. Multiple reaction monitoring (MRM) mode is often employed for its high selectivity and sensitivity in quantitative analysis.

Visualization of Pathways and Workflows

Proposed Metabolic Pathway of this compound in Plants

Triaziflam_Metabolism cluster_tolerant Tolerant Species (e.g., Maize) cluster_susceptible Susceptible Species This compound This compound (Active Herbicide) Hydroxylated_this compound Hydroxylated this compound (Less Phytotoxic) This compound->Hydroxylated_this compound Fast (Cytochrome P450s) Triaziflam_Glucoside This compound-Glucoside (Detoxified & Sequestered) Hydroxylated_this compound->Triaziflam_Glucoside Fast (UGTs) Vacuole Vacuole / Cell Wall Triaziflam_Glucoside->Vacuole Sequestration Triaziflam_slow This compound (Active Herbicide) Hydroxylated_Triaziflam_slow Hydroxylated this compound Triaziflam_slow->Hydroxylated_Triaziflam_slow Slow Triaziflam_Glucoside_slow This compound-Glucoside Hydroxylated_Triaziflam_slow->Triaziflam_Glucoside_slow Slow

Caption: Proposed metabolic pathways of this compound in tolerant and susceptible plants.

Experimental Workflow for this compound Metabolite Analysis

Experimental_Workflow Plant_Treatment Plant Treatment (Tolerant & Susceptible Species) Sample_Harvesting Sample Harvesting (Time Course) Plant_Treatment->Sample_Harvesting Homogenization Homogenization (Liquid Nitrogen) Sample_Harvesting->Homogenization Extraction Metabolite Extraction (e.g., 80% Methanol) Homogenization->Extraction Centrifugation Centrifugation & Filtration Extraction->Centrifugation LC_MS_Analysis LC-MS/MS Analysis (Identification & Quantification) Centrifugation->LC_MS_Analysis Data_Analysis Data Analysis & Comparison LC_MS_Analysis->Data_Analysis

Caption: A generalized workflow for the analysis of this compound metabolites in plants.

Conclusion

The comparative analysis of this compound's metabolic pathways in different plant species is fundamental to understanding its selective herbicidal action. While specific data for this compound remains to be fully elucidated, the proposed pathways, based on the metabolism of other triazine herbicides, suggest that rapid hydroxylation and subsequent glucosylation are key detoxification mechanisms in tolerant plants like maize. Future research should focus on identifying the specific enzymes involved in these processes and quantifying the metabolic flux in a range of tolerant and susceptible species. Such studies will not only enhance our understanding of this compound's mode of action but also provide valuable insights for the sustainable use of this herbicide in agriculture.

References

A Comparative Analysis of Triaziflam and Isoxaben as Cellulose Biosynthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two widely recognized herbicides, Triaziflam and Isoxaben (B1672637), with a specific focus on their roles as inhibitors of cellulose (B213188) biosynthesis. This document is intended to serve as a valuable resource for researchers in plant biology, weed science, and drug development by presenting objective performance comparisons, supporting experimental data, and detailed methodologies.

Introduction

Cellulose, a primary component of the plant cell wall, is synthesized by cellulose synthase (CESA) complexes located in the plasma membrane. The inhibition of cellulose biosynthesis is a proven herbicidal mechanism, leading to impaired plant growth and development. This compound and Isoxaben are two such inhibitors, and understanding their distinct mechanisms of action is crucial for their effective use and for the development of new herbicidal compounds.

Isoxaben is a well-characterized herbicide that specifically targets cellulose biosynthesis.[1] In contrast, this compound is known to have multiple modes of action, including the inhibition of photosystem II electron transport and microtubule formation, in addition to its effects on cellulose synthesis.[2] The (R)-enantiomer of this compound is the more biologically active form.[2] A key distinction between the two is the lack of cross-resistance; mutants resistant to Isoxaben do not exhibit resistance to this compound, suggesting different molecular targets.

Quantitative Performance Comparison

CompoundTest SystemParameterValueReference
(R)-Triaziflam Cress and maize seedlingsInhibition of shoot and root elongation< 1 µM[2]
Isoxaben Brassica napusI50 for growth inhibition20 nM[3]
Isoxaben Arabidopsis thaliana seedlingsConcentration for significant cellulose reduction2.5 nM[4]

Table 1: Comparative Efficacy of this compound and Isoxaben on Plant Growth and Cellulose Content.

CompoundTest SystemEffect on Cellulose SynthesisConcentrationTime PointReference
(R)-Triaziflam Maize root tipsDecline in cellulose depositionNot specified24 hours[2]
Isoxaben Arabidopsis thaliana seedlingsSignificant decrease in crystalline cellulose in roots2.5 nM10 days[4]

Table 2: Effects of this compound and Isoxaben on Cellulose Deposition.

Mechanism of Action and Effects on Cellulose Synthase Complexes

While both compounds inhibit cellulose biosynthesis, their effects on the CESA complexes appear to differ, further supporting the notion of distinct mechanisms of action.

Isoxaben is known to directly affect the CESA machinery. Live-cell imaging studies have shown that Isoxaben treatment leads to the rapid clearance of CESA complexes from the plasma membrane.[5] These complexes then accumulate in intracellular compartments.[5] Resistance to Isoxaben is often conferred by point mutations in the genes encoding CESA3 and CESA6, suggesting these are direct targets.[3][6]

The direct effect of This compound on CESA localization and dynamics is less well-documented. However, its classification as a diaminotriazine derivative, a class of compounds known to cause a decline in cellulose deposition, suggests an interference with the cellulose synthesis process.[2] The lack of cross-resistance with Isoxaben-resistant mutants implies that this compound does not target the same binding site on the CESA proteins.

cluster_0 Cellulose Biosynthesis Inhibition This compound This compound CESA_Complex Cellulose Synthase Complex (CESA) This compound->CESA_Complex Inhibits (Mechanism not fully elucidated) Isoxaben Isoxaben Isoxaben->CESA_Complex Directly inhibits and causes removal from plasma membrane Cellulose Cellulose Microfibril CESA_Complex->Cellulose Synthesizes PM Plasma Membrane

Caption: Comparative effects on the Cellulose Synthase Complex.

Signaling Pathways in Response to Cellulose Biosynthesis Inhibition

The inhibition of cellulose biosynthesis induces cell wall stress, which triggers a complex signaling cascade known as the cell wall integrity (CWI) pathway. While the specific signaling pathways activated by this compound and Isoxaben may have unique elements, a general overview of the CWI pathway is presented below.

Upon detection of cell wall damage by receptor-like kinases (RLKs) at the plasma membrane, a signaling cascade is initiated. This often involves the production of reactive oxygen species (ROS) and the activation of downstream kinases, leading to transcriptional reprogramming in the nucleus. This results in compensatory responses such as the production of ectopic lignin (B12514952) and callose, and alterations in cell wall composition.

cluster_pathway Generalized Cell Wall Integrity Signaling Pathway Inhibitor This compound / Isoxaben CBI Cellulose Biosynthesis Inhibition Inhibitor->CBI CWS Cell Wall Stress CBI->CWS RLK Receptor-Like Kinases (e.g., THESEUS1, FERONIA) CWS->RLK Sensed by ROS Reactive Oxygen Species (ROS) Production RLK->ROS Kinase_Cascade Downstream Kinase Cascade RLK->Kinase_Cascade ROS->Kinase_Cascade Nucleus Nucleus Kinase_Cascade->Nucleus Transcription Transcriptional Reprogramming Nucleus->Transcription Response Compensatory Responses (e.g., Lignin, Callose) Transcription->Response

Caption: Generalized cell wall integrity signaling pathway.

Experimental Protocols

Quantification of Cellulose Content using the Updegraff Method

This protocol is adapted from the widely used Updegraff method for determining crystalline cellulose content.[7][8]

a. Sample Preparation and Crude Cell Wall Extraction:

  • Freeze-dry plant tissue and grind to a fine powder.

  • Weigh approximately 20 mg of the powdered tissue into a 2 mL tube.

  • Wash the sample sequentially with a protein solubilization buffer, water, and 70% ethanol (B145695) to remove non-cellulosic components. Each wash should be followed by centrifugation to pellet the cell wall material.

  • Wash the pellet with a 1:1 mixture of chloroform:methanol, followed by acetone.

  • Dry the resulting crude cell wall extract overnight.

b. Updegraff Reagent Treatment:

  • Weigh 5 mg of the dried cell wall extract into a screw-cap tube.

  • Add 1.5 mL of Updegraff reagent (a mixture of acetic acid, nitric acid, and water).

  • Incubate at 100°C for 30 minutes.

  • Cool and centrifuge to pellet the cellulose.

  • Wash the pellet with water and then with acetone.

c. Hydrolysis and Quantification:

  • Dry the cellulose pellet.

  • Add 1 mL of 67% sulfuric acid and incubate for 1 hour at 25°C to hydrolyze the cellulose to glucose.

  • Dilute the sample and quantify the glucose content using a colorimetric method, such as the anthrone (B1665570) assay, measuring absorbance at 620 nm.

  • Calculate the cellulose content based on a glucose standard curve.

Live-Cell Imaging of CESA Complexes

This protocol provides a general workflow for visualizing the effect of inhibitors on CESA protein dynamics in living plant cells.[9]

a. Plant Material and Growth Conditions:

  • Use transgenic plant lines expressing fluorescently tagged CESA proteins (e.g., YFP-CESA6).

  • Grow seedlings under controlled conditions (e.g., on agar (B569324) plates in a growth chamber).

b. Sample Preparation for Microscopy:

  • Mount seedlings in a chambered coverglass with a small volume of growth medium.

  • Add the inhibitor (this compound or Isoxaben) at the desired concentration to the medium.

c. Confocal Microscopy:

  • Use a spinning-disk confocal microscope for rapid image acquisition to minimize phototoxicity.

  • Acquire time-lapse images of the epidermal cells of the hypocotyl or root elongation zone.

  • Capture images at regular intervals (e.g., every 5-10 seconds) for a total of 5-10 minutes.

d. Image Analysis:

  • Use image analysis software (e.g., ImageJ/Fiji) to track the movement of fluorescent CESA particles.

  • Quantify parameters such as the velocity, density, and trajectory of the CESA complexes in both control and inhibitor-treated samples.

cluster_workflow Experimental Workflow: Assessing Cellulose Biosynthesis Inhibition Start Start Plant_Growth Grow seedlings (e.g., Arabidopsis thaliana) Start->Plant_Growth Treatment Treat with Inhibitor (this compound or Isoxaben) Plant_Growth->Treatment Cellulose_Quant Quantify Cellulose (Updegraff Method) Treatment->Cellulose_Quant Live_Imaging Live-Cell Imaging of CESA-YFP Treatment->Live_Imaging Data_Analysis_Quant Analyze Cellulose Content Cellulose_Quant->Data_Analysis_Quant Data_Analysis_Imaging Analyze CESA Dynamics (Velocity, Density) Live_Imaging->Data_Analysis_Imaging Comparison Compare Inhibitor Effects Data_Analysis_Quant->Comparison Data_Analysis_Imaging->Comparison End End Comparison->End

Caption: Workflow for assessing cellulose biosynthesis inhibition.

Conclusion

This comparative guide highlights the distinct characteristics of this compound and Isoxaben as inhibitors of cellulose biosynthesis. Isoxaben acts as a potent and specific inhibitor, directly targeting CESA proteins and causing their removal from the plasma membrane. In contrast, this compound exhibits a broader spectrum of activity, affecting multiple cellular processes, with its impact on cellulose synthesis being one of its herbicidal actions. The lack of cross-resistance between these two compounds underscores their different molecular targets and provides valuable insights for the strategic use of these herbicides and the development of novel compounds with improved efficacy and resistance management profiles. The provided experimental protocols offer a foundation for researchers to further investigate the mechanisms of these and other cellulose biosynthesis inhibitors.

References

Assessing the Environmental Impact of Triaziflam in Comparison to Other Triazine Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Scientists

The development of novel herbicides with improved efficacy and environmental profiles is a critical endeavor in modern agriculture. Triaziflam, a newer triazine herbicide, has emerged as a potential alternative to older compounds in its class. This guide provides a comparative assessment of the environmental impact of this compound against other widely used triazine herbicides, namely Atrazine, Simazine, and Terbuthylazine. The comparison focuses on key environmental parameters: soil persistence and aquatic toxicity, supported by available experimental data.

Executive Summary

Triazine herbicides are a class of selective herbicides widely used for broadleaf weed control. Their environmental fate, particularly their persistence in soil and potential for aquatic contamination, is a subject of ongoing scientific scrutiny. This guide synthesizes available data to facilitate an objective comparison of this compound with established triazine herbicides. While comprehensive data for this compound is still emerging, this guide presents the current state of knowledge to inform research and development efforts.

Comparative Analysis of Environmental Fate and Toxicity

The environmental impact of a herbicide is largely determined by its persistence in the environment (e.g., soil half-life) and its toxicity to non-target organisms. The following tables summarize the available quantitative data for this compound and other selected triazine herbicides.

Soil Persistence

Soil persistence, often measured as the soil half-life (DT50), indicates the time it takes for 50% of the applied herbicide to degrade. Longer half-lives suggest a higher potential for accumulation and off-site transport.

Table 1: Comparison of Soil Half-Life (DT50) of Selected Triazine Herbicides

HerbicideSoil Half-Life (DT50) in daysReference(s)
This compound Data not publicly available-
Atrazine 13 - 261[1]
Simazine 11 - 149[2]
Terbuthylazine 5 - 116[3]

Note: The wide range in DT50 values reflects the influence of various soil and environmental factors such as soil type, organic matter content, pH, temperature, and microbial activity.

Aquatic Ecotoxicity

The potential for herbicides to contaminate aquatic ecosystems via runoff and leaching is a major environmental concern. Aquatic toxicity is typically assessed by determining the concentration of a substance that is lethal to 50% of a test population (LC50) or that causes a 50% reduction in a biological function, such as growth or mobility (EC50 or IC50), over a specified time.

Table 2: Acute Aquatic Ecotoxicity of Selected Triazine Herbicides

OrganismEndpointThis compoundAtrazineSimazineTerbuthylazineReference(s)
Fish (Freshwater) 96-hr LC50 (mg/L)3.170.5 - 710.09 - 6.63.4[4][5][6]
Daphnia magna 48-hr EC50 (mg/L)Data not publicly available7 - 35.51.0 - 3.750.9[6][7][8]
Freshwater Algae 72/96-hr IC50/EC50 (µg/L)Data not publicly available21 - 377160 - 320Highly Toxic[5][9]

Note: Toxicity values can vary significantly depending on the species tested and the specific experimental conditions.

Mode of Action and Potential for Non-Target Effects

Triazine herbicides primarily act by inhibiting photosynthesis at photosystem II (PSII)[10]. However, this compound exhibits a more complex mode of action, affecting multiple target sites. This includes not only the inhibition of PSII but also the disruption of cellulose (B213188) biosynthesis and microtubule formation[10]. This multi-target approach may have implications for its herbicidal efficacy and its potential effects on non-target organisms.

The following diagram illustrates the primary signaling pathway affected by traditional triazine herbicides.

G cluster_photosynthesis Photosystem II (PSII) in Chloroplast Plastoquinone Plastoquinone (PQ) D1_Protein D1 Protein Electron_Transport Electron Transport Chain D1_Protein->Electron_Transport e- Effect Blocked Photosynthesis & Plant Death Electron_Transport->Effect Triazines Triazine Herbicides (Atrazine, Simazine, etc.) Inhibition Inhibition Triazines->Inhibition Inhibition->D1_Protein G start Start soil_prep Soil Collection & Characterization start->soil_prep treatment Herbicide Application (Test Substance) soil_prep->treatment incubation Controlled Incubation (Aerobic/Anaerobic, Dark, Temp.) treatment->incubation sampling Periodic Soil Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis Chemical Analysis (e.g., HPLC, GC-MS) extraction->analysis data_analysis Data Analysis (Calculate DT50) analysis->data_analysis end End data_analysis->end

References

Validating the Specificity of Triaziflam's Inhibitory Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Triaziflam's performance as a cellulose (B213188) biosynthesis inhibitor against other alternatives, supported by experimental data. It is designed to assist researchers in understanding the specificity of this compound's action and in designing relevant experimental workflows.

Comparative Analysis of Inhibitory Action

This compound exhibits a multi-site mode of action, primarily targeting cellulose biosynthesis and photosystem II (PSII) electron transport.[1] Its classification as a Group 29 herbicide by the Herbicide Resistance Action Committee (HRAC) underscores its role as a cellulose biosynthesis inhibitor (CBI).[1] Notably, the biological activity of this compound is enantiomer-specific. The (R)-enantiomer is a potent inhibitor of cell division and cellulose synthesis, while the (S)-enantiomer is more active in inhibiting PSII.[2]

The inhibitory effect of the (R)-enantiomer on cellulose synthesis is linked to the disruption of mitosis.[2][3] This is characterized by a loss of spindle and phragmoplast microtubule arrays, leading to a decrease in cellulose deposition in cell walls and subsequent swelling of root tips, a typical symptom of CBI activity.[2][3]

To contextualize the inhibitory potency of this compound, this guide presents a comparative summary of the half-maximal inhibitory concentration (IC50) values for various CBIs from a study on bean cell cultures. While this specific study did not include this compound, it provides a valuable benchmark for comparing the activity of different classes of CBIs under uniform experimental conditions.

Inhibitor ClassCompoundIC50 (Dry Weight Increase)
Thiatriazine CGA 325’615Subnanomolar
Triazole-carboximide FlupoxamNanomolar
Triazole-carboximide TriazofenamideNanomolar
Aminotriazine AE F150944Nanomolar
Oxazoline OxaziclomefoneNanomolar
Benzonitrile DichlobenilMicromolar
Quinolinecarboxylic acid QuincloracMicromolar
Thiazolidinone Compound 1Micromolar
Data sourced from Encina et al., 2012. The study used bean (Phaseolus vulgaris L.) callus cultures over 30 days.

It is important to note that direct comparison of IC50 values across different studies can be misleading due to variations in experimental systems, including plant species, cell types, and assay conditions. The Grossmann et al. (2001) study on this compound, for instance, demonstrated potent inhibition of shoot and root elongation in cress and maize seedlings at concentrations below 1 µM, but did not report a specific IC50 for cellulose synthesis inhibition that would allow for direct comparison with the data above.

Experimental Protocols

To facilitate the validation and comparison of CBI activity, this section details the methodologies for key experiments.

Determination of Inhibitor Potency (IC50) on Cell Growth

This protocol is adapted from the methodology used for assessing the impact of various CBIs on the growth of bean cell calluses.

Objective: To determine the concentration of an inhibitor that causes a 50% reduction in the dry weight increase of callus cultures over a defined period.

Materials:

  • Plant callus cultures (e.g., from bean seedlings)

  • Growth medium (e.g., Murashige and Skoog medium) supplemented with a range of inhibitor concentrations

  • Sterile petri dishes

  • Analytical balance

Procedure:

  • Initiate callus cultures from seedling explants (e.g., leaves) on solid growth medium.

  • Subculture the calluses to fresh medium supplemented with a serial dilution of the test inhibitor. A solvent control (e.g., DMSO) should be included.

  • Incubate the calluses under controlled conditions (e.g., 25°C, 16h photoperiod) for a period of 30 days.

  • After the incubation period, measure the final fresh weight of each callus.

  • Dry the calluses to a constant weight (e.g., at 60°C) and measure the final dry weight.

  • Calculate the percentage of inhibition of dry weight increase for each inhibitor concentration relative to the solvent control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the dose-response curve.

Quantification of Cellulose Synthesis Inhibition using [¹⁴C]Glucose Incorporation

This assay directly measures the effect of an inhibitor on the rate of cellulose synthesis.

Objective: To quantify the incorporation of radiolabeled glucose into the cellulose fraction of cell walls in the presence and absence of an inhibitor.

Materials:

  • Plant cell suspension cultures or seedlings

  • Inhibitor stock solution

  • [¹⁴C]Glucose

  • Scintillation counter and vials

  • Cell wall fractionation buffers

Procedure:

  • Grow plant material (e.g., cell suspensions or seedlings) under standard conditions.

  • Incubate the plant material with the test inhibitor at its predetermined IC50 concentration for a short period (e.g., 20 hours). A solvent control is run in parallel.

  • Add [¹⁴C]Glucose to the culture medium and continue the incubation to allow for its incorporation into newly synthesized cell wall polysaccharides.

  • Harvest the cells/tissues and perform a cell wall fractionation procedure to separate the cellulosic and non-cellulosic fractions.

  • Measure the radioactivity in the cellulose fraction using a scintillation counter.

  • Compare the amount of [¹⁴C]glucose incorporated into the cellulose of inhibitor-treated samples with that of the control samples to determine the percentage of inhibition.

Visualization of Microtubule Disruption by Immunofluorescence Microscopy

This method is used to observe the effects of inhibitors on the organization of the microtubule cytoskeleton.

Objective: To visualize the structure and arrangement of spindle, phragmoplast, and cortical microtubules in cells treated with an inhibitor.

Materials:

  • Plant root tips or cell cultures

  • Fixative solution (e.g., paraformaldehyde in a microtubule-stabilizing buffer)

  • Cell wall digesting enzymes (e.g., cellulase, pectolyase)

  • Permeabilization buffer (e.g., Triton X-100)

  • Primary antibody (e.g., anti-α-tubulin)

  • Fluorescently labeled secondary antibody

  • Antifade mounting medium with a DNA stain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Treat plant material with the inhibitor for the desired duration (e.g., 4 hours for this compound).

  • Fix the cells in a suitable fixative to preserve the microtubule structures.

  • Partially digest the cell walls using an enzymatic solution to allow for antibody penetration.

  • Permeabilize the cell membranes with a detergent-based buffer.

  • Incubate the cells with the primary antibody that specifically binds to tubulin.

  • Wash the cells to remove unbound primary antibody.

  • Incubate the cells with the fluorescently labeled secondary antibody that binds to the primary antibody.

  • Mount the samples in an antifade medium containing a DNA stain to visualize the chromosomes.

  • Observe the samples under a fluorescence microscope, capturing images of the microtubule arrays and chromosome arrangements at different stages of mitosis.

Visualizations

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the study of this compound and other cellulose biosynthesis inhibitors.

G Cellulose Biosynthesis Pathway and Points of Inhibition Sucrose Sucrose UDP_Glucose UDP-Glucose Sucrose->UDP_Glucose Sucrose Synthase CESA_Complex Cellulose Synthase Complex (CESA) UDP_Glucose->CESA_Complex Substrate Cellulose_Microfibril Cellulose Microfibril CESA_Complex->Cellulose_Microfibril Polymerization Microtubules Cortical Microtubules Microtubules->CESA_Complex Guidance This compound This compound (R-enantiomer) This compound->Microtubules Disruption Other_CBIs Other CBIs (e.g., Isoxaben, Dichlobenil) Other_CBIs->CESA_Complex Direct Inhibition

Caption: Cellulose biosynthesis pathway and points of inhibition.

G Experimental Workflow for CBI Comparison start Start: Select CBIs for Comparison ic50 Determine IC50 for Cell Growth (e.g., Callus Dry Weight Assay) start->ic50 cellulose_assay Quantify Cellulose Synthesis Inhibition ([¹⁴C]Glucose Incorporation Assay) ic50->cellulose_assay microtubule_imaging Visualize Microtubule Disruption (Immunofluorescence Microscopy) ic50->microtubule_imaging data_analysis Comparative Data Analysis cellulose_assay->data_analysis microtubule_imaging->data_analysis conclusion Conclusion: Specificity of Inhibitory Action data_analysis->conclusion

Caption: Experimental workflow for comparing CBIs.

G Logical Relationship of this compound's Dual Action This compound This compound R_enantiomer (R)-enantiomer This compound->R_enantiomer S_enantiomer (S)-enantiomer This compound->S_enantiomer Mitosis_Inhibition Mitosis Inhibition R_enantiomer->Mitosis_Inhibition PSII_Inhibition Photosystem II Inhibition S_enantiomer->PSII_Inhibition Microtubule_Disruption Microtubule Disruption Mitosis_Inhibition->Microtubule_Disruption Cellulose_Inhibition Cellulose Synthesis Inhibition Microtubule_Disruption->Cellulose_Inhibition Root_Swelling Root Swelling Cellulose_Inhibition->Root_Swelling Reduced_Photosynthesis Reduced Photosynthesis PSII_Inhibition->Reduced_Photosynthesis

Caption: Logical relationship of this compound's dual action.

References

Comparative Analysis of Triaziflam's Effect on Monocot versus Dicot Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of the herbicide Triaziflam's effects on monocotyledonous (monocot) and dicotyledonous (dicot) plant species. Designed for researchers, scientists, and drug development professionals, this guide synthesizes available experimental data on this compound's mechanism of action, offering a detailed look at its impact on key physiological processes. While this compound is generally considered a non-selective herbicide, this guide explores the nuances of its activity and provides the methodologies for its assessment.

Executive Summary

This compound is a potent herbicide with a multi-target mechanism of action, primarily inhibiting Photosystem II (PSII) electron transport and cellulose (B213188) biosynthesis.[1] Its activity is largely attributed to its (R)-enantiomer, which is significantly more effective at inhibiting cell growth and division than its (S)-enantiomer.[1][2][3] The (S)-enantiomer, conversely, shows greater potency in inhibiting PSII electron transport.[2][3]

Data Presentation: A Mechanistic Comparison

Due to a lack of broad-spectrum quantitative data comparing the GR50 (Growth Rate inhibition by 50%) or IC50 (half-maximal inhibitory concentration) values of this compound across a diverse range of monocot and dicot species, the following tables summarize the known effects on representative species based on its primary mechanisms of action.

Table 1: Inhibition of Photosystem II (PSII) Electron Transport

ParameterMonocot Species (Maize)Dicot Species (Cress, Cleaver)Key Findings
Primary Active Enantiomer (S)-Triaziflam(S)-TriaziflamThe (S)-enantiomer is the more potent inhibitor of PSII electron transport in both plant types.[2]
Observed Effects Inhibition of photosynthesis, leading to chlorosis and necrosis.Inhibition of photosynthesis, leading to chlorosis and necrosis.The herbicidal effects stemming from PSII inhibition are generally broad-spectrum.
Comparative IC50 Data Not available in cited literature.Not available in cited literature.Specific IC50 values for PSII inhibition by this compound in various monocot and dicot species require further investigation.

Table 2: Inhibition of Mitosis and Cellulose Biosynthesis

ParameterMonocot Species (Maize)Dicot Species (Cress)Key Findings
Primary Active Enantiomer (R)-Triaziflam(R)-TriaziflamThe (R)-enantiomer is a potent inhibitor of cell growth and division in both plant types, being up to 100 times more active than the (S)-enantiomer in the dark.[2][3]
Observed Cellular Effects Blockage of cell division in root tips at prometaphase; disruption of spindle and phragmoplast microtubule arrays.[2]Inhibition of shoot and root elongation.[2][3]The disruption of mitosis leads to characteristic swelling of meristematic root tips in both monocots and dicots.[2][3]
Effect on Cellulose Decline in cellulose deposition in cell walls observed 24 hours after treatment.[2]Decline in cellulose deposition is inferred from growth inhibition and root swelling.Inhibition of cellulose biosynthesis contributes to the overall herbicidal effect.
Comparative Growth Inhibition Inhibition of shoot and root elongation at concentrations below 1 µM.[2][3]Inhibition of shoot and root elongation at concentrations below 1 µM.[2][3]Available data suggests similar sensitivity in the representative species studied.

Experimental Protocols

To facilitate further research into the comparative effects of this compound, detailed methodologies for key experiments are provided below.

Mitotic Index Analysis in Root Tips

This protocol is used to quantify the effect of this compound on cell division. Allium cepa (onion) is a common model system.

a. Root Growth and Treatment:

  • Place onion bulbs in containers with tap water until roots are 2-3 cm long.

  • Transfer the bulbs to solutions of (R)-Triaziflam at various concentrations. Include a negative control (water) and a positive control (e.g., a known mitotic inhibitor).

  • The exposure period is typically 24-48 hours.

b. Fixation and Staining:

  • Excise the root tips and fix them in Carnoy's fixative (ethanol:glacial acetic acid, 3:1 v/v) for 24 hours at 4°C.

  • Wash the root tips with distilled water.

  • Hydrolyze the tips in 1 N HCl at 60°C for 5-10 minutes.

  • Stain with aceto-orcein or Schiff's reagent for 1-2 hours in the dark.

c. Microscopic Analysis:

  • Prepare a squash slide by placing a single root tip on a slide with a drop of 45% acetic acid and gently squashing it under a coverslip.

  • Examine under a light microscope at 400x to 1000x magnification.

  • Score at least 1000 cells per slide.

  • Calculate the Mitotic Index (MI) as: MI (%) = (Total number of dividing cells / Total number of cells examined) x 100.

  • A decrease in the MI indicates an inhibition of cell division.

Photosystem II Inhibition Assay (Hill Reaction)

This assay measures the effect of this compound on the light-dependent reactions of photosynthesis.

a. Thylakoid Isolation:

  • Homogenize fresh leaf tissue (e.g., spinach) in a cold isolation buffer.

  • Filter the homogenate and centrifuge to pellet the chloroplasts.

  • Lyse the chloroplasts to release thylakoids and resuspend them in a suitable buffer.

b. Reaction Mixture:

  • Prepare reaction tubes containing the isolated thylakoids, a buffer, and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP).

  • Add varying concentrations of (S)-Triaziflam to the test tubes. Include a control with no herbicide.

c. Measurement:

  • Expose the tubes to a light source.

  • Monitor the reduction of DCPIP over time by measuring the decrease in absorbance at approximately 600 nm using a spectrophotometer.

  • The rate of DCPIP reduction is proportional to the rate of PSII electron transport.

  • Calculate the IC50 value, which is the concentration of this compound required to inhibit the Hill reaction by 50%.

Cellulose Content Analysis

This protocol determines the effect of this compound on the cellulose content of plant cell walls.

a. Sample Preparation:

  • Harvest plant tissue from control and this compound-treated plants.

  • Dry the tissue and grind it into a fine powder.

  • Extract the alcohol-insoluble residue (AIR), which is enriched in cell wall material.

b. Cellulose Assay (Updegraff Method):

  • Treat the AIR with an acetic-nitric reagent (acetic acid:nitric acid:water) to remove non-cellulosic polysaccharides and lignin.

  • Wash the remaining pellet, which is primarily cellulose.

  • Hydrolyze the cellulose to glucose using sulfuric acid.

  • Quantify the glucose content using a colorimetric method, such as the anthrone (B1665570) assay.

  • The amount of glucose is proportional to the cellulose content in the original sample.

Mandatory Visualization

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Triaziflam_Mechanism_of_Action cluster_S (S)-Triaziflam Pathway cluster_R (R)-Triaziflam Pathway S_this compound (S)-Triaziflam PSII Photosystem II (D1 Protein) S_this compound->PSII Binds to QB site Electron_Transport Electron Transport Chain PSII->Electron_Transport Blocks electron flow Photosynthesis_Inhibition Inhibition of Photosynthesis Electron_Transport->Photosynthesis_Inhibition R_this compound (R)-Triaziflam Microtubules Microtubule Formation R_this compound->Microtubules Disrupts Cellulose_Synthase Cellulose Synthase Complex R_this compound->Cellulose_Synthase Inhibits Mitosis Mitosis (Prometaphase Arrest) Microtubules->Mitosis Inhibits spindle formation Cell_Division_Inhibition Inhibition of Cell Division Mitosis->Cell_Division_Inhibition Cellulose_Biosynthesis Cellulose Biosynthesis Cellulose_Synthase->Cellulose_Biosynthesis Blocks Cell_Wall_Disruption Cell Wall Disruption Cellulose_Biosynthesis->Cell_Wall_Disruption

Figure 1: Dual mechanism of action of this compound enantiomers.

Mitotic_Index_Workflow start Root Growth (e.g., Allium cepa) treatment Treat with this compound (various conc.) + Controls start->treatment fixation Fix Root Tips (Carnoy's Fixative) treatment->fixation hydrolysis Hydrolyze (1N HCl at 60°C) fixation->hydrolysis staining Stain (e.g., Schiff's Reagent) hydrolysis->staining squash Prepare Squash Slide staining->squash microscopy Microscopic Analysis (Count dividing & total cells) squash->microscopy calculation Calculate Mitotic Index (MI) microscopy->calculation end Comparative Analysis of MI calculation->end

Figure 2: Experimental workflow for Mitotic Index analysis.

PSII_Inhibition_Workflow start Isolate Thylakoids from Leaf Tissue reaction_setup Prepare Reaction Mixture: Thylakoids + Buffer + DCPIP start->reaction_setup treatment Add this compound (various conc.) + Control reaction_setup->treatment illumination Expose to Light Source treatment->illumination measurement Measure Absorbance Change at 600nm (Spectrophotometer) illumination->measurement calculation Calculate Rate of DCPIP Reduction measurement->calculation end Determine IC50 for PSII Inhibition calculation->end

Figure 3: Experimental workflow for Photosystem II inhibition assay.

References

Confirming the multi-target action of Triaziflam through genetic studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Multi-Target Action of Triaziflam

For Researchers, Scientists, and Drug Development Professionals

Introduction:

This compound is a synthetically derived triazine herbicide recognized for its multi-target mechanism of action, a characteristic that may offer advantages in overcoming weed resistance.[1] Unlike compounds with a single target, this compound disrupts several fundamental cellular processes in plants, including photosynthesis, cellulose (B213188) biosynthesis, and cell division.[2][3][4] This guide provides an objective comparison of this compound's performance, supported by available experimental data, against other herbicides with more targeted modes of action.

It is important to note for an audience in drug development that the term "genetic studies" in the context of herbicide research often refers to the analysis of genetic mutations that confer resistance in weed populations, rather than target validation through techniques like CRISPR or siRNA knockdowns, which are common in pharmaceutical research. The evidence supporting this compound's multi-target action is primarily derived from biochemical assays and microscopic analysis.[3][5][6]

Section 1: Comparative Performance Analysis

The herbicidal activity of this compound is notably enantioselective, with its two stereoisomers, (R)-Triaziflam and (S)-Triaziflam, exhibiting different potencies and primary modes of action.[1][3] The (R)-enantiomer is the more biologically active form, demonstrating significantly higher potency in overall growth inhibition.[3][5]

Target 1: Photosystem II (PSII) Inhibition

The (S)-enantiomer of this compound preferentially inhibits Photosystem II (PSII) electron transport, with an efficacy comparable to the well-established herbicide, Atrazine.[3][5] This action blocks the photosynthetic electron transport chain, leading to the failure of CO2 fixation and the production of reactive oxygen species that cause rapid cellular damage.[7][8][9]

Table 1: Comparison of PSII Electron Transport Inhibition

CompoundTarget ProteinPotency/Efficacy ComparisonTypical IC50 Range (for reference)
(S)-Triaziflam D1 protein in PSIIEfficacy similar to Atrazine[3][5]Data not available
Atrazine D1 protein in PSIIStandard PSII inhibitor~0.5 - 5 µM[10]
Diuron D1 protein in PSIIHighly potent PSII inhibitor2.1 - 3.5 µg L⁻¹ (~0.01 µM)[11]
Target 2: Cellulose Biosynthesis & Mitosis Disruption

The (R)-enantiomer of this compound is a potent inhibitor of plant growth, particularly in dark conditions, suggesting targets beyond photosynthesis.[3][5] Its effects—swelling of meristematic root tips and blockage of cell division—are characteristic of both cellulose biosynthesis inhibitors (CBIs) and mitotic disrupters.[3][5][6] Studies have confirmed that (R)-Triaziflam leads to a decline in cellulose deposition and a loss of spindle and phragmoplast microtubule arrays, arresting the cell cycle.[3][5]

Table 2: Comparison of Growth Inhibition and Cellular Disruption

CompoundPrimary ActionPotency ComparisonKey Phenotypic Effects
(R)-Triaziflam Cellulose Biosynthesis Inhibition & Mitotic DisruptionUp to 100x more potent in cell growth inhibition than (S)-Triaziflam[3][5]Root and shoot elongation inhibition (<1 µM), swelling of root tips, blocks cell division[3][5]
Indaziflam Cellulose Biosynthesis InhibitionPotent CBI in both monocots and dicots[12][13]Radial swelling, ectopic lignification, reduces cellulose production dose-dependently[12][13]
Isoxaben Cellulose Biosynthesis InhibitionCBI with differing activity in monocots vs. dicots[12]Known CBI, but Arabidopsis mutants resistant to Isoxaben are not cross-resistant to Indaziflam[12]

Section 2: Key Experimental Protocols

Protocol 1: Hill Reaction Assay for PSII Inhibition

This biochemical assay measures the rate of photosynthetic electron transport by using an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color from blue to colorless upon reduction.

Methodology:

  • Chloroplast Isolation:

    • Homogenize fresh spinach leaves in an ice-cold extraction buffer (e.g., 0.4 M sucrose, 10 mM Tris pH 7.8).[1]

    • Filter the homogenate through cheesecloth to remove large debris.[1]

    • Centrifuge the filtrate at low speed to pellet intact chloroplasts.

    • Resuspend the chloroplast pellet in a suitable buffer (e.g., Tris-NaCl).[2]

  • Reaction Setup:

    • Prepare reaction tubes containing the isolated chloroplast suspension and the buffer.

    • Add varying concentrations of the test herbicide (e.g., this compound, Atrazine) to different tubes. Include a control tube with no herbicide.[1]

    • Prepare a "blank" tube with no DCPIP to zero the spectrophotometer.[2]

  • Measurement:

    • To initiate the reaction, add DCPIP to the tubes and immediately place them under a light source.[1]

    • Measure the change in absorbance at 600 nm at regular time intervals (e.g., every minute for 15 minutes).[2]

    • The rate of color change (decrease in absorbance) is proportional to the rate of electron transport. A slower rate in the presence of the herbicide indicates inhibition.

Protocol 2: Microtubule Immunofluorescence in Plant Root Tips

This microscopy technique is used to visualize the effects of mitotic disrupter compounds on the microtubule cytoskeleton.

Methodology:

  • Sample Preparation and Fixation:

    • Germinate seedlings (e.g., maize, Arabidopsis) in the presence of the test compound ((R)-Triaziflam) for a specified time (e.g., 4 hours).[5]

    • Excise root tips and fix them in a solution of paraformaldehyde in a microtubule-stabilizing buffer (PEMT).[14]

  • Cell Wall Digestion and Permeabilization:

    • Wash the fixed root tips in buffer.

    • Digest the cell walls using an enzyme mixture (e.g., cellulase, pectinase) to allow antibody penetration.[15][16]

    • Permeabilize the cell membranes with a detergent like Triton X-100.[15]

  • Immunostaining:

    • Incubate the samples with a primary antibody that specifically binds to tubulin (e.g., anti-alpha-tubulin).[14]

    • Wash to remove unbound primary antibody.

    • Incubate with a secondary antibody conjugated to a fluorescent dye (e.g., FITC, Alexa Fluor 488) that binds to the primary antibody.

    • A nuclear stain like DAPI can be added to visualize chromosomes.[14]

  • Microscopy:

    • Mount the stained root tips on a microscope slide with an anti-fade medium.

    • Visualize the microtubule structures using a fluorescence or confocal microscope. Look for disruptions in the preprophase band, mitotic spindle, and phragmoplast compared to untreated controls.[3][16]

Section 3: Visualizing Mechanisms and Workflows

Triaziflam_Multi_Target_Action This compound's Multi-Target Mechanism of Action cluster_0 Photosynthesis (in Chloroplast) cluster_1 Cell Wall Synthesis & Cell Division Light Light PSII Photosystem II (D1 Protein) Light->PSII ET_Chain Electron Transport Chain PSII->ET_Chain e- ATP_NADPH ATP / NADPH Production ET_Chain->ATP_NADPH Microtubules Microtubule Arrays (Spindle, Phragmoplast) Mitosis Mitosis Progression Microtubules->Mitosis Cellulose_Synthase Cellulose Synthase Complex Cell_Wall Cell Wall Formation Cellulose_Synthase->Cell_Wall This compound This compound This compound->PSII Inhibition (S-enantiomer) This compound->Microtubules Disruption (R-enantiomer) This compound->Cellulose_Synthase Inhibition (R-enantiomer)

Caption: this compound's multi-target action in plant cells.

Herbicide_MOA_Workflow Workflow for Herbicide Mode of Action Analysis cluster_phenotype Phenotypic Analysis cluster_biochem Biochemical Assays cluster_microscopy Microscopic Analysis cluster_conclusion Conclusion A1 Treat seedlings with herbicide (e.g., this compound) A2 Observe gross morphology (e.g., growth inhibition, root swelling) A1->A2 B1 Isolate chloroplasts A2->B1 C1 Fix and prepare root tips A2->C1 B2 Perform Hill Reaction Assay B1->B2 B3 Measure PSII activity B2->B3 D1 Identify multiple modes of action B3->D1 C2 Immunofluorescence staining (e.g., anti-tubulin) C1->C2 C3 Confocal Microscopy C2->C3 C3->D1

Caption: Experimental workflow for mode of action analysis.

References

A Comparative Analysis of Triaziflam and Dinitroaniline Herbicides for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a side-by-side comparison of the novel herbicide Triaziflam and the established dinitroaniline class of herbicides. It is designed for researchers, scientists, and professionals in the field of herbicide development, providing an objective analysis supported by available data and detailed experimental methodologies.

Overview and Mechanism of Action

This compound and dinitroaniline herbicides are primarily pre-emergent herbicides, effective in controlling annual grasses and some broadleaf weeds. Their fundamental difference lies in their distinct modes of action at the cellular level.

This compound : Classified under HRAC Group 29, this compound is a modern herbicide with a multi-site mode of action.[1] Its primary herbicidal activity involves the inhibition of cellulose (B213188) biosynthesis, a crucial process for the formation of plant cell walls.[1][2] This disruption of cell wall integrity leads to abnormal growth and eventual plant death. Additionally, studies have shown that this compound, particularly its (S)-enantiomer, can inhibit photosystem II (PSII) electron transport, interfering with photosynthesis.[2] The (R)-enantiomer is noted to be significantly more potent in inhibiting cell growth.[1][2]

Dinitroanilines : This well-established class of herbicides, including widely used compounds like trifluralin (B1683247) and pendimethalin (B1679228), belongs to HRAC Group 3.[3] Their mechanism of action is the disruption of mitosis (cell division) by inhibiting microtubule formation.[3][4][5] Dinitroanilines bind to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into functional microtubules, which are essential for forming the spindle apparatus necessary for chromosome separation during cell division.[4][5] The result is a failure of root and shoot development in germinating seedlings.[5]

Comparative Efficacy and Selectivity

Direct comparative efficacy data between this compound and dinitroaniline herbicides is limited in publicly available literature. However, we can analyze data from separate studies to draw comparisons. Dinitroanilines like trifluralin and pendimethalin have demonstrated effective control of annual grasses and small-seeded broadleaf weeds.[3] For instance, in one study, both pendimethalin and trifluralin provided at least 90% control of seedling johnsongrass and barnyardgrass.[4]

Crop selectivity is a critical factor. Some studies have indicated that pendimethalin may offer greater safety for cotton compared to trifluralin, which was observed to cause a more significant reduction in cotton root dry weight.[4][5] This difference in tolerance is attributed to the higher metabolism of pendimethalin in cotton.[4]

The following tables present efficacy data for dinitroaniline herbicides and an illustrative comparison with this compound.

Table 1: Efficacy of Dinitroaniline Herbicides on Various Weed Species

HerbicideTarget WeedApplication RateWeed Control (%)CropSource
PendimethalinJohnsongrass (Sorghum halepense)Not Specified>90%Cotton[4]
TrifluralinJohnsongrass (Sorghum halepense)Not Specified>90%Cotton[4]
PendimethalinBarnyardgrass (Echinochloa crus-galli)Not Specified>90%Cotton[4]
TrifluralinBarnyardgrass (Echinochloa crus-galli)Not Specified>90%Cotton[4]
PendimethalinRedroot Pigweed (Amaranthus retroflexus)Not SpecifiedSlightly WeakerCotton[4]
TrifluralinRedroot Pigweed (Amaranthus retroflexus)Not SpecifiedSlightly WeakerCotton[4]
PendimethalinFlorida Pusley (Richardia scabra)0.84 kg/ha (Split Application)>80%Cotton[6]

Table 2: Illustrative Side-by-Side Performance Comparison (Hypothetical Data)

Disclaimer: The following data is for illustrative purposes only and is intended to provide a hypothetical comparison based on the known properties of the herbicides. Actual field results will vary.

HerbicideTarget WeedApplication Rate (g a.i./ha)Control Efficacy (%)Crop Tolerance
This compoundLarge Crabgrass (Digitaria sanguinalis)15095High in Turfgrass
Annual Bluegrass (Poa annua)15092High in Turfgrass
PendimethalinLarge Crabgrass (Digitaria sanguinalis)112093Moderate in Turfgrass
Annual Bluegrass (Poa annua)112090Moderate in Turfgrass
TrifluralinLarge Crabgrass (Digitaria sanguinalis)84094High in Soybeans
Annual Bluegrass (Poa annua)84091High in Soybeans

Experimental Protocols

To ensure robust and reproducible results in herbicide efficacy studies, a standardized protocol is essential. The following outlines a typical greenhouse bioassay for pre-emergent herbicides.

Experiment: Greenhouse Pre-Emergence Herbicide Efficacy Bioassay

Objective: To assess and compare the pre-emergent efficacy of this compound and a dinitroaniline herbicide (e.g., pendimethalin) on target weed species (e.g., Palmer amaranth, giant foxtail).

Materials:

  • Seeds of target weed species and the test crop.

  • Standard greenhouse potting medium (e.g., sandy loam soil mix).

  • Plastic pots or trays.

  • Analytical grade this compound and pendimethalin.

  • Spray chamber calibrated for uniform application.

  • Greenhouse with controlled temperature (e.g., 25-30°C), humidity, and photoperiod (e.g., 16-hour day).

  • Untreated control and a positive control (a standard commercial herbicide).

Procedure:

  • Seed Preparation and Planting: Collect mature seeds from representative weed populations.[7] Fill pots with the potting medium and plant a specified number of seeds at a consistent depth (e.g., 1 cm).[7]

  • Herbicide Application: Prepare herbicide solutions to deliver a range of application rates, including the proposed label rate and multiples (e.g., 0.5x, 1x, 2x) to establish a dose-response curve.[8] Apply the herbicides uniformly to the soil surface using a calibrated spray chamber.[7] Ensure the soil is at field capacity moisture level to facilitate herbicide activation.[7]

  • Growth Conditions: Transfer the treated pots to a greenhouse with controlled environmental conditions. Water the pots as needed to maintain adequate soil moisture without causing leaching.

  • Data Collection: Assess herbicide efficacy at regular intervals (e.g., 7, 14, and 21 days after treatment).[9] Evaluation metrics should include:

    • Visual weed control ratings (0% = no control, 100% = complete control).

    • Weed emergence count.

    • Above-ground biomass (fresh or dry weight) of surviving weeds, expressed as a percentage of the untreated control.[10]

    • Crop injury ratings (phytotoxicity) on a scale of 0% to 100%.

  • Statistical Analysis: The experimental design should be a randomized complete block with a minimum of four replications.[10][11] Data should be subjected to analysis of variance (ANOVA) to determine significant differences between treatments.

Visualizing Mechanisms and Workflows

Diagrams can effectively illustrate the complex biological pathways and experimental processes involved in herbicide science.

G cluster_this compound This compound Mode of Action cluster_dinitroaniline Dinitroaniline Mode of Action This compound This compound CESA Cellulose Synthase (CESA) This compound->CESA Inhibits PSII Photosystem II (PSII) This compound->PSII Inhibits CellWall Cell Wall Formation PlantDeath1 Plant Death CellWall->PlantDeath1 Disruption leads to Photosynthesis Photosynthesis Photosynthesis->PlantDeath1 Inhibition leads to Dinitroaniline Dinitroaniline Herbicide Tubulin Tubulin Protein Dinitroaniline->Tubulin Binds to Microtubules Microtubule Polymerization Mitosis Cell Division (Mitosis) Microtubules->Mitosis Inhibition of PlantDeath2 Plant Death Mitosis->PlantDeath2 Failure leads to

Caption: Modes of action for this compound and Dinitroaniline herbicides.

G cluster_workflow Herbicide Efficacy Trial Workflow Start Start: Potting & Seeding Application Pre-Emergence Herbicide Application Start->Application Incubation Greenhouse Incubation Application->Incubation DataCollection Data Collection (Visual Ratings, Counts, Biomass) Incubation->DataCollection Analysis Statistical Analysis (ANOVA) DataCollection->Analysis End End: Efficacy & Selectivity Results Analysis->End

Caption: Workflow for a greenhouse pre-emergence herbicide efficacy trial.

Conclusion

This compound and dinitroaniline herbicides are both effective pre-emergent options, but they operate through fundamentally different mechanisms. This compound's inhibition of cellulose synthesis presents a valuable tool, particularly in scenarios where resistance to other herbicide modes of action is a concern. Dinitroanilines have a long history of reliable control of annual grasses and some broadleaf weeds by disrupting cell division. The selection between these herbicide classes will be dictated by the target weed spectrum, crop type, rotational crop plans, and the need for diverse modes of action in an integrated weed management strategy. Further direct comparative studies are warranted to fully delineate the relative strengths and weaknesses of this compound in relation to established dinitroaniline herbicides under various agronomic conditions.

References

Navigating the Analytical Maze: A Comparative Guide to the Validation of Triaziflam Detection Methods Across Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable detection of pesticide residues is paramount. This guide provides a comprehensive comparison of analytical method validation for the herbicide Triaziflam across different laboratories. Due to a scarcity of publicly available inter-laboratory validation data specifically for this compound, this guide utilizes data from single-laboratory validation studies of the closely related and structurally similar triazine herbicide, Atrazine, as a surrogate to illustrate the comparative framework.

This document delves into the performance of common analytical techniques, offering a summary of key validation parameters. Detailed experimental protocols are provided to facilitate methodological understanding and replication. Visual workflows are also included to clarify the logical steps involved in analytical method validation.

Performance Snapshot: A Comparative Analysis

The selection of an appropriate analytical method for this compound detection hinges on factors such as the sample matrix, required sensitivity, and the availability of instrumentation. The two most prevalent high-sensitivity methods for triazine herbicides are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The following table summarizes typical performance data from various single-laboratory validation studies for Atrazine, presented here as a surrogate for this compound. This comparative data highlights the expected performance of these methods across different matrices and laboratory settings.

Analytical MethodLaboratory/Study ReferenceMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD %)
GC-MS Fictional Lab A (based on typical performance)Water0.01 µg/L0.05 µg/L85-110< 15
GC-MS Fictional Lab B (based on typical performance)Soil0.5 µg/kg2.0 µg/kg80-115< 20
LC-MS/MS Fictional Lab C (based on typical performance)Corn0.1 µg/kg0.5 µg/kg90-105< 10
LC-MS/MS Fictional Lab D (based on typical performance)Water0.005 µg/L0.02 µg/L95-108< 10

Unveiling the "How-To": Detailed Experimental Protocols

Reproducibility and comparability of results are underpinned by detailed and standardized experimental protocols. Below are generalized methodologies for the key analytical techniques cited.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Solid Matrices (e.g., Soil, Agricultural Products)
  • Sample Homogenization: A representative sample (e.g., 10-15 g) is weighed into a 50 mL centrifuge tube.

  • Extraction: 10 mL of acetonitrile (B52724) is added to the tube. For acidic or neutral compounds, 1% acetic acid in acetonitrile may be used. The tube is sealed and shaken vigorously for 1 minute.

  • Salting Out: A salt mixture, typically magnesium sulfate (B86663) and sodium acetate (B1210297) (or sodium chloride), is added to induce phase separation. The tube is again shaken vigorously for 1 minute.

  • Centrifugation: The sample is centrifuged at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the upper acetonitrile layer is transferred to a d-SPE tube containing a sorbent (e.g., PSA, C18, GCB) to remove interfering matrix components. The tube is vortexed for 30 seconds and then centrifuged.

  • Final Extract: The supernatant is collected, filtered, and is then ready for GC-MS or LC-MS/MS analysis.

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Liquid Chromatograph (LC): A high-performance or ultra-high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column is commonly used for the separation of triazine herbicides.

    • Mobile Phase: A gradient elution with water and acetonitrile or methanol, often containing additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Tandem Mass Spectrometer (MS/MS): A triple quadrupole mass spectrometer is typically employed for its high selectivity and sensitivity.

    • Ionization: Electrospray ionization (ESI) in positive ion mode is common for triazine analysis.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the target analyte, ensuring high specificity and reducing matrix interference.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Gas Chromatograph (GC):

    • Column: A capillary column with a non-polar or mid-polar stationary phase is typically used.

    • Injector: Splitless injection is commonly used for trace analysis.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) is the standard ionization technique.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is often used to enhance sensitivity by monitoring only the characteristic ions of the target analyte.

Visualizing the Workflow and Logic

To further clarify the processes involved in method validation and analysis, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the signaling pathway of this compound's mode of action.

Experimental Workflow for this compound Residue Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Sample Sample Collection (Soil, Water, Crop) Homogenize Homogenization Sample->Homogenize Extract QuEChERS Extraction Homogenize->Extract Cleanup d-SPE Cleanup Extract->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS GCMS GC-MS Analysis Cleanup->GCMS Quant Quantification LCMS->Quant GCMS->Quant Validate Method Validation (LOD, LOQ, Recovery, Precision) Quant->Validate Report Reporting Validate->Report

A typical workflow for the analysis and validation of this compound residues.

Signaling Pathway of this compound's Herbicidal Action This compound This compound PSII Photosystem II (PSII) in Chloroplasts This compound->PSII Binds to D1 protein Cellulose Cellulose Biosynthesis This compound->Cellulose Inhibits ElectronTransport Inhibition of Photosynthetic Electron Transport PSII->ElectronTransport ATPSynthesis Reduced ATP & NADPH Production ElectronTransport->ATPSynthesis Leads to PlantGrowth Inhibition of Plant Growth ATPSynthesis->PlantGrowth Results in CellWall Disruption of Cell Wall Formation Cellulose->CellWall Essential for CellWall->PlantGrowth Impacts

Simplified signaling pathway of this compound's mode of action as a herbicide.

Safety Operating Guide

Proper Disposal Procedures for Triaziflam: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Triaziflam, a triazine herbicide. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, aligning with best practices for chemical handling and waste management.

I. Chemical and Physical Properties of this compound

A comprehensive understanding of this compound's properties is fundamental to its safe handling and disposal.

PropertyValueCitations
Molecular Formula C17H24FN5O[1][2]
Molecular Weight 333.4 g/mol [1][3]
Appearance White to off-white powder[4]
Solubility Slightly soluble in water[4]
Storage Conditions Store at 2-10 °C in a dry place, protected from light and moisture.[4][5]
Stability Stable for at least 2 years under proper storage conditions.[4]

II. Health and Environmental Hazards

This compound presents several hazards that necessitate careful handling and disposal procedures.

Human Health Hazards:

  • Eye Irritant: Causes eye irritation (GHS Hazard statement H320).[5][6]

  • Skin Contact: May act as a skin irritant and sensitizer.[5] One source indicates it is toxic if absorbed through the skin and irritating to the skin.[7]

  • Ingestion and Inhalation: Harmful if swallowed or inhaled.[7][8]

Environmental Hazards:

  • Aquatic Toxicity: this compound is classified as very toxic to aquatic life with long-lasting effects (GHS Hazard statements H400 and H410).[1][6] It may also cause long-lasting harmful effects to aquatic life (GHS H413).[1]

  • Groundwater Contamination: As a triazine herbicide, this compound has a moderate to high potential for leaching into groundwater.[3][9]

III. Disposal Procedures for Unused or Waste this compound

The primary directive for pesticide disposal is to adhere to the instructions provided on the product label.[10] For laboratory quantities of unused or waste this compound, the following steps, in accordance with general pesticide disposal guidelines, should be followed.

Step 1: Characterization as Hazardous Waste Due to its environmental and potential health hazards, any remaining this compound must be treated as hazardous waste.[10]

Step 2: Contact a Licensed Hazardous Waste Contractor Researchers and laboratory managers should contact their institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for proper disposal.[11] Incineration at a permitted facility is often the recommended method for pesticide disposal but requires specialized equipment.[12]

Step 3: Safe Storage and Transport While awaiting pickup, store the waste this compound in its original, clearly labeled container in a designated, secure hazardous waste storage area.[10] When preparing for transport, ensure containers are sealed and will not shift or spill.[10]

Alternative Disposal Options:

  • Hazardous Waste Collection Programs: Local or regional household hazardous waste collection programs may accept small quantities of pesticides.[10][11]

  • Supplier Take-Back: Inquire with the chemical supplier to see if they offer a take-back program for unused products.[11]

IV. Disposal of Empty this compound Containers

Empty pesticide containers are also classified as hazardous waste unless properly decontaminated.[13] The following "triple rinsing" protocol is a standard procedure for decontaminating empty containers.

Objective: To decontaminate empty this compound containers to a level where they can be disposed of as non-hazardous waste or sent for recycling.

Materials:

  • Empty this compound container

  • Clean water

  • Personal Protective Equipment (PPE): chemical-resistant gloves, eye protection[10]

  • Spray tank or a designated waste container for the rinsate

Procedure:

  • Initial Draining: Empty the remaining contents of the this compound container into the spray tank or a designated collection vessel. Allow the container to drain for an additional 30 seconds after the flow has been reduced to drops.[13]

  • First Rinse: Fill the empty container to 20-25% of its capacity with clean water. Securely replace the cap.[13]

  • Agitation: Vigorously shake, rotate, or invert the container for at least 30 seconds to ensure the water rinses all interior surfaces.[13]

  • Rinsate Collection: Pour the rinsate (the rinse water) into the spray tank or the designated waste container. Allow the container to drain for another 30 seconds after the flow has diminished to drops.[13]

  • Repeat Rinsing: Repeat steps 2 through 4 two more times for a total of three rinses.[13]

  • Final Draining and Drying: After the third rinse, fully drain the container and allow it to air dry completely with the cap removed.[13]

Disposal of Rinsate: The collected rinsate should be used as part of a pesticide application if possible, following the original product label's instructions.[10] Do not pour rinsate down any drain or onto the ground.[10] If it cannot be used, it must be collected and disposed of as hazardous waste.

Final Container Disposal: Once triple-rinsed and dry, the container may be eligible for recycling through programs like drumMUSTER, or disposed of in regular solid waste, depending on local regulations.[13] Consult your local waste management authority for guidance.[13]

V. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and its containers.

Triaziflam_Disposal_Workflow cluster_product This compound Product cluster_container Empty this compound Container start Unused or Waste This compound treat_hw Treat as Hazardous Waste start->treat_hw contact_ehs Contact EHS or Licensed Contractor treat_hw->contact_ehs store_safe Store Securely in Labeled Container contact_ehs->store_safe dispose_incinerate Professional Disposal (e.g., Incineration) store_safe->dispose_incinerate empty_container Empty Container triple_rinse Perform Triple Rinsing Protocol empty_container->triple_rinse collect_rinsate Collect Rinsate triple_rinse->collect_rinsate dry_container Air Dry Container triple_rinse->dry_container After 3 rinses dispose_rinsate Dispose of Rinsate as Hazardous Waste or Use as Directed collect_rinsate->dispose_rinsate recycle_trash Recycle or Dispose as Solid Waste dry_container->recycle_trash

Caption: Workflow for the disposal of this compound and its empty containers.

References

Essential Safety and Logistical Information for Handling Triaziflam

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like Triaziflam is paramount. This guide provides essential, immediate safety protocols, operational procedures, and disposal plans to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following personal protective equipment is required.[1][2][3]

Primary Protective Gear:

  • Gloves: Chemical-resistant gloves are mandatory.[1][3] While specific materials are not always listed, nitrile or butyl rubber gloves are generally recommended for handling pesticides.[4] Always wash the outside of gloves before removal.[3]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to prevent eye contact.[1][2][3] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]

  • Protective Clothing: A long-sleeved lab coat or chemical-resistant coveralls should be worn to protect the skin.[1][3] Ensure that clothing is closed at the neck and wrists.[3]

  • Respiratory Protection: Under normal handling conditions with adequate engineering controls (e.g., a chemical fume hood), a respirator is not typically required.[1] However, in the event of a spill or when working in a poorly ventilated area, a NIOSH-approved respirator with an appropriate filter for organic vapors and particulates should be used.[1]

Hazard and Safety Data Summary

Proper handling of this compound requires an understanding of its potential hazards and physical properties.

CategoryInformation
GHS Hazard Statements Causes eye irritation (H320).[2][5] Very toxic to aquatic life with long-lasting effects (H410).[2] May cause long lasting harmful effects to aquatic life (H413).[6]
Precautionary Statements Wash face, hands, and any exposed skin thoroughly after handling.[2] Avoid release to the environment.[2]
First Aid: Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
First Aid: Skin Wash with plenty of soap and water.[1] If skin irritation or rash occurs, get medical advice.[1]
First Aid: Inhalation Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
First Aid: Ingestion Call a poison control center or doctor immediately for treatment advice. Do not induce vomiting unless told to do so by a poison control center or doctor.[1]
Storage Keep container tightly closed and protected from light. Store in a cool place (2-10 °C).[2]

Operational Plan for Handling this compound

A systematic approach to handling this compound from preparation to disposal is critical for laboratory safety.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Ensure that a safety shower and eyewash station are readily accessible.[2]

  • Before starting, confirm that all necessary PPE is available and in good condition.

2. Handling and Experimental Procedures:

  • Wear all required PPE before handling the chemical.

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Do not breathe mist, vapors, or spray.[1]

  • Use the smallest quantity of the chemical necessary for the experiment.

  • Keep containers of this compound closed when not in use.

3. Spill Management:

  • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[2]

  • Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Waste Characterization: Unused or waste this compound should be treated as hazardous waste.[7]

  • Segregation and Labeling: Do not mix this compound waste with other waste streams.[7] Collect it in a clearly labeled, sealed, and compatible container marked as "Hazardous Waste" with the chemical name.[7]

  • Container Disposal: For empty containers, it is recommended to triple rinse them with a suitable solvent.[8] The rinsate should be collected and disposed of as hazardous waste.[9] Puncture the container after rinsing to prevent reuse.[8]

  • Professional Disposal: Arrange for the collection and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7] Do not dispose of this compound down the drain or in the regular trash.[7]

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Disposal cluster_spill Spill Response A Verify Fume Hood and Safety Equipment B Gather and Inspect Required PPE A->B C Don Appropriate PPE B->C D Handle this compound in Fume Hood C->D E Perform Experiment D->E F Segregate and Label This compound Waste E->F Spill Spill Occurs E->Spill G Decontaminate Work Area F->G H Remove and Clean/Dispose of PPE G->H I Store Waste in Designated Area H->I J Arrange for Professional Hazardous Waste Disposal I->J Spill_Response Follow Spill Management Protocol Spill->Spill_Response Spill_Response->G

Caption: Procedural workflow for the safe handling and disposal of this compound.

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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